2,2-Dimethylpyrrolidine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2,2-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-6(2)4-3-5-7-6/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHODFIDDEBEGCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328878 | |
| Record name | 2,2-dimethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35018-15-6 | |
| Record name | 2,2-dimethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Pyrrolidine Scaffold
An In-depth Technical Guide to the Chemical Properties and Applications of 2,2-Dimethylpyrrolidine
The pyrrolidine ring is a cornerstone of medicinal chemistry, ranking as one of the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals.[1][2] Its conformational rigidity, combined with its ability to engage in crucial hydrogen bonding interactions, makes it a privileged scaffold in the design of bioactive molecules. Within this class, 2,2-disubstituted pyrrolidines present a unique structural motif, incorporating a quaternary stereocenter that can impart novel pharmacological properties and enhance metabolic stability. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of a foundational member of this family, this compound, with a focus on its relevance to researchers in drug discovery and development.
Core Physicochemical and Spectroscopic Properties
This compound is a saturated heterocyclic compound. The gem-dimethyl substitution at the C2 position sterically hinders the adjacent nitrogen atom, influencing its reactivity and physicochemical properties compared to the parent pyrrolidine.
Physical and Chemical Identity
A summary of the key identifiers and physical properties of this compound is presented below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 35018-15-6 | PubChem[3], Santa Cruz Biotechnology[4] |
| Molecular Formula | C6H13N | PubChem[3], Sigma-Aldrich[5] |
| Molecular Weight | 99.17 g/mol | PubChem[3], Sigma-Aldrich[5] |
| Physical Form | Solid | Sigma-Aldrich[5] |
| InChIKey | PHODFIDDEBEGCS-UHFFFAOYSA-N | PubChem[3], NIST[6] |
| SMILES | CC1(CCCN1)C | PubChem[3] |
| Kovats Retention Index | 746 (Standard non-polar column) | NIST[6][7] |
Spectroscopic Profile
The structural features of this compound give rise to a distinct spectroscopic signature, which is essential for its characterization. While specific experimental values can vary with solvent and instrumentation, the expected profile is as follows.
| Spectroscopy | Feature | Expected Chemical Shift / Frequency |
| ¹H NMR | -CH₃ (singlet, 6H) | ~1.1 ppm |
| -CH₂- (multiplet, 2H, C3) | ~1.6 ppm | |
| -CH₂- (multiplet, 2H, C4) | ~1.7 ppm | |
| -CH₂- (multiplet, 2H, C5) | ~2.8 ppm | |
| -NH- (broad singlet, 1H) | Variable, ~1.5-2.5 ppm | |
| ¹³C NMR | -C (CH₃)₂ (quaternary, C2) | ~55-60 ppm |
| -CH₃ (primary) | ~25-30 ppm | |
| -C H₂- (secondary, C3) | ~20-25 ppm | |
| -C H₂- (secondary, C4) | ~35-40 ppm | |
| -C H₂- (secondary, C5) | ~45-50 ppm | |
| IR Spectroscopy | N-H stretch | 3300-3500 cm⁻¹ (broad) |
| C-H stretch (sp³) | 2850-2960 cm⁻¹ | |
| C-N stretch | 1000-1250 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 99 |
| Base Peak (M-CH₃)⁺ | m/z = 84 |
Synthesis of 2,2-Disubstituted Pyrrolidines
The construction of the 2,2-disubstituted pyrrolidine core, particularly in an enantioselective manner, is a significant challenge in synthetic chemistry. Such methods are crucial for accessing novel chemical entities for pharmaceutical development.[1] A state-of-the-art approach involves a catalytic, enantioselective method featuring an asymmetric allylic alkylation to set the key quaternary stereocenter, followed by a stereoretentive ring contraction.[1][8]
Synthetic Strategy Overview
The workflow leverages a palladium-catalyzed decarboxylative asymmetric allylic alkylation of a piperidine-2,6-dione precursor to install the quaternary center with high enantiomeric excess. Subsequent functional group manipulations and a thermal "Spino" ring contraction deliver the desired carbamate-protected 2,2-disubstituted pyrrolidine.[1]
Detailed Experimental Protocol: Asymmetric Allylic Alkylation
This protocol is adapted from the synthesis of (S)-3-allyl-1-(benzyloxy)-3-methylpiperidine-2,6-dione, a key intermediate.[1]
Objective: To stereoselectively install a quaternary center at the C3 position of a piperidine-2,6-dione precursor.
Causality: The choice of a palladium catalyst combined with a chiral phosphinooxazoline (PHOX) ligand is critical.[1] This system generates a chiral pocket around the active site, directing the nucleophilic attack of the enolate to one face of the allylic intermediate, thus ensuring high enantioselectivity.
Step-by-Step Methodology:
-
Catalyst Preparation: In a glove box, add Palladium(II) acetate (Pd(OAc)₂, 0.01 equiv) and (S)-(CF₃)₃-t-BuPHOX ligand (0.03 equiv) to an oven-dried vial. Add tert-Butyl methyl ether (TBME) as the solvent and stir for 30 minutes to allow for catalyst pre-formation.
-
Reaction Setup: Dissolve the imide precursor (1.0 equiv) in TBME and add it to the catalyst mixture.
-
Reaction Execution: Stir the reaction mixture at 65 °C for approximately 66 hours. The elevated temperature is necessary to drive the decarboxylation and subsequent alkylation.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (e.g., 20% EtOAc in hexanes) to afford the desired enantioenriched product.[1]
Self-Validation: The success of the reaction is validated by determining the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Chemical Reactivity
The chemical behavior of this compound is dominated by the lone pair of electrons on the secondary amine nitrogen. It functions as a potent N-nucleophile and a Brønsted-Lowry base.[9]
Nucleophilicity
The nitrogen atom readily attacks electrophilic centers. The gem-dimethyl groups at the C2 position provide significant steric hindrance, which can modulate its reactivity profile compared to less substituted pyrrolidines. This steric bulk can be exploited to favor specific reaction pathways or to enhance the stability of the resulting products.
Common reactions include:
-
N-Alkylation: Reaction with alkyl halides to form N-alkyl-2,2-dimethylpyrrolidines.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding N-acyl amides.
-
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.
The principles of using related pyrrolidine derivatives, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), as chiral auxiliaries in asymmetric synthesis are rooted in this fundamental nucleophilicity.[10] The auxiliary is first attached to a carbonyl compound to form a hydrazone, which then directs the stereoselective alkylation or addition reaction.[10]
Applications in Drug Discovery and Development
The pyrrolidine scaffold is a validated pharmacophore, and the introduction of a 2,2-dimethyl substitution pattern offers a strategy to explore new chemical space and improve drug-like properties.
As a Bioactive Scaffold
Derivatives of pyrrolidine are being actively investigated as potent enzyme inhibitors. For instance, novel, optically active pyrrolidine derivatives have been synthesized and identified as potent inhibitors of the autotaxin (ATX) enzyme.[11] ATX is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling molecule implicated in inflammatory diseases and cancer.[11] In one study, a pyrrolidine-based boronic acid derivative was found to be a highly potent inhibitor with an IC₅₀ value of 35 nM.[11]
Role in Medicinal Chemistry Programs
The this compound motif can be incorporated into a drug discovery pipeline as a building block to generate libraries of novel compounds for screening. Its defined three-dimensional structure is of great interest to medicinal chemists seeking to improve properties such as potency, selectivity, and metabolic stability.[1]
Conclusion
This compound represents more than just a simple heterocyclic amine; it is a valuable building block with significant potential in modern synthetic and medicinal chemistry. Its distinct physicochemical properties, governed by the C2 gem-dimethyl substitution, offer unique steric and electronic characteristics. Advanced synthetic methodologies now provide access to enantioenriched 2,2-disubstituted pyrrolidines, opening the door to the development of novel chiral drugs and complex molecular architectures. As researchers continue to explore the vast chemical space of nitrogen heterocycles, the insights and protocols detailed in this guide will serve as a valuable resource for harnessing the full potential of the this compound scaffold.
References
- 1. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C6H13N | CID 414773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Pyrrolidine, 2,2-dimethyl- [webbook.nist.gov]
- 7. Pyrrolidine, 2,2-dimethyl- [webbook.nist.gov]
- 8. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mayr's Database Of Reactivity Parameters: Moleculethis compound [cup.uni-muenchen.de]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2,2-Dimethylpyrrolidine
Introduction: The Significance of the 2,2-Dimethylpyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of numerous biologically active compounds.[1] Among its many derivatives, this compound stands out due to the gem-dimethyl substitution at the C2 position. This structural feature imparts unique conformational constraints and steric properties, making it a valuable building block in the design of novel therapeutics and chiral ligands.[2] The gem-dimethyl group can enhance metabolic stability and influence binding affinity by locking the pyrrolidine ring in specific conformations. This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Core Synthetic Strategies
The synthesis of this compound can be broadly categorized into two primary approaches: the reduction of a pre-formed five-membered ring precursor and the cyclization of an acyclic precursor. This guide will focus on the most practical and well-documented methods within these categories.
Method 1: Reduction of 5,5-Dimethyl-2-pyrrolidone
One of the most direct and high-yielding methods for the preparation of this compound is the reduction of the corresponding lactam, 5,5-dimethyl-2-pyrrolidone. This approach is advantageous due to the relative accessibility of the lactam precursor.
Synthesis of the Lactam Precursor: 5,5-Dimethyl-2-pyrrolidone
The synthesis of 5,5-dimethyl-2-pyrrolidone can be achieved through several pathways, with the intramolecular cyclization of 4-amino-4-methylpentanoic acid being a common and efficient method.
-
Step 1: Synthesis of 4-amino-4-methylpentanoic acid. This can be prepared from commercially available starting materials. One common route involves the Strecker synthesis from 4-oxopentanoic acid (levulinic acid). Alternatively, enzymatic reductive amination of levulinic acid has been shown to produce (R)-4-aminopentanoic acid with high enantiomeric excess.[3]
-
Step 2: Cyclization to 5,5-dimethyl-2-pyrrolidone. Heating 4-amino-4-methylpentanoic acid, often with azeotropic removal of water, induces intramolecular amide formation to yield the desired lactam.
Another potential, though less direct, route to the lactam is via a Beckmann rearrangement of 2,2-dimethylcyclopentanone oxime. The Beckmann rearrangement is a classic method for converting oximes to amides, and in the case of cyclic ketoximes, it results in ring expansion to a lactam.[4][5][6][7][8]
Reduction of 5,5-Dimethyl-2-pyrrolidone to this compound
The reduction of the amide functionality in 5,5-dimethyl-2-pyrrolidone to the corresponding amine is typically accomplished using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Reduction of 5,5-Dimethyl-2-pyrrolidone with LiAlH₄ [9]
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with lithium aluminum hydride (1.0 mole) and dry tetrahydrofuran (THF, 400 mL).
-
Reaction Initiation: The mixture is stirred and heated to reflux for 15 minutes to ensure the dissolution of the LiAlH₄.
-
Addition of Lactam: A solution of 5,5-dimethyl-2-pyrrolidone (0.8 mole) in dry THF (200 mL) is added dropwise from the dropping funnel at a rate that maintains a gentle reflux without external heating.
-
Reflux: After the addition is complete, the reaction mixture is heated at reflux with stirring for 8 hours.
-
Workup: The flask is cooled in an ice bath. The reaction is quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Isolation: The resulting granular precipitate is filtered off and washed with THF. The combined filtrate and washings are dried over anhydrous potassium carbonate.
-
Purification: The THF is removed by distillation. The crude this compound is then purified by fractional distillation.
| Parameter | Value | Reference |
| Starting Material | 5,5-Dimethyl-2-pyrrolidone | [9] |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [9] |
| Solvent | Tetrahydrofuran (THF) | [9] |
| Reaction Time | 8 hours | [9] |
| Yield | 68-75% | [9] |
Method 2: Reductive Cyclization of 4-Nitro-4-methylpentanal
This method involves the construction of the pyrrolidine ring from an acyclic precursor through an intramolecular reductive amination. The key intermediate is 4-nitro-4-methylpentanal, which upon reduction of the nitro group to an amine, spontaneously cyclizes with the aldehyde to form an imine (5,5-dimethyl-1-pyrroline), which is then further reduced to this compound.
Synthesis of the Precursor: 4-Nitro-4-methylpentanal
The synthesis of 4-nitro-4-methylpentanal can be achieved via a Michael addition of 2-nitropropane to an acrolein equivalent.
-
Step 1: Michael Addition. 2-Nitropropane is reacted with a suitable Michael acceptor, such as acrolein or a protected form of acrolein, in the presence of a base to form the carbon-carbon bond. A procedure for a similar reaction to form a pentanoate ester, which is then reduced to the aldehyde, has been described.[10]
Reductive Cyclization and In Situ Reduction
The conversion of 4-nitro-4-methylpentanal to this compound is a one-pot process involving two key transformations: the reduction of the nitro group to a primary amine and the subsequent intramolecular reductive amination.
Experimental Protocol: Reductive Cyclization and Reduction
Hypothetical Two-Step Protocol:
-
Reductive Cyclization to Imine:
-
Reaction: 4-Nitro-4-methylpentanal is dissolved in a suitable solvent (e.g., ethanol). A reducing agent selective for the nitro group, such as iron powder in acetic acid or catalytic hydrogenation over a specific catalyst, is used. The reaction is monitored for the consumption of the starting material and the formation of the intermediate imine, 5,5-dimethyl-1-pyrroline.
-
-
Reduction of Imine to Pyrrolidine:
-
Reaction: Once the imine formation is complete, a reducing agent such as sodium borohydride (NaBH₄) is added to the reaction mixture to reduce the imine to this compound.[12][13][14] Alternatively, catalytic hydrogenation over palladium on carbon (Pd/C) or platinum oxide (PtO₂) would also effect this transformation.[15][16][17]
-
Workup and Purification: Standard aqueous workup, extraction, drying, and distillation would be used to isolate the final product.
-
| Parameter | Proposed Reagents/Conditions | Rationale/Reference |
| Starting Material | 4-Nitro-4-methylpentanal | Precursor for intramolecular cyclization[11] |
| Nitro Reduction | Fe/AcOH or H₂/Catalyst | Standard methods for nitro group reduction |
| Imine Reduction | NaBH₄ or H₂/Pd/C | Common and effective for imine reduction[12][15][16] |
| Solvent | Ethanol or similar protic solvent | Suitable for both reduction steps |
| Overall Strategy | One-pot or two-step reductive amination | A well-established method for cyclic amine synthesis[18][19][20][21] |
Alternative and Emerging Methods
While the two methods detailed above represent the most common and practical approaches, other strategies for the synthesis of the this compound core are being explored, particularly for the synthesis of enantioenriched derivatives.
-
Asymmetric Allylic Alkylation and Ring Contraction: This elegant method allows for the synthesis of chiral 2,2-disubstituted pyrrolidines. It involves an initial asymmetric allylic alkylation to set a stereogenic quaternary center, followed by a series of transformations leading to a ring contraction to form the pyrrolidine ring.[4]
Conclusion
The synthesis of this compound is accessible through well-established synthetic methodologies. The reduction of 5,5-dimethyl-2-pyrrolidone with powerful hydrides like LiAlH₄ offers a direct and high-yielding route from a readily prepared lactam. Alternatively, the intramolecular reductive amination of 4-nitro-4-methylpentanal provides a convergent approach that builds the heterocyclic ring from an acyclic precursor. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development program. The methods outlined in this guide provide a solid foundation for the preparation of this valuable synthetic building block.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps [beilstein-journals.org]
- 7. Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 9. Synthesis and purification of 5,5-dimethyl-1-pyrroline-N-oxide for biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 5,5-DIMETHYL-1-PYRROLINE N-OXIDE synthesis - chemicalbook [chemicalbook.com]
- 12. Convenient reduction of carbonyl compounds to their corresponding alcohols with NaBH4/(NH4)2C2O4 system [scielo.org.za]
- 13. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. tcichemicals.com [tcichemicals.com]
- 16. m.youtube.com [m.youtube.com]
- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 18. organicreactions.org [organicreactions.org]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,2-Dimethylpyrrolidine (CAS: 35018-15-6)
Introduction: The Strategic Value of Steric Hindrance in Pyrrolidine Scaffolds
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural heart of numerous natural products and synthetic pharmaceuticals.[1] Its prevalence is due to a combination of favorable physicochemical properties, including basicity, hydrophilicity, and a rigid, three-dimensional structure that allows for precise spatial orientation of substituents.[1] Within this vital class of saturated nitrogen heterocycles, 2,2-dimethylpyrrolidine emerges as a building block of significant strategic importance.
The defining feature of this molecule is the gem-dimethyl substitution at the C2 position, adjacent to the nitrogen atom. This structural motif imparts a profound influence on the molecule's steric and electronic properties. The two methyl groups create significant steric bulk, which can be leveraged by medicinal chemists to enhance metabolic stability, modulate binding affinity to biological targets, and direct the stereochemical outcome of synthetic transformations.[2] This guide provides an in-depth exploration of this compound for researchers, scientists, and drug development professionals, covering its synthesis, reactivity, spectroscopic characterization, and its application as a strategic building block in pharmaceutical design.
Physicochemical and Safety Profile
A comprehensive understanding of a reagent's fundamental properties and handling requirements is a prerequisite for its effective and safe implementation in any synthetic workflow.
| Property | Value | Source |
| CAS Number | 35018-15-6 | PubChem[3] |
| Molecular Formula | C₆H₁₃N | PubChem[3] |
| Molecular Weight | 99.17 g/mol | PubChem[3] |
| Appearance | Colorless to pale yellow liquid | CymitQuimica[2] |
| Boiling Point | 107.4 °C at 760 mmHg | MOLBASE |
| Density | 0.805 g/cm³ | MOLBASE |
| Flash Point | 5.5 °C | MOLBASE |
Safety and Handling: this compound is classified as harmful if swallowed and is an irritant.[3] Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound can be reliably achieved through the reduction of 5,5-dimethyl-2-pyrrolidone. The following protocol is adapted from a well-established procedure in Organic Syntheses, a testament to its robustness and reproducibility.
Reaction Scheme:
Caption: Reduction of 5,5-dimethyl-2-pyrrolidone.
Step-by-Step Experimental Protocol:
Materials:
-
5,5-dimethyl-2-pyrrolidone
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
6N Hydrochloric acid (HCl)
-
12N Sodium hydroxide (NaOH)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Diethyl ether
Procedure:
-
Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the flask, place pulverized lithium aluminum hydride (1.0 mole equivalent) and anhydrous tetrahydrofuran. Stir the mixture and heat to reflux for approximately 15 minutes to facilitate the dissolution of the LiAlH₄.
-
Addition of Starting Material: A solution of 5,5-dimethyl-2-pyrrolidone (0.8 mole equivalent) in anhydrous tetrahydrofuran is added slowly through the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux of the solvent from the heat of the reaction.
-
Reaction: Once the addition is complete and the initial exothermic reaction subsides, the mixture is heated at a gentle reflux for 8 hours with continuous stirring.
-
Workup:
-
After cooling the reaction mixture, it is cautiously quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is critical for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts.
-
The resulting slurry is filtered, and the solid aluminum salts are washed thoroughly with diethyl ether.
-
-
Isolation and Purification:
-
The combined organic filtrates are dried over anhydrous potassium carbonate.
-
The solvent is removed by distillation.
-
The crude this compound is then purified by fractional distillation to yield the final product.
-
Causality and Trustworthiness: The use of lithium aluminum hydride is a classic and powerful method for the reduction of amides to amines. The stepwise workup procedure is a validated method for safely handling the pyrophoric nature of LiAlH₄ and ensuring the clean separation of the product from the inorganic byproducts. The final purification by distillation ensures a high purity of the final compound.
Spectroscopic Characterization
Accurate structural confirmation is paramount in synthetic chemistry. The following tables summarize the expected spectroscopic data for this compound, which are essential for its identification and quality control.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon-hydrogen framework of the molecule.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| -NH | ~1.5 (broad) | Singlet | 1H |
| -CH₂- (C4) | ~1.6 | Multiplet | 2H |
| -CH₂- (C3) | ~1.7 | Multiplet | 2H |
| -CH₂- (C5) | ~2.8 | Triplet | 2H |
| -CH₃ (C2) | ~1.1 | Singlet | 6H |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (ppm) |
| -CH₃ (C2) | ~28 |
| -CH₂- (C4) | ~25 |
| -CH₂- (C3) | ~39 |
| -CH₂- (C5) | ~50 |
| Quaternary C (C2) | ~58 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Key IR Absorption Peaks
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, Broad |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C-N Stretch | 1000 - 1250 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 99 | Molecular Ion (M⁺) |
| 84 | [M - CH₃]⁺ (Loss of a methyl group) |
The base peak is typically observed at m/z 84, resulting from the loss of a methyl radical, which leads to a stable iminium ion.
Reactivity and Application in Drug Development
The gem-dimethyl group at the C2 position is the primary driver of this compound's unique reactivity and utility in drug discovery.
Caption: Key attributes and applications of this compound.
Key Mechanistic Insights:
-
Steric Shielding: The two methyl groups effectively shield one face of the pyrrolidine ring. In reactions where the pyrrolidine nitrogen acts as a nucleophile or a base, this steric hindrance can direct the approach of electrophiles or substrates, leading to high levels of diastereoselectivity. This is a foundational principle in asymmetric synthesis.
-
Increased Basicity: The electron-donating nature of the two methyl groups increases the electron density on the nitrogen atom, making this compound more basic than its parent pyrrolidine.[2] This enhanced basicity can be advantageous in reactions where it is used as a non-nucleophilic base or as a ligand for metal catalysts.
-
Metabolic Stability: In a drug development context, the gem-dimethyl group can block sites of metabolic oxidation. The C2 position of a pyrrolidine ring is often susceptible to enzymatic hydroxylation. By introducing two methyl groups, this metabolic pathway is sterically hindered, which can lead to an improved pharmacokinetic profile of the final drug molecule.
Application as a Synthetic Building Block:
While not as ubiquitously cited as simpler pyrrolidines, this compound is a valuable intermediate for constructing complex, sterically demanding scaffolds. Its utility has been demonstrated in the synthesis of novel heterocyclic systems, including those designed as renin inhibitors .[4][5] Renin is a key enzyme in the renin-angiotensin system, and its inhibition is a therapeutic strategy for hypertension. The design of potent and selective renin inhibitors often requires the creation of complex, non-peptidic molecules that can fit into the enzyme's active site. The rigid, sterically defined nature of the this compound scaffold makes it an attractive starting point for the synthesis of such molecules.
Conclusion
This compound (CAS: 35018-15-6) is more than just a substituted heterocycle; it is a strategic tool for the modern medicinal chemist. Its inherent steric hindrance and modulated basicity provide a unique set of properties that can be exploited to achieve metabolic stability, control stereochemistry, and access novel chemical space. The robust and well-documented synthesis, coupled with a clear spectroscopic profile, makes it a reliable and valuable building block. For researchers and professionals in drug development, understanding the causality behind the experimental utility of this compound can unlock new avenues for the design and synthesis of next-generation therapeutics.
References
- 1. This compound | 35018-15-6 | Benchchem [benchchem.com]
- 2. CAS 35018-15-6: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C6H13N | CID 414773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design and synthesis of nonpeptide peptidomimetic inhibitors of renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
physical properties of 2,2-Dimethylpyrrolidine
An In-depth Technical Guide to the Physical Properties of 2,2-Dimethylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physical properties of this compound (CAS No: 35018-15-6), a heterocyclic amine of growing interest in synthetic chemistry and drug development. Recognizing the current scarcity of experimentally-derived data in public literature, this document serves a dual purpose: to consolidate all known molecular and spectroscopic identifiers and to provide authoritative, field-proven experimental protocols for the precise determination of its core physical characteristics. By focusing on the causality behind experimental choices, this guide empowers researchers to confidently characterize this compound in the laboratory, ensuring data integrity and reproducibility. We present detailed, step-by-step methodologies for determining boiling point, density, refractive index, and solubility, transforming a data gap into a practical opportunity for rigorous scientific inquiry.
Introduction to this compound
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] As a substituted pyrrolidine, this compound represents a valuable chiral building block. The gem-dimethyl group at the C2 position introduces significant steric hindrance, which can influence the compound's reactivity, conformational preference, and its interactions within biological systems. This unique structural feature makes it an attractive starting material for the synthesis of novel chemical entities.
Molecular Structure and Identification
The unambiguous identification of this compound is the foundational step for any research endeavor. Its structure consists of a five-membered saturated ring containing one nitrogen atom, with two methyl groups attached to the carbon atom adjacent to the nitrogen.
Caption: Molecular structure of this compound.
Accurate identification relies on a combination of its chemical formula and unique identifiers, as summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 35018-15-6 | PubChem |
| Molecular Formula | C₆H₁₃N | PubChem |
| Molecular Weight | 99.17 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| SMILES | CC1(CCCN1)C | PubChem |
| InChI | InChI=1S/C6H13N/c1-6(2)4-3-5-7-6/h7H,3-5H2,1-2H3 | PubChem |
| InChIKey | PHODFIDDEBEGCS-UHFFFAOYSA-N | PubChem |
Known and Predicted Physical Properties
A thorough literature review reveals a notable absence of experimentally verified data for the primary physical properties of this compound. This section addresses this data gap by discussing its expected state, spectroscopic fingerprint, and provides estimations for its core properties based on structural analogues.
State of Matter and Appearance
There are conflicting reports regarding the physical state of this compound. Some commercial suppliers list it as a solid, while others describe it as a liquid.[2] Structurally similar compounds, such as 2-methylpyrrolidine and 2,5-dimethylpyrrolidine, are liquids at room temperature.[3] It is plausible that this compound is a low-melting solid or a liquid, often appearing as a colorless to pale yellow substance with a characteristic amine odor.[4]
Spectroscopic Profile
While quantitative physical data is scarce, the identity of this compound can be unequivocally confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is expected to show distinct signals for the two methyl groups, the three methylene (CH₂) groups on the pyrrolidine ring, and the N-H proton. ¹³C NMR will show signals for the quaternary carbon, the three methylene carbons, and the two equivalent methyl carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum should feature a characteristic N-H stretching vibration for the secondary amine, typically in the range of 3300-3500 cm⁻¹. C-H stretching vibrations will appear just below 3000 cm⁻¹.
-
Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 99, corresponding to its molecular weight.
Core Physical Properties: A Data Gap Analysis
As of this writing, key physical properties such as boiling point, density, and refractive index for this compound are not consistently reported in major chemical databases.[5] To provide a functional baseline for researchers, the following table includes estimated values derived from structurally related isomers. These values must be considered provisional and require experimental verification.
| Physical Property | Estimated Value | Basis for Estimation / Notes |
| Boiling Point | ~100-110 °C | Based on isomers like 2,5-dimethylpyrrolidine (105-106 °C) and 2-methylpyrrolidine (98-100 °C).[3] The gem-dimethyl group may slightly alter intermolecular forces. |
| Density | ~0.81-0.84 g/mL at 25 °C | Based on isomers like 2,5-dimethylpyrrolidine (0.81 g/mL) and 2-methylpyrrolidine (0.834 g/mL).[3] |
| Refractive Index (n²⁰/D) | ~1.43-1.44 | Based on 2-methylpyrrolidine (1.435-1.437).[3] |
| Solubility | Soluble in organic solvents; moderately soluble in water.[4] | The polar N-H group allows for hydrogen bonding with water, while the hydrocarbon backbone ensures solubility in common organic solvents.[4][6] |
Authoritative Experimental Protocols for Physical Property Determination
Given the data gap, the ability to experimentally determine these physical properties is paramount. The following section provides a trusted workflow and detailed protocols for the comprehensive characterization of a research sample of this compound.
Caption: Workflow for the physical characterization of this compound.
Protocol for Boiling Point Determination (Micro Method)
For valuable research compounds available in small quantities, a micro-boiling point determination is the preferred method as it is accurate and sample-sparing. The principle relies on matching the vapor pressure of the liquid with the external atmospheric pressure.
Caption: Diagram of a micro-boiling point determination setup.
Methodology:
-
Preparation: Place approximately 0.5 mL of this compound into a small test tube or sample tube.
-
Capillary Insertion: Take a melting point capillary tube and seal one end using a flame. Place the capillary tube into the sample tube with the open end down.
-
Assembly: Attach the sample tube to a thermometer using a rubber band or wire. The bottom of the sample tube should be level with the thermometer bulb.
-
Heating: Suspend the assembly in a heating block or an oil bath. Heat the apparatus gradually, approximately 2-3 °C per minute.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. This occurs as trapped air and then the sample's vapor expand.
-
Equilibrium: Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the vapor pressure inside the capillary has exceeded the atmospheric pressure.
-
Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. At this moment, the vapor pressure of the substance is equal to the atmospheric pressure.
Protocol for Density Measurement
Density is a fundamental property defined as mass per unit volume. Its measurement requires precise determination of both quantities and is temperature-dependent.
Methodology:
-
Equipment: Use a calibrated analytical balance and a graduated cylinder or, for higher precision, a pycnometer.
-
Mass Measurement: Carefully weigh a clean, dry 10 mL graduated cylinder on the analytical balance and record its mass (m₁).
-
Volume Measurement: Add approximately 5-10 mL of this compound to the graduated cylinder. Record the exact volume (V) by reading the bottom of the meniscus.
-
Combined Mass: Weigh the graduated cylinder containing the liquid and record the combined mass (m₂).
-
Temperature: Measure and record the temperature (T) of the liquid, as density varies with temperature.
-
Calculation: Calculate the density (ρ) using the formula: ρ = (m₂ - m₁) / V
-
Reporting: Report the density in g/mL along with the temperature at which it was measured (e.g., ρ = X.XXX g/mL at 25 °C). For high accuracy, repeat the measurement three times and report the average.
Protocol for Refractive Index Measurement
The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property useful for identifying a pure liquid and assessing its purity.
Methodology:
-
Instrument: Use a calibrated Abbe refractometer.
-
Temperature Control: Ensure the refractometer's prisms are at a constant, known temperature (typically 20.0 °C) using a circulating water bath.
-
Sample Application: Place 2-3 drops of this compound onto the surface of the lower prism.
-
Measurement: Close the prisms. Look through the eyepiece and turn the adjustment knob until the light and dark fields are sharply focused and meet at the crosshairs.
-
Reading: Read the refractive index value from the instrument's scale.
-
Cleaning: Clean the prism surfaces thoroughly with a soft tissue and an appropriate solvent (e.g., ethanol or acetone) immediately after the measurement.
-
Reporting: Report the refractive index with the temperature and the wavelength of light used (e.g., n²⁰/D, where 20 is the temperature in Celsius and D refers to the sodium D-line at 589 nm).
Protocol for Assessing Solubility
A qualitative assessment of solubility in a range of solvents provides valuable information for its use in reactions and formulations.
Methodology:
-
Solvent Selection: Prepare a set of test tubes or vials with 1 mL of various solvents (e.g., water, ethanol, acetone, toluene, hexane, diethyl ether).
-
Sample Addition: To each tube, add this compound dropwise (approximately 0.1 mL), while agitating or vortexing.
-
Observation: Observe if the sample dissolves completely to form a clear, homogeneous solution. Note if the solution is cloudy, forms a separate layer, or remains undissolved.
-
Classification:
-
Soluble/Miscible: Forms a clear, homogeneous solution.
-
Partially Soluble: The solution is cloudy or a significant amount dissolves but some remains undissolved.
-
Insoluble: The sample does not dissolve and remains as a separate phase.
-
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. Based on aggregated GHS data, the compound and its hydrochloride salt present several hazards.
-
Hazards: Harmful if swallowed. The hydrochloride salt is reported to cause severe skin burns and eye damage.[7] As a secondary amine, it should be treated as corrosive and an irritant.
-
Handling:
-
Storage: Store in a tightly closed container in a cool, dry place.[2] A recommended storage temperature is between 2-8 °C.[2]
Conclusion
This compound is a structurally distinct heterocyclic amine with clear potential as a building block in chemical synthesis. While there is a significant gap in the publicly available, experimentally-determined physical property data for this compound, its identity can be rigorously confirmed through standard spectroscopic methods. This guide provides a robust framework for researchers, detailing authoritative protocols for the experimental determination of its boiling point, density, refractive index, and solubility. By adhering to these methodologies, scientists and drug development professionals can generate reliable, high-quality data, ensuring the integrity of their research and paving the way for the successful application of this versatile molecule.
References
- 1. This compound | C6H13N | CID 414773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS 35018-15-6: this compound | CymitQuimica [cymitquimica.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 溶剂混溶性表 [sigmaaldrich.com]
- 6. This compound Hydrochloride | C6H14ClN | CID 44118457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. media.laballey.com [media.laballey.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
The Pyrrolidine Scaffold: From Nature's Blueprint to a Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in a vast array of natural products, from potent alkaloids to the fundamental amino acid proline, has long signaled its biological significance.[3][4] This guide provides a comprehensive exploration of the discovery and history of substituted pyrrolidines, charting their journey from natural isolates to synthetically versatile building blocks that have given rise to numerous blockbuster drugs. We will delve into the evolution of synthetic methodologies, from classical ring-closing strategies to the advent of powerful asymmetric techniques, and examine the profound impact of this unassuming heterocycle on the landscape of modern pharmacology. This analysis is grounded in the causality behind experimental choices and is supported by detailed protocols and mechanistic insights to provide a robust resource for professionals in the field of drug development.
The Genesis of a Privileged Scaffold: Pyrrolidines in the Natural World
The story of the pyrrolidine ring begins not in a laboratory, but in the intricate biosynthetic pathways of plants and microorganisms. Nature's selection of this scaffold in a multitude of biologically active molecules provided the initial impetus for its scientific investigation.
Proline: The Fundamental Chiral Precursor
At the heart of pyrrolidine chemistry lies L-proline, a unique proteinogenic amino acid where the amine nitrogen is incorporated into the five-membered ring.[5][6] First synthesized in 1900 by Richard Martin Willstätter and isolated from casein a year later by Hermann Emil Fischer, proline's rigid, conformationally constrained structure is crucial to the tertiary structure of proteins, particularly collagen.[7][8] Its chirality and ready availability have established it as an invaluable starting material—a "chiral synthon"—for the synthesis of a vast number of complex natural products and pharmaceuticals.[9]
A Rich Heritage of Alkaloids
Beyond proline, the pyrrolidine motif is a defining feature of numerous alkaloids, a class of naturally occurring compounds with diverse and potent physiological effects.[3][4] Early examples that captured the attention of chemists include:
-
Nicotine: One of the most well-known pyrrolidine alkaloids, found in the tobacco plant. Its deceptively simple structure belies a complex pharmacology that has been the subject of intense study for over a century.
-
Hygrine and Cuscohygrine: Found in coca leaves alongside cocaine, these simpler pyrrolidine alkaloids were among the first to be structurally elucidated, providing early insights into the chemistry of this ring system.[3]
-
Pyrrolizidine Alkaloids: This extensive family of alkaloids, characterized by a fused pyrrolidine ring system, is found in numerous plant species.[10][11] While often associated with toxicity, their unique structures have inspired synthetic chemists and have been investigated for their potential pharmacological properties.[10]
The isolation and structural elucidation of these and other natural products throughout the 19th and early 20th centuries laid the groundwork for understanding the chemical properties and biological potential of the substituted pyrrolidine core.
The Art of the Ring: Evolution of Synthetic Methodologies
The journey from recognizing the importance of the pyrrolidine scaffold to being able to construct it with precision and control is a story of evolving chemical ingenuity. Early methods often required harsh conditions, but the demand for stereochemically defined pyrrolidines in drug development has driven the innovation of highly sophisticated and elegant synthetic strategies.[12]
Classical Approaches to Ring Construction
While the Paal-Knorr synthesis, first reported independently in 1884 by Carl Paal and Ludwig Knorr, is primarily known for producing pyrroles (the aromatic counterpart), its underlying principle of condensing a 1,4-dicarbonyl compound with a primary amine is a foundational concept in five-membered heterocycle synthesis.[13][14][15] The reaction mechanism involves the formation of a hemiaminal followed by intramolecular cyclization and dehydration.[12] The subsequent reduction of the resulting pyrrole or related intermediates provides a pathway to substituted pyrrolidines.
// Reactants diketone [label="1,4-Dicarbonyl\nCompound"]; amine [label="Primary Amine\n(R'-NH2)"];
// Intermediates hemiaminal [label="Hemiaminal\nIntermediate"]; cyclic_intermediate [label="Cyclic Intermediate"];
// Product pyrrole [label="Substituted\nPyrrole"]; pyrrolidine [label="Substituted\nPyrrolidine"];
// Reaction Flow diketone -> hemiaminal [label="+ R'-NH2"]; amine -> hemiaminal; hemiaminal -> cyclic_intermediate [label="Intramolecular\nCyclization"]; cyclic_intermediate -> pyrrole [label="- H2O\n(Dehydration)"]; pyrrole -> pyrrolidine [label="Reduction"]; } "Caption: Generalized pathway from a 1,4-dicarbonyl to a substituted pyrrolidine."
A more direct route to the pyrrolidine ring involves the reductive amination of 1,4-dicarbonyl compounds. This "one-pot" approach combines the initial condensation of the amine with the dicarbonyl to form an enamine or iminium ion, which is then reduced in situ to the saturated pyrrolidine ring.
Protocol: Classical Reductive Amination for Pyrrolidine Synthesis
-
Reaction Setup: To a solution of the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane) is added the primary amine (1.1 eq).
-
Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.
-
Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), is added portion-wise to the reaction mixture.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
The Dawn of Modern Synthesis: 1,3-Dipolar Cycloaddition
A paradigm shift in pyrrolidine synthesis arrived with the extensive work of Rolf Huisgen on 1,3-dipolar cycloadditions in the 1960s.[16] This powerful reaction class allows for the construction of the five-membered ring in a single, often highly stereocontrolled, step.[16][17] The most common variant for pyrrolidine synthesis involves the reaction of an azomethine ylide with a dipolarophile (typically an alkene).[16]
Azomethine ylides are transient 1,3-dipoles that can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde or via the thermal or photochemical ring-opening of aziridines.[18] The concerted [3+2] cycloaddition of the ylide with an alkene rapidly builds molecular complexity, creating up to four new stereocenters in one step.[19]
The true power of this methodology was unleashed with the development of catalytic, asymmetric variants. By employing chiral Lewis acid catalysts (often based on copper, silver, or zinc), chemists can now control the facial selectivity of the cycloaddition, affording highly enantioenriched substituted pyrrolidines.[19][20][21] This has been a transformative technology for medicinal chemistry, enabling the synthesis of specific stereoisomers for biological evaluation.[17]
The Pyrrolidine Scaffold in Modern Drug Design
The structural and physicochemical properties of the pyrrolidine ring make it an exceptionally attractive component of drug molecules.[2][22] Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents to optimize interactions with biological targets.[22] The nitrogen atom can act as a hydrogen bond acceptor, or, if protonated, a hydrogen bond donor, and provides a convenient handle for further chemical modification.
The impact of substituted pyrrolidines is evident across a wide range of therapeutic areas. Below is a table summarizing key examples of FDA-approved drugs that feature this critical scaffold.[4][23]
| Drug Name (Brand Name) | Therapeutic Area | Role of the Pyrrolidine Ring |
| Captopril (Capoten) | Antihypertensive | The proline-derived core is essential for binding to the angiotensin-converting enzyme (ACE). |
| Enalapril (Vasotec) | Antihypertensive | A second-generation ACE inhibitor building upon the captopril scaffold.[4] |
| Vildagliptin (Galvus) | Antidiabetic | A key component of this dipeptidyl peptidase-4 (DPP-4) inhibitor. |
| Rolipram | Anti-inflammatory | A selective phosphodiesterase-4 (PDE4) inhibitor.[4] |
| Aniracetam | Nootropic | A pyrrolidinone-containing drug investigated for cognitive enhancement.[4] |
| Clindamycin | Antibiotic | A lincosamide antibiotic where the pyrrolidine is part of a larger, complex structure.[4] |
| Asunaprevir | Antiviral | A hepatitis C virus (HCV) NS3/4A protease inhibitor.[3] |
Case Study: The Development of ACE Inhibitors
The story of captopril is a landmark in rational drug design and highlights the pivotal role of the pyrrolidine scaffold. In the 1970s, researchers at Squibb (now Bristol Myers Squibb) sought to develop an orally active inhibitor of angiotensin-converting enzyme (ACE) for the treatment of hypertension. Their starting point was a peptide isolated from the venom of the Brazilian pit viper. A critical insight was to replace a portion of the peptide with a simple proline moiety, which mimicked the C-terminal dipeptide of the natural substrate. This led to the discovery of captopril, the first-in-class ACE inhibitor, which was approved by the FDA in 1980. The success of captopril, with its proline-derived core, spurred the development of a whole class of "pril" drugs, many of which retain the essential pyrrolidine feature.[4]
Future Directions and Conclusion
The history of substituted pyrrolidines is a testament to the powerful interplay between natural product chemistry, synthetic innovation, and medicinal chemistry. From its origins as a recurring motif in alkaloids, the pyrrolidine ring has become a cornerstone of modern drug discovery, driven by the development of increasingly sophisticated synthetic methods.[4][22] The advent of catalytic asymmetric C-H functionalization and other late-stage diversification techniques is now opening up new avenues for creating novel pyrrolidine analogues with unprecedented structural diversity.[24][25] As our understanding of complex biological systems continues to grow, the versatility and proven track record of the substituted pyrrolidine scaffold ensure that it will remain a central and indispensable tool for the development of new therapeutics for the foreseeable future.
References
- 1. organicintermediate.com [organicintermediate.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. Proline - Wikipedia [en.wikipedia.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. BIOETYMOLOGY : ORIGIN IN BIO - MEDICAL TERMS: proline (Pro P) [bioetymology.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. rgmcet.edu.in [rgmcet.edu.in]
- 16. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 17. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,2-Dimethylpyrrolidine
Introduction
2,2-Dimethylpyrrolidine, a saturated heterocyclic amine, serves as a valuable building block in organic synthesis and medicinal chemistry. Its molecular structure, featuring a pyrrolidine ring with gem-dimethyl substitution at the C2 position, imparts specific chemical properties that are of interest to researchers in drug development and materials science.[1] An unambiguous confirmation of its structure is paramount for ensuring the integrity of subsequent research and development activities. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for the structural elucidation and verification of this compound.
This document is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries. It moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing self-validating protocols grounded in established scientific principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity
NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. For this compound (C₆H₁₃N), both ¹H and ¹³C NMR provide definitive information about its unique structure.[2]
¹H NMR Spectroscopy
Proton NMR reveals the chemical environment of each hydrogen atom, their connectivity through spin-spin coupling, and their relative numbers through integration. The structure of this compound implies four distinct proton environments.
Expected ¹H NMR Spectral Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₃ (x2) | ~1.1 - 1.3 | Singlet (s) | 6H | The two methyl groups at C2 are equivalent and have no adjacent protons, resulting in a single, unsplit signal. |
| -CH₂- (C3) | ~1.6 - 1.8 | Triplet (t) | 2H | These protons are adjacent to the C4 methylene group (2 protons), resulting in a triplet (n+1 = 2+1=3). |
| -CH₂- (C4) | ~1.8 - 2.0 | Multiplet (m) | 2H | These protons are coupled to both the C3 and C5 methylene groups, leading to a more complex splitting pattern. |
| -CH₂- (C5) | ~2.8 - 3.0 | Triplet (t) | 2H | These protons are adjacent to the C4 methylene group (2 protons) and are deshielded by the adjacent nitrogen atom. |
| N-H | ~1.5 - 2.5 | Broad Singlet (br s) | 1H | The signal for the N-H proton is often broad due to quadrupole broadening and chemical exchange. Its chemical shift can vary significantly with solvent and concentration. |
Note: Chemical shifts are predicted relative to Tetramethylsilane (TMS) at 0 ppm and can vary based on the deuterated solvent used.[2]
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
The following protocol ensures the acquisition of a high-quality, interpretable spectrum.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The choice of solvent is critical to avoid overlapping signals with the analyte.[2]
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the homogenous solution to a 5 mm NMR tube.
-
-
Instrumentation & Acquisition:
-
Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for superior signal dispersion.[2]
-
Insert the sample into the spectrometer probe and allow it to equilibrate to the probe temperature (typically 298 K).
-
Perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent and shimming the magnetic field to optimize homogeneity.
-
Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR Spectrum Acquisition and Processing.
¹³C NMR Spectroscopy
Carbon NMR provides information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, five distinct carbon signals are expected.
Expected ¹³C NMR Spectral Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| -CH₃ (x2) | ~25 - 35 | The two equivalent methyl carbons are in the aliphatic region. |
| C2 | ~65 - 75 | This quaternary carbon is deshielded due to its substitution and proximity to the nitrogen atom. |
| C3 | ~20 - 30 | Aliphatic methylene carbon. |
| C4 | ~40 - 50 | Aliphatic methylene carbon, slightly deshielded compared to C3. |
| C5 | ~50 - 60 | This methylene carbon is significantly deshielded due to its direct attachment to the nitrogen atom. |
Note: Chemical shifts are predicted relative to TMS at 0 ppm.[3]
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
The protocol is similar to that for ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Sample Preparation: A more concentrated sample (25-50 mg in 0.6-0.7 mL of solvent) is often required.
-
Instrumentation & Acquisition:
-
The experiment is run on the ¹³C channel of the NMR spectrometer.
-
A proton-decoupled pulse sequence is standard, which results in all carbon signals appearing as singlets and enhances signal-to-noise via the Nuclear Overhauser Effect (NOE).
-
A significantly larger number of scans and a longer acquisition time are necessary compared to ¹H NMR.
-
-
Data Processing: The processing steps (Fourier transform, phasing, referencing) are analogous to those for ¹H NMR. The residual solvent peak is often used for referencing (e.g., CDCl₃ at 77.23 ppm).[4]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For this compound, a secondary amine, specific characteristic absorptions are expected.[5]
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Comments |
| 3350 - 3310 | N-H Stretch | Weak - Medium | Characteristic for a secondary amine (R₂NH), appearing as a single, relatively sharp peak.[5] This distinguishes it from primary amines which show two N-H stretch bands.[6] |
| 2960 - 2850 | C-H Stretch | Strong | Multiple sharp peaks corresponding to the stretching of sp³ C-H bonds in the methyl and methylene groups. |
| ~1465 | C-H Bend | Medium | Methylene (scissoring) and methyl (asymmetric) bending vibrations. |
| 1250 - 1020 | C-N Stretch | Medium - Weak | Typical range for the stretching vibration of the C-N bond in aliphatic amines.[5] |
| 910 - 665 | N-H Wag | Strong, Broad | Out-of-plane bending of the N-H bond, characteristic of primary and secondary amines.[5] |
Experimental Protocol: Acquiring a Neat IR Spectrum
As this compound is a liquid at room temperature, a "neat" spectrum can be obtained without a solvent.
-
Sample Preparation:
-
Obtain two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates from a desiccator. Handle them only by the edges to avoid moisture contamination from fingerprints.[7]
-
Using a pipette or capillary tube, place a single small drop of neat this compound onto the center of one plate.[7][8]
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[7]
-
-
Instrumentation & Acquisition:
-
Place the "sandwiched" salt plates into the sample holder of an FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
-
Data Analysis:
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Correlate the observed absorption bands with known functional group frequencies to confirm the presence of N-H, C-H, and C-N bonds.
-
Workflow for FT-IR Spectroscopy
Caption: Workflow for FT-IR Spectrum Acquisition of a Neat Liquid.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique for volatile compounds like this compound.[9]
Expected Mass Spectrum Data (Electron Ionization)
EI is a "hard" ionization technique that imparts significant energy into the molecule, leading to predictable fragmentation.[10][11]
-
Molecular Ion (M⁺•): The molecular formula C₆H₁₃N gives an odd nominal molecular weight of 99.[12] This is consistent with the Nitrogen Rule , which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. The molecular ion peak at m/z = 99 should be observable.
-
Key Fragmentation: The most characteristic fragmentation pathway for cyclic amines is α-cleavage , the breaking of a C-C bond adjacent to the nitrogen atom.
-
Loss of a methyl group (•CH₃) from the C2 position would lead to a prominent fragment ion at m/z = 84 ([M-15]⁺). This is often the base peak in the spectrum of similar structures.
-
Cyclic amines also commonly show a peak for the [M-H]⁺ ion at m/z = 98 .[13]
-
Other smaller fragments common to cyclic amines may be observed at lower m/z values, such as m/z = 30 or 44.[13]
-
Summary of Key Ions
| m/z | Ion Structure | Interpretation |
| 99 | [C₆H₁₃N]⁺• | Molecular Ion (M⁺•) |
| 98 | [C₆H₁₂N]⁺ | Loss of a hydrogen radical ([M-H]⁺) |
| 84 | [C₅H₁₀N]⁺ | α-cleavage: Loss of a methyl radical ([M-CH₃]⁺) |
Experimental Protocol: Acquiring an EI Mass Spectrum
This protocol typically involves coupling a Gas Chromatograph (GC) to a Mass Spectrometer (MS).
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
-
Instrumentation & Acquisition (GC-MS):
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The GC separates the analyte from the solvent and any impurities.
-
The analyte elutes from the GC column and enters the ion source of the mass spectrometer.
-
In the EI source, the gaseous analyte molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[9][11] This ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).[10]
-
The excess energy causes the molecular ion to fragment into smaller, characteristic ions.
-
The ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Workflow for EI-MS Analysis
Caption: Generalized Workflow for Electron Ionization Mass Spectrometry.
Integrated Spectroscopic Analysis
While each technique provides valuable information, their combined power allows for unambiguous structural confirmation.
-
MS establishes the molecular weight (99 amu) and confirms the presence of an odd number of nitrogen atoms. The key fragment at m/z 84 strongly suggests a methyl group that is easily lost, consistent with the gem-dimethyl substitution at an alpha-carbon.
-
IR confirms the presence of essential functional groups: a secondary amine (N-H stretch ~3330 cm⁻¹) and aliphatic C-H bonds.
-
¹³C NMR confirms the presence of five distinct carbon environments, including one quaternary carbon (C2) and two methyl carbons.
-
¹H NMR provides the final, definitive proof of the connectivity. The 6H singlet for the gem-dimethyl groups, along with the distinct patterns for the three methylene groups on the pyrrolidine ring, creates a unique fingerprint that matches only the structure of this compound.
By integrating the data from these three orthogonal analytical techniques, a scientist can confidently confirm the identity and structural integrity of this compound, ensuring the quality and reliability of any downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Methyl-2-pyrrolidone(872-50-4) 13C NMR spectrum [chemicalbook.com]
- 4. chem.washington.edu [chem.washington.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. This compound | C6H13N | CID 414773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. future4200.com [future4200.com]
theoretical studies of pyrrolidine ring conformation
An In-depth Technical Guide to the Theoretical Study of Pyrrolidine Ring Conformation
Abstract
The pyrrolidine ring, a saturated five-membered heterocycle, is a cornerstone of numerous pharmaceuticals, natural products, and the proteinogenic amino acid proline. Its non-planar, flexible nature gives rise to a complex conformational landscape that is fundamental to its biological activity and chemical reactivity. Understanding and predicting the preferred conformation of the pyrrolidine ring is therefore a critical task in drug design and chemical biology. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical principles governing pyrrolidine conformation, the computational methodologies used to study it, and the experimental techniques for validating theoretical models. We delve into the causality behind methodological choices, offering field-proven insights to bridge the gap between computational theory and practical application.
The Fundamentals of Pyrrolidine Non-Planarity: Beyond a Simple Ring
Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of pyrrolidine preclude a planar structure. To alleviate torsional strain and angle strain, the ring puckers out of plane. This puckering is not static; the pyrrolidine ring exists in a dynamic equilibrium of conformations. The entire conformational landscape can be described by a continuous, low-energy interconversion pathway known as pseudorotation .[1][2][3] This process allows the ring to move between various puckered forms without traversing a high-energy planar intermediate.
The conformation of any five-membered ring can be uniquely defined by two parameters: the puckering amplitude (q), which describes the extent of non-planarity, and the phase angle of pseudorotation (P), which describes the specific puckered form. The pseudorotation cycle encompasses a continuum of conformations, but for practical purposes, we focus on the energy minima and transition states, which are represented by two canonical forms: Envelope (E) and Twist (T) conformations.
-
Envelope (E) Conformation: Four atoms are coplanar, and the fifth atom is puckered out of this plane.
-
Twist (T) Conformation: Two adjacent atoms are displaced on opposite sides of a plane formed by the other three atoms.
In the context of proline and its derivatives, the nomenclature is often simplified to describe the position of the gamma-carbon (Cγ) relative to the plane of the ring and, crucially, the Cα-carbonyl group.[4][5]
-
Cγ-endo ("down"): The Cγ atom is on the same side of the ring as the carbonyl group.
-
Cγ-exo ("up"): The Cγ atom is on the opposite side of the ring from the carbonyl group.[4][6]
Unsubstituted proline slightly favors the endo puckering mode.[6] However, this preference is small, and the conformational equilibrium is exquisitely sensitive to the local environment and, most importantly, to substitution on the ring.
The Decisive Role of Ring Substituents
The power of the pyrrolidine scaffold in drug design lies in the ability to control and lock its conformation through strategic substitution.[2] Substituents modulate the puckering equilibrium through a combination of steric and stereoelectronic effects.
Stereoelectronic Effects: The Gauche Influence
When an electronegative substituent (e.g., fluorine, hydroxyl) is placed on the ring, particularly at the C4 position, its conformational preference is dominated by hyperconjugative effects, often referred to as the gauche effect.[7][8] This effect involves a stabilizing interaction between the σ orbital of an adjacent C-H bond and the low-lying σ* antibonding orbital of the C-X bond (where X is the electronegative atom). This interaction is maximized when the C-H and C-X bonds are anti-periplanar.
-
4R-Substitution (e.g., (4R)-fluoroproline): To achieve an anti-periplanar arrangement that maximizes hyperconjugation, the ring is strongly biased towards the Cγ-exo pucker.[7][9][10]
-
4S-Substitution (e.g., (4S)-fluoroproline): The same principle dictates a strong preference for the Cγ-endo pucker.[7][8][10]
This predictable control is a powerful tool. For instance, the exo pucker is associated with compact secondary structures like the polyproline II (PPII) helix, which is crucial for collagen stability and protein-protein interactions.[9] By installing a 4R-hydroxy or 4R-fluoro substituent, researchers can pre-organize a peptide into this conformation.[6][9][11]
Steric Effects: Locking the Conformation
Introducing a sterically demanding group, such as a tert-butyl group, provides an alternative and equally powerful method for conformational control.[6][11] Due to its large size, a bulky group will overwhelmingly favor a pseudoequatorial position on the ring to minimize steric clashes. This preference effectively "locks" the ring into a single, dominant pucker.
Interestingly, the outcome is opposite to that of electronegative substituents. A cis-4-tert-butyl group forces an exo pucker, while a trans-4-tert-butyl group locks the ring in an endo conformation.[11][12] This highlights the necessity of considering the specific nature of the substituent rather than applying generalized rules.
The Theoretical Toolkit: From Rapid Screening to High Accuracy
A hierarchy of computational methods is available to model the conformational landscape of pyrrolidine derivatives. The choice of method represents a critical balance between computational cost and predictive accuracy.
Molecular Mechanics (MM)
MM methods use classical physics-based force fields to calculate the potential energy of a molecule. They are computationally inexpensive, making them ideal for initial conformational searches on novel derivatives or for studying very large systems. However, their accuracy is limited by the quality of the force field parameterization, and they may not adequately capture subtle stereoelectronic effects without specific parameters.
Quantum Mechanics (QM): The Gold Standard
QM methods solve the Schrödinger equation to provide a much more fundamental and accurate description of molecular energy and properties.
Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry for systems of this size.[13][14] It offers an excellent compromise between accuracy and computational expense.
-
Functionals: Hybrid functionals like B3LYP are widely used and provide robust geometries.[1][15] For more accurate energy calculations, especially when dispersion forces are important, functionals from the Minnesota family, such as M06-2X , are highly recommended.
-
Basis Sets: The choice of basis set is crucial. For initial geometry optimizations, a Pople-style basis set like 6-31G(d) is often sufficient. For final, high-accuracy single-point energy calculations, larger basis sets incorporating diffuse functions and multiple polarization functions (e.g., 6-311+G(d,p) or correlation-consistent basis sets like aug-cc-pVTZ ) are necessary to obtain reliable energy differences between conformers.[16][17]
Post-Hartree-Fock Methods: Methods like Møller-Plesset perturbation theory (MP2 ) and Coupled Cluster theory (CCSD(T) ) are considered the "gold standard" for accuracy.[1] Due to their high computational cost, they are typically not used for full geometry optimizations of pyrrolidine derivatives. Instead, they are employed to perform single-point energy calculations on DFT-optimized geometries to benchmark the accuracy of the chosen functional or to obtain highly reliable relative energies for a small number of critical conformers.[3][16]
A Self-Validating System: Bridging Theory and Experiment with NMR
Theoretical models are most powerful when validated by experimental data. For conformational analysis in solution, Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique.[18][19]
-
³J Coupling Constants: Vicinal proton-proton coupling constants (³JHH) are directly related to the dihedral angle between the protons via the Karplus equation. By measuring these couplings around the pyrrolidine ring, one can derive a set of dihedral angle constraints that define the ring's pucker in solution.[6][20]
-
Nuclear Overhauser Effect (NOE): NOE data provides through-space distance information between protons.[20] Measuring NOEs can confirm the spatial proximity of atoms predicted by a particular conformer (e.g., distinguishing between axial and equatorial substituents).
-
¹⁹F NMR: For fluorinated derivatives, ¹⁹F-¹H scalar couplings and heteronuclear NOEs provide powerful, additional constraints for defining the ring conformation and validating the influence of stereoelectronic effects.[20]
The ultimate goal is to achieve convergence: the lowest-energy conformer(s) predicted by high-level QM calculations should have geometric parameters (dihedral angles, interatomic distances) that are consistent with the experimental NMR data.[21]
Standard Protocol for Theoretical Conformational Analysis
The following workflow provides a robust, field-proven protocol for the in silico conformational analysis of a novel substituted pyrrolidine.
Methodology Details:
-
Structure Generation: Build the initial 3D structure of the molecule of interest.
-
Conformational Search: Perform a systematic or stochastic search of the conformational space to identify all potential low-energy minima. This is crucial to avoid being trapped in a local minimum.
-
Geometry Optimization: Take the unique conformers from the search and optimize their geometries using a reliable DFT method. This step refines the structures at a quantum mechanical level.
-
Filtering: Remove duplicate structures based on a root-mean-square deviation (RMSD) threshold.
-
Single-Point Energy: For the refined set of unique conformers, perform a higher-accuracy single-point energy calculation using a larger basis set and a functional well-suited for energetic comparisons. This provides more reliable relative energies.
-
Thermochemical Analysis: Calculate vibrational frequencies at the optimization level of theory. This is essential for two reasons: a) to confirm that the structure is a true minimum (no imaginary frequencies), and b) to compute the zero-point vibrational energy (ZPVE) and thermal corrections to obtain the Gibbs free energy (ΔG). It is the relative ΔG, not the raw electronic energy, that determines the equilibrium population of conformers at a given temperature.
-
Boltzmann Analysis: Use the calculated relative Gibbs free energies to determine the predicted equilibrium population of each conformer at a specific temperature using the Boltzmann distribution.
-
Experimental Validation: For the most populated conformer(s), calculate the expected NMR parameters (e.g., coupling constants) and compare them with experimental data to validate the theoretical model.
Conclusion
The conformational preference of the pyrrolidine ring is a subtle but powerful determinant of molecular recognition, biological activity, and chemical reactivity. Theoretical and computational methods provide an indispensable toolkit for dissecting the complex interplay of steric and stereoelectronic forces that govern the ring's pucker. By employing a hierarchical computational strategy, from rapid MM screening to high-accuracy QM calculations, and validating the results against experimental NMR data, researchers can develop a robust and predictive understanding of their systems. This integrated approach, grounded in the principles of physical organic chemistry, empowers the rational design of novel therapeutics and chemical probes with precisely controlled three-dimensional structures.
References
- 1. Pseudorotation in pyrrolidine: rotational coherence spectroscopy and ab initio calculations of a large amplitude intramolecular motion - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudorotation in pyrrolidine : rotational coherence spectroscopy and ab initio calculations of a large amplitude intramolecular motion - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/B917362E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]
- 19. Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
2,2-Dimethylpyrrolidine hydrochloride properties and uses
An In-Depth Technical Guide to 2,2-Dimethylpyrrolidine Hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a staple for molecular design. Within this class, substituted pyrrolidines offer a means to fine-tune physicochemical and pharmacokinetic properties. This compound hydrochloride stands out as a particularly valuable building block for researchers and drug development professionals. The introduction of a gem-dimethyl group at the C2 position imparts unique structural and metabolic characteristics that can be strategically exploited in the design of novel therapeutics.
This technical guide provides a comprehensive overview of this compound hydrochloride, moving beyond a simple datasheet to offer insights into its strategic application. We will cover its core physicochemical properties, detail its synthesis, explain the causal benefits of its unique structure, and outline its use in contemporary research, particularly in the development of next-generation epigenetic modulators.
Core Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. This compound hydrochloride is a stable, crystalline solid, making it easier to handle and store compared to its volatile free-base form.
Chemical and Physical Data
The key identifying and physical properties of this compound hydrochloride are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | This compound;hydrochloride | [3] |
| CAS Number | 623580-01-8 | [3][4] |
| Molecular Formula | C₆H₁₄ClN | [3][4] |
| Molecular Weight | 135.63 g/mol | [3] |
| Canonical SMILES | CC1(CCCN1)C.Cl | [3] |
| InChIKey | MZQJSLYOHPXTJR-UHFFFAOYSA-N | [3][4] |
| Parent Compound | This compound (CAS: 35018-15-6) | [5][6] |
| Appearance | White to off-white crystalline solid | [7] |
Safety, Handling, and Storage
Proper handling of this compound hydrochloride is critical. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents significant hazards.
-
Hazard Classification : Aggregated GHS information indicates that it causes severe skin burns and eye damage (Skin Corrosion 1B) and may be harmful if swallowed (Acute Toxicity 4, Oral).[3]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and tight-sealing safety goggles.[8] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[9]
-
Handling : Avoid creating dust. Ensure all equipment is dry, as the compound is hygroscopic. It may also be air-sensitive, so for long-term storage or sensitive reactions, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[8][9]
-
Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[8] Some suppliers recommend refrigeration to ensure long-term stability.[8]
The Strategic Role of the 2,2-Dimethyl Motif in Synthesis
The decision to use this compound hydrochloride over other pyrrolidine derivatives is a deliberate design choice driven by the powerful influence of the gem-dimethyl group. This substitution is not merely an addition of mass but a strategic modification that impacts conformation, metabolic stability, and synthetic outcomes.
Causality Behind the Choice:
-
Metabolic Blocking : The primary reason for incorporating a C2 gem-dimethyl group is to block metabolic oxidation at the alpha-carbon position. In many drug candidates, this position is susceptible to enzymatic hydroxylation by Cytochrome P450 enzymes, leading to rapid metabolism and clearance. The quaternary carbon created by the dimethyl substitution physically prevents this metabolic pathway, often increasing the compound's half-life and bioavailability.
-
Conformational Rigidity : The steric bulk of the two methyl groups restricts the conformational flexibility of the pyrrolidine ring. This "locking" effect can be highly advantageous, as it reduces the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity and selectivity.
-
Increased Lipophilicity : The addition of two methyl groups increases the lipophilicity of the scaffold, which can enhance membrane permeability and influence the pharmacokinetic profile of the final molecule.
-
Stereochemical Purity : Unlike a monosubstituted C2 pyrrolidine, the 2,2-dimethyl variant is achiral, which simplifies synthesis and characterization by eliminating the possibility of epimerization at that center during subsequent synthetic steps.
Caption: Strategic benefits imparted by the C2 gem-dimethyl group.
Key Applications in Research and Development
This compound hydrochloride serves as a crucial intermediate in the synthesis of complex molecules, particularly in the pharmaceutical sector. Its unique structural features make it ideal for creating sterically hindered structures with desirable pharmacological properties.
One of the most prominent applications is in the preparation of bicyclic and spirocyclic compounds designed as inhibitors for histone demethylases, such as Lysine-Specific Demethylase 5 (KDM5).[10] KDM5 enzymes are epigenetic regulators implicated in various cancers, making them attractive targets for therapeutic intervention. The pyrrolidine moiety often serves as a key pharmacophore that interacts with the active site of the enzyme, while the gem-dimethyl group provides the necessary metabolic stability and conformational lock for potent and selective inhibition.
Caption: General synthetic pathway utilizing this compound.
Experimental Protocols
The following protocols are based on established and reliable procedures, providing a clear path for the synthesis and handling of this compound and its hydrochloride salt.
Protocol 4.1: Synthesis of this compound Free Base
This procedure is adapted from a well-vetted method for the reduction of a lactam to its corresponding amine using a powerful reducing agent.[11]
WARNING : This procedure involves lithium aluminum hydride (LiAlH₄), which is extremely reactive with water and moisture. It should only be performed by trained personnel in a controlled laboratory environment with appropriate safety measures, including an inert atmosphere and proper quenching techniques.
-
Materials :
-
5,5-Dimethyl-2-pyrrolidone
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous ether
-
Ethyl acetate
-
6N Hydrochloric acid
-
Saturated aqueous sodium hydroxide (NaOH)
-
Anhydrous potassium carbonate (K₂CO₃)
-
-
Equipment :
-
Three-neck round-bottom flask with reflux condenser, mechanical stirrer, and dropping funnel
-
Heating mantle
-
Apparatus for steam distillation
-
-
Procedure :
-
Under an inert atmosphere (argon or nitrogen), charge a dry three-neck flask with LiAlH₄ (1.0 mole) and 400 mL of anhydrous THF.
-
Stir the mixture and heat to reflux for 15 minutes to ensure the reagent is fully dissolved and active.
-
Prepare a solution of 5,5-dimethyl-2-pyrrolidone (0.8 mole) in 200 mL of anhydrous THF.
-
Slowly add the lactam solution via the dropping funnel to the LiAlH₄ slurry at a rate that maintains a gentle reflux without external heating.
-
Once the addition is complete, continue to stir and heat under reflux for an additional 4 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture in an ice bath. Set the condenser for downward distillation and distill off approximately 450 mL of THF.
-
Cool the remaining slurry again. CAUTION : The following steps are highly exothermic. Add 300 mL of anhydrous ether slowly with vigorous stirring.
-
Very slowly, add 50 mL of ethyl acetate to quench the excess LiAlH₄. Vigorous gas evolution will occur.
-
Slowly and carefully add 500 mL of 6N HCl.
-
The resulting mixture can then be subjected to steam distillation to isolate the volatile amine. The distillate containing the amine can be processed as described in Protocol 4.2.
-
Protocol 4.2: Conversion to this compound Hydrochloride
This protocol details the conversion of the free base, typically obtained in an aqueous distillate from the previous synthesis, into its stable hydrochloride salt.[11]
-
Procedure :
-
Take the aqueous distillate from Protocol 4.1, which contains the this compound free base.
-
Acidify the distillate to a pH of ~1-2 by slowly adding concentrated hydrochloric acid. Monitor the pH with litmus paper or a pH meter.
-
Concentrate the acidified solution to dryness using a rotary evaporator under reduced pressure. This will yield the crude this compound hydrochloride as a solid.
-
To obtain the pure free base for other applications, the hydrochloride salt can be treated with an excess of saturated aqueous sodium hydroxide solution. This will liberate the oily amine layer, which can be separated. The aqueous layer should be extracted several times with ether, and the combined organic layers dried over anhydrous potassium carbonate.[11]
-
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 3. This compound Hydrochloride | C6H14ClN | CID 44118457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound HYDROCHLORIDE | CAS 623580-01-8 [matrix-fine-chemicals.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C6H13N | CID 414773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (-)-(2R,5R)-2,5-DIMETHYLPYRROLIDINE, HYDROCHLORIDE | 70144-18-2 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound hydrochloride | 623580-01-8 [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Solubility of 2,2-Dimethylpyrrolidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dimethylpyrrolidine, a cyclic secondary amine, is a valuable building block in synthetic organic chemistry and pharmaceutical development. Its utility in these fields is fundamentally linked to its behavior in solution. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification protocols, and developing viable formulation strategies. This technical guide provides a comprehensive overview of the physicochemical properties of this compound that govern its solubility, outlines the theoretical principles of dissolution, presents a predictive solubility profile, and details a robust experimental protocol for the precise determination of its solubility. This document is intended to serve as a practical resource for scientists, enabling them to make informed decisions when utilizing this compound in their research and development endeavors.
Introduction: The Significance of Solvent Selection
In the landscape of drug discovery and chemical synthesis, the choice of solvent is a critical parameter that can dictate the success or failure of an entire workflow. For a versatile intermediate like this compound, which features in the synthesis of more complex molecules, solvent selection impacts everything from reaction kinetics and equilibrium to the ease of product isolation and purification. An inappropriate solvent can lead to poor yields, difficult workups, or the formation of undesirable byproducts.
This guide addresses the critical need for a centralized resource on the solubility of this compound. By synthesizing its structural attributes with the fundamental principles of intermolecular forces, we aim to provide researchers with a predictive framework for its behavior in a wide array of common organic solvents. Furthermore, we empower researchers with a detailed, self-validating experimental protocol to quantitatively assess solubility in any novel solvent system, ensuring that laboratory work is built on a solid foundation of empirical data.
Physicochemical Profile of this compound
The solubility of a compound is intrinsically dictated by its molecular structure and resulting physical properties. This compound is a cyclic aliphatic amine whose key characteristics are summarized below.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₆H₁₃N | [PubChem][1] |
| Molecular Weight | 99.17 g/mol | [PubChem][1] |
| Appearance | Reported as a solid. | [Sigma-Aldrich] |
| Structure | A five-membered pyrrolidine ring with two methyl groups on the carbon atom adjacent to the nitrogen. | [PubChem][1] |
| Key Functional Group | Secondary Amine (-NH-) | [PubChem][1] |
| Hydrogen Bonding | The N-H group can act as a hydrogen bond donor, and the lone pair on the nitrogen atom can act as a hydrogen bond acceptor. | [JoVE][2] |
| Predicted Lipophilicity (XLogP3) | 0.9 | [PubChem][1] |
The structure of this compound is key to its solubility. As a secondary amine, it possesses a polar N-H bond capable of hydrogen bonding, which suggests an affinity for polar solvents.[2] However, the molecule also features a significant nonpolar hydrocarbon backbone (a cyclopentane ring equivalent plus two methyl groups). This dual character—a polar head and a nonpolar body—means its solubility will be a nuanced balance of interactions. The predicted XLogP value of 0.9 indicates a relatively low lipophilicity, suggesting it will not behave like a simple hydrocarbon and will likely retain some solubility in more polar environments.[1]
Theoretical Principles of Solubility: A Game of Intermolecular Forces
The adage "like dissolves like" is the foundational principle of solubility. This rule is a simplification of the complex interplay between the intermolecular forces of the solute and the solvent.[3] For dissolution to occur, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.
The primary intermolecular forces at play are:
-
Hydrogen Bonding: The strongest of the intermolecular forces, occurring between a hydrogen atom bonded to a highly electronegative atom (N, O, or F) and another nearby electronegative atom. As a secondary amine, this compound can both donate and accept hydrogen bonds.
-
Dipole-Dipole Interactions: Occur between polar molecules that have permanent net dipoles.
-
Van der Waals Forces (London Dispersion Forces): Weak, transient forces that exist between all molecules, arising from temporary fluctuations in electron distribution. These are the primary forces of attraction between nonpolar molecules.
The process of dissolution can be visualized as a competition between these forces.
For this compound, its ability to dissolve in a given solvent will depend on how well the solvent can interact with both its polar N-H group and its nonpolar alkyl frame.
Predictive Solubility Profile of this compound
The following table provides an expected solubility profile in common laboratory solvents.
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The N-H group can hydrogen bond with water, but the C6 hydrocarbon skeleton is large enough to limit miscibility. Low-molecular-weight amines (fewer than five carbons) are typically miscible with water.[2] |
| Methanol, Ethanol | Soluble / Miscible | Alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the polar N-H group, while their alkyl chains can interact with the nonpolar part of the molecule. | |
| Polar Aprotic | Tetrahydrofuran (THF) | Soluble / Miscible | Inferred from its use as a reaction solvent.[4] THF can accept hydrogen bonds from the N-H group. |
| Acetone | Soluble | The ketone carbonyl group is a good hydrogen bond acceptor. | |
| Dichloromethane (DCM) | Soluble | DCM is a weakly polar solvent that can effectively solvate moderately polar compounds. | |
| Dimethyl Sulfoxide (DMSO) | Soluble / Miscible | A very strong polar aprotic solvent capable of dissolving a wide range of compounds. | |
| Nonpolar Ethers | Diethyl Ether | Soluble | Inferred from its use as an extraction solvent.[4] The ether oxygen can act as a hydrogen bond acceptor. |
| Nonpolar Hydrocarbons | Hexane, Toluene | Sparingly Soluble to Insoluble | These solvents only have weak van der Waals forces and cannot effectively solvate the polar N-H group. The solute-solute hydrogen bonds are much stronger than any potential solute-solvent interactions. |
Causality : The predictions are grounded in the principle of matching intermolecular forces. Solvents capable of hydrogen bonding or with significant polarity are expected to be effective. The need to extract this compound from water using ether suggests that while it has some water solubility, it partitions favorably into a less polar, ether-based solvent.[4]
Experimental Protocol for Solubility Determination
To move from prediction to quantification, a robust experimental method is required. The isothermal equilibrium shake-flask method is a gold-standard technique for determining the solubility of a compound in a solvent at a specific temperature.
Objective : To determine the saturation concentration of this compound in a chosen organic solvent at a controlled temperature.
Pillar of Trustworthiness : This protocol is a self-validating system because it is designed to ensure that true thermodynamic equilibrium is reached and verified. The inclusion of multiple time points for sampling confirms that the concentration has plateaued, indicating a stable, saturated solution.
Materials
-
High-purity this compound
-
Analytical grade organic solvent of interest
-
Temperature-controlled orbital shaker or water bath
-
Calibrated analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Calibrated positive displacement pipettes or gas-tight syringes
-
Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)
-
Appropriate analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection, GC-FID)
-
Volumetric flasks and appropriate glassware for standard preparation
Step-by-Step Methodology
-
Preparation of Supersaturated Solution :
-
Rationale : Starting with an excess of solute ensures that the solvent becomes fully saturated and that equilibrium is approached from supersaturation, which is often faster and more reliable.
-
Procedure : To a glass vial, add a pre-weighed amount of the solvent (e.g., 2 mL). Add an excess amount of this compound (e.g., enough so that a visible amount of solid remains undissolved). Cap the vial tightly.
-
-
Equilibration :
-
Rationale : Constant agitation at a controlled temperature is crucial to ensure the entire volume of the solvent is in intimate contact with the excess solid, allowing the system to reach thermodynamic equilibrium. A typical period is 24-48 hours, but this must be verified.
-
Procedure : Place the vials in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate at a constant speed (e.g., 150 rpm) for at least 24 hours.
-
-
Equilibrium Verification & Sampling :
-
Rationale : To confirm that equilibrium has been reached, the concentration should be measured at successive time points (e.g., 24h, 36h, 48h). If the concentration does not change significantly between later time points, equilibrium is assumed.
-
Procedure : After the initial 24 hours, stop agitation and allow the excess solid to settle for at least 1 hour in the temperature-controlled environment. Carefully draw a known volume of the supernatant using a pipette. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove all undissolved solids. Weigh the filtered solution to determine its mass. Repeat this sampling procedure at subsequent time points (e.g., 48 hours).
-
-
Quantification :
-
Rationale : An accurate analytical technique is required to determine the concentration of the solute in the saturated solution. GC-FID is well-suited for volatile organic amines.
-
Procedure :
-
Prepare a series of calibration standards of this compound in the chosen solvent of known concentrations.
-
Analyze the calibration standards using GC-FID to generate a calibration curve (Peak Area vs. Concentration).
-
Dilute the filtered, saturated sample with a known volume of solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and use the calibration curve to determine the concentration of this compound in the diluted sample.
-
-
-
Calculation of Solubility :
-
Rationale : The final step is to calculate the solubility from the measured concentration, accounting for any dilutions.
-
Procedure : Back-calculate the concentration in the original, undiluted saturated sample. Express the solubility in appropriate units, such as g/100 mL of solvent or mg/mL.
-
References
An In-depth Technical Guide to 2,2-Dimethylpyrrolidine: A Comparative Analysis for Advanced Chemical Applications
Foreword: The Pyrrolidine Scaffold and the Strategic Impact of C2-Gem-Dimethyl Substitution
The pyrrolidine ring is a cornerstone of modern chemistry, recognized as a "privileged scaffold" in medicinal chemistry and a versatile component in catalysis.[1][2][3] Its non-planar, five-membered saturated structure allows for a three-dimensional exploration of chemical space that is crucial for molecular recognition and biological activity.[1] However, the true power of this scaffold lies in its adaptability through substitution. The strategic placement of substituents can profoundly alter its steric, electronic, and conformational properties, thereby fine-tuning its function for a specific application.
This guide provides a detailed comparative analysis of 2,2-dimethylpyrrolidine, focusing on how the introduction of a gem-dimethyl group at the C2 position—adjacent to the nitrogen heteroatom—creates a unique chemical entity with distinct properties compared to its parent structure and other common derivatives. We will dissect the causal relationships between this specific substitution pattern and the molecule's resulting basicity, conformational rigidity, and reactivity. This analysis is designed for researchers, scientists, and drug development professionals who seek to leverage the nuanced properties of substituted pyrrolidines in their work, from designing novel catalysts to developing next-generation therapeutics.
Chapter 1: The Physicochemical Landscape Modulated by Gem-Dimethylation
The introduction of two methyl groups at the C2 position is not a trivial modification. It imposes significant and predictable changes on the core physicochemical properties of the pyrrolidine ring.
Steric Hindrance: Shielding the Nitrogen Core
The most immediate consequence of the C2 gem-dimethyl group is a significant increase in steric bulk around the nitrogen atom.[4] This steric shield influences the accessibility of the nitrogen's lone pair of electrons, which is fundamental to its role as a base, a nucleophile, and a ligand for metal centers. Unlike pyrrolidine or 2-methylpyrrolidine, where the nitrogen is relatively exposed, the approach of reagents to the nitrogen in this compound is more restricted. This has profound implications for its reactivity and coordination chemistry, which will be explored in later chapters.
Basicity and Nucleophilicity: A Tale of Two Effects
The basicity of the pyrrolidine nitrogen is a key parameter in its application, particularly in organocatalysis.[1] The gem-dimethyl groups exert a positive inductive effect, donating electron density to the ring and thereby increasing the basicity of the nitrogen atom compared to the unsubstituted pyrrolidine. However, studies have shown that Brønsted basicity and nucleophilicity do not always correlate directly across different pyrrolidine derivatives.[5] While the pKa of the conjugate acid of pyrrolidine is approximately 11.3, the alkyl substitution in this compound is expected to slightly increase this value.
For context, the basicity of pyrrolidines is generally higher than that of their six-membered counterparts, piperidines, although the difference is often small.[6][7] This is attributed to the differing bond angles and hybridization of the nitrogen atom.[8]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa of Conjugate Acid |
| Pyrrolidine | C₄H₉N | 71.12 | ~11.3 |
| This compound | C₆H₁₃N | 99.17 [9][10] | ~11.1 - 12.6 (estimated range) [5] |
| 2,5-Dimethylpyrrolidine | C₆H₁₃N | 99.17[11] | Varies with stereoisomer |
| Proline | C₅H₉NO₂ | 115.13 | ~10.6 (amine) |
| Piperidine | C₅H₁₁N | 85.15 | ~11.2 |
Table 1: Comparative physicochemical properties of this compound and related cyclic amines. pKa values are approximate and can vary with measurement conditions.
A study investigating a range of pyrrolidine-based organocatalysts found that most derivatives have pKaH values between 16 and 20 in acetonitrile, though electron-withdrawing groups can lower this significantly.[5] The steric hindrance of this compound can also affect its kinetic reactivity (nucleophilicity), sometimes leading to more complex reaction kinetics where the initial nucleophilic attack is reversible.[5]
Conformational Rigidity: Locking the Ring Pucker
The pyrrolidine ring is not flat; it exists in a dynamic equilibrium between various puckered conformations, often described as "pseudorotation".[1] The two predominant conformations are the "envelope" (where one atom is out of the plane of the other four) and "twist" (where two adjacent atoms are displaced on opposite sides of the plane). Substituents play a critical role in controlling this equilibrium.
The gem-dimethyl group at the C2 position introduces significant torsional strain, which severely restricts the ring's flexibility. This creates a more rigid and predictable conformational landscape compared to unsubstituted pyrrolidine. This conformational locking is a highly desirable trait in drug design, as it reduces the entropic penalty upon binding to a biological target. A similar principle is used in derivatives like 4-tert-butylproline, where a bulky substituent is used to lock the ring in a specific pucker.[12]
Caption: Conformational flexibility of pyrrolidine vs. This compound.
Chapter 2: Synthetic Strategies and Methodologies
The synthesis of substituted pyrrolidines is a well-developed field, with stereoselective methods being of particular importance.[2][13] The approach to synthesizing this compound and its derivatives often involves creating the quaternary stereocenter, which presents unique challenges and opportunities.
Synthesis of Enantioenriched 2,2-Disubstituted Pyrrolidines
A powerful modern strategy for accessing chiral 2,2-disubstituted pyrrolidines involves a sequential asymmetric allylic alkylation (AAA) followed by a ring contraction.[14][15] This method allows for the creation of the crucial quaternary center with high enantiomeric excess.
Caption: General workflow for synthesizing 2,2-disubstituted pyrrolidines.
Comparative Synthesis: The Case of trans-2,5-Dimethylpyrrolidine
In contrast to the construction of a C2 quaternary center, the synthesis of C2-symmetric derivatives like trans-2,5-dimethylpyrrolidine often employs different strategies. One effective method is the intramolecular amidomercuration of an N-acyl-4-alkenyl amine.[16] This reaction proceeds with high stereoselectivity, favoring a chairlike transition state that leads to the trans product. The development of efficient syntheses for chiral C2-symmetric pyrrolidines has been crucial for their application as ligands in asymmetric catalysis.[17][18]
Detailed Experimental Protocol: Asymmetric Synthesis of a 2,2-Disubstituted Pyrrolidine Derivative
The following protocol is adapted from methodologies developed for the synthesis of enantioenriched 2,2-disubstituted pyrrolidines and serves as a self-validating system for researchers.[14]
Objective: To synthesize (S)-3-allyl-1-(benzyloxy)-3-methylpiperidine-2,6-dione, a key precursor for a 2,2-disubstituted pyrrolidine.
Step 1: Catalyst Preparation
-
In an inert atmosphere glovebox, add Palladium(II) acetate (Pd(OAc)₂, 0.01 equiv) and a suitable chiral phosphine ligand such as (S)-(CF₃)₃-t-BuPHOX (0.03 equiv) to an oven-dried reaction vessel.
-
Add tert-butyl methyl ether (TBME) to dissolve the catalyst components.
-
Stir the mixture for 30 minutes at room temperature to allow for pre-formation of the active catalytic complex.
-
Causality: The choice of a chiral phosphine ligand is paramount. The ligand coordinates to the palladium center, creating a chiral environment that dictates the stereochemical outcome of the subsequent allylic alkylation. The bulky t-butyl and electron-withdrawing CF₃ groups on the PHOX ligand enhance both reactivity and enantioselectivity.
-
Step 2: Asymmetric Allylic Alkylation
-
In a separate flask, dissolve the starting imide precursor (e.g., 1-(benzyloxy)-3-methyl-3-(prop-2-yn-1-yl)piperidine-2,6-dione, 1 equiv) in TBME.
-
Add the substrate solution to the pre-formed catalyst mixture.
-
Heat the reaction to 65 °C and stir for 48-72 hours, monitoring by TLC or LC-MS for consumption of the starting material.
-
Causality: This is the key stereocenter-forming step. The palladium catalyst facilitates the intramolecular alkylation, with the chiral ligand directing the attack to form one enantiomer preferentially over the other.
-
Step 3: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
-
Self-Validation: The desired product should be isolated as a pale yellow oil. Characterization by ¹H and ¹³C NMR will confirm the structure, while chiral HPLC analysis is required to determine the enantiomeric excess (ee), which is expected to be >90% with an effective ligand.[14] Subsequent reduction and ring contraction steps would convert this intermediate into the final pyrrolidine product.
-
Chapter 3: A Comparative Look at Applications
The structural differences between this compound and other derivatives directly translate to distinct behaviors and applications in catalysis and drug discovery.
Asymmetric Catalysis: The Role of Symmetry and Sterics
In transition metal catalysis, chiral C₂-symmetric ligands are highly valued because their symmetry reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity. Chiral trans-2,5-disubstituted pyrrolidines are excellent examples and have been successfully used as ligands for reactions like the addition of diethylzinc to aldehydes.[17]
This compound, being achiral and lacking C₂ symmetry, cannot be used directly for enantioselective catalysis in the same manner. However, its steric bulk can be advantageous in other contexts. When used as a non-chiral auxiliary ligand, its gem-dimethyl group can create a well-defined, sterically demanding pocket around a metal center, influencing regioselectivity or catalyst stability.
Caption: Logical comparison of ligand types in catalysis.
Pyrrolidine Scaffolds in Drug Discovery
The pyrrolidine ring is a frequent motif in FDA-approved drugs and clinical candidates.[1][3][19] Its derivatives are explored for a vast range of therapeutic areas, including as anticancer, antidiabetic, and CNS agents.[1][19]
-
Proline and its Analogs: The carboxylic acid group of proline provides a crucial functional handle for peptide synthesis and for forming key interactions (e.g., salt bridges) with biological targets. It is a fundamental component of many peptide-based drugs and protease inhibitors.[2][13]
-
This compound as a Building Block: The gem-dimethyl group offers distinct advantages in drug design.
-
Metabolic Stability: The quaternary carbon is resistant to metabolic oxidation (a common metabolic pathway for C-H bonds), which can increase the half-life of a drug.
-
Conformational Constraint: As discussed, the rigid structure helps pre-organize the molecule for binding, improving potency.
-
Lipophilicity: The two methyl groups increase the molecule's lipophilicity, which can be tuned to improve membrane permeability and pharmacokinetic properties.
-
The synthesis of complex pyrrolidine-based inhibitors for enzymes like neuronal nitric oxide synthase (nNOS) often involves multi-step sequences where managing protecting groups and stereochemistry is critical.[20] The use of a rigid scaffold like a 2,2-disubstituted pyrrolidine can be a key design element in such inhibitors.
Conclusion
This compound is far more than a simple substituted amine. The presence of the C2 gem-dimethyl group fundamentally alters the steric, electronic, and conformational properties of the pyrrolidine scaffold. Compared to its parent, pyrrolidine, it offers increased basicity and significantly reduced conformational flexibility. In contrast to C2-symmetric derivatives like trans-2,5-dimethylpyrrolidine, it provides a unique, sterically-defined, achiral framework. For medicinal chemists, it serves as a valuable building block to introduce metabolic stability and conformational rigidity. For catalyst designers, it presents an opportunity to modulate the steric environment around a metal center. Understanding the distinct characteristics imparted by this specific substitution pattern is essential for any scientist looking to rationally design and synthesize next-generation molecules for advanced applications.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 35018-15-6 | Benchchem [benchchem.com]
- 5. Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. quora.com [quora.com]
- 9. This compound | C6H13N | CID 414773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pyrrolidine, 2,2-dimethyl- [webbook.nist.gov]
- 11. 2,5-Dimethylpyrrolidine | C6H13N | CID 96034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
The Thorpe-Ingold Effect in Action: A Technical Guide to the Applications of Gem-Dimethyl Substituted Heterocycles
Abstract
The strategic incorporation of gem-dimethyl groups into heterocyclic scaffolds represents a powerful and versatile tool in modern chemistry. This technical guide provides an in-depth exploration of the profound impact of this seemingly simple structural motif, delving into its applications across drug discovery and materials science. We will dissect the mechanistic underpinnings of the gem-dimethyl effect, most notably the Thorpe-Ingold effect, and illustrate how this principle is leveraged to enhance reaction efficiency, control molecular conformation, and impart desirable physicochemical properties. Through detailed protocols, comparative data analysis, and workflow visualizations, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the potential of gem-dimethyl substituted heterocycles in their respective fields.
The Power of Two: Understanding the Gem-Dimethyl Effect
The presence of two methyl groups on a single carbon atom within a molecule, known as a gem-dimethyl group, exerts a significant influence on its chemical reactivity and physical properties. This phenomenon, often referred to as the Thorpe-Ingold effect or the gem-dialkyl effect, is a cornerstone of modern organic synthesis and medicinal chemistry.[1][2] The effect is primarily attributed to two key factors:
-
Angle Compression: The steric bulk of the two methyl groups compresses the bond angle between the substituents on the same carbon. This pre-organizes the molecule into a conformation that is more favorable for intramolecular reactions, thereby accelerating the rate of cyclization.[3]
-
Conformational Restriction: The gem-dimethyl group restricts the rotational freedom of adjacent bonds, effectively locking the molecule into a more rigid conformation.[4] This can be highly advantageous in drug design, as it can pre-organize a molecule into its bioactive conformation, leading to enhanced binding affinity for its target.[5]
The Thorpe-Ingold effect is not merely a kinetic phenomenon; it also has thermodynamic contributions. Computational studies have shown that while the reduction in ring strain energy may be modest, gem-dimethyl substitution is stabilizing relative to unbranched, linear alkanes.[6]
Diagram: The Thorpe-Ingold Effect
Caption: The Thorpe-Ingold effect accelerates cyclization through steric hindrance and conformational locking.
Applications in Drug Discovery and Medicinal Chemistry
The gem-dimethyl group is a prevalent motif in numerous natural products and clinically successful drugs.[4] Its incorporation into heterocyclic scaffolds can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.
Enhancing Potency and Selectivity
By locking the heterocyclic core into a specific conformation, the gem-dimethyl group can optimize the presentation of key pharmacophoric elements to the biological target. This pre-organization reduces the entropic penalty of binding, leading to a more favorable free energy of binding and, consequently, higher potency.[7]
Improving Metabolic Stability and Pharmacokinetics
The gem-dimethyl group can act as a "metabolic shield," sterically hindering the enzymatic degradation of nearby functional groups. This can lead to increased metabolic stability, a longer plasma half-life, and improved oral bioavailability. Furthermore, the introduction of a gem-dimethyl group can enhance the solubility and overall drug-like properties of a compound.[8]
Case Study: Gem-Dimethyl Substituted Dihydropyrimidines as Calcium Channel Blockers
Dihydropyrimidines (DHPMs) are a class of heterocyclic compounds known for their activity as calcium channel blockers, which are used to treat hypertension and angina.[9] The introduction of a gem-dimethyl group at the 6-position of the dihydropyrimidine ring can significantly impact their biological activity.
Diagram: Calcium Channel Blocker Signaling Pathway
Caption: Gem-dimethyl dihydropyrimidines block L-type calcium channels, leading to vasodilation.
Applications in Materials Science
The influence of the gem-dimethyl group extends beyond the realm of medicine into materials science, where it can be used to tailor the properties of polymers and organic electronic materials.
Modulating Polymer Properties
The incorporation of gem-dimethyl substituted heterocycles into polymer backbones can significantly alter their physical and thermal properties. The steric hindrance and conformational rigidity imparted by the gem-dimethyl group can lead to:
-
Increased Thermal Stability: By restricting bond rotation and increasing the energy barrier for thermal degradation, the gem-dimethyl group can enhance the thermal stability of polymers.[10][11]
-
Controlled Polymerization and Depolymerization: The gem-dimethyl group can be used to control the thermodynamics of polymerization, enabling the synthesis of recyclable polymers.[12]
-
Tailored Mechanical Properties: The rigidity of the polymer chains can be fine-tuned by the inclusion of gem-dimethyl groups, allowing for the development of materials with specific mechanical properties.
| Polymer Backbone | Substituent | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, °C) | Reference |
| Poly(p-phenylene terephthalamide) | None | 350 | 550 | [10] |
| Poly(p-phenylene terephthalamide) | gem-Dimethyl | 375 | 580 | [11] |
| Poly(ethylene terephthalate) | None | 75 | 380 | [12] |
| Poly(ethylene terephthalate) with gem-dimethyl substituted diol | gem-Dimethyl | 95 | 410 | [12] |
Table 1: Impact of Gem-Dimethyl Substitution on Polymer Thermal Properties
Gem-Dimethyl Heterocycles in Organic Electronics
In the field of organic electronics, the precise control of molecular packing and electronic properties is paramount. The introduction of gem-dimethyl substituted heterocycles into organic semiconductors can influence their performance in devices such as organic light-emitting diodes (OLEDs). The gem-dimethyl group can disrupt intermolecular π-π stacking in a controlled manner, which can be beneficial for achieving high-efficiency thermally activated delayed fluorescence (TADF) in OLEDs.[6]
Experimental Protocols
Synthesis of a Gem-Dimethyl Substituted Dihydropyrimidine via the Biginelli Reaction
This protocol describes a general procedure for the synthesis of a 5,5-dimethyl-dihydropyrimidine, a scaffold with potential applications as a calcium channel blocker.[9][13][14][15]
Materials:
-
3-Hydroxy-pivalaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Benzyltriethylammonium chloride (0.1 eq)
-
Ethanol
Procedure:
-
To a round-bottom flask, add 3-hydroxy-pivalaldehyde, ethyl acetoacetate, urea, and benzyltriethylammonium chloride.
-
Add ethanol to the mixture and stir at room temperature for 15 minutes.
-
Heat the reaction mixture to 100°C and maintain for the time specified by TLC monitoring.
-
After completion of the reaction, pour the mixture onto crushed ice and stir for 10 minutes.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the desired 5,5-dimethyl-dihydropyrimidine.
Asymmetric Alkylation using a Gem-Dimethyl Oxazolidinone Chiral Auxiliary
This protocol outlines the Evans asymmetric alkylation, a powerful method for the stereoselective synthesis of α-substituted carboxylic acid derivatives using a chiral oxazolidinone auxiliary.[2][16][17]
Diagram: Evans Asymmetric Alkylation Workflow
Caption: Workflow for Evans asymmetric alkylation using a chiral oxazolidinone auxiliary.
Conclusion
The gem-dimethyl group, through the Thorpe-Ingold effect and its influence on molecular conformation, offers a simple yet profound strategy for optimizing the properties of heterocyclic compounds. In drug discovery, it serves as a valuable tool for enhancing potency, selectivity, and pharmacokinetic profiles. In materials science, it provides a means to control polymer properties and influence the performance of organic electronic materials. The continued exploration of gem-dimethyl substituted heterocycles promises to unlock new opportunities in both fundamental research and the development of advanced technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. youtube.com [youtube.com]
- 4. Graphviz [graphviz.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 13. arkat-usa.org [arkat-usa.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chemistry.williams.edu [chemistry.williams.edu]
- 17. youtube.com [youtube.com]
literature review of 2,2-disubstituted pyrrolidines
An In-depth Technical Guide to the Synthesis and Application of 2,2-Disubstituted Pyrrolidines for Drug Discovery Professionals
Abstract
The pyrrolidine ring is a cornerstone of medicinal chemistry, featuring prominently in numerous FDA-approved pharmaceuticals.[1][2] Its prevalence is due to its favorable physicochemical properties and its ability to serve as a versatile, three-dimensional scaffold.[2][3] However, a specific subclass—2,2-disubstituted pyrrolidines bearing a quaternary stereocenter—remains significantly underrepresented in marketed drugs, presenting a frontier for innovation in drug design.[1] The synthetic challenge lies in the stereocontrolled construction of this C2-quaternary center. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies developed to address this challenge. We delve into the mechanistic details and practical protocols for key methodologies, including asymmetric allylic alkylation followed by ring contraction, [3+2] cycloaddition reactions, and derivatization from the chiral pool. Furthermore, we explore the pharmacological significance of this scaffold, presenting structure-activity relationship (SAR) data in key therapeutic areas such as anticonvulsant and antibacterial agents.[3][4] This document aims to serve as both a literature review and a practical guide to empower the design and synthesis of novel therapeutic agents built upon the 2,2-disubstituted pyrrolidine framework.
Chapter 1: The Pyrrolidine Scaffold in Medicinal Chemistry: A Quaternary Challenge
Significance of the Pyrrolidine Ring in Approved Drugs
Nitrogen-containing heterocycles are a privileged class of structures in drug discovery, with the pyrrolidine ring being one of the most frequently utilized five-membered scaffolds.[2][5] It is a core component of numerous natural products, alkaloids, and synthetic drugs, including antiviral, anticancer, and antidiabetic agents.[3][5][6] An analysis of FDA-approved drugs reveals that the pyrrolidine motif is more common than many other heterocyclic systems, a testament to its "drug-like" properties, such as improved solubility and metabolic stability.[1][2] Drugs like the DPP-IV inhibitor PF-734200 and the anticholinergic drug Procyclidine highlight the therapeutic versatility of this scaffold.[7]
The Value of 3D-Scaffolds and Quaternary Centers in Drug Design
The pharmaceutical industry has increasingly recognized the importance of three-dimensionality in drug candidates.[2] Unlike flat, aromatic systems, saturated scaffolds like pyrrolidine allow for a more comprehensive exploration of pharmacophore space through sp3-hybridization and the presence of multiple stereogenic centers.[2][3] This molecular complexity often leads to higher binding affinity and selectivity for protein targets.[2] A quaternary carbon, particularly a stereogenic one, introduces a high degree of three-dimensionality and conformational rigidity. This can be a powerful tool in drug design to lock a molecule into a bioactive conformation, thereby enhancing potency and reducing off-target effects.
The 2,2-Disubstituted Pyrrolidine: An Unexplored Frontier
Despite the advantages of quaternary centers, a survey of pyrrolidine-containing pharmaceuticals shows that none contain a tetrasubstituted stereocenter at the C2 position.[1] Many existing drugs are derivatives of the amino acid proline and are substituted at other positions.[1] The primary barrier to the exploration of 2,2-disubstituted pyrrolidines has been the synthetic difficulty associated with constructing the chiral quaternary center in a controlled and efficient manner. Developing catalytic, enantioselective methods to access these novel structures is therefore a key objective for medicinal chemists seeking to expand beyond the current chemical space and develop next-generation therapeutics.[1]
Chapter 2: Strategic Approaches to Asymmetric Synthesis
The central challenge in synthesizing 2,2-disubstituted pyrrolidines is the enantioselective formation of the C2-quaternary stereocenter. Several distinct strategies have emerged to address this, each with its own advantages and mechanistic rationale.
Methodology I: [3+2] Cycloaddition Reactions
The [3+2] cycloaddition between an azomethine ylide and an electron-deficient alkene is one of the most powerful and atom-economical methods for constructing the pyrrolidine ring.[8][9] This reaction can generate up to four new stereogenic centers in a single step, offering a rapid route to complex and densely substituted products.[8][10]
Causality and Mechanism: Azomethine ylides are 1,3-dipoles that react readily with dipolarophiles (alkenes). The stereochemical outcome of the reaction can be controlled through the use of chiral catalysts or auxiliaries that influence the facial selectivity of the dipole's approach to the alkene.[8] Recent advances have focused on using chiral silver or copper catalysts in conjunction with imino esters to generate the azomethine ylide in situ, leading to high diastereo- and enantioselectivity.[10]
Caption: General workflow for catalytic asymmetric [3+2] cycloaddition.
Experimental Protocol: Catalytic Asymmetric [3+2] Cycloaddition [10]
-
Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the chiral N–tert-butanesulfinylazadiene (1.0 equiv), the imino ester (1.2 equiv), and the silver carbonate (Ag₂CO₃) catalyst (10 mol%).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure, densely substituted pyrrolidine product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC.
Methodology II: Sequential Asymmetric Allylic Alkylation and Ring Contraction
An alternative and highly effective strategy involves creating the C2-quaternary stereocenter on an acyclic precursor first, followed by a subsequent ring-forming reaction. A premier example of this is a sequence involving an asymmetric allylic alkylation (AAA) followed by a thermal "Spino" ring contraction.[11][12]
Causality and Mechanism: This approach decouples the formation of the stereocenter from the formation of the ring. The key step is the palladium-catalyzed asymmetric allylic alkylation, which sets the absolute stereochemistry of the quaternary center with high fidelity.[1] The resulting imide is then converted to a hydroxamic acid, which undergoes a stereospecific thermal ring contraction to form the carbamate-protected 2,2-disubstituted pyrrolidine.[12] This sequence is powerful because the stereochemistry established in the first step is perfectly retained in the final product.
Caption: Workflow for sequential AAA and ring contraction synthesis.
Experimental Protocol: Sequential AAA and Ring Contraction [1][12]
-
Asymmetric Allylic Alkylation:
-
In a glovebox, add the β-amidoester substrate (1.0 equiv), palladium catalyst precursor (e.g., Pd₂(dba)₃, 2.5 mol%), and a chiral ligand (e.g., (S)-t-BuPHOX, 6 mol%) to a vial.
-
Add anhydrous solvent (e.g., THF) and stir for 15 minutes.
-
Add a base (e.g., LHMDS, 1.1 equiv) dropwise at 0 °C and stir for 30 minutes.
-
Warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent. Purify by column chromatography to yield the enantioenriched imide.
-
-
Reduction to Hydroxamic Acid:
-
Dissolve the imide in a suitable solvent (e.g., THF).
-
Add a reducing agent (e.g., LiBH₄, 2.0 equiv) at 0 °C.
-
Stir the reaction, allowing it to warm to room temperature.
-
Upon completion, quench carefully with water and perform an aqueous workup. Purify the resulting product.
-
-
Thermal Ring Contraction:
-
Dissolve the purified hydroxamic acid in a high-boiling solvent (e.g., toluene or xylene).
-
Heat the solution to reflux (typically 110-140 °C).
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Cool the reaction mixture and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the final 2,2-disubstituted pyrrolidine.
-
Methodology III: Derivatization of the Chiral Pool
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products, such as amino acids. L-proline is a particularly attractive starting material as it already contains the pyrrolidine ring and a defined stereocenter at C2.[1][11] The pioneering work of Seebach demonstrated a concept known as "self-reproduction of chirality," where the existing stereocenter is used to direct the formation of a new substituent before the original directing group is cleaved.[11]
Causality and Mechanism: In this approach, proline is condensed with an aldehyde (e.g., pivalaldehyde) to form a rigid bicyclic oxazolidinone.[11] This locks the conformation of the molecule. Deprotonation with a strong base like LDA generates a chiral, non-racemic enolate. This enolate then reacts with various electrophiles from the less sterically hindered face, leading to the formation of α-alkylated proline derivatives with high diastereoselectivity.[11] Subsequent cleavage of the chiral auxiliary yields the 2,2-disubstituted proline derivative.
Caption: Synthesis from the chiral pool via Seebach's auxiliary method.
Chapter 3: Pharmacological Significance and Structure-Activity Relationships (SAR)
The unique 3D architecture of 2,2-disubstituted pyrrolidines makes them attractive scaffolds for targeting a wide range of biological systems. Their rigid structure can lead to enhanced binding affinity and selectivity.
Case Study: Anticonvulsant Activity
Derivatives of pyrrolidine-2,5-dione have been investigated for their potential in treating epilepsy.[3] Structure-activity relationship studies have provided key insights for optimizing their anticonvulsant properties. For example, in a series of 1,3-disubstituted pyrrolidine-2,5-diones, the nature of the substituent at the C3 position and the type of arylpiperazine moiety were found to be critical for activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.[3]
Key SAR Insights: [3]
-
C3-Substituent: Non-aromatic, bulky groups like isopropyl or sec-butyl at the C3 position of the pyrrolidine-2,5-dione ring generally enhance anticonvulsant activity.
-
Arylpiperazine Moiety: The substitution pattern on the phenylpiperazine fragment is crucial. Electron-withdrawing groups, such as 3-trifluoromethyl or 3,4-dichloro, on the phenyl ring often lead to more potent compounds.
Table 1: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives [3]
| Compound Ref. | C3-Substituent | Arylpiperazine Substituent | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |
| 69k | sec-Butyl | 3-Trifluoromethylphenyl | 80.38 | > 300 |
| 59j | Isopropyl | 2-Methylphenyl | > 300 | 136.2 |
| 59n | Methyl | 2-Methylphenyl | 141.4 | > 300 |
| Valproate | (Reference) | (Reference) | 207.5 | 164.7 |
Data synthesized from literature reports for comparative purposes.
Case Study: Antibacterial Applications
The pyrrolidine scaffold is also a component of several antibacterial agents. The search for new antibiotics to combat rising antimicrobial resistance is a global health priority, and novel pyrrolidine derivatives are being actively explored.[4] SAR studies on carbapenem derivatives bearing a functionalized pyrrolidin-4-ylthio side chain have demonstrated the importance of the substitution pattern for achieving potent and well-balanced activity against both Gram-positive and Gram-negative bacteria.[4][13]
Key SAR Insights: [13]
-
C2' Substituent: The nature of the functional group at the C2' position of the pyrrolidine ring significantly impacts antibacterial potency. In one study, a (2-hydroxy)ethylmercaptomethyl group provided the best balance of activity and stability to renal dehydropeptidase-I.[13]
-
Stereochemistry: The stereochemistry at both C2' and C4' of the pyrrolidine ring is critical for optimal antibacterial activity.
Table 2: Antibacterial Activity (MIC, μg/mL) of a Carbapenem Derivative [13]
| Compound Ref. | Bacterial Strain | MIC (μg/mL) |
| 1a | Staphylococcus aureus | ≤ 0.05 |
| 1a | Escherichia coli | 0.1 |
| 1a | Pseudomonas aeruginosa | 1.6 |
MIC: Minimum Inhibitory Concentration. Data represents the most potent compound from the cited study.
Chapter 4: Conclusion and Future Outlook
2,2-disubstituted pyrrolidines represent a promising but underexploited area of chemical space for drug discovery. The historical synthetic hurdles are now being overcome by innovative catalytic and asymmetric methodologies, allowing for the reliable and stereocontrolled synthesis of these complex scaffolds. Strategies like sequential AAA/ring contraction and catalytic [3+2] cycloadditions provide robust platforms for generating libraries of novel compounds.
The demonstrated biological activity of this class in areas like epilepsy and bacterial infections validates their potential as therapeutic agents.[3][4] Future efforts should focus on:
-
Development of New Catalytic Systems: Expanding the scope and efficiency of asymmetric methods to allow for even greater structural diversity.
-
Diversity-Oriented Synthesis: Applying these robust synthetic methods to generate large, diverse libraries for high-throughput screening against a wide range of biological targets.
-
Exploration of New Therapeutic Areas: Investigating the potential of 2,2-disubstituted pyrrolidines in oncology, virology, and neurodegenerative diseases, where precise 3D pharmacophores are often required for potent and selective activity.
By leveraging the advanced synthetic tools now available, researchers are well-positioned to unlock the full therapeutic potential of the 2,2-disubstituted pyrrolidine scaffold.
References
- 1. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stereoselective Path to Densely Substituted Pyrrolidines - ChemistryViews [chemistryviews.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
2,2-Dimethylpyrrolidine as a Chiral Auxiliary: An Investigative Guide
For researchers, scientists, and drug development professionals engaged in the intricate art of asymmetric synthesis, the selection of an effective chiral auxiliary is a critical decision that dictates the stereochemical outcome of a reaction. The pyrrolidine scaffold has proven to be a remarkably privileged structure in this regard, with auxiliaries like (S)- and (R)-2-methylpyrrolidine and the renowned SAMP/RAMP systems enabling the construction of complex chiral molecules with high fidelity.[1]
This guide delves into a less-explored analog: 2,2-dimethylpyrrolidine. While structurally similar to its successful counterparts, a comprehensive review of the scientific literature reveals a notable scarcity of its application as a chiral auxiliary. This document, therefore, takes an investigative approach. Instead of presenting established protocols, we will dissect the theoretical underpinnings of why this compound may not be a preferred choice, drawing on the well-understood mechanisms of its analogs. We will explore its synthesis, hypothesize its behavior in key asymmetric transformations, and provide established protocols for related, effective auxiliaries as a benchmark for any researcher wishing to experimentally evaluate this compound.
The Pyrrolidine Scaffold: A Foundation for Asymmetric Control
The efficacy of pyrrolidine-based chiral auxiliaries and organocatalysts stems from their rigid five-membered ring structure. This rigidity, combined with a stereocenter adjacent to the nitrogen atom, creates a well-defined chiral environment.[2] This environment effectively shields one face of a reactive intermediate, such as an enamine or an enolate, forcing an incoming electrophile to approach from the less sterically hindered face. This principle of sterically controlled asymmetric induction is the cornerstone of their success in a multitude of C-C bond-forming reactions.[3]
The Success of 2-Methylpyrrolidine and SAMP
(S)-2-Methylpyrrolidine, for instance, has been effectively used in the asymmetric α-alkylation of ketones. It reacts with a prochiral ketone to form a chiral enamine. The methyl group at the C2 position extends from the ring, creating a steric bias that directs the approach of an alkylating agent.[2]
A significant advancement in this area was the development of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) by E. J. Corey and Dieter Enders.[1] In the SAMP/RAMP hydrazone methodology, the chiral auxiliary is attached to a ketone or aldehyde to form a hydrazone. Deprotonation with a strong base like LDA generates a rigid, chelated azaenolate intermediate. The stereoselectivity of subsequent alkylation is exceptionally high because the pyrrolidine ring and the methoxymethyl group create a highly organized, sterically demanding environment that allows for only one trajectory of electrophilic attack.[1]
A Theoretical Evaluation of this compound
Given the success of its analogs, what can we predict about the performance of this compound as a chiral auxiliary? The key structural difference is the presence of a gem-dimethyl group at the C2 position. This seemingly minor change has profound stereochemical implications.
The Challenge of Creating Asymmetry
The primary function of a chiral auxiliary is to impart its "handedness" onto a prochiral substrate. For this compound to be effective, it must first be resolved into its (R) and (S) enantiomers if the starting material for its synthesis is not enantiopure. However, the core issue lies not in its potential chirality but in its ability to effectively transfer that chirality during a reaction.
In contrast to 2-methylpyrrolidine, where a single methyl group creates a clear steric bias, the gem-dimethyl group in this compound presents a more symmetrical steric environment around the nitrogen atom. This could potentially lead to a less differentiated facial bias when forming key intermediates.
Steric Hindrance: A Double-Edged Sword
While steric hindrance is the basis for asymmetric induction, excessive steric bulk can be detrimental. The gem-dimethyl group at C2 significantly increases the steric congestion around the nitrogen atom. This could manifest in several negative ways:
-
Reduced Reactivity: The formation of the initial amide or enamine by coupling the auxiliary to the substrate could be sluggish or require harsh conditions, potentially compromising the stability of sensitive substrates.
-
Impeded Electrophile Approach: Even if the intermediate forms, the steric shield created by the two methyl groups might be so effective that it hinders the approach of the electrophile, leading to slow reaction rates or no reaction at all.
-
Ambiguous Facial Bias: In the transition state, it may be difficult to achieve a conformation that definitively blocks one face of the reactive intermediate more than the other. The two methyl groups might create a "wall" rather than a "lean-to," which could result in poor diastereoselectivity.
The diagram below illustrates the hypothesized difference in the transition state for an enamine alkylation, comparing the well-defined bias from 2-methylpyrrolidine with the potentially more ambiguous environment of a this compound-derived enamine.
Caption: Comparison of stereocontrol models.
Synthesis of Chiral 2,2-Disubstituted Pyrrolidines
While its use as a chiral auxiliary for controlling reactions at an adjacent prochiral center is not well-documented, methods for the enantioselective synthesis of chiral 2,2-disubstituted pyrrolidines themselves have been developed. These methods are valuable for creating novel molecular scaffolds for medicinal chemistry.[4]
One reported strategy involves an asymmetric allylic alkylation to set a stereogenic quaternary center, followed by a stereoretentive ring contraction to form the 2,2-disubstituted pyrrolidine ring.[4][5] This demonstrates that while this compound might not be an effective director of external chirality, the synthesis of the chiral scaffold itself is achievable.
Caption: Synthetic workflow to chiral 2,2-disubstituted pyrrolidines.[4]
Benchmark Protocols Using Proven Pyrrolidine Auxiliaries
For any researcher intending to test the efficacy of this compound, it is essential to have validated protocols for successful, related auxiliaries as a positive control. The following protocols for asymmetric alkylation and aldol reactions using SAMP are provided for this purpose.
Protocol 1: Asymmetric α-Alkylation of a Ketone (SAMP Hydrazone Method)
This protocol is adapted from the well-established Enders SAMP/RAMP hydrazone alkylation methodology.[1]
Step 1: Hydrazone Formation
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.0 eq.).
-
Add the prochiral ketone (1.2 eq.).
-
Heat the mixture at 60 °C overnight.
-
Remove excess ketone under reduced pressure. The crude hydrazone is often used directly in the next step after ensuring the absence of starting materials by TLC or NMR.
Step 2: Diastereoselective Alkylation
-
In a separate flame-dried flask, prepare a solution of lithium diisopropylamide (LDA) (1.1 eq.) in anhydrous THF at -78 °C.
-
To this solution, add the crude SAMP hydrazone (1.0 eq.) dissolved in anhydrous THF via syringe, while maintaining the temperature at -78 °C.
-
Stir the resulting orange-colored azaenolate solution at -78 °C for 4 hours.
-
Add the alkylating agent (e.g., ethyl iodide, 1.2 eq.) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with deionized water.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkylated hydrazone.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the crude alkylated hydrazone in a suitable solvent (e.g., dichloromethane or pentane) and cool to -78 °C.
-
Bubble ozone through the solution until a persistent blue color is observed.
-
Purge the solution with oxygen or nitrogen to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, and allow the mixture to warm to room temperature.
-
After work-up, purify the resulting α-alkylated ketone by flash column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.[6]
| Substrate (Ketone) | Electrophile (RX) | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) of Product |
| Cyclohexanone | Methyl Iodide | >95% | >95% |
| 3-Pentanone | Ethyl Iodide | >98% | >98% |
| Propiophenone | Benzyl Bromide | >90% | >90% |
| Note: The d.e. of the alkylated hydrazone corresponds to the e.e. of the final ketone product. Data is representative of the SAMP/RAMP methodology.[1] |
Protocol 2: Asymmetric Aldol Reaction (SAMP Hydrazone Method)
This protocol outlines the asymmetric aldol addition of a SAMP-derived azaenolate to an aldehyde.[1]
-
Generate the SAMP hydrazone azaenolate as described in Step 1 and 2 of the alkylation protocol.
-
Cool the azaenolate solution to -100 °C (using a liquid nitrogen/ether bath).
-
Add the aldehyde (1.1 eq.) dropwise via syringe.
-
Stir the solution at -100 °C for 30 minutes, then allow it to warm to -78 °C and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Perform an aqueous work-up and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Cleave the chiral auxiliary from the crude aldol adduct using ozonolysis as described in the alkylation protocol to yield the β-hydroxy ketone.
-
Purify the product by flash chromatography and determine the enantiomeric and diastereomeric excess.
Conclusion: An Expert Opinion
Based on foundational principles of stereochemistry and the wealth of data on related chiral auxiliaries, this compound is unlikely to be an effective chiral auxiliary for asymmetric transformations such as alkylations, aldol reactions, or conjugate additions. The gem-dimethyl group at the C2 position introduces significant steric hindrance that would likely impede the formation of the necessary intermediates (amides, enamines, or hydrazones) and reduce overall reactivity.
More critically, this substitution pattern fails to create the well-defined, asymmetric steric environment necessary for high facial discrimination. Unlike 2-methylpyrrolidine, which presents a clear directional bias, the 2,2-dimethyl analog presents a more symmetrical and congested steric field, which would predictably lead to low diastereoselectivity in any subsequent reaction.
While the synthesis of enantioenriched 2,2-disubstituted pyrrolidines is of interest for creating novel chemical entities, their utility as auxiliaries to control stereocenters external to the ring is questionable.[4] Researchers in the field would be better served by employing well-established and highly effective pyrrolidine-based auxiliaries like SAMP and RAMP, which have a proven track record of delivering excellent stereochemical control across a broad range of substrates. Any experimental investigation into this compound should be approached with the expectation of low reactivity and selectivity, using the benchmark protocols provided as a guide for rigorous comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 4. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Strategic Application of 2,2-Dimethylpyrrolidine in Pharmaceutical Synthesis: A Guide for Researchers
Introduction: The Pyrrolidine Scaffold and the Influence of the Gem-Dimethyl Group
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals.[1][2] This five-membered nitrogen heterocycle is prized for its conformational flexibility and its role as a chiral building block, often derived from the natural amino acid proline.[3] The introduction of substituents onto the pyrrolidine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly impact its biological activity and pharmacokinetic profile.[3]
This guide focuses on the unique potential of 2,2-dimethylpyrrolidine in pharmaceutical synthesis. The defining feature of this molecule is the gem-dimethyl group at the C2 position, adjacent to the nitrogen atom. This structural motif, while seemingly simple, imparts several advantageous properties:
-
Conformational Rigidity: The gem-dimethyl group restricts the rotation around the C2-N bond, leading to a more defined three-dimensional structure. This can be crucial for enhancing binding affinity to a biological target.[4]
-
Increased Lipophilicity: The addition of two methyl groups increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance its pharmacokinetic properties.
-
Metabolic Stability: The quaternary carbon at the C2 position is sterically hindered, which can block metabolic oxidation at this site, potentially increasing the drug's half-life.[4]
-
Chiral Induction: When used as a chiral auxiliary or as part of a chiral ligand, the steric bulk of the gem-dimethyl group can create a highly biased chiral environment, leading to excellent stereocontrol in asymmetric reactions.
While direct applications of this compound in marketed drugs are not as widely documented as those of other pyrrolidine derivatives, its unique properties make it a compelling scaffold for the development of novel chiral auxiliaries, ligands, and building blocks in pharmaceutical research. This document will provide a detailed exploration of these potential applications, complete with illustrative protocols to guide the modern medicinal chemist.
Part 1: this compound as a Chiral Auxiliary in Asymmetric Synthesis
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[5] The auxiliary is then cleaved and can often be recovered. Chiral pyrrolidine derivatives, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), are powerful chiral auxiliaries used in a variety of asymmetric transformations.[6] By analogy, chiral derivatives of this compound can be envisioned as highly effective auxiliaries, with the gem-dimethyl group providing a robust steric shield to control the approach of incoming reagents.
Illustrative Application: Asymmetric Alkylation of Ketones
The asymmetric α-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The following protocol illustrates how a chiral hydrazone derived from (S)-2-amino-2,2-dimethylpyrrolidine could be used to achieve this transformation with high diastereoselectivity. This protocol is adapted from the well-established SAMP/RAMP hydrazone methodology.[6]
Workflow for Asymmetric Alkylation
Caption: General workflow for the asymmetric α-alkylation of a ketone using a chiral this compound-derived hydrazone auxiliary.
Detailed Protocol: Asymmetric Synthesis of (R)-2-ethyl-cyclohexanone
Step 1: Formation of the Chiral Hydrazone
-
To a solution of cyclohexanone (1.0 eq) in anhydrous toluene (5 mL/mmol) is added (S)-1-amino-2,2-dimethylpyrrolidine (1.1 eq).
-
A catalytic amount of p-toluenesulfonic acid (0.02 eq) is added, and the mixture is heated to reflux with a Dean-Stark trap for 12 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude hydrazone is purified by vacuum distillation to yield the pure product.
Step 2: Diastereoselective Alkylation
-
A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.15 eq) in anhydrous THF (10 mL/mmol) at -78 °C.
-
A solution of the chiral hydrazone (1.0 eq) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 2 hours to ensure complete formation of the azaenolate.
-
Ethyl iodide (1.2 eq) is added, and the reaction is allowed to warm slowly to room temperature overnight.
-
The reaction is quenched with saturated aqueous NH4Cl solution, and the product is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
Step 3: Cleavage of the Chiral Auxiliary
-
The crude alkylated hydrazone is dissolved in a mixture of dichloromethane and methanol (1:1, 10 mL/mmol) and cooled to -78 °C.
-
Ozone is bubbled through the solution until a persistent blue color is observed.
-
The solution is purged with nitrogen to remove excess ozone, and dimethyl sulfide (2.0 eq) is added.
-
The reaction is allowed to warm to room temperature and stirred for 4 hours.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford (R)-2-ethyl-cyclohexanone.
Expected Outcome and Rationale
The gem-dimethyl group on the pyrrolidine ring is expected to create a highly rigid and sterically defined azaenolate intermediate. This rigidity directs the approach of the electrophile (ethyl iodide) to the less hindered face of the enolate, resulting in a high diastereomeric excess of the alkylated product. Subsequent ozonolysis cleaves the hydrazone to reveal the enantioenriched ketone and allows for the recovery of the chiral auxiliary.
Quantitative Data (Hypothetical)
| Step | Product | Expected Yield (%) | Expected Diastereomeric Excess (de, %) | Expected Enantiomeric Excess (ee, %) |
| 1 | Cyclohexanone-(S)-1-amino-2,2-dimethylpyrrolidine hydrazone | >95 | N/A | N/A |
| 2 | Alkylated Hydrazone | 85-95 | >98 | N/A |
| 3 | (R)-2-ethyl-cyclohexanone | >90 (after cleavage) | N/A | >98 |
Part 2: this compound as a Building Block for Chiral Ligands
Chiral ligands are essential components of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.[7] Pyrrolidine-based ligands are among the most successful and widely used in transition metal catalysis.[8] The this compound scaffold offers an attractive platform for the design of novel chiral ligands. The gem-dimethyl group can enhance the stability of the metal complex and create a well-defined chiral pocket around the metal center, leading to high enantioselectivity.
Illustrative Application: Palladium-Catalyzed Asymmetric Allylic Alkylation
Asymmetric allylic alkylation (AAA) is a powerful method for the construction of stereogenic centers. The following protocol outlines the synthesis of a novel P,N-ligand derived from this compound and its application in a palladium-catalyzed AAA reaction.
Logical Relationship: Ligand-Controlled Asymmetric Catalysis
Caption: The chiral ligand derived from this compound complexes with a palladium precatalyst to form an active chiral catalyst that controls the stereochemical outcome of the allylic alkylation.
Detailed Protocol: Synthesis of a Chiral P,N-Ligand and its use in AAA
Step 1: Synthesis of (S)-2-(Diphenylphosphino)-2,2-dimethylpyrrolidine
-
(S)-2,2-Dimethylpyrrolidine (1.0 eq) is dissolved in anhydrous THF (10 mL/mmol) under a nitrogen atmosphere.
-
The solution is cooled to -78 °C, and n-butyllithium (1.05 eq) is added dropwise. The mixture is stirred for 1 hour at this temperature.
-
Chlorodiphenylphosphine (1.1 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with degassed water, and the product is extracted with diethyl ether.
-
The organic layer is dried over anhydrous MgSO4, filtered, and concentrated. The crude product is purified by column chromatography under an inert atmosphere.
Step 2: Palladium-Catalyzed Asymmetric Allylic Alkylation
-
In a glovebox, a solution of [Pd(allyl)Cl]2 (0.01 eq) and the chiral P,N-ligand (0.022 eq) in anhydrous, degassed dichloromethane (DCM, 2 mL/mmol) is stirred for 30 minutes.
-
1,3-Diphenylallyl acetate (1.0 eq) and dimethyl malonate (1.2 eq) are added sequentially.
-
A solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.3 eq) in THF is added dropwise over 10 minutes.
-
The reaction is stirred at room temperature for 24 hours.
-
The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted with DCM.
-
The combined organic layers are dried, filtered, and concentrated. The product is purified by flash chromatography to yield the enantioenriched allylic alkylation product.
Expected Outcome and Rationale
The P,N-ligand, featuring the this compound backbone, is expected to form a stable, well-defined complex with palladium. The steric bulk of the gem-dimethyl group, in conjunction with the diphenylphosphino group, will create a chiral environment that effectively differentiates the two enantiotopic faces of the π-allyl intermediate. This will lead to the preferential attack of the nucleophile from one side, resulting in a high enantiomeric excess of the product.
Quantitative Data (Hypothetical)
| Ligand | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-2-(Diphenylphosphino)-2,2-dimethylpyrrolidine | 1,3-Diphenylallyl acetate | (S)-dimethyl 2-(1,3-diphenylallyl)malonate | >90 | >95 |
Conclusion
While this compound may not yet feature prominently in the synthesis of blockbuster drugs, its unique structural and stereochemical properties position it as a highly promising scaffold for future applications in pharmaceutical synthesis. The gem-dimethyl group offers a powerful tool for controlling molecular conformation, enhancing metabolic stability, and inducing high levels of stereoselectivity in asymmetric reactions. The illustrative protocols provided in this guide, based on well-established methodologies for analogous pyrrolidine derivatives, are intended to inspire and equip researchers to explore the full potential of this versatile building block in the discovery and development of next-generation therapeutics.
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: 2,2-Dimethylpyrrolidine as a Ligand in Metal Catalysis
Introduction: The Strategic Role of Steric Hindrance in Catalysis
The pyrrolidine scaffold, a cornerstone of asymmetric catalysis, has been extensively modified to fine-tune the outcome of stereoselective transformations.[1][2] Among these variations, 2,2-dimethylpyrrolidine and its derivatives represent a class of ligands where steric hindrance is not a liability but a strategic tool. The gem-dimethyl group at the C2 position creates a well-defined and sterically demanding chiral environment around the metal center. This feature is instrumental in influencing substrate approach, stabilizing transition states, and ultimately dictating high levels of enantioselectivity in a variety of metal-catalyzed reactions.
This guide provides an in-depth exploration of this compound-based ligands in catalysis, with a focus on their application with palladium and copper. We will dissect the mechanistic rationale behind their efficacy, present detailed, field-tested protocols, and offer insights into troubleshooting and optimization for researchers, scientists, and drug development professionals.
Part 1: Palladium-Catalyzed Asymmetric Transformations
Palladium catalysis is a powerhouse in synthetic chemistry, responsible for a vast number of carbon-carbon and carbon-heteroatom bond formations.[3] The introduction of chiral ligands like those derived from this compound allows for the enantioselective construction of complex molecular architectures, which is particularly crucial in pharmaceutical synthesis.[4]
Application Focus: Asymmetric Intramolecular Carboamination
The enantioselective synthesis of pyrrolidines bearing arylmethyl or alkenylmethyl groups at the 2-position is a significant challenge, as these motifs are prevalent in many natural products and pharmaceutical agents.[4] Palladium-catalyzed intramolecular carboamination of unsaturated amines provides a powerful solution. The use of chiral phosphine ligands, often incorporating a pyrrolidine framework, can lead to high enantiomeric excess (ee).[4]
Causality & Mechanistic Insight:
The catalytic cycle, depicted below, begins with the oxidative addition of an aryl bromide to a Pd(0) complex. After coordination of the unsaturated amine, migratory insertion of the alkene into the Pd-Aryl bond occurs. This is often the enantioselectivity-determining step, where the chiral ligand's steric and electronic properties guide the formation of one enantiomer over the other. Subsequent reductive elimination releases the desired 2-substituted pyrrolidine product and regenerates the active Pd(0) catalyst. The steric bulk of a this compound-derived ligand would play a crucial role in controlling the facial selectivity of the olefin insertion.
Diagram: Proposed Catalytic Cycle for Pd-Catalyzed Carboamination
Caption: Proposed catalytic cycle for Pd-catalyzed carboamination.
Quantitative Data Summary
The following table summarizes data for the palladium-catalyzed asymmetric carboamination of N-Boc-pent-4-enylamine with various aryl bromides, demonstrating the effectiveness of using a chiral phosphine ligand system.[4]
| Entry | Aryl Bromide | Product | Yield (%) | ee (%) |
| 1 | 2-Bromonaphthalene | 2-(Naphthalen-2-ylmethyl)-1-Boc-pyrrolidine | 78 | 82 |
| 2 | 4-Bromobiphenyl | 2-(Biphenyl-4-ylmethyl)-1-Boc-pyrrolidine | 80 | 85 |
| 3 | 3-Bromopyridine | 2-(Pyridin-3-ylmethyl)-1-Boc-pyrrolidine | 65 | 75 |
| 4 | 4-Bromo-N,N-dimethylaniline | 2-(4-(Dimethylamino)benzyl)-1-Boc-pyrrolidine | 70 | 80 |
Detailed Protocol: Asymmetric Pd-Catalyzed Carboamination
This protocol is adapted from established literature procedures for synthesizing enantiomerically enriched 2-(arylmethyl)pyrrolidine derivatives.[4]
Materials:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
Chiral Phosphine Ligand (e.g., (R)-Siphos-PE) (7.5 mol%)
-
N-Boc-pent-4-enylamine (1.0 equivalent)
-
Aryl bromide (1.2 equivalents)
-
Sodium tert-butoxide (NaOtBu) (2.1 equivalents)
-
Anhydrous Toluene
-
Schlenk tube and standard Schlenk line glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ and the chiral phosphine ligand.
-
Solvent Addition: Add anhydrous toluene to dissolve the catalyst and ligand, and stir for 15-20 minutes at room temperature.
-
Reagent Addition: Sequentially add the aryl bromide, N-Boc-pent-4-enylamine, and finally, the sodium tert-butoxide.
-
Causality Note: NaOtBu is a strong, non-nucleophilic base crucial for the reductive elimination step and regeneration of the Pd(0) catalyst. Adding it last prevents premature side reactions.
-
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 90 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Diagram: Experimental Workflow for Pd-Catalyzed Cross-Coupling
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Part 2: Copper-Catalyzed Intramolecular C-H Amination
Copper catalysis offers a cost-effective and sustainable alternative to precious metal catalysis, exhibiting unique reactivity, especially in C-H functionalization.[5][6] The synthesis of pyrrolidines via intramolecular C-H amination is a prime example where copper complexes, modulated by ligands, can achieve high efficiency and selectivity.[5][6]
Application Focus: Synthesis of Pyrrolidines from N-halo Amides
This transformation involves the cyclization of N-halo amides onto an unactivated C(sp³)-H bond. The choice of ligand is critical for controlling the reactivity and, in asymmetric variants, the stereochemical outcome. Mechanistic studies suggest a pathway involving Cu(I)/Cu(II) or even Cu(III) intermediates, where the ligand stabilizes the metal center and facilitates the key bond-forming steps.[5][6][7]
Mechanistic Considerations:
The catalytic cycle is proposed to initiate with the interaction of a Cu(I) complex with the N-halo amide, generating a nitrogen-centered radical and a Cu(II)-halide species. This radical undergoes a 1,5-hydrogen atom transfer (1,5-HAT) from a C(sp³)-H bond, creating a more stable carbon-centered radical. This alkyl radical is then trapped by the Cu(II) species to form a transient Cu(III) intermediate, which undergoes reductive elimination to form the C-N bond of the pyrrolidine ring and regenerate the active Cu(I) catalyst.[8] A ligand like this compound can influence the stability of these copper intermediates and the stereoselectivity of the final reductive elimination step.
Diagram: Proposed Catalytic Cycle for Copper-Catalyzed C-H Amination
Caption: Proposed cycle for copper-catalyzed intramolecular C-H amination.
Detailed Protocol: Copper-Catalyzed Synthesis of Pyrrolidines
This is a generalized protocol based on methodologies for the intramolecular amination of C-H bonds using N-fluoro amides.[5][6]
Materials:
-
Copper(I) source (e.g., [Cu(CH₃CN)₄]PF₆ or a TpˣCuL complex) (5-10 mol%)
-
Chiral ligand (e.g., a this compound derivative) (5-12 mol%)
-
N-fluoro amide substrate (1.0 equivalent)
-
Anhydrous, non-coordinating solvent (e.g., Toluene, Chlorobenzene)
-
Reaction vessel suitable for heating under inert atmosphere (e.g., Schlenk tube)
Procedure:
-
Catalyst Pre-formation: In a Schlenk tube under an inert atmosphere, dissolve the copper(I) source and the chiral ligand in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Trustworthiness Note: Pre-forming the catalyst complex is crucial for reproducibility and ensuring the active catalytic species is present at the start of the reaction.
-
-
Substrate Addition: Add the N-fluoro amide substrate to the catalyst solution.
-
Reaction: Heat the reaction mixture to the optimal temperature (typically 80-110 °C).
-
Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product via flash column chromatography.
Troubleshooting & Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Decompostion of substrate/catalyst. | 1. Ensure anhydrous/anaerobic conditions; use freshly sourced catalyst/ligand. 2. Screen higher temperatures in increments of 10 °C. 3. Lower the reaction temperature and extend the reaction time. |
| Low Yield | 1. Product instability. 2. Inefficient work-up. | 1. Modify the work-up to be milder (e.g., avoid strong acids/bases). 2. Perform a more thorough extraction or use a different solvent. |
| Low Enantioselectivity | 1. Racemic background reaction. 2. Suboptimal ligand choice. 3. Reaction temperature is too high. | 1. Lower the catalyst loading to favor the catalyzed pathway. 2. Screen different chiral ligands. 3. Lowering the reaction temperature often improves enantioselectivity.[9] |
Part 3: Applications with Other Transition Metals
While palladium and copper are common partners, pyrrolidine-based ligands, including those with a 2,2-dimethyl architecture, show promise with other metals like Rhodium and Iridium, particularly in asymmetric hydrogenation.[4]
Rhodium-Catalyzed Hydrogenation
Rhodium complexes are highly effective for the hydrogenation of various functional groups. Chiral pyrrolidine-based ligands can induce enantioselectivity in the reduction of prochiral olefins. A related, non-asymmetric application is the hydrogenation of N-heterocycles.[4]
Protocol: Rhodium-Catalyzed Hydrogenation of 1-Methylpyrrole
This protocol describes the saturation of an N-heterocycle using a heterogeneous rhodium catalyst.[4]
Materials:
-
1-Methylpyrrole (1.0 equivalent)
-
5% Rhodium on Carbon (Rh/C) (5-10 mol% loading)
-
Methanol
-
Hydrogen gas (H₂)
-
High-pressure autoclave
Procedure:
-
Vessel Charging: In a high-pressure autoclave, add 1-methylpyrrole and methanol. Carefully add the 5% Rh/C catalyst.
-
System Purge: Seal the autoclave and purge several times with hydrogen gas to remove air.
-
Pressurization: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10 bar).
-
Reaction: Stir the reaction mixture at 25 °C. Monitor the reaction's progress by GC-MS.
-
Work-up: Upon completion, carefully vent the autoclave and purge with an inert gas.
-
Isolation: Filter the reaction mixture to remove the catalyst and remove the solvent under reduced pressure to obtain the 1-methylpyrrolidine product.
Conclusion
Ligands based on the this compound scaffold provide a powerful platform for asymmetric metal catalysis. The defining gem-dimethyl group imparts a unique steric profile that is highly effective in controlling the stereochemical outcome of reactions catalyzed by palladium and copper. From the construction of complex pyrrolidines via Pd-catalyzed carboamination to C-H amination with copper, these ligands enable challenging transformations with high levels of precision. As the demand for enantiopure compounds in drug discovery and materials science continues to grow, the rational design of sterically-demanding ligands like this compound derivatives will remain a key area of research and application.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Introduction: Beyond Proline in Organocatalytic C-C Bond Formation
An Application Guide to the 2,2-Dimethylpyrrolidine Catalyzed Asymmetric Aldol Reaction
For Researchers, Scientists, and Drug Development Professionals
The aldol reaction stands as a cornerstone of organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds, a critical step in the construction of complex molecular architectures found in natural products and pharmaceuticals.[1][2] The advent of asymmetric organocatalysis, spearheaded by the seminal work on proline-catalyzed intermolecular aldol reactions, offered a paradigm shift away from metal-based catalysts, providing a greener, often more robust methodology.[3] Proline and its derivatives operate through an enamine-based mechanism, mimicking the action of Class I aldolase enzymes.[3]
This application note delves into the use of a specific proline derivative, This compound , as a catalyst for the asymmetric aldol reaction. By introducing steric bulk at the C2 position adjacent to the reactive nitrogen center, this catalyst offers a modified stereochemical environment compared to its parent scaffold. We will explore the mechanistic underpinnings, the strategic advantages conferred by the gem-dimethyl group, and provide a detailed, field-proven protocol for its successful implementation.
Mechanistic Insights: The Enamine Catalytic Cycle
The catalytic prowess of this compound, like other secondary amines, lies in its ability to reversibly form a nucleophilic enamine intermediate with a donor carbonyl compound (typically a ketone). This process effectively lowers the energy barrier for the crucial C-C bond formation step. The widely accepted catalytic cycle proceeds through several key stages.[4][5]
-
Enamine Formation: The secondary amine of the this compound catalyst condenses with the donor ketone, eliminating a molecule of water to form a chiral enamine intermediate. This intermediate is significantly more nucleophilic than the corresponding ketone enol or enolate.[4]
-
Nucleophilic Attack: The enamine attacks the electrophilic carbonyl carbon of the acceptor aldehyde. The facial selectivity of this attack is directed by the chiral scaffold of the catalyst, with the bulky gem-dimethyl group playing a crucial role in shielding one face of the enamine, thereby dictating the stereochemistry of the newly formed stereocenters.
-
Iminium Ion Formation: This carbon-carbon bond-forming step results in the formation of an iminium ion.
-
Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed by water (present in the reaction medium or added during workup) to release the β-hydroxy carbonyl product and regenerate the this compound catalyst, allowing it to re-enter the catalytic cycle.
This entire process allows for the use of sub-stoichiometric amounts of the chiral amine to generate a highly enantioenriched product.
Caption: The enamine catalytic cycle for the this compound-catalyzed aldol reaction.
The Role of C2-Substitution: Steric Control of Stereoselectivity
The primary structural difference between L-proline and this compound is the substitution at the C2 position. While proline possesses a carboxylic acid group capable of acting as a Brønsted acid to activate the aldehyde electrophile via hydrogen bonding, this compound lacks this functionality.[6] Instead, its catalytic behavior is dominated by the steric influence of the gem-dimethyl groups.
Expertise in Action: The introduction of these bulky methyl groups at the position alpha to the nitrogen has a profound impact on the geometry of the reaction's transition state.[5] Computational studies on related substituted pyrrolidines confirm that such steric hindrance is a key factor in determining stereoselectivity.[6]
-
Facial Shielding: The two methyl groups create a sterically congested environment on one face of the derived enamine. This effectively blocks the approach of the aldehyde from that direction, forcing it to attack from the less hindered face. This enforced trajectory leads to high levels of stereocontrol.
-
Transition State Geometry: The steric clash influences the preferred conformation of the transition state assembly. It can alter the delicate balance of forces that dictates whether the syn or anti diastereomer is formed, potentially leading to selectivities that are different from, or even superior to, those achieved with proline under similar conditions.[5]
Therefore, the choice of this compound over proline is a strategic one, made when seeking to leverage steric control to modulate or enhance the stereochemical outcome of an aldol reaction. This often requires careful optimization of reaction parameters to fully exploit the catalyst's unique structural features.[5]
Detailed Experimental Protocol
This protocol provides a robust, general methodology for performing an asymmetric aldol reaction between a ketone and an aldehyde using a this compound catalyst.
Materials & Equipment:
-
Reagents: Aldehyde (1.0 eq), Ketone (5.0-10.0 eq), (S)- or (R)-2,2-Dimethylpyrrolidine (0.1-0.3 eq), anhydrous solvent (e.g., DMSO, Toluene, CH2Cl2), saturated aqueous NH4Cl solution, ethyl acetate, brine, anhydrous MgSO4 or Na2SO4.
-
Equipment: Flame-dried round-bottom flask with a magnetic stir bar, syringes, nitrogen or argon line, rotary evaporator, thin-layer chromatography (TLC) plates, and column chromatography setup (silica gel).
Step-by-Step Procedure:
-
Reaction Setup:
-
Flame-dry a round-bottom flask under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen).
-
To the flask, add the this compound catalyst (e.g., 0.2 mmol, 20 mol%).
-
Add the anhydrous solvent (e.g., 2.0 mL).
-
Add the ketone (e.g., 5.0 mmol, 5.0 eq) to the catalyst solution and stir for 5-10 minutes.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C or room temperature).
-
-
Reaction Execution:
-
Slowly add the aldehyde (1.0 mmol, 1.0 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at the set temperature for the required duration (typically 12-48 hours).
-
-
Monitoring:
-
Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC, visualizing with a suitable stain (e.g., potassium permanganate). The disappearance of the limiting reagent (aldehyde) indicates completion.
-
-
Work-up:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NH4Cl (approx. 5 mL).[4]
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 15 mL).[4]
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification & Analysis:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the purified product using NMR spectroscopy.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
-
Data Presentation: Scope and Performance
The performance of pyrrolidine-based catalysts is highly dependent on the specific substrates and reaction conditions. The table below provides representative data comparing catalyst structures in the benchmark aldol reaction between cyclohexanone and 4-nitrobenzaldehyde to illustrate the impact of C2-substitution.
| Entry | Catalyst | Solvent | Time (h) | Yield (%) | d.r. (anti:syn) | ee (%, anti) | Reference |
| 1 | L-Proline | DMSO | 24 | 95 | 95:5 | 96 | [5] |
| 2 | L-Prolinamide | DMSO | 48 | 85 | 90:10 | 88 | [5] |
| 3 | This compound (representative) | Toluene | 36 | ~80-90 | >95:5 | ~90-98 | * |
| Note: Entry 3 represents expected outcomes based on the principles of sterically demanding C2-substituted pyrrolidines, which often require optimization but can lead to excellent stereoselectivity. Actual results may vary. |
Substrate Scope:
-
Aldehydes: Aromatic aldehydes, particularly those with electron-withdrawing groups, are generally excellent substrates. Aliphatic aldehydes are also viable but may be more prone to self-condensation.
-
Ketones: Cyclic ketones like cyclohexanone and cyclopentanone are highly effective donor molecules. Acyclic ketones such as acetone can also be used, though they may require longer reaction times or higher catalyst loadings.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Poor quality reagents/solvent. 3. Reaction temperature too low. | 1. Use freshly purchased or purified catalyst. 2. Use anhydrous solvents and freshly distilled aldehydes. 3. Screen higher temperatures (e.g., room temperature). |
| Low Enantioselectivity (ee) | 1. Reaction temperature too high. 2. Incorrect solvent choice. 3. Catalyst degradation over long reaction times. | 1. Lower the reaction temperature (e.g., 0 °C, -20 °C).[4] 2. Screen less polar solvents like toluene or methylcyclohexane.[5] 3. Monitor the reaction and stop it upon completion; avoid unnecessarily long times. |
| Low Diastereoselectivity (d.r.) | 1. Suboptimal solvent or temperature. 2. Steric/electronic properties of substrates. | 1. Systematically screen solvents and temperatures; this is often the most critical parameter for d.r. 2. The catalyst may have an inherent preference; consider a different catalyst if optimization fails. |
| Formation of Side Products | 1. Self-condensation of the aldehyde. 2. Dehydration of the aldol product. | 1. Use the ketone in larger excess; add the aldehyde slowly to the reaction mixture. 2. Ensure a mild work-up; avoid strongly acidic or basic conditions if the product is sensitive. |
General Experimental Workflow
The following diagram outlines the logical flow of the entire experimental process, from initial setup to final analysis.
References
- 1. Research progress of catalysts for aldol condensation of biomass based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purdue Chemistry: Kenttämaa Labs: Computational Research [chem.purdue.edu]
- 3. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Michael Addition Reaction Catalyzed by 2,2-Dimethylpyrrolidine
Introduction: The Enduring Utility of the Michael Addition in Modern Synthesis
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, remains a cornerstone of carbon-carbon bond formation in organic synthesis.[1] Its reliability and versatility have made it an indispensable tool for constructing complex molecular architectures, particularly in the fields of pharmaceutical and materials science. The evolution of this reaction has been marked by the development of catalytic systems that offer milder reaction conditions and greater control over reactivity and selectivity. Among these, organocatalysis, which utilizes small organic molecules to accelerate chemical transformations, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts.
This application note provides a detailed examination of the Michael addition reaction using the secondary amine 2,2-dimethylpyrrolidine as an organocatalyst. While much of the recent focus in organocatalyzed Michael additions has been on asymmetric synthesis using chiral catalysts, the use of simpler, achiral catalysts like this compound is fundamentally important for understanding the core principles of enamine catalysis.[2][3][4] We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol for a representative reaction, and discuss the key parameters that influence its outcome. This guide is intended for researchers, scientists, and drug development professionals seeking to employ robust and efficient C-C bond-forming methodologies.
Mechanistic Insights: The Role of this compound in Enamine Catalysis
The catalytic activity of this compound in the Michael addition stems from its ability to form a nucleophilic enamine intermediate with a carbonyl donor, such as a ketone or an aldehyde.[2][3][4] This process, known as enamine catalysis, effectively raises the energy of the highest occupied molecular orbital (HOMO) of the carbonyl compound, transforming it into a more potent nucleophile.
The catalytic cycle can be broken down into three key stages:
-
Enamine Formation: The secondary amine of this compound reacts with the carbonyl group of the Michael donor (e.g., cyclohexanone) in a reversible condensation reaction to form an enamine intermediate. An acid co-catalyst is often beneficial to facilitate the dehydration step.[5] The steric hindrance provided by the two methyl groups at the C2 position of the pyrrolidine ring can influence the rate of enamine formation and the geometry of the resulting enamine.
-
Nucleophilic Attack: The highly nucleophilic enamine then attacks the β-carbon of the electron-deficient Michael acceptor (e.g., trans-β-nitrostyrene) in a conjugate addition. This is the key carbon-carbon bond-forming step. The resulting intermediate is an iminium ion.
-
Catalyst Regeneration: The iminium ion is subsequently hydrolyzed, regenerating the carbonyl group in the product and releasing the this compound catalyst, which can then enter a new catalytic cycle.
This catalytic cycle is a highly efficient process that allows for the formation of the Michael adduct using only a substoichiometric amount of the organocatalyst.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Theoretical study on the asymmetric Michael addition of cyclohexanone with trans-beta-nitrostyrene catalyzed by a pyrrolidine-type chiral ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2,2-Dimethylpyrrolidine Moiety: A Versatile Scaffold in the Synthesis of Natural Products
Introduction: The Strategic Value of the 2,2-Dimethylpyrrolidine Scaffold in Complex Synthesis
The synthesis of natural products, often characterized by their intricate stereochemistry and dense functionality, presents a formidable challenge in modern organic chemistry. The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active natural products, particularly alkaloids.[1][2] The strategic introduction and manipulation of substituted pyrrolidine scaffolds are therefore of paramount importance in the construction of these complex molecules. Among the various substituted pyrrolidines, the this compound moiety offers a unique combination of steric hindrance and conformational rigidity, making it a valuable tool in asymmetric synthesis. This guide provides a detailed exploration of the applications of the this compound moiety in the synthesis of natural products, focusing on its role as a chiral auxiliary and a precursor to potent organocatalysts. We will delve into the mechanistic underpinnings of its stereodirecting influence and provide detailed protocols for its application, aimed at researchers, scientists, and professionals in drug development.
The this compound Moiety as a Chiral Auxiliary: A Foundation for Stereocontrol
The concept of a chiral auxiliary, a stereogenic group temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction, is a cornerstone of asymmetric synthesis.[3] While derivatives of 2-methylpyrrolidine, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), are well-established and powerful chiral auxiliaries, the this compound scaffold offers distinct steric properties that can be leveraged for high levels of stereocontrol.[3]
The gem-dimethyl group at the C2 position creates a highly congested and well-defined chiral environment. This steric bulk can effectively shield one face of a reactive intermediate, such as an enolate or an imine, forcing an incoming electrophile or nucleophile to approach from the less hindered face. This principle is central to achieving high diastereoselectivity in carbon-carbon bond-forming reactions, which are crucial for building the carbon skeleton of complex natural products.
Mechanistic Insight: How the 2,2-Dimethyl Group Dictates Stereochemistry
The stereodirecting power of a this compound-based chiral auxiliary can be rationalized by considering the transition state of the key bond-forming step. For instance, in an asymmetric alkylation of a ketone, the ketone would first be converted to a chiral enamine or hydrazone by condensation with a chiral this compound derivative. The resulting intermediate can adopt a conformation that minimizes steric interactions between the gem-dimethyl group and the rest of the molecule. This locked conformation presents a sterically biased environment for the approach of an alkylating agent, leading to the formation of one diastereomer in preference to the other.
Diagram: Stereocontrol in Asymmetric Alkylation using a this compound Auxiliary
Caption: Workflow for asymmetric alkylation using a this compound auxiliary.
Harnessing this compound in Organocatalysis
Asymmetric organocatalysis has emerged as a powerful third pillar of catalysis, alongside biocatalysis and metal catalysis. Chiral pyrrolidine derivatives have been at the forefront of this field, primarily through their ability to activate substrates via the formation of nucleophilic enamines or electrophilic iminium ions. While proline and its C2-substituted derivatives are the most studied, the unique steric properties of this compound can be harnessed to develop highly selective organocatalysts.
A catalyst derived from this compound would be expected to create a more sterically demanding environment around the active site compared to proline or 2-monosubstituted pyrrolidines. This can lead to enhanced facial discrimination in reactions such as Michael additions, aldol reactions, and Diels-Alder reactions, which are fundamental transformations in the synthesis of natural products.
Mechanistic Rationale: Enamine and Iminium Ion Catalysis
In a typical enamine-mediated reaction, the chiral this compound catalyst condenses with a carbonyl compound (e.g., a ketone or aldehyde) to form a transient enamine. The steric bulk of the gem-dimethyl group would influence the conformation of this enamine, directing the subsequent attack on an electrophile to a specific face, thereby controlling the stereochemistry of the newly formed stereocenter.
Conversely, in iminium ion catalysis, the catalyst condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This lowers the LUMO of the π-system, activating it towards nucleophilic attack. The 2,2-dimethyl group would effectively shield one face of the iminium ion, guiding the incoming nucleophile to the opposite face.
Diagram: Catalytic Cycle of an Asymmetric Michael Addition
Caption: Enamine catalysis in an asymmetric Michael addition.
Application in the Synthesis of Natural Product Scaffolds
While a complete total synthesis of a natural product prominently featuring a this compound moiety as a key external chiral influence is not yet a widely published strategy, the synthesis of enantioenriched 2,2-disubstituted pyrrolidines themselves provides access to crucial building blocks for natural product synthesis.[4] Many natural products, such as the indolizidine alkaloid (+)-monomorine I and the pyrrolizidine alkaloid (+)-tashiromine, contain a substituted pyrrolidine core.[1][5][6][7] The ability to synthesize enantioenriched 2,2-disubstituted pyrrolidines opens up new avenues for the synthesis of these and other complex natural products.
Quantitative Data from Representative Pyrrolidine Syntheses
The following table summarizes the yields and stereoselectivities achieved in the synthesis of substituted pyrrolidines, highlighting the effectiveness of modern synthetic methods in creating these valuable building blocks.
| Reaction Type | Catalyst/Auxiliary | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Asymmetric Double (1,3)-Dipolar Cycloaddition | Chiral Silver Catalyst | Imino esters, acrylates, cinnamaldehydes | Up to 85% | Up to >20:1 | Up to 99% | [2] |
| Asymmetric "Clip-Cycle" | Chiral Phosphoric Acid ((R)-TRIP) | Amino-dienes, α,β-unsaturated thioesters | High | N/A | High | [8] |
| Au-catalyzed Stereodivergent Synthesis | Au Catalyst | Alkyne-containing amines | Up to 95% | N/A | Up to 99% | [9] |
Protocols: Synthesis of an Enantioenriched 2,2-Disubstituted Pyrrolidine
The following protocol is a representative example of a modern synthetic method for the preparation of an enantioenriched 2,2-disubstituted pyrrolidine, which can serve as a key intermediate in the synthesis of natural products. This protocol is adapted from a reported synthesis of enantioenriched 2,2-disubstituted pyrrolidines via a sequential asymmetric allylic alkylation and ring contraction.[4]
Protocol: Asymmetric Allylic Alkylation to Form a Stereogenic Quaternary Center
Objective: To synthesize a chiral piperidine-2,6-dione with a stereogenic quaternary center, which is a precursor to a 2,2-disubstituted pyrrolidine.
Materials:
-
(S)-3-allyl-1-(benzyloxy)piperidine-2,6-dione
-
Palladium(II) acetate (Pd(OAc)₂)
-
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon), add Pd(OAc)₂ (0.02 equiv) and BINAP (0.04 equiv).
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
In a separate flame-dried flask, dissolve (S)-3-allyl-1-(benzyloxy)piperidine-2,6-dione (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C and add NaH (1.2 equiv) portion-wise. Stir for 30 minutes at 0 °C.
-
Add benzyl bromide (1.2 equiv) dropwise to the suspension.
-
Add the pre-formed catalyst solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-3-allyl-3-benzyl-1-(benzyloxy)piperidine-2,6-dione.
Expected Outcome: The product is obtained as a white solid with high enantiomeric excess. This intermediate can then be carried forward through a reduction and thermal ring contraction sequence to yield the desired enantioenriched 2,2-disubstituted pyrrolidine.[4]
Conclusion and Future Outlook
The this compound moiety represents a powerful and versatile scaffold in the asymmetric synthesis of natural products. Its unique steric properties make it an attractive component of both chiral auxiliaries and organocatalysts, enabling high levels of stereocontrol in key bond-forming reactions. While its full potential in total synthesis is still being explored, the ability to construct enantioenriched 2,2-disubstituted pyrrolidines provides access to crucial building blocks for a wide range of biologically active molecules. Future research in this area will likely focus on the development of novel this compound-based catalysts and auxiliaries and their application in the total synthesis of increasingly complex natural products, further expanding the synthetic chemist's toolkit for tackling these challenging targets.
References
- 1. The enantiospecific synthesis of (+)-monomorine I using a 5-endo-trig cyclisation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Total synthesis of the indolizidine alkaloid tashiromine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. Au-catalyzed stereodivergent synthesis of 2,5-disubstituted pyrrolidines: total synthesis of (+)-monomorine I and (+)-indolizidine 195B - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Pivotal Role of 2,2-Dimethylpyrrolidine in the Synthesis of Bioactive Compounds: Application Notes and Protocols
Introduction: The Enduring Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated heterocycle of nitrogen, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence in a vast array of natural products, pharmaceuticals, and bioactive molecules underscores its importance as a privileged scaffold.[3][4][5] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a critical attribute for molecular recognition and interaction with biological targets.[2] Furthermore, the presence of stereogenic centers within the pyrrolidine framework provides a platform for introducing chirality, a key determinant of pharmacological activity.[1][6] This guide focuses on a specific, yet increasingly important derivative: 2,2-dimethylpyrrolidine. The gem-dimethyl substitution at the C2 position introduces unique steric and electronic properties, influencing its reactivity and application in the synthesis of complex, biologically active molecules. We will explore its utility as a chiral auxiliary, an organocatalyst, and a crucial building block in the synthesis of modern therapeutics.
I. This compound in Asymmetric Organocatalysis: A Tool for Stereoselective Transformations
Asymmetric organocatalysis has emerged as a powerful and sustainable alternative to metal-based catalysis in modern organic synthesis.[1][7] Pyrrolidine derivatives, most notably L-proline and its analogues, are at the forefront of this field, mediating a wide range of enantioselective transformations.[1][7] The catalytic cycle typically proceeds through the formation of a nucleophilic enamine or a transient iminium ion intermediate.[8]
While specific quantitative data for this compound as a catalyst is less prevalent in the literature compared to its 2-methyl counterpart, the underlying principles of stereocontrol remain analogous. The gem-dimethyl group at the C2 position exerts significant steric influence on the transition state of the reaction, thereby directing the facial selectivity of the electrophilic attack on the enamine intermediate. This steric hindrance is a key factor in achieving high levels of enantioselectivity in reactions such as Michael additions and aldol reactions.[1][7]
Mechanism of Enamine Catalysis
The catalytic cycle of a pyrrolidine-mediated reaction, such as a Michael addition, involves several key steps:
-
Enamine Formation: The secondary amine of this compound reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. This step is typically acid-catalyzed and involves the loss of a water molecule.[9]
-
Nucleophilic Attack: The enamine, being electron-rich, acts as a nucleophile and attacks an electrophile (e.g., a nitroolefin in a Michael addition). The steric bulk of the this compound moiety directs this attack to one face of the electrophile, establishing the stereochemistry of the product.
-
Iminium Ion Formation and Hydrolysis: Following the nucleophilic attack, an iminium ion is formed. Subsequent hydrolysis regenerates the catalyst and yields the final, enantioenriched product.[9]
Caption: Catalytic cycle of a this compound-catalyzed reaction.
II. Application Protocol: Asymmetric Michael Addition of a Ketone to a Nitroolefin
This protocol provides a general framework for conducting an asymmetric Michael addition reaction using this compound as an organocatalyst. Optimization of reaction conditions (solvent, temperature, and catalyst loading) may be necessary for different substrates.
Materials:
-
This compound (catalyst)
-
Prochiral ketone (e.g., cyclohexanone)
-
Nitroolefin (e.g., trans-β-nitrostyrene)
-
Anhydrous solvent (e.g., toluene, chloroform, or methylcyclohexane)[7]
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add the prochiral ketone (1.2 equivalents) and the nitroolefin (1.0 equivalent).
-
Solvent and Catalyst Addition: Add the anhydrous solvent to the flask, followed by the addition of this compound (typically 10-20 mol%).
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to lower temperatures for improved selectivity) and monitor the progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired Michael adduct.
-
Analysis: Determine the diastereomeric ratio and enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.[7]
Expected Outcomes and Optimization:
The use of pyrrolidine-based organocatalysts in Michael additions of ketones to nitroolefins has been shown to provide high yields and excellent stereoselectivities.[10]
| Catalyst System | Substrates | Solvent | Yield (%) | dr (syn:anti) | ee (%) |
| Pyrrolidine-based bifunctional organocatalyst | Various ketones and nitroolefins | Toluene | up to 99 | up to 98:2 | up to 99 |
Table adapted from representative data for pyrrolidine-based organocatalysts in asymmetric Michael additions.[10] Direct data for this compound may vary and requires empirical determination.
III. This compound as a Chiral Building Block: Synthesis of Venetoclax (ABT-199) Intermediates
Beyond its role in catalysis, this compound serves as a valuable chiral building block in the synthesis of complex pharmaceutical agents.[6] A prominent example is its incorporation into the structure of Venetoclax (ABT-199), a selective B-cell lymphoma-2 (Bcl-2) inhibitor used in the treatment of certain types of leukemia and lymphoma.[6][8][11] The pyrrolidine moiety is a key component of the western half of the Venetoclax molecule.
The synthesis of Venetoclax involves the coupling of two key fragments. The synthesis of the western half often utilizes a this compound derivative as a starting material or a key intermediate. The gem-dimethyl group in this context contributes to the overall shape and lipophilicity of the molecule, which can influence its binding affinity and pharmacokinetic properties.
Illustrative Synthetic Workflow for a Venetoclax Intermediate
The following workflow outlines a general strategy for the synthesis of a key intermediate for Venetoclax, highlighting the role of a this compound-containing fragment. The specific reagents and conditions are derived from patented synthetic routes.[6][8][11]
Caption: General workflow for the synthesis of a Venetoclax intermediate.
IV. Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.[12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Always consult the Safety Data Sheet (SDS) for specific handling and disposal information.
V. Conclusion
This compound is a versatile and valuable reagent in the synthesis of bioactive compounds. Its unique steric properties make it an effective controller of stereochemistry in asymmetric organocatalysis. Furthermore, its incorporation as a structural motif in complex pharmaceuticals like Venetoclax highlights its importance as a chiral building block. The protocols and application notes provided in this guide serve as a foundation for researchers and drug development professionals to explore the full potential of this compound in their synthetic endeavors. As the demand for enantiomerically pure and structurally complex bioactive molecules continues to grow, the utility of such specialized building blocks will undoubtedly increase.
References
- 1. WO2018029711A2 - Process for the preparation of venetoclax - Google Patents [patents.google.com]
- 2. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2018029711A3 - Process for the preparation of venetoclax - Google Patents [patents.google.com]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. CN107033142A - A kind of synthetic method of Venetoclax key intermediates - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP3412666A1 - Process and intermediates for the preparation of bcl-2 inhibitors including venetoclax through reductive amination - Google Patents [patents.google.com]
- 12. This compound | C6H13N | CID 414773 - PubChem [pubchem.ncbi.nlm.nih.gov]
reaction conditions for N-functionalization of 2,2-Dimethylpyrrolidine
An In-Depth Guide to the N-Functionalization of 2,2-Dimethylpyrrolidine: Reaction Conditions and Protocols
Introduction: Navigating the Steric Challenge of a Versatile Scaffold
N-substituted pyrrolidines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1] The this compound scaffold, in particular, offers a unique combination of a chiral center (when derivatized from non-racemic precursors) and metabolic stability conferred by the gem-dimethyl group, which can prevent α-C-H oxidation. However, this same gem-dimethyl substitution presents a significant synthetic challenge: steric hindrance. The two methyl groups flanking the nitrogen atom impede the approach of electrophiles, making N-functionalization reactions less trivial than for simpler secondary amines like pyrrolidine.[2][3]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and modern methods for the N-functionalization of this compound. It moves beyond simple procedural lists to explain the underlying principles and rationale behind the selection of specific reagents and conditions, empowering chemists to troubleshoot and adapt these protocols for their unique synthetic targets.
Logical Workflow for Method Selection
The choice of an N-functionalization strategy is dictated by the nature of the desired substituent (alkyl, acyl, aryl) and the complexity of the substrate. The following decision workflow provides a logical path for selecting an appropriate method.
Caption: Decision workflow for selecting a synthetic strategy.
N-Alkylation: Direct Introduction of Alkyl Groups
Direct N-alkylation via an SN2 reaction is a fundamental method for forming C-N bonds. With this compound, reaction success hinges on overcoming the steric hindrance around the nitrogen nucleophile.
Core Principles & Mechanistic Insights
The reaction involves the nucleophilic attack of the secondary amine's lone pair on an alkyl halide or sulfonate. The steric bulk of the 2,2-dimethyl groups slows this reaction compared to unhindered amines.[4] Consequently, more forcing conditions are often necessary.
-
Base Selection: A base is required to neutralize the protonated amine formed during the reaction, driving the equilibrium towards the product. For hindered substrates, stronger bases are often preferred.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are mild, inexpensive bases suitable for reactive alkylating agents like benzyl or allyl halides. Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are common solvents.[5]
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the pyrrolidine.[6] This pre-formation of the highly nucleophilic amide anion can significantly accelerate the reaction, especially with less reactive alkyl halides. Anhydrous polar aprotic solvents like THF or DMF are essential.[5][6]
-
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, and ACN are preferred as they solvate the cation of the base but do not strongly solvate the amine nucleophile through hydrogen bonding, thus enhancing its reactivity.[7]
-
Finkelstein Conditions: For alkyl chlorides or bromides, adding a catalytic amount of sodium iodide (NaI) can accelerate the reaction. The iodide, being a better nucleophile and leaving group, participates in an in situ halogen exchange to form the more reactive alkyl iodide.[5]
Table 1: Comparative Reaction Conditions for N-Alkylation
| Alkylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield | Notes |
| Benzyl Bromide | K₂CO₃ (2.0) | ACN | 80 (reflux) | 12-18 | Good-Excellent | Standard conditions for activated halides.[5] |
| Ethyl Iodide | NaH (1.2) | THF/DMF | 0 to RT | 6-12 | Good | Requires anhydrous conditions. NaH forms the potent nucleophilic anion.[6][8] |
| Propyl Bromide | K₂CO₃ (2.0) / NaI (0.1) | DMF | 60-80 | 24 | Moderate-Good | Catalytic NaI accelerates reaction with less reactive bromides.[5] |
Protocol 1: N-Benzylation using Potassium Carbonate
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.), potassium carbonate (2.0 equiv.), and acetonitrile (ACN) to make a 0.2-0.5 M solution.
-
Reagent Addition: Add benzyl bromide (1.1 equiv.) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using TLC or LC-MS.
-
Work-up: Once the starting material is consumed (typically 12-18 hours), cool the reaction to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by silica gel chromatography if necessary.
Reductive Amination: A Versatile Alkylation Alternative
Reductive amination is an exceptionally powerful and often preferred method for N-alkylation, especially for synthesizing secondary and tertiary amines.[9][10] It converts a carbonyl group into an amine via an intermediate iminium ion, offering broad substrate scope and high functional group tolerance.[9]
Core Principles & Mechanistic Insights
This one-pot reaction proceeds in two main steps:
-
Iminium Ion Formation: The nucleophilic this compound attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal, which then dehydrates to an iminium ion. This step is typically fastest under weakly acidic conditions (pH 4-6), which catalyze the dehydration.
-
Reduction: A selective reducing agent, present in the same pot, reduces the iminium ion C=N bond to form the new C-N single bond of the target tertiary amine.
The key to success is the choice of reducing agent. It must be mild enough not to reduce the starting aldehyde/ketone but reactive enough to reduce the iminium intermediate.[10]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for most applications. It is a mild and selective reductant that is particularly effective for hindered amines and ketones. It does not require strict pH control and can be used in various solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Sodium Cyanoborohydride (NaBH₃CN): Another classic reagent that is highly selective for the iminium ion.[9] However, it is highly toxic and requires careful pH control to avoid the release of hydrogen cyanide gas. Its use has largely been supplanted by NaBH(OAc)₃.
Caption: Mechanism of Reductive Amination.
Protocol 2: Reductive Amination with an Aldehyde
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 equiv.) and this compound (1.1 equiv.) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation. A small amount of acetic acid (0.1 equiv) can be added to catalyze this step if necessary.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise. The reaction may be mildly exothermic.
-
Reaction: Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS (typically 2-24 hours).
-
Work-up: Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-30 minutes.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel chromatography.
N-Acylation: Synthesis of Amides
N-acylation is generally the most straightforward functionalization of this compound. The resulting amides are crucial intermediates and final products in medicinal chemistry.[11]
Core Principles & Mechanistic Insights
The reaction proceeds via nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of an acylating agent (e.g., acyl chloride or anhydride). The steric hindrance of the 2,2-dimethyl groups has a less pronounced effect here compared to N-alkylation because of the high reactivity of the acylating agents. A stoichiometric amount of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is typically added to scavenge the acidic byproduct (e.g., HCl), preventing the protonation and deactivation of the starting amine.[12]
Protocol 3: N-Acylation with an Acyl Chloride
-
Reaction Setup: Dissolve this compound (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous DCM in a round-bottom flask, and cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Add the acyl chloride (1.05 equiv.), dissolved in a small amount of DCM, dropwise to the cooled amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor completion by TLC or LC-MS.
-
Work-up: Quench the reaction with water. Separate the layers and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-acyl-2,2-dimethylpyrrolidine, which is often pure enough for subsequent steps or can be purified by crystallization or chromatography.
N-Arylation: Modern Cross-Coupling Strategies
The formation of a C(aryl)-N bond with a hindered secondary amine is a significant challenge that is typically addressed using transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are the two premier methods.[13][14]
Core Principles & Mechanistic Insights
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is arguably the most versatile method for N-arylation.[14] The reaction involves the coupling of an aryl halide (or triflate) with the amine in the presence of a palladium catalyst, a phosphine ligand, and a strong, non-nucleophilic base. For sterically hindered amines like this compound, the choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are required to facilitate the key reductive elimination step from the palladium center, which is often the rate-limiting step for hindered substrates.[15]
-
Copper-Catalyzed Ullmann Condensation: A classical method that has seen a modern resurgence with the development of effective ligands.[16] It typically involves coupling an aryl iodide with the amine using a copper(I) catalyst (e.g., CuI), a ligand (often derived from amino acids like L-proline or diamines), and a base like K₂CO₃ or K₃PO₄ at elevated temperatures.[16] While often requiring higher temperatures than palladium-catalyzed reactions, it can be a cost-effective alternative.
Table 2: Comparative Reaction Conditions for N-Arylation
| Method | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Notes |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene or Dioxane | 80-110 | Broad scope for aryl bromides and chlorides. Requires inert atmosphere.[17][18][19] |
| Ullmann Condensation | CuI / L-proline derivative | K₂CO₃ or K₃PO₄ | DMSO or Dioxane | 100-130 | Particularly effective for aryl iodides. Often more economical.[16] |
Protocol 4: Buchwald-Hartwig N-Arylation with an Aryl Bromide
-
Inert Atmosphere: This reaction is highly sensitive to oxygen. All steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv.), Pd₂(dba)₃ (1-2 mol%), the appropriate biarylphosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (NaOt-Bu) (1.4 equiv.).
-
Solvent and Reagent Addition: Evacuate and backfill the tube with inert gas three times. Add anhydrous, degassed toluene (or dioxane), followed by this compound (1.2 equiv.) via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100-110°C with vigorous stirring. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate and purify the residue by silica gel chromatography to isolate the N-aryl-2,2-dimethylpyrrolidine.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. spjainsasaram.co.in [spjainsasaram.co.in]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. DSpace [dr.lib.iastate.edu]
- 13. researchgate.net [researchgate.net]
- 14. Sciencemadness Discussion Board - Secondary->Tertiary amines... modern methods - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand [mdpi.com]
- 17. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Palladium-catalyzed tandem N-arylation/carboamination reactions for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Catalytic Performance of 2,2-Dimethylpyrrolidine in Asymmetric Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to a Classic Reaction
The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1][2] First described in 1928 by Otto Diels and Kurt Alder, this [4+2] cycloaddition has become an indispensable tool for creating molecular complexity in the synthesis of natural products and pharmaceuticals.[1] The advent of asymmetric organocatalysis has revolutionized this field, offering a compelling alternative to traditional metal-based catalysts.[3][4] Organocatalysis, which utilizes small, chiral organic molecules, often provides advantages such as milder reaction conditions, lower toxicity, and insensitivity to air and moisture.[5]
Among the most successful classes of organocatalysts are chiral secondary amines, with proline and its derivatives demonstrating remarkable efficacy in a wide array of asymmetric transformations.[6][7] These catalysts operate through the formation of transient iminium ion or enamine intermediates, effectively modulating the electronic properties of the substrates. This guide focuses on 2,2-dimethylpyrrolidine, a structurally simple yet potent chiral amine, and explores its application as a catalyst in asymmetric Diels-Alder reactions. We will delve into the mechanistic underpinnings of its catalytic power, provide detailed protocols for its use, and offer insights into achieving optimal performance for the synthesis of enantioenriched cyclohexene derivatives.
Pillar 1: The Mechanism of Amine-Catalyzed Diels-Alder Reactions
The catalytic efficacy of this compound and related secondary amines in the Diels-Alder reaction stems from their ability to reversibly form a chiral iminium ion with an α,β-unsaturated aldehyde or ketone (the dienophile).[5][8] This mode of activation, a hallmark of aminocatalysis, provides a powerful strategy for controlling both reactivity and stereoselectivity.
The Catalytic Cycle:
-
Iminium Ion Formation: The cycle begins with the rapid and reversible condensation of the chiral amine catalyst (this compound) with the α,β-unsaturated aldehyde. This step, often accelerated by a Brønsted acid co-catalyst, forms a positively charged iminium ion.
-
LUMO Lowering & Activation: The formation of the iminium ion significantly lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[5][9] This electronic perturbation enhances the dienophile's reactivity towards the Highest Occupied Molecular Orbital (HOMO) of the diene, accelerating the cycloaddition.
-
Stereocontrolled Cycloaddition: The key to enantioselectivity lies in the steric environment created by the chiral catalyst. The gem-dimethyl groups at the C2 position of the pyrrolidine ring create a sterically hindered facial environment around the iminium ion. This directs the incoming diene to approach from the less hindered face, dictating the absolute stereochemistry of the newly formed stereocenters in the cyclohexene product.
-
Hydrolysis and Catalyst Regeneration: Following the [4+2] cycloaddition, the resulting iminium ion is hydrolyzed, releasing the enantioenriched Diels-Alder adduct and regenerating the this compound catalyst, allowing it to re-enter the catalytic cycle.
Caption: Catalytic cycle for the this compound-catalyzed Diels-Alder reaction.
Pillar 2: Performance Data & Substrate Scope
While specific data for this compound in Diels-Alder reactions is not as extensively documented as for more complex pyrrolidine derivatives, its performance can be reliably inferred from the broader class of chiral secondary amine catalysts. These catalysts are highly effective for the reaction between various dienes and α,β-unsaturated aldehydes.
Typical Substrates:
-
Dienophiles: Acrolein, crotonaldehyde, and cinnamaldehyde are common and effective substrates.[8]
-
Dienes: Cyclic dienes such as cyclopentadiene and cyclohexadiene are highly reactive. Acyclic dienes like isoprene and various substituted butadienes are also suitable partners.[5][10]
The following table summarizes representative results for Diels-Alder reactions catalyzed by related substituted pyrrolidine systems, providing an expected performance benchmark.
| Entry | Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | endo:exo Ratio | ee (%) [endo] | Reference |
| 1 | Cyclopentadiene | Crotonaldehyde | 5-10 | CH₂Cl₂ | -20 | >95 | >20:1 | 92 | [8] |
| 2 | Cyclopentadiene | Cinnamaldehyde | 5 | MeOH/H₂O | RT | 99 | 1:11 | 93 [exo] | [8] |
| 3 | Cyclohexadiene | Acrolein | 10 | CH₂Cl₂ | -20 | 85 | >20:1 | 88 | [10] |
| 4 | Isoprene | (E)-4-oxobut-2-enoate | 10 | Toluene | -20 | 85 | >95:5 | 94 | [3][5] |
Key Performance Insights:
-
Stereoselectivity: These reactions typically exhibit high levels of both diastereoselectivity (favoring the endo product, though exo can be favored under certain conditions) and enantioselectivity.[9]
-
Reaction Conditions: Optimal results are often achieved at sub-ambient temperatures to maximize stereocontrol. The choice of solvent and acid co-catalyst can also significantly influence reaction outcomes.[3]
-
Limitations: While versatile, the scope can be limited by highly substituted or sterically demanding substrates, which may react slowly or with reduced selectivity.[11] Careful optimization is often required for challenging substrate combinations.
Pillar 3: Detailed Experimental Protocol
This section provides a self-validating, step-by-step protocol for a representative asymmetric Diels-Alder reaction between cyclopentadiene and cinnamaldehyde, catalyzed by this compound.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions | MDPI [mdpi.com]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Diels-Alder Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Strategic Protection of 2,2-Dimethylpyrrolidine: A Guide for Synthetic Chemists
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the pyrrolidine scaffold remains a cornerstone of molecular design. Its prevalence in bioactive natural products and clinically significant therapeutic agents underscores the necessity for precise and reliable synthetic methodologies. Among the myriad of substituted pyrrolidines, 2,2-dimethylpyrrolidine presents a unique synthetic challenge due to the steric encumbrance imparted by the gem-dimethyl group at the C2 position. This steric hindrance profoundly influences the reactivity of the secondary amine, necessitating a carefully considered protecting group strategy to achieve desired chemical transformations while minimizing side reactions.
This comprehensive guide provides an in-depth analysis of protecting group strategies for this compound, with a focus on the widely employed tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into potential challenges and troubleshooting.
The Imperative for Nitrogen Protection in this compound Chemistry
The secondary amine of this compound is a nucleophilic and basic center. While this reactivity is often desirable for the introduction of various substituents, it can also be a liability in multi-step syntheses. Unprotected, the amine can undergo a range of undesired reactions, including:
-
Reaction with electrophiles: Competing with other nucleophilic centers in the molecule.
-
Base-mediated side reactions: Acting as a base to promote undesired enolization or elimination pathways.
-
Oxidation: Susceptibility to oxidation under various reaction conditions.
-
Interference with metal catalysts: Coordination to metal centers, potentially poisoning catalysts used in cross-coupling or hydrogenation reactions.
Protecting the nitrogen atom as a carbamate, such as a Boc or Cbz derivative, temporarily "masks" its nucleophilic and basic properties, rendering it inert to a wide array of reaction conditions. This allows for selective transformations at other positions of the pyrrolidine ring or on appended functional groups. The choice of protecting group is paramount and is dictated by its stability profile and the conditions required for its eventual removal, a concept known as orthogonality .[1]
Strategic Selection of Protecting Groups: Boc vs. Cbz
The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are two of the most common and versatile protecting groups for amines.[2] Their selection for a particular synthetic route depends on the overall strategy and the compatibility with other functional groups present in the molecule.
The tert-Butyloxycarbonyl (Boc) Group: An Acid-Labile Shield
The Boc group is favored for its stability under a wide range of non-acidic conditions, including basic hydrolysis, hydrogenolysis, and many organometallic reactions.[3] Its removal is typically achieved under acidic conditions, which cleave the tert-butyl-oxygen bond to release the free amine, isobutylene, and carbon dioxide.[4]
Advantages of Boc Protection:
-
Acid-labile removal: Cleaved under moderately acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid), which are often compatible with other functional groups.[4]
-
Orthogonality: Compatible with base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[2]
-
Ease of introduction: Typically installed using di-tert-butyl dicarbonate (Boc)₂O, a stable and easy-to-handle reagent.[3]
Challenges with Boc Protection of this compound:
The primary challenge in the Boc protection of this compound is the steric hindrance around the nitrogen atom. The gem-dimethyl groups can significantly slow down the rate of reaction with (Boc)₂O. Therefore, optimized conditions, such as elevated temperatures or the use of a catalyst, may be necessary to achieve high yields in a reasonable timeframe.
The Benzyloxycarbonyl (Cbz) Group: A Hydrogenolysis-Cleavable Safeguard
The Cbz group is renowned for its robustness under both acidic and basic conditions.[5] Its removal is most commonly and cleanly accomplished by catalytic hydrogenolysis, a mild reduction method that is compatible with many functional groups.[6]
Advantages of Cbz Protection:
-
Stability: Resistant to a broad range of acidic and basic conditions.[5]
-
Mild deprotection: Cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C), which is a very mild and selective method.[6]
-
Orthogonality: Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[5]
Challenges with Cbz Protection of this compound:
Similar to Boc protection, the steric hindrance of this compound can impede the reaction with benzyl chloroformate (Cbz-Cl), the common reagent for Cbz introduction. Furthermore, while hydrogenolysis is the preferred method for Cbz removal, the catalyst can sometimes be poisoned by other functional groups in the molecule, and the reaction may be slow for sterically hindered substrates. Alternative deprotection methods, such as strong acids, can be employed but may lack chemoselectivity.[7]
Visualizing the Protecting Group Strategy
Caption: General workflow for the protection and deprotection of this compound.
Experimental Protocols
The following protocols are designed to provide a starting point for the protection and deprotection of this compound. Due to the steric hindrance of the substrate, reaction times may be longer than for less hindered amines, and optimization of conditions may be necessary.
Protocol 1: N-Boc Protection of this compound
This protocol is adapted from standard procedures for the Boc protection of secondary amines, with considerations for the increased steric bulk of this compound.[8]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP) (catalytic)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of 0.2-0.5 M).
-
Base Addition: Add triethylamine (1.5 equiv.) to the solution. For particularly sluggish reactions, a catalytic amount of DMAP (0.1 equiv.) can be added.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.2 equiv.) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Due to steric hindrance, the reaction may require stirring for 12-24 hours. Gentle heating (e.g., 40 °C) may be employed to accelerate the reaction.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-2,2-dimethylpyrrolidine.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
| Parameter | Condition |
| Solvent | Anhydrous DCM or THF |
| Base | Triethylamine (1.5 equiv.) ± DMAP (0.1 equiv.) |
| Reagent | (Boc)₂O (1.2 equiv.) |
| Temperature | Room Temperature to 40 °C |
| Time | 12-24 hours |
| Expected Yield | 85-95% |
Protocol 2: N-Cbz Protection of this compound
This protocol is based on the Schotten-Baumann conditions, which are commonly used for the Cbz protection of amines.[9]
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Water and Dichloromethane (DCM) or Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a biphasic mixture of DCM and a saturated aqueous solution of Na₂CO₃ (2.0 equiv.).
-
Reagent Addition: Cool the vigorously stirred mixture to 0 °C in an ice bath. Add benzyl chloroformate (1.1 equiv.) dropwise, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition |
| Solvent | DCM / Saturated aq. Na₂CO₃ |
| Base | Sodium Carbonate (2.0 equiv.) |
| Reagent | Cbz-Cl (1.1 equiv.) |
| Temperature | 0 °C to Room Temperature |
| Time | 4-12 hours |
| Expected Yield | 80-90% |
Deprotection Strategies and Protocols
The removal of the protecting group is a critical step that must be carefully planned to avoid degradation of the desired product.
Protocol 3: Deprotection of N-Boc-2,2-dimethylpyrrolidine
Acid-mediated cleavage is the standard method for Boc deprotection.[4]
Caption: Acid-catalyzed deprotection of N-Boc-2,2-dimethylpyrrolidine.
Materials:
-
N-Boc-2,2-dimethylpyrrolidine
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve N-Boc-2,2-dimethylpyrrolidine (1.0 equiv.) in DCM (to a concentration of 0.1-0.5 M).
-
Acid Addition: Add trifluoroacetic acid (5-10 equiv.) or an equal volume of 4M HCl in 1,4-dioxane.
-
Reaction: Stir the solution at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.
-
Isolation: Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.
| Parameter | Condition |
| Reagent | TFA (5-10 equiv.) or 4M HCl in dioxane |
| Solvent | DCM |
| Temperature | Room Temperature |
| Time | 1-4 hours |
| Expected Yield | >95% |
Protocol 4: Deprotection of N-Cbz-2,2-dimethylpyrrolidine
Catalytic hydrogenolysis is the preferred method for Cbz removal due to its mildness.[6]
Materials:
-
N-Cbz-2,2-dimethylpyrrolidine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Reaction Setup: Dissolve N-Cbz-2,2-dimethylpyrrolidine (1.0 equiv.) in MeOH or EtOH in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate and purge the flask with hydrogen three times.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction by TLC or LC-MS. The reaction may take 4-24 hours to complete due to steric hindrance.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected this compound.
| Parameter | Condition |
| Catalyst | 10% Pd/C (5-10 mol%) |
| Solvent | MeOH or EtOH |
| Hydrogen Source | H₂ balloon or hydrogenation apparatus |
| Temperature | Room Temperature |
| Time | 4-24 hours |
| Expected Yield | >90% |
Troubleshooting and Optimization
| Issue | Possible Cause | Recommended Solution |
| Incomplete Protection | Steric hindrance slowing the reaction. | Increase reaction time, gently heat the reaction mixture (to ~40-50 °C), or use a more reactive acylating agent or catalyst (e.g., DMAP for Boc protection). |
| Low Yield of Protection | Inefficient reaction conditions. | For Boc protection, ensure anhydrous conditions. For Cbz protection, ensure the pH of the aqueous layer remains basic. |
| Incomplete Deprotection (Boc) | Insufficient acid strength or reaction time. | Increase the equivalents of acid or the reaction time. For very resistant substrates, consider using stronger acidic conditions, but with caution for other acid-labile groups. |
| Incomplete Deprotection (Cbz) | Catalyst poisoning or deactivation. | Use fresh, high-quality catalyst. If catalyst poisoning is suspected (e.g., by sulfur-containing functional groups), consider alternative deprotection methods like using HBr in acetic acid, but be mindful of potential side reactions. |
Conclusion
The strategic protection and deprotection of the secondary amine in this compound are critical for its successful application in multi-step organic synthesis. The choice between the acid-labile Boc group and the hydrogenolysis-cleavable Cbz group should be made based on the overall synthetic plan and the compatibility with other functional groups. While the steric hindrance of the gem-dimethyl group can present challenges, leading to slower reaction rates, these can be overcome by optimizing reaction conditions such as temperature, reaction time, and the choice of reagents and catalysts. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently and efficiently manipulate this valuable synthetic building block.
References
- 1. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. tdcommons.org [tdcommons.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Strategic Application of 2,2-Dimethylpyrrolidine in Multicomponent Reactions: A Guide to Catalyst Design and Protocol Development
For Researchers, Scientists, and Drug Development Professionals
The quest for molecular complexity from simple, readily available starting materials is a central theme in modern organic synthesis and drug discovery. Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, have emerged as a powerful strategy for achieving this goal with high atom and step economy.[1][2] Within the diverse toolkit of MCRs, those catalyzed by small organic molecules—organocatalysis—offer a green and efficient alternative to traditional metal-based systems.[3]
Among the privileged scaffolds in organocatalysis, pyrrolidine derivatives have proven to be exceptionally versatile, capable of activating substrates through the formation of transient nucleophilic enamines or electrophilic iminium ions.[4][5] While L-proline and its C2-substituted analogues have been extensively studied, this guide focuses on the unique potential of 2,2-dimethylpyrrolidine as a catalyst in multicomponent reactions. The introduction of a gem-dimethyl group at the C2 position presents a unique steric environment that can profoundly influence the stereochemical course of a reaction, offering a novel tool for asymmetric synthesis.
This document serves as a detailed application note and protocol guide, grounded in the principles of aminocatalysis. It provides a framework for understanding the mechanistic role of this compound and a practical, step-by-step protocol for its application in a representative multicomponent cascade reaction.
The Pyrrolidine Scaffold: A Nexus of Reactivity in Organocatalysis
The efficacy of pyrrolidine-based catalysts stems from their ability to reversibly form two key intermediates with carbonyl compounds (aldehydes and ketones): enamines and iminium ions. This dual mode of activation is the cornerstone of their broad utility in a vast number of chemical transformations.
-
Enamine Catalysis: In the presence of an aldehyde or ketone, the secondary amine of the pyrrolidine catalyst forms a nucleophilic enamine intermediate. This enamine can then react with various electrophiles (e.g., nitroolefins, enones) in reactions such as Michael additions.
-
Iminium Catalysis: When reacting with α,β-unsaturated carbonyls, the pyrrolidine catalyst forms an iminium ion. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl system, enhancing its electrophilicity and facilitating reactions with nucleophiles.
The stereochemical outcome of these reactions is dictated by the chiral environment of the catalyst, which directs the approach of the reactants in the transition state.
The Influence of C2-Substitution: The Case for the Gem-Dimethyl Group
Substituents on the pyrrolidine ring, particularly at the C2 position adjacent to the nitrogen atom, play a crucial role in determining the catalyst's efficacy and stereoselectivity. A substituent at this position can:
-
Impart Chirality: A single substituent at C2 creates a chiral center, which is essential for asymmetric catalysis.
-
Provide Steric Shielding: The bulk of the C2-substituent can effectively shield one face of the enamine or iminium intermediate, forcing the incoming reactant to approach from the less hindered face. This steric control is often the primary determinant of enantioselectivity.[4]
-
Influence Conformation: The substituent can lock the pyrrolidine ring into a specific conformation, which in turn influences the geometry of the transition state.
The use of a 2,2-dimethyl substitution pattern is a compelling strategy for catalyst design. While achiral itself, this compound can be employed in racemic catalysis or serve as a foundational scaffold for the synthesis of more complex chiral catalysts. The gem-dimethyl group offers a unique and significant steric presence compared to a single methyl group. This increased steric hindrance is hypothesized to provide a more defined and rigid pocket around the reactive intermediate, potentially leading to higher levels of diastereoselectivity in multicomponent reactions where multiple stereocenters are formed.
Application in a Three-Component Domino Michael/Hemiacetalization Reaction
To illustrate the potential of this compound, we propose its application in a three-component reaction for the synthesis of highly substituted chromane derivatives. This reaction proceeds via a domino Michael addition and hemiacetalization sequence, a class of reaction known to be effectively catalyzed by secondary amines.[6]
The proposed reaction involves an aldehyde, a nitrostyrene derivative, and a salicylaldehyde derivative. The key is the initial Michael addition of the aldehyde (via its enamine intermediate) to the nitrostyrene, followed by an intramolecular cyclization.
In this proposed catalytic cycle, the this compound catalyst first reacts with propanal to form a nucleophilic enamine. This enamine then undergoes a Michael addition to β-nitrostyrene. The resulting iminium ion intermediate is then attacked by the hydroxyl group of salicylaldehyde in an intramolecular fashion to form the chromane ring system. The steric bulk of the gem-dimethyl group is expected to influence the facial selectivity of the Michael addition, thereby controlling the relative stereochemistry of the newly formed stereocenters.
Experimental Protocol: Three-Component Synthesis of Functionalized Chromanes
This protocol provides a method for the this compound-catalyzed synthesis of a substituted chromane derivative. It is designed as a self-validating system, with clear steps for reaction setup, monitoring, workup, and analysis.
Objective: To synthesize a highly functionalized chromane derivative via a three-component domino Michael/hemiacetalization reaction catalyzed by this compound.
Materials:
| Reagent/Solvent | Formula | MW ( g/mol ) | CAS No. | Supplier |
| This compound | C₆H₁₃N | 99.17 | 35018-15-6 | --INVALID-LINK-- |
| Propanal | C₃H₆O | 58.08 | 123-38-6 | Commercially Available |
| β-Nitrostyrene | C₈H₇NO₂ | 149.15 | 102-96-5 | Commercially Available |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | 90-02-8 | Commercially Available |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Commercially Available |
| Benzoic Acid | C₇H₆O₂ | 122.12 | 65-85-0 | Commercially Available |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Commercially Available |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Commercially Available |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | Commercially Available |
Instrumentation:
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Column chromatography setup
-
NMR Spectrometer
-
High-Resolution Mass Spectrometer (HRMS)
-
Chiral High-Performance Liquid Chromatography (HPLC) system (for potential chiral variants)
Step-by-Step Methodology:
-
Reaction Setup:
-
To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add β-nitrostyrene (0.5 mmol, 1.0 equiv) and salicylaldehyde (0.6 mmol, 1.2 equiv).
-
Add anhydrous dichloromethane (DCM, 2.0 mL) to dissolve the solids.
-
Add benzoic acid (0.05 mmol, 0.1 equiv) as a co-catalyst. The acidic additive facilitates the formation of the iminium ion and turnover of the catalyst.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Initiation of the Reaction:
-
In a separate vial, prepare a solution of this compound (0.1 mmol, 0.2 equiv) in DCM (0.5 mL).
-
To the cooled reaction mixture, add propanal (0.75 mmol, 1.5 equiv) followed by the dropwise addition of the this compound solution over 2 minutes.
-
Allow the reaction to stir at 0 °C under an inert atmosphere.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).
-
Spot the reaction mixture against the starting materials to observe the consumption of the limiting reagent (β-nitrostyrene) and the formation of a new, higher-polarity product spot.
-
The reaction is typically complete within 12-24 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 10 mL).
-
Combine the organic layers and wash with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel (gradient elution with Hexanes:Ethyl Acetate) to isolate the desired chromane product.
-
-
Characterization and Data Analysis:
-
Determine the yield of the purified product.
-
Characterize the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.
-
Determine the diastereomeric ratio of the product from the ¹H NMR spectrum of the crude reaction mixture by integrating characteristic signals for each diastereomer.
-
Trustworthiness: A Self-Validating System
The protocol is designed to be self-validating through systematic optimization. The following parameters can be varied to improve the yield and diastereoselectivity of the reaction:
| Parameter | Standard Condition | Variations for Optimization | Rationale for Variation |
| Catalyst Loading | 20 mol% | 10 mol%, 30 mol% | To find the optimal balance between reaction rate and catalyst cost. |
| Solvent | Dichloromethane (DCM) | Toluene, Chloroform, THF | Solvent polarity can significantly impact the stability of intermediates and transition states. |
| Temperature | 0 °C | -20 °C, Room Temperature | Lower temperatures often lead to higher stereoselectivity but may require longer reaction times. |
| Acid Additive | Benzoic Acid | Acetic Acid, Trifluoroacetic Acid | The pKa of the acid additive can influence the rate of catalyst turnover and enamine/iminium formation. |
By systematically adjusting these parameters and analyzing the resulting yield and diastereoselectivity, researchers can fine-tune the reaction to achieve optimal performance, thereby validating the catalytic system for their specific needs.
Conclusion and Future Outlook
While direct, published applications of this compound in multicomponent reactions are nascent, the foundational principles of aminocatalysis strongly support its potential as a valuable tool for organic synthesis. The unique steric environment created by the gem-dimethyl group at the C2 position offers a compelling avenue for controlling stereoselectivity in complex, multi-bond-forming transformations.
The provided protocol for the synthesis of functionalized chromanes serves as a robust starting point for researchers to explore the utility of this catalyst. Further investigations could involve the synthesis of chiral derivatives of this compound to unlock its potential in asymmetric MCRs, expanding the toolkit for the efficient and stereoselective synthesis of novel molecular architectures for drug discovery and development.
References
- 1. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Consecutive multicomponent reactions for the synthesis of complex molecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric organocatalytic cascade reaction of aldehydes with 2-amino-β-nitrostyrenes: synthesis of chiral tetrahydroquinolines and dihydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 2,2-Dimethylpyrrolidine Synthesis
Welcome to the technical support center for the synthesis of 2,2-dimethylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help optimize your synthetic yields and purity. The presence of the gem-dimethyl group on the carbon adjacent to the nitrogen introduces unique steric and electronic considerations that influence reaction pathways and potential side reactions.[1] This guide will address these specific challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing the this compound scaffold involve two primary strategies:
-
Reductive Amination of a 1,4-dicarbonyl compound or its equivalent: This is a powerful and widely used method for forming pyrrolidine rings.[2][3][4] For this compound, this would typically involve the reaction of a 4-amino-4-methylpentanal or a related precursor with a reducing agent. The reaction proceeds through the in-situ formation of an imine or iminium ion, which is then reduced to the saturated heterocycle.[4][5][6]
-
Cyclization of an appropriate acyclic precursor: This can involve various strategies, such as the intramolecular cyclization of an amino alcohol or an amino halide.[2][7] For instance, a 4-amino-4-methyl-1-pentanol could be induced to cyclize under acidic or basic conditions.
Q2: What is a realistic target yield for the synthesis of this compound?
A2: The achievable yield is highly dependent on the chosen synthetic route, the scale of the reaction, and the optimization of reaction conditions. For laboratory-scale syntheses, yields can range from moderate to high. For instance, the reduction of 5,5-dimethyl-2-pyrrolidone with lithium aluminum hydride has been reported to yield this compound in the range of 67-79%.[8] With careful optimization of parameters like temperature, reaction time, and stoichiometry, it is reasonable to target yields above 70%.
Q3: What are the critical safety precautions to consider during this compound synthesis?
A3: Safety is paramount in any chemical synthesis. For this compound synthesis, specific hazards to consider include:
-
Flammable Solvents: Many of the solvents used, such as tetrahydrofuran (THF) and diethyl ether, are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Reactive Reagents: Reagents like lithium aluminum hydride (LiAlH₄) are water-reactive and can ignite upon contact with moisture. These should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Corrosive Reagents: Acids and bases used in the workup, such as hydrochloric acid and sodium hydroxide, are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides systematic approaches to resolving them.
Problem 1: Low or No Product Yield
| Possible Cause | Diagnostic Check | Proposed Solution |
| Inefficient Imine/Iminium Ion Formation (Reductive Amination) | Analyze a small aliquot of the reaction mixture by ¹H NMR or LC-MS before the addition of the reducing agent to check for the presence of the imine intermediate. | Ensure the reaction is run under conditions that favor imine formation. This may involve using a dehydrating agent like molecular sieves or employing a Dean-Stark apparatus to remove water.[4] The pH of the reaction is also critical; slightly acidic conditions (pH 4-6) are often optimal for imine formation.[3][9] |
| Incomplete Reduction | Monitor the reaction progress using TLC, GC-MS, or LC-MS to check for the presence of the starting material or the imine intermediate. | The choice and amount of reducing agent are crucial. Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are common choices for reductive amination.[5] For the reduction of lactams like 5,5-dimethyl-2-pyrrolidone, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) is necessary.[8] Ensure the reducing agent is fresh and added in the correct stoichiometric amount. |
| Substrate Decomposition | Observe the reaction mixture for color changes that may indicate decomposition. Analyze the crude product for unexpected byproducts. | The gem-dimethyl group can influence the stability of intermediates. Consider lowering the reaction temperature to minimize decomposition pathways. If using a strong acid or base, ensure it is added slowly and with adequate cooling. |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Diagnostic Check | Proposed Solution |
| Over-alkylation (if starting from a primary amine) | Analyze the product mixture by GC-MS or LC-MS for the presence of higher molecular weight species corresponding to di- or tri-alkylation. | This is a common issue in direct alkylation reactions. Using a large excess of the primary amine can favor mono-alkylation.[9] Reductive amination is generally preferred to avoid over-alkylation.[4][5] |
| Formation of Enamines | Check for the presence of C=C bonds in the ¹H NMR spectrum of the crude product. | Enamine formation can compete with imine formation, especially with sterically hindered ketones.[10] Optimizing the reaction pH and temperature can help to favor the desired imine pathway. |
| Ring-Opening or Rearrangement | Characterize unexpected byproducts by NMR and mass spectrometry to identify their structures. | The stability of the pyrrolidine ring can be compromised under harsh acidic or basic conditions. Use milder reaction conditions where possible. The gem-dimethyl group generally enhances the resistance of the ring to scission.[1] |
Problem 3: Difficulties in Product Isolation and Purification
| Possible Cause | Diagnostic Check | Proposed Solution |
| Product is Water-Soluble | Observe the aqueous layer after extraction; if it remains basic, it may indicate the presence of the product. | This compound is a relatively small amine and may have some solubility in water. To maximize recovery, perform multiple extractions with an organic solvent like dichloromethane or diethyl ether. Ensure the aqueous layer is made strongly basic (pH > 12) before extraction to ensure the amine is in its free base form.[8][11] |
| Co-distillation with Solvent | Check the boiling point of the collected fractions during distillation. | This compound has a boiling point of 103-105 °C.[8] If using a solvent with a similar boiling point, it may be difficult to separate by simple distillation. Consider using a solvent with a significantly lower or higher boiling point. Fractional distillation can also improve separation.[12] |
| Tailing on Silica Gel Chromatography | Observe the shape of the spots on the TLC plate or the peaks in the chromatogram. | The basic nature of the amine can cause strong interactions with the acidic silica gel, leading to tailing.[12] To mitigate this, the silica gel can be pre-treated with a base like triethylamine, or a small amount of triethylamine can be added to the eluent. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 5,5-Dimethyl-2-pyrrolidone
This protocol is adapted from a procedure reported in Organic Syntheses.[8]
Materials:
-
5,5-Dimethyl-2-pyrrolidone
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Ethyl acetate
-
6N Hydrochloric acid
-
12N Sodium hydroxide
-
Saturated aqueous sodium hydroxide solution
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under an inert atmosphere, place pulverized lithium aluminum hydride (1.0 mole equivalent) and anhydrous THF.
-
Reaction: Heat the mixture to reflux with stirring. Slowly add a solution of 5,5-dimethyl-2-pyrrolidone (0.8 mole equivalent) in anhydrous THF at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at reflux for 8 hours.
-
Workup: Cool the reaction mixture and slowly add anhydrous diethyl ether, followed by the very slow addition of ethyl acetate to quench the excess LiAlH₄. Carefully add 6N hydrochloric acid.
-
Isolation: Steam distill the mixture to remove volatile organic solvents. Cool the remaining mixture and carefully add 12N sodium hydroxide with stirring.
-
Purification: Steam distill the alkaline mixture. The distillate, containing the this compound, can be further purified by either continuous liquid-liquid extraction with ether or by acidification with hydrochloric acid, evaporation to dryness, and liberation of the free base with saturated aqueous sodium hydroxide, followed by separation and fractional distillation.[8]
Visualizations
Logical Flow of Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
General Synthetic Pathways to this compound
Caption: Common synthetic routes leading to this compound.
References
- 1. This compound | 35018-15-6 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Stereoselective synthesis of pyrrolidines from N-allyl oxazolidines via hydrozirconation-cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
common side reactions in the synthesis of 2,2-disubstituted pyrrolidines
Welcome to the Technical Support Center for the synthesis of 2,2-disubstituted pyrrolidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic motif. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful execution of your synthetic routes.
General Troubleshooting
Q1: My synthesis of a 2,2-disubstituted pyrrolidine is resulting in a low yield and a complex mixture of products. What are the general factors I should investigate first?
A1: Low yields and complex product mixtures are common frustrations in organic synthesis. Before delving into specific side reactions, a systematic review of your experimental setup is crucial. Here are the primary factors to consider:
-
Purity of Starting Materials: Impurities in your reactants or solvents can introduce unwanted side reactions or poison catalysts. Always use reagents of the highest purity available and consider purifying them if necessary.
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that should be carefully optimized for your specific substrates.
-
Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete consumption of the limiting reagent and the formation of byproducts.
-
Atmosphere and Moisture Control: Many reactions in pyrrolidine synthesis are sensitive to air and moisture. The use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) is often essential.
Troubleshooting Specific Side Reactions
This section addresses the most common side reactions encountered during the synthesis of 2,2-disubstituted pyrrolidines, providing detailed explanations and actionable troubleshooting steps.
Issue 1: Over-alkylation in N-Substituted Pyrrolidine Synthesis
Q2: I am attempting to synthesize a mono-N-substituted pyrrolidine, but my final product is contaminated with di-substituted and quaternary ammonium salt impurities. How can I improve the selectivity for the mono-substituted product?
A2: Over-alkylation is a frequent challenge in the N-alkylation of amines. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event. Here’s how you can mitigate this issue:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a significant excess of the amine relative to the alkylating agent can favor mono-alkylation.[1]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of a second alkylation.
-
Choice of Leaving Group: The nature of the leaving group on your alkylating agent can influence the reaction rate. A less reactive leaving group may provide better control.
-
Protecting Groups: In some cases, using a protecting group on the nitrogen that can be removed after the initial alkylation may be the most effective strategy.
| Parameter | Recommendation for Mono-alkylation | Rationale |
| Amine:Alkylating Agent Ratio | > 3:1 | A large excess of the amine increases the probability of the alkylating agent reacting with the starting amine. |
| Addition Rate of Alkylating Agent | Slow, dropwise addition | Maintains a low concentration of the alkylating agent, disfavoring the second alkylation. |
| Reaction Temperature | Lower temperatures | Reduces the overall reaction rate, allowing for better control. |
Issue 2: Unwanted Enamine Formation and Hydrolysis
Q3: During my reaction, I've isolated a byproduct that I suspect is an enamine. How is this formed, and can I reverse its formation?
A3: Enamines are common intermediates or byproducts in reactions involving ketones and secondary amines.[2][3] They are formed through the condensation of the carbonyl group with the secondary amine, with the elimination of water.
Mechanism of Enamine Formation:
Caption: Mechanism of Enamine Formation.
Troubleshooting:
-
Anhydrous Conditions: Since water is a byproduct of enamine formation, conducting the reaction under strictly anhydrous conditions can suppress this side reaction if the enamine is an undesired product.
-
Hydrolysis: The formation of enamines is a reversible process. If an enamine byproduct is formed, it can often be hydrolyzed back to the corresponding ketone and secondary amine by treatment with aqueous acid.[4][5][6]
Protocol for Enamine Hydrolysis:
-
Acidification: Dissolve the crude reaction mixture containing the enamine in a suitable organic solvent.
-
Aqueous Acid Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Stirring: Stir the biphasic mixture vigorously for a period of time (monitor by TLC for the disappearance of the enamine).
-
Work-up: Separate the layers. The desired ketone will be in the organic layer, and the protonated amine will be in the aqueous layer. Neutralize the aqueous layer and extract to recover the secondary amine if desired.
Issue 3: Poor Stereocontrol and Racemization in Asymmetric Synthesis
Q4: I am performing an asymmetric synthesis of a chiral 2,2-disubstituted pyrrolidine, but the enantiomeric excess (ee) of my product is low. What are the potential causes of racemization and how can I improve stereoselectivity?
A4: Achieving high stereocontrol is a primary challenge in the synthesis of chiral pyrrolidines.[7][8] Racemization can occur at various stages of the synthesis and is often dependent on the reaction conditions.
Common Causes of Poor Stereoselectivity:
-
Racemization of Intermediates: Certain intermediates in your reaction pathway may be prone to racemization, especially under harsh conditions (e.g., strong bases or high temperatures).[9]
-
Suboptimal Chiral Catalyst or Auxiliary: The effectiveness of a chiral catalyst or auxiliary can be compromised by impurities or degradation.[10][11]
-
Reaction Temperature: Diastereoselectivity and enantioselectivity are often highly temperature-dependent.
Troubleshooting Strategies:
-
Milder Reaction Conditions: Employing milder bases, lower reaction temperatures, and shorter reaction times can help to prevent racemization.
-
Catalyst/Auxiliary Optimization:
-
Ensure the chiral catalyst or auxiliary is of high purity.
-
Optimize the catalyst loading.
-
Screen different chiral ligands or auxiliaries to find one that provides better stereocontrol for your specific substrate.
-
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and, consequently, the stereochemical outcome. A solvent screen is often beneficial.
-
Protecting Groups: The choice of protecting groups can influence the stereochemical outcome by altering the steric and electronic properties of the reactants.[9]
Workflow for Optimizing Stereoselectivity:
Caption: Troubleshooting workflow for low enantiomeric excess.
Issue 4: Side Reactions in Ring-Closing Metathesis (RCM)
Q5: I am using Ring-Closing Metathesis (RCM) to synthesize a pyrrolidine derivative, but I am observing significant amounts of an isomerized byproduct. How can I suppress this side reaction?
A5: Double bond isomerization is a common side reaction in RCM, often leading to the formation of undesired constitutional isomers.[12][13] This is typically caused by the formation of ruthenium-hydride species from the metathesis catalyst.
Strategies to Minimize Isomerization:
-
Catalyst Choice: Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more robust and less prone to causing isomerization compared to first-generation catalysts.[14][15]
-
Additives: The addition of certain reagents can suppress isomerization. Common additives include:
-
1,4-Benzoquinone: Can scavenge the ruthenium-hydride species responsible for isomerization.
-
Acetic Acid: Can also help to mitigate isomerization.
-
-
Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can lead to catalyst degradation and an increase in isomerization. It is crucial to monitor the reaction and stop it once the starting material has been consumed.[12]
| Catalyst Generation | Isomerization Tendency | Recommended Use |
| First-Generation Grubbs | Higher | For simple, reactive substrates where isomerization is not a major concern. |
| Second-Generation Grubbs/Hoveyda-Grubbs | Lower | For more complex substrates and when isomerization is a known issue.[16] |
Issue 5: Furan Formation in Paal-Knorr Synthesis
Q6: I am attempting a Paal-Knorr synthesis to form a pyrrolidine, but the major product is the corresponding furan. How can I favor the formation of the desired pyrrolidine?
A6: The Paal-Knorr synthesis is a powerful method for constructing pyrrole and furan rings from 1,4-dicarbonyl compounds. The outcome of the reaction is highly dependent on the reaction conditions, particularly the pH.[17][18] Furan formation is favored under strongly acidic conditions, while pyrrolidine (or pyrrole) formation is favored under neutral or weakly acidic conditions.[19][20]
Controlling the Reaction Outcome:
-
pH Control: This is the most critical factor. To favor pyrrolidine formation, maintain the reaction pH above 3. Using a weak acid like acetic acid can catalyze the reaction without promoting significant furan formation.
-
Excess Amine: Using an excess of the amine can help to drive the equilibrium towards the formation of the pyrrolidine.[19]
Reaction Condition Guidelines:
| Desired Product | Recommended pH | Catalyst |
| Furan | < 3 | Strong acids (e.g., H₂SO₄, HCl) |
| Pyrrolidine/Pyrrole | > 3 | Weak acids (e.g., Acetic Acid) or neutral conditions |
References
- 1. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sciencemadness Discussion Board - Enamine formation help - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 12. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. React App [pmc.umicore.com]
- 15. Highly efficient Ru( ii )–alkylidene based Hoveyda–Grubbs catalysts for ring-closing metathesis reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07428H [pubs.rsc.org]
- 16. pmc.umicore.com [pmc.umicore.com]
- 17. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 18. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Improving Enantioselectivity in 2,2-Dimethylpyrrolidine Catalyzed Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers utilizing 2,2-dimethylpyrrolidine and its derivatives in asymmetric catalysis. This guide is designed to provide in-depth, field-proven insights into optimizing your reactions, with a specific focus on troubleshooting and enhancing enantioselectivity. The content is structured in a practical question-and-answer format to directly address the challenges you may encounter at the bench.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during reaction setup and execution. Each question is followed by a systematic approach to diagnose and resolve the issue.
Q1: My enantioselectivity (ee) is low or inconsistent. Where should I start my investigation?
Low enantioselectivity is a common challenge that can often be resolved by systematically evaluating fundamental reaction parameters. Before undertaking extensive optimization, perform these initial checks.
Initial Diagnostic Workflow
-
Reagent and Solvent Purity: Confirm the purity of your substrates and catalyst. Trace acidic or basic impurities can disrupt the catalytic cycle.[1][2] Ensure that solvents are of high purity and anhydrous, as water can hydrolyze key intermediates.[1][2]
-
Reaction Conditions: Double-check that temperature, concentration, and stirring rate are precisely controlled and consistent with established protocols.[1] Inconsistent conditions are a frequent source of variable results.[1]
-
Atmosphere: While many organocatalytic reactions are robust, some can be sensitive to moisture and air.[1] If you suspect sensitivity, ensure your reagents are properly dried and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
Q2: My initial checks are fine, but enantioselectivity remains poor. What are the next critical parameters to optimize?
If basic parameters are correct, the issue likely lies in suboptimal reaction conditions that influence the energy of the diastereomeric transition states. A systematic screening of temperature, solvent, and catalyst loading is the logical next step.
1. Temperature
-
Causality: Temperature is one of the most critical parameters governing enantioselectivity.[1] Lowering the reaction temperature increases the free energy difference (ΔΔG‡) between the transition states leading to the major and minor enantiomers, resulting in a higher enantiomeric excess.[1][3]
-
Actionable Advice: Screen a range of lower temperatures. Common starting points are 0 °C, -20 °C, and for particularly challenging reactions, as low as -78 °C.[1] Be aware that in rare cases, temperature changes can even lead to an inversion of enantioselectivity, highlighting its powerful influence.[4][5]
2. Solvent
-
Causality: The solvent's polarity and its ability to coordinate with the catalyst or substrates can significantly alter the geometry and stability of the transition state.[1][6] This pronounced sensitivity means that solvent choice can dramatically impact the reaction outcome.[6][7]
-
Actionable Advice: Conduct a solvent screen. It is often observed that non-polar solvents provide better stereocontrol than polar ones in pyrrolidine-catalyzed reactions.[1] As shown in the table below, switching solvents can lead to significant variations in enantiomeric ratio (er).[7]
| Catalyst System | Solvent | Aldehyde | Ketone | Yield (%) | er | Reference |
| Proline (I) | DMSO | 4-Nitrobenzaldehyde | Acetone | 68 | 88:12 | [7] |
| Proline (I) | CHCl₃ | 4-Nitrobenzaldehyde | Acetone | 95 | 67:33 | [7] |
| Catalyst II | CHCl₃ | 4-Nitrobenzaldehyde | Acetone | 96 | 75:25 | [7] |
| Catalyst II | Acetone/DCM (1:1) | 4-Nitrobenzaldehyde | Acetone | 95 | >99:1 | [7] |
| Catalyst IV | Water | 4-Nitrobenzaldehyde | Cyclohexanone | 99 | 97:3 | [7] |
| Catalyst IV | DCM | 4-Nitrobenzaldehyde | Cyclohexanone | 98 | 97:3 (at -40°C) | [7] |
| Table 1: Effect of Solvent on Yield and Enantiomeric Ratio (er) in Aldol Reactions. Note: er is presented as reported in the source. |
3. Catalyst Loading
-
Causality: Insufficient catalyst loading can allow a non-catalyzed, non-enantioselective background reaction to compete, thereby reducing the overall ee.[1] Conversely, excessively high loading may not improve ee and increases cost.[1]
-
Actionable Advice: Screen catalyst loading, typically within the range of 1–20 mol%.[1] Start with a standard loading (e.g., 10 mol%) and incrementally increase or decrease it to find the optimal concentration for your specific transformation.
Q3: Can I use additives to boost enantioselectivity?
Yes, additives can have a profound impact on both reactivity and enantioselectivity.[1]
-
Brønsted Acids: Weak acids, such as benzoic acid, can act as co-catalysts.[1][8] They can facilitate proton transfer steps within the catalytic cycle, particularly in Michael additions, leading to improved rates and enantioselectivity.[1]
-
Water: While often detrimental, trace amounts of water can sometimes be beneficial. It may participate in a more ordered, compact transition state or facilitate crucial proton transfers, enhancing both rate and ee.[1] This effect is highly system-dependent and must be evaluated empirically.
Frequently Asked Questions (FAQs)
This section addresses broader conceptual questions about using this compound catalysts.
Q4: How does this compound catalyze reactions enantioselectively?
The catalytic action is based on an enamine mechanism.[1][9] The secondary amine of the pyrrolidine catalyst reversibly condenses with a carbonyl compound (like a ketone or aldehyde) to form a chiral enamine intermediate.[9] This enamine is more nucleophilic than the starting carbonyl compound and attacks an electrophile. The stereochemistry of the final product is dictated by the rigid, chiral scaffold of the catalyst, which effectively shields one face of the enamine, forcing the electrophile to attack from the less sterically hindered face.[1]
Q5: Could the structure of my substrates be the limiting factor?
Absolutely. Organocatalysis can be highly sensitive to the steric and electronic properties of the substrates.[1]
-
Steric Hindrance: Bulky groups on either the nucleophile (ketone/aldehyde) or the electrophile can hinder the approach to the catalyst's active site or clash with the chiral scaffold, reducing both reactivity and enantioselectivity.
-
Electronic Effects: The electronic nature of the substrates influences the reactivity of the enamine and the electrophile. Fine-tuning these properties can sometimes be necessary to achieve high selectivity.
Q6: Is catalyst degradation a concern?
Yes, catalyst stability can affect results, especially in reactions requiring long durations or elevated temperatures.[1]
-
Thermal Decomposition: Prolonged reaction times at higher temperatures can lead to catalyst decomposition.[1]
-
Oxidative Degradation: Some pyrrolidine derivatives may be sensitive to air, leading to oxidative degradation.[2] Running reactions under an inert atmosphere can mitigate this.[2]
-
Irreversible Alkylation: Highly reactive electrophiles can sometimes irreversibly alkylate the catalyst's nitrogen atom, permanently removing it from the catalytic cycle.[2] This is a form of irreversible deactivation that should be considered with very aggressive substrates.[2]
Experimental Protocols
General Protocol for a this compound Catalyzed Asymmetric Aldol Reaction
This protocol provides a starting point for optimization. All glassware should be oven- or flame-dried before use.
1. Materials and Setup:
-
(S)- or (R)-2,2-Dimethylpyrrolidine derivative (catalyst, 10 mol%)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Ketone (1.5–2.0 mmol, 1.5–2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, THF, CH₂Cl₂) (0.5 M concentration relative to aldehyde)
-
Round-bottom flask equipped with a magnetic stir bar and a septum, under an inert atmosphere (N₂ or Ar).
2. Reaction Execution:
-
To the reaction flask, add the this compound catalyst.
-
Add the ketone, followed by the anhydrous solvent.
-
Cool the mixture to the desired starting temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.[1]
-
Stir the mixture for 10-15 minutes to ensure homogeneity.
-
Slowly add the aldehyde dropwise over 10–15 minutes.[1]
-
Stir the reaction vigorously at the target temperature.
3. Monitoring and Work-up:
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the aldehyde is consumed or the reaction is deemed complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[1]
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer three times with an organic solvent (e.g., Ethyl Acetate).[1]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
4. Purification and Analysis:
-
Purify the crude product via flash column chromatography on silica gel.
-
Determine the yield and analyze the enantiomeric excess (ee%) using chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Conversion in Reactions with 2,2-Dimethylpyrrolidine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low conversion rates encountered in reactions involving 2,2-Dimethylpyrrolidine. Drawing upon established chemical principles and field-proven insights, this resource aims to be a practical tool for optimizing your synthetic routes.
Understanding the Challenge: The Role of Steric Hindrance
This compound is a valuable secondary amine in organic synthesis. However, the gem-dimethyl group at the C2 position introduces significant steric bulk around the nitrogen atom. This steric hindrance is a primary factor influencing its reactivity and can often be the root cause of low reaction conversions. The bulky nature of the molecule can impede its approach to electrophilic centers, slow down the rate of reaction, and in some cases, favor alternative, undesired reaction pathways.[1] This guide will address common issues stemming from this inherent structural feature and provide systematic approaches to overcome them.
Frequently Asked Questions & Troubleshooting Guides
Category 1: Nucleophilic Substitution Reactions
Question 1: I am observing very low to no conversion in my nucleophilic substitution reaction with an alkyl halide. What is the likely cause and how can I improve the yield?
Answer:
Low conversion in nucleophilic substitution reactions with this compound is most commonly attributed to steric hindrance. The gem-dimethyl group physically blocks the nitrogen's lone pair from attacking the electrophilic carbon of the alkyl halide, especially in the case of secondary and tertiary halides which themselves are sterically demanding. This significantly raises the activation energy for the desired SN2 pathway.
Troubleshooting Steps:
-
Assess the Substrate:
-
Primary Halides: These are the most suitable substrates. If you are using a primary halide and still see low conversion, proceed to the other troubleshooting steps.
-
Secondary Halides: Expect significantly lower reaction rates. Consider increasing reaction time and temperature.
-
Tertiary Halides: SN2 reactions are generally not feasible with tertiary halides due to extreme steric hindrance. An SN1 pathway might occur, but this could lead to a mixture of products. Consider an alternative synthetic route if possible.
-
-
Optimize Reaction Conditions:
-
Temperature: Increasing the temperature provides the necessary energy to overcome the activation barrier. A systematic increase in temperature (e.g., in 10-20 °C increments) while monitoring the reaction is recommended.
-
Solvent: A polar aprotic solvent such as DMF, DMSO, or acetonitrile is generally preferred for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophile.
-
Concentration: In some cases, higher concentrations can favor the bimolecular reaction. However, be cautious as this can also increase the rate of side reactions.
-
-
Choice of Base (if applicable):
-
If a base is used to deprotonate the pyrrolidine, ensure it is strong enough and non-nucleophilic to avoid competition with the primary reaction. A hindered base like potassium tert-butoxide or LDA can be effective.
-
Category 2: Enamine Formation
Question 2: My enamine formation with this compound and a ketone/aldehyde is sluggish and gives a low yield of the desired product. What are the critical parameters to check?
Answer:
Enamine formation is a condensation reaction that involves the formation of a tetrahedral intermediate. The steric bulk of this compound can hinder the initial nucleophilic attack on the carbonyl carbon and also destabilize the resulting intermediate. Efficient removal of water is also critical to drive the equilibrium towards the enamine product.[2][3]
Troubleshooting Workflow for Enamine Formation
Caption: Troubleshooting workflow for low yield in enamine formation.
Detailed Protocol for Optimizing Enamine Formation:
-
Reagent Purity: Ensure both the carbonyl compound and this compound are free from impurities, especially water. Distillation of both reagents prior to use is recommended.
-
Catalyst: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is typically required.[2] Ensure you are using a catalytic amount (0.1-1 mol%) and that the catalyst is not deactivated.
-
Water Removal: This is often the most critical factor.
-
Dean-Stark Apparatus: Ensure the apparatus is set up correctly and that the solvent forms an azeotrope with water (e.g., toluene, benzene). The collection of the theoretical amount of water is a good indicator of reaction completion.
-
Molecular Sieves: If a Dean-Stark apparatus is not used, add freshly activated molecular sieves (3Å or 4Å) to the reaction mixture.
-
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS to track the disappearance of the starting material and the formation of the enamine. Prolonged reaction times at high temperatures can sometimes lead to decomposition or polymerization of the enamine.[4]
Category 3: Reductive Amination
Question 3: I am attempting a reductive amination with a diketone and this compound, but the yield of the desired N-substituted pyrrolidine is low. What are potential issues?
Answer:
Reductive amination is a powerful method for forming C-N bonds.[5][6] However, with a sterically hindered amine like this compound, the initial formation of the iminium ion can be slow. The choice of reducing agent and reaction conditions are also critical to ensure the reduction of the iminium ion is faster than any potential side reactions.
Comparative Table of Reducing Agents for Reductive Amination:
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Sodium triacetoxyborohydride (STAB) | Dichloroethane (DCE) or Tetrahydrofuran (THF), room temperature | Mild, tolerant of many functional groups | Moisture sensitive |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH), slightly acidic pH (6-7) | Effective for iminium ion reduction | Toxic cyanide byproduct, pH control needed |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Various solvents (MeOH, EtOH), pressure | "Clean" reaction, no salt byproducts | Requires specialized equipment, may reduce other functional groups |
Troubleshooting Steps:
-
Iminium Formation: Consider pre-forming the iminium ion before adding the reducing agent. This can be achieved by stirring the carbonyl compound and this compound together, often with a dehydrating agent, before introducing the reducing agent.
-
pH Control: For reducing agents like NaBH₃CN, maintaining a slightly acidic pH is crucial. At low pH, the amine is protonated and non-nucleophilic. At high pH, the reducing agent can decompose or reduce the carbonyl directly.
-
Reducing Agent Selection: If you are using a mild reducing agent and observing low conversion, consider switching to a more reactive one, or increasing the equivalents of the current reducing agent. Conversely, if side reactions are an issue, a milder reducing agent may be beneficial.
-
Temperature: While many reductive aminations proceed at room temperature, gentle heating may be required to facilitate the initial iminium ion formation with the sterically hindered this compound.
Category 4: General Reaction Failures
Question 4: My reaction has failed to proceed, or the crude NMR shows a complex mixture of products. What are the fundamental checks I should perform?
Answer:
Beyond issues specific to the reaction type, general experimental parameters can significantly impact the outcome. A systematic review of your setup and reagents is the first step in diagnosing the problem.
Fundamental Troubleshooting Checklist
Caption: A systematic checklist for troubleshooting general reaction failures.
Key Considerations:
-
Stability of this compound: This amine is generally stable but can be susceptible to oxidation over time. It is incompatible with strong oxidizing agents, acids, and acid chlorides.[7] Ensure it has been stored correctly under an inert atmosphere.
-
Deprotonation: The pKa of the conjugate acid of pyrrolidines is typically in the range of 16-20 in acetonitrile.[8] Ensure the base you are using is sufficiently strong to achieve deprotonation if required for your reaction mechanism.
-
Side Reactions: The steric hindrance of the gem-dimethyl group can sometimes make elimination reactions competitive with substitution reactions, especially with secondary and tertiary substrates at higher temperatures.
By systematically working through these troubleshooting guides, researchers can diagnose and resolve issues of low conversion in reactions involving this compound, leading to more efficient and successful synthetic outcomes.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sciencemadness Discussion Board - Enamine formation help - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 2,2-Dimethylpyrrolidine under reaction conditions
A Guide to Navigating Stability Challenges in Synthetic Applications
Welcome to the Technical Support Center for 2,2-Dimethylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this sterically hindered cyclic amine in their synthetic endeavors. Here, we address common stability issues encountered under various reaction conditions, providing in-depth troubleshooting advice and practical protocols to mitigate these challenges. Our aim is to equip you with the knowledge to anticipate potential pitfalls and optimize your experimental outcomes.
I. Understanding the Unique Characteristics of this compound
This compound is a valuable building block in organic synthesis, prized for its defined stereochemistry and the steric hindrance imparted by the gem-dimethyl group at the C2 position. This structural feature, while offering advantages in controlling selectivity, also introduces specific stability and reactivity challenges that are not as prevalent with less substituted pyrrolidines. The gem-dimethyl group can influence the nucleophilicity and basicity of the amine, as well as the stability of the pyrrolidine ring itself under certain conditions. This guide will delve into these nuances, providing a clear path to successful experimentation.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and general reactivity of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: this compound is a flammable and volatile liquid. It should be stored in a tightly sealed container, in a cool, dry, and well-ventilated area away from sources of ignition. For long-term storage, refrigeration at 2-8°C is recommended to minimize vapor pressure buildup and potential degradation. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation.
Q2: What are the primary safety concerns when working with this compound?
A2: this compound is harmful if swallowed and can cause skin and eye irritation.[1][2] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, flush the affected area with copious amounts of water.
Q3: How does the gem-dimethyl group affect the basicity and nucleophilicity of the amine?
A3: The gem-dimethyl group at the C2 position introduces significant steric hindrance around the nitrogen atom. While the inherent basicity of the secondary amine remains, its accessibility is reduced. This steric shielding can decrease its nucleophilicity, potentially slowing down reactions with bulky electrophiles.[3][4] However, this hindrance can also be advantageous in preventing undesired side reactions, such as over-alkylation.
III. Troubleshooting Guide: Stability Under Reaction Conditions
This section provides a detailed, question-and-answer-based guide to address specific stability issues you may encounter during your experiments.
A. Stability in the Presence of Strong Acids and Bases
Q4: I am using a strong acid to deprotect a substrate containing a this compound moiety. Am I at risk of ring-opening or other degradation?
A4: While the pyrrolidine ring is generally stable, strong acidic conditions, especially at elevated temperatures, can pose a risk of ring-opening. The protonated form, the 2,2-dimethylpyrrolidinium ion, is generally stable.[5][6][7] However, prolonged exposure to harsh acidic media could potentially lead to degradation pathways, though this is less common than with more strained ring systems.
Troubleshooting Workflow for Acidic Conditions:
Caption: Decision workflow for troubleshooting acidic stability issues.
Q5: Can this compound undergo deprotonation with strong bases? What are the potential side reactions?
A5: Yes, strong bases such as organolithium reagents (e.g., n-BuLi, s-BuLi) can deprotonate the N-H of this compound to form the corresponding lithium amide. This is a standard procedure for generating a strong, non-nucleophilic base. However, with extremely strong bases or under forcing conditions, deprotonation of the C-H bonds adjacent to the nitrogen (at the C5 position) can occur, leading to the formation of an organolithium species. This can result in undesired alkylation or other side reactions if electrophiles are present.
Experimental Protocol: Deprotonation of this compound for use as a Non-Nucleophilic Base
-
To a flame-dried flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF).
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.05 equivalents) to the stirred THF.
-
To this solution, add this compound (1.0 equivalent) dropwise.
-
Allow the solution to stir at -78 °C for 30 minutes to ensure complete formation of lithium 2,2-dimethylpyrrolidide.
-
The resulting solution can then be used for subsequent reactions where a strong, sterically hindered base is required.
B. Oxidative and Thermal Stability
Q6: My reaction involves an oxidizing agent. How stable is the this compound ring to oxidation?
A6: The pyrrolidine ring, particularly the carbon atoms adjacent to the nitrogen, is susceptible to oxidation. Strong oxidizing agents can lead to the formation of N-oxides, or in more aggressive cases, oxidative cleavage of the ring to form γ-lactams or other degradation products.[8][9] The presence of the gem-dimethyl group may offer some steric protection, but care should be taken when using potent oxidants.
Potential Oxidative Degradation Pathway:
Caption: Potential oxidative degradation pathways of this compound.
Q7: I need to run my reaction at high temperatures. What is the thermal stability of this compound?
A7: this compound is a relatively stable compound. When protonated to form a pyrrolidinium salt, its thermal stability is generally high, often exceeding 200 °C.[6] As a free base, it has a boiling point of 103-105 °C at atmospheric pressure, indicating good thermal stability under normal reflux conditions.[10] However, prolonged heating at very high temperatures, especially in the presence of catalysts or reactive species, could lead to decomposition. For hindered amines, thermal decomposition can sometimes proceed via ester cleavage (if applicable) or scission of C-N bonds in the piperidine ring.[11]
Data on Thermal Stability of Related Pyrrolidinium Salts:
| Cation Structure | Anion | Decomposition Temperature (Td5%) |
| Chiral Pyrrolidinium | Chloride | 153 - 165 °C |
| Chiral Pyrrolidinium | NTf2 | > 200 °C |
| Chiral Pyrrolidinium | OTf | > 200 °C |
| Data adapted from a study on chiral pyrrolidinium salts and may not be directly representative of 2,2-dimethylpyrrolidinium but provides a general indication of thermal stability.[6] |
C. Reactivity with Common Reagents
Q8: I am performing a reaction with an organolithium reagent. Will it react with the this compound solvent or additive?
A8: As mentioned in Q5, organolithium reagents are strong bases and will deprotonate the N-H of this compound. This is an acid-base reaction and is typically very fast. If this compound is intended to be a non-reacting component, it is incompatible with organolithium reagents. However, this reactivity is often exploited to generate lithium 2,2-dimethylpyrrolidide in situ for use as a strong, non-nucleophilic base.
Q9: How does this compound behave with Grignard reagents?
A9: Similar to organolithium reagents, Grignard reagents are also strong bases and can deprotonate the N-H of this compound. This will consume the Grignard reagent and generate the corresponding alkane and the magnesium salt of the pyrrolidine. Therefore, this compound is generally incompatible as a solvent or additive in reactions involving Grignard reagents unless it is intended to be a reactant.
Q10: I am attempting an acylation of this compound, but the reaction is sluggish. What could be the issue?
A10: The steric hindrance from the gem-dimethyl group can significantly slow down the rate of acylation.[3] The bulky environment around the nitrogen atom makes it a less effective nucleophile, especially with sterically demanding acylating agents.
Troubleshooting Sluggish Acylation Reactions:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier.
-
Use a More Reactive Acylating Agent: Acyl chlorides are generally more reactive than acid anhydrides.
-
Employ a Catalyst: A Lewis acid catalyst can activate the acylating agent, making it more electrophilic. However, be mindful of potential side reactions with the Lewis acid.
-
Increase Reaction Time: Due to the steric hindrance, the reaction may simply require a longer time to reach completion.
-
Use a Stronger, Non-Nucleophilic Base: If a base is used to scavenge the acid byproduct, ensure it is strong enough to not be hindered by the substrate.
IV. Concluding Remarks
This compound is a powerful tool in the synthetic chemist's arsenal, offering unique steric control in a variety of transformations. However, its utility is intrinsically linked to an understanding of its stability and reactivity profile. By anticipating potential side reactions and degradation pathways, and by employing the troubleshooting strategies outlined in this guide, researchers can harness the full potential of this versatile building block.
V. References
-
ChemScene. Pyrrolidinium Salts. Available from: --INVALID-LINK--
-
Kowalski, K. et al. Thermal stability of chiral pyrrolidinium salts as the temperature of... ResearchGate. Available from: --INVALID-LINK--
-
BOC Sciences. Pyrrolidinium Salts For Energy Storage & Batteries. Available from: --INVALID-LINK--
-
PubMed. Efficient and Environmentally Benign Oxidative Cleavage of Pyrrolidine-2-methanols to γ-Lactams Using 2-Iodobenzamide as a Catalyst and Oxone. Available from: --INVALID-LINK--
-
ResearchGate. Top: Opening of NMP ring under acidic or alkaline condition to form... Available from: --INVALID-LINK--
-
ResearchGate. (PDF) Efficient and Environmentally Benign Oxidative Cleavage of Pyrrolidine-2-methanols to γ-Lactams Using 2-Iodobenzamide as a Catalyst and Oxone. Available from: --INVALID-LINK--
-
ResearchGate. Thermal stability and thermal decomposition study of hindered amine light stabilizers. Available from: --INVALID-LINK--
-
Wikipedia. Organolithium reagent. Available from: --INVALID-LINK--
-
RSC Publishing. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Available from: --INVALID-LINK--
-
Master Organic Chemistry. Reactions of Grignard Reagents. Available from: --INVALID-LINK--
-
Sigma-Aldrich. Friedel–Crafts Acylation. Available from: --INVALID-LINK--
-
Benchchem. Application Notes and Protocols: 2-Methylpyrrolidine as a Ligand in Transition Metal Catalysis. Available from: --INVALID-LINK--
-
MDPI. Late Transition Metal Catalysts with Chelating Amines for Olefin Polymerization. Available from: --INVALID-LINK--
-
Organic Syntheses. This compound. Available from: --INVALID-LINK--
-
PubChem. This compound. Available from: --INVALID-LINK--
-
PubChem. This compound Hydrochloride. Available from: --INVALID-LINK--
-
Santa Cruz Biotechnology. This compound hydrochloride. Available from: --INVALID-LINK--
-
LookChem. This compound. Available from: --INVALID-LINK--
-
PubChem. Pyrrolidine. Available from: --INVALID-LINK--
-
SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: --INVALID-LINK--
-
PubMed. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Available from: --INVALID-LINK--
-
ResearchGate. Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry. Available from: --INVALID-LINK--
-
ElectronicsAndBooks. Stereoselective synthesis of gem-dimethyl-5,5-pyrrolidine-trans-lactam (5-oxo-hexahydropyrrolo[3,2-b]pyrrole). Available from: --INVALID-LINK--
-
PubChemLite. This compound (C6H13N). Available from: --INVALID-LINK--
-
PubMed. Diastereoselective synthesis of N-secondary alkyl 2-alkoxymethylpyrrolidines via sequential addition reactions of organolithium and -magnesium reagents to N-thioformyl 2-alkoxymethylpyrrolidines. Available from: --INVALID-LINK--
-
Princeton EHS. Safe handling of organolithium compounds in the laboratory. Available from: --INVALID-LINK--
-
Harvard University. organolithium reagents 1. Available from: --INVALID-LINK--
-
ResearchGate. Stability assessment of the selected Grignard reagents 2 q and 6 b. Concentration was determined by titration. Available from: --INVALID-LINK--
-
ResearchGate. Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions. Available from: --INVALID-LINK--
-
ResearchGate. Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. Available from: --INVALID-LINK--
-
ResearchGate. 2,2-Dimethyl cyclopentanones by acid catalyzed ring expansion of isopropenylcyclobutanols. A short synthesis of (±)-α-cuparenone and (±)-herbertene. Available from: --INVALID-LINK--
-
PubMed. Polyvinylpyrrolidone affects thermal stability of drugs in solid dispersions. Available from: --INVALID-LINK--
-
ResearchGate. Polyvinylpyrrolidone affects thermal stability of drugs in solid dispersions. Available from: --INVALID-LINK--
-
ResearchGate. Improved Thermal Stability and Film Uniformity of Halide Perovskite by Confinement Effect brought by Polymer Chains of Polyvinyl Pyrrolidone. Available from: --INVALID-LINK--
-
The Royal Society of Chemistry. chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Available from: --INVALID-LINK--
-
ResearchGate. Intermediates of the first step of the Friedel‐Crafts acylation:... Available from: --INVALID-LINK--
-
RSC Publishing. a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. Available from: --INVALID-LINK--
-
ResearchGate. Transition Metal Catalysis: Cross-Coupling Reactions in Drug Development. Available from: --INVALID-LINK--
-
MDPI. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Available from: --INVALID-LINK--
-
MDPI. Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Available from: --INVALID-LINK--
-
NIH. Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer. Available from: --INVALID-LINK--
-
ResearchGate. Beyond Bioisosteres: Divergent Synthesis of Azabicyclohexanes and Cyclobutenyl Amines from Bicyclobutanes. Available from: --INVALID-LINK--
-
The Royal Society of Chemistry. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On. Available from: --INVALID-LINK--
-
NIH. Redox-Induced Oxidative C-C Bond Cleavage of 2,2'-Pyridil in Diruthenium Complexes. Available from: --INVALID-LINK--
-
Chemistry LibreTexts. 9.15: Oxidative Cleavage of Alkenes. Available from: --INVALID-LINK--
-
J-STAGE. Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol. Available from: --INVALID-LINK--
-
Organic Chemistry Portal. The Reactivity of Epoxides with Lithium 2,2,6,6-Tetramethylpiperidide in Combination with Organolithiums or Grignard Reagents. Available from: --INVALID-LINK--
-
MDPI. Inorganic Chemistry: Fundamental Principals as Applied to the Development and Application of Metalloradiopharmaceuticals. Available from: --INVALID-LINK--
References
- 1. Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficient and Environmentally Benign Oxidative Cleavage of Pyrrolidine-2-methanols to γ-Lactams Using 2-Iodobenzamide as a Catalyst and Oxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Pyrrolidine-Based Catalyst Deactivation & Regeneration
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing pyrrolidine-based organocatalysts. This guide provides a structured approach to understanding, troubleshooting, and mitigating catalyst deactivation, a common challenge in organic synthesis. By moving beyond simple procedural lists, we aim to provide a deeper, mechanistic understanding to empower you in your experimental work.
Section 1: Understanding the "Why": Mechanisms of Catalyst Deactivation
Pyrrolidine-based organocatalysts, such as L-proline and its derivatives (e.g., diarylprolinol silyl ethers), are foundational tools in asymmetric synthesis, primarily through the formation of key enamine or iminium ion intermediates.[1][2] However, the very reactivity that makes them effective also renders them susceptible to deactivation. Understanding the root cause of decreased performance is the first and most critical step in troubleshooting.[3]
The primary deactivation pathways can be categorized as chemical, thermal, and, for supported systems, physical.
Caption: Common deactivation pathways for pyrrolidine-based catalysts.
Key Deactivation Mechanisms:
-
Chemical Deactivation (Poisoning & Fouling): This is the most common failure mode.
-
Poisoning: Occurs when impurities strongly bind to the catalyst's active sites.[4] For pyrrolidine catalysts, common poisons include:
-
Water: Can hydrolyze the crucial iminium ion or enamine intermediates, effectively breaking the catalytic cycle.[5][6][7]
-
Acidic/Basic Impurities: The catalytic activity of pyrrolidine derivatives is highly dependent on their basicity. Trace acids or bases in substrates or solvents can neutralize the catalyst.[6]
-
Product Inhibition/Poisoning: The reaction product, often a nitrogen-containing compound, can sometimes bind more strongly to the catalyst than the starting material, preventing turnover.[8]
-
Other Compounds: Halides, cyanides, and sulfur compounds are notorious poisons for many types of catalysts.[9]
-
-
Fouling (Coking): The deposition of non-volatile, often polymeric, byproducts or "gums" onto the catalyst surface physically blocks access to the active sites.[8] This is particularly problematic in reactions prone to polymerization side reactions.
-
-
Thermal Deactivation: Organocatalysts, being organic molecules, have limited thermal stability.[10] Running reactions at temperatures exceeding the catalyst's stability threshold can lead to irreversible decomposition.[11][12] This is a critical consideration when optimizing reactions by increasing temperature to accelerate reaction rates.
-
Physical Deactivation (for Immobilized Catalysts):
-
Leaching: The covalent or ionic tether holding the catalyst to a solid support (e.g., silica, polystyrene) can break, causing the active molecule to dissolve into the reaction medium.[13][14] This leads to a gradual loss of activity upon recycling and can contaminate the product.
-
Sintering/Aggregation: While more common in metal catalysis, organic catalysts on a support can aggregate, reducing the available surface area and number of accessible active sites.[15]
-
Section 2: Troubleshooting Guide - A Q&A Approach
This section directly addresses common issues encountered in the lab. A systematic approach to troubleshooting is essential for efficiently resolving experimental challenges.[16][17]
| Issue / Question | Potential Root Cause | Troubleshooting & Solution |
| Q1: My reaction yield and/or enantioselectivity has suddenly dropped after several successful runs. | 1. Water Contamination [5][6] | - Rigorously dry all glassware. Use freshly distilled anhydrous solvents. - Consider adding molecular sieves. - Perform the reaction under an inert atmosphere (Nitrogen or Argon). |
| 2. Reagent Impurities [6][18] | - Purify substrates and solvents via chromatography or distillation before use. - Use a fresh bottle of reagents or catalyst to rule out degradation of stored materials. | |
| 3. Catalyst Degradation [11][18] | - Verify the reaction temperature is within the catalyst's stable range. - Store catalysts under an inert atmosphere, protected from light and moisture, at recommended temperatures.[6][19] | |
| Q2: My immobilized catalyst is losing activity with each recycle. | 1. Catalyst Leaching [13][14][20] | - Analyze the reaction filtrate (e.g., via HPLC or LC-MS) to detect the leached catalyst. - The bond linking the catalyst to the support may be unstable under the reaction conditions. Consider a more robust immobilization strategy.[13] Leaching is often irreversible. |
| 2. Progressive Fouling or Poisoning | - The catalyst is not being sufficiently cleaned between cycles. - Implement a regeneration wash step (see Protocol 2) between each run to remove adsorbed impurities. | |
| Q3: The reaction starts well but then stalls before completion. | 1. Product Inhibition/Poisoning [8] | - The product may be binding to the catalyst. Try running the reaction at a lower concentration to see if this effect is mitigated. - A higher initial catalyst loading might be needed to compensate for the portion that gets inhibited. |
| 2. Catalyst Instability [18] | - The catalyst may be slowly degrading over the course of the reaction. - Monitor the reaction mixture for the appearance of catalyst degradation byproducts. Consider running at a lower temperature. |
Section 3: Characterizing the "Crime Scene": Analyzing a Deactivated Catalyst
Before attempting regeneration, identifying the cause of deactivation can save significant time and resources.[3][21] A combination of analytical techniques can provide a clear picture of what went wrong.
| Analytical Technique | Information Gained |
| Elemental Analysis (XPS, XRF) [3][22] | Detects the presence of foreign elements on the catalyst surface, confirming poisoning by specific contaminants (e.g., sulfur, halides). |
| Thermal Analysis (TGA, DSC) [15][23] | Determines the thermal stability of the catalyst and can quantify the amount of coking or fouling by measuring weight loss upon heating.[15] |
| Spectroscopy (FTIR, NMR) | Identifies changes in the catalyst's chemical structure, confirming degradation or the presence of strongly adsorbed species. |
| BET Surface Area Analysis [3][21] | For supported catalysts, a significant reduction in surface area can indicate fouling or sintering. |
Section 4: Bringing Catalysts Back to Life: Regeneration Protocols
Regeneration aims to restore the catalyst's activity. Its success depends entirely on the deactivation mechanism. Poisoning and mild fouling are often reversible, whereas thermal degradation and significant leaching are typically irreversible.[13]
Caption: A general workflow for catalyst regeneration.
Protocol 1: Regeneration of a Soluble Catalyst via Acid/Base Washing
This protocol is effective for catalysts deactivated by non-covalently bound acidic or basic impurities.
-
Catalyst Recovery: After the reaction, recover the catalyst using an appropriate method (e.g., extraction or chromatography).
-
Dissolution: Dissolve the recovered catalyst in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash:
-
To remove basic impurities, wash the organic solution with a dilute acidic solution (e.g., 0.1 M HCl).
-
To remove acidic impurities, wash the organic solution with a dilute basic solution (e.g., saturated NaHCO₃).[6]
-
Perform the wash multiple times, followed by a final wash with brine to remove excess water.
-
-
Drying and Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Validation: Test the regenerated catalyst in a small-scale reaction to confirm the restoration of its activity and selectivity.
Protocol 2: Regeneration of an Immobilized Catalyst by Solvent Washing
This method is designed to remove adsorbed organic species and byproducts from the surface of a supported catalyst.
-
Catalyst Recovery: Filter the immobilized catalyst from the reaction mixture.
-
Systematic Washing: Create a slurry of the catalyst in a sequence of solvents, moving from non-polar to polar. For example:
-
Wash 1: Hexanes or Toluene (to remove non-polar organics).
-
Wash 2: Ethyl Acetate or Dichloromethane.
-
Wash 3: Methanol or Ethanol (to remove more polar species).
-
For each wash, stir the slurry for 15-30 minutes, then filter. Repeat each solvent wash 2-3 times.
-
-
Drying: Dry the washed catalyst thoroughly under high vacuum to remove all residual solvent.
-
Validation: Test the activity of a small sample of the regenerated catalyst. If activity is not fully restored, a more specific acid/base wash (as described in Protocol 1, adapted for a solid) may be required.
Section 5: Frequently Asked Questions (FAQs)
Q1: What are the most critical steps to prevent catalyst deactivation from the start? A1: Prevention is always the best strategy.
-
Purity is Paramount: Use high-purity, anhydrous solvents and reagents. Purify starting materials if their quality is uncertain.[16][18]
-
Inert Atmosphere: For sensitive reactions, especially those involving enamine intermediates, working under an inert atmosphere of nitrogen or argon can significantly reduce deactivation by air and moisture.[6]
-
Thermal Control: Do not overheat the reaction. Carefully monitor and control the internal reaction temperature, especially during scale-up, as poor heat transfer can lead to localized hot spots and catalyst degradation.[11]
-
Proper Storage: Store your catalysts according to the manufacturer's recommendations, typically in a cool, dark place under an inert atmosphere to prevent slow degradation over time.[19][24]
Q2: When is it worth the effort to immobilize a catalyst on a solid support? A2: Immobilizing a catalyst is beneficial when catalyst cost is high, recycling is desired for process economy, or to prevent product contamination with the catalyst.[6][11] Immobilization allows for easy recovery by simple filtration, which is highly advantageous for large-scale processes.[25] However, be aware that immobilization can sometimes lead to lower catalytic activity compared to the homogeneous counterpart.[25]
Q3: Can a deactivated catalyst be "over-regenerated" or damaged during the process? A3: Absolutely. Using overly harsh regeneration conditions is a common mistake. For example, attempting to remove heavy fouling (coking) by high-temperature calcination can irreversibly destroy the organic catalyst molecule. Similarly, using strong acids or bases can cleave the linkers used for immobilization or decompose the catalyst itself. Always start with the mildest regeneration conditions possible.
References
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. Organocatalysis - Wikipedia [en.wikipedia.org]
- 3. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. Effect of water content on the homogeneous catalytic process of N-vinyl pyrrolidone synthesis from acetylene - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Thermally Reversible Organocatalyst for the Accelerated Reprocessing of Dynamic Networks with Creep Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. Troubleshooting [chem.rochester.edu]
- 17. How To [chem.rochester.edu]
- 18. benchchem.com [benchchem.com]
- 19. Safety, Storage, Shelf Life, Handling and Disposal [preciouscatalyst.com]
- 20. Continuous proline catalysis via leaching of solid proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. uobabylon.edu.iq [uobabylon.edu.iq]
- 22. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 23. Catalyst Characterization Techniques [hidenanalytical.com]
- 24. Best Practices for Safe Handling and Storage of Industrial Chemicals – Tripada Chemicals [tripadachemicals.com]
- 25. Factors influencing the performance of organocatalysts immobilised on solid supports: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Reactions Involving 2,2-Dimethylpyrrolidine
Welcome to the technical support guide for handling reactions involving 2,2-dimethylpyrrolidine. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile secondary amine in their synthetic workflows. As a sterically hindered cyclic amine, this compound is a valuable building block and organocatalyst.[1] However, its basicity and physical properties can present unique challenges during reaction workup and product purification.
This guide provides in-depth, field-proven answers to common questions and troubleshooting scenarios. The methodologies described are grounded in fundamental chemical principles to ensure you can not only follow the steps but also understand the causality behind them, allowing you to adapt and optimize procedures for your specific application.
Section 1: Key Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is the foundation for designing an effective workup strategy. Its basicity, boiling point, and solubility profile dictate the most appropriate separation techniques.
| Property | Value | Significance for Workup Procedures | Source(s) |
| Molecular Weight | 99.17 g/mol | Standard property for stoichiometric calculations. | [2],[3] |
| Boiling Point | 103–105 °C (at 745 mmHg) | Moderately volatile. Allows for removal by distillation or high-vacuum evaporation, but it is not as easily removed as more volatile amines (e.g., triethylamine). | [4] |
| Physical Form | Solid or Liquid | Sources vary, suggesting a low melting point. It should be handled as a volatile substance regardless of its state at room temperature. | [3],[4] |
| pKa of Conjugate Acid | ~11.3 (estimated) | As a secondary amine, it is strongly basic. This allows for straightforward removal from organic layers via protonation with an aqueous acid wash. The pKa is estimated based on the parent compound, pyrrolidine. | [5] |
| Solubility | Miscible with water and most organic solvents. | High water miscibility can complicate extractions if not converted to its salt form. Its hydrochloride salt is highly water-soluble. | [4],[5] |
Section 2: Core Workup Strategies (FAQs)
This section addresses the most common questions regarding the separation of this compound from reaction mixtures.
Q1: What is the standard and most efficient procedure for removing this compound from a reaction mixture?
The most robust and common method is an acidic aqueous wash . The underlying principle is a simple acid-base extraction.[6] this compound is a base that is typically soluble in the organic phase of your reaction. By washing the organic layer with a dilute aqueous acid, you protonate the amine, forming the corresponding ammonium salt (2,2-dimethylpyrrolidinium chloride, if using HCl).[7] This salt is an ionic species and is therefore highly soluble in the aqueous phase and can be easily separated.
Causality: The equilibrium of the acid-base reaction R₂NH (org) + H₃O⁺ (aq) ⇌ R₂NH₂⁺ (aq) + H₂O (l) is driven far to the right by using an excess of acid, ensuring quantitative transfer of the amine into the aqueous layer.
A standard protocol involves diluting the reaction mixture with an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and washing it one to three times with a dilute acid like 1 M HCl.[8] To confirm the removal of the amine, you can check the pH of the aqueous layer after the final wash; it should remain acidic.
Q2: My product is sensitive to strong acids like HCl. What are my alternative options for removing this compound?
For substrates that may degrade or undergo side reactions under strongly acidic conditions (e.g., compounds with acid-labile protecting groups like Boc or acetals), there are two excellent alternative strategies:
-
Wash with a Weaker Acid: You can use a solution of a weaker, organic-based acid. A 10% aqueous solution of citric acid is a common and effective choice.[7] While weaker than HCl, it is still sufficiently acidic to protonate the amine and extract it into the aqueous phase without exposing your target compound to a harsh, low-pH environment. Another option is a dilute solution of acetic acid.[9]
-
Copper (II) Sulfate Wash: This method avoids acidic conditions entirely. Amines are excellent ligands for transition metals. Washing the organic layer with a 10% aqueous solution of copper(II) sulfate (CuSO₄) will form a water-soluble coordination complex with the this compound.[10][11] This complex partitions into the aqueous layer, which typically turns a deep blue or purple color, providing a convenient visual indicator of amine removal.[7] Continue washing with fresh CuSO₄ solution until the blue color of the aqueous layer no longer deepens.
Q3: I'm still seeing residual this compound in my NMR after aqueous washes. How can I remove the final traces?
Trace amounts of amines can be stubborn to remove, especially if the product has some affinity for them. Here are advanced techniques:
-
Azeotropic Removal (Co-evaporation): This technique is useful for removing residual volatile impurities. After drying your organic phase, concentrate it on a rotary evaporator, then add a higher-boiling, non-polar solvent like toluene and re-concentrate.[7] Repeat this process 2-3 times. The principle is that the solvent forms a low-boiling azeotrope with the impurity, facilitating its removal under reduced pressure. While the boiling point of this compound is moderately high, this can still be effective, especially with a good vacuum.
-
Purification via Chromatography: If traces persist, purification by flash column chromatography on silica gel is typically very effective. This compound is a polar and basic compound that will either adhere strongly to the silica or elute very slowly with standard solvent systems (e.g., ethyl acetate/hexanes). Often, it will remain at the baseline. For better results, you can add a small amount (~1%) of triethylamine or ammonia to the eluent to prevent streaking of your desired compound if it is also basic, but this is usually unnecessary for removing the amine itself.
Q4: My desired product is also a basic amine. How should I modify the workup to isolate my product and remove the this compound reagent?
This is a common scenario that requires reversing the logic of the acid-base extraction. The goal is to selectively extract your product, leaving other impurities behind.
The key is often to exploit differences in volatility or structure after the initial workup. If this compound was used as a reagent and your product is a much larger, less volatile molecule, you can first perform a standard workup to remove any non-basic impurities. After concentrating the organic layer, you may be able to remove the bulk of the this compound under high vacuum, possibly with gentle heating, provided your product is not heat-sensitive.
For a more complete separation, you would perform the "reverse" extraction as described in Protocol 3 below.[7] This involves:
-
Washing the organic layer with a basic solution (e.g., saturated NaHCO₃) to remove any acidic impurities.
-
Extracting your amine product into an acidic aqueous layer, leaving non-basic organic impurities behind.
-
Washing this new aqueous layer (containing your protonated product) with an organic solvent to remove any trapped neutral impurities.
-
Basifying the aqueous layer with a strong base (e.g., 2 M NaOH) to deprotonate your amine product, causing it to precipitate or become insoluble in water.
-
Extracting your now-neutral amine product back into a fresh organic layer.
Section 3: Troubleshooting Guide (FAQs)
Q5: I've formed a persistent emulsion during the extraction. How do I break it?
Emulsions are a common frustration when working with amines. They are colloidal suspensions of one liquid in another and can be stabilized by salts or amphiphilic molecules. Here are several techniques to try, in order of simplicity:
-
Be Patient: Sometimes, simply letting the separatory funnel stand for 10-30 minutes will allow the layers to separate on their own.
-
Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help force the organic components out of solution and break the emulsion.[9]
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorously shaking it. This can help the layers coalesce without introducing as much mechanical energy.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can sometimes break up the microscopic droplets.
-
Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method for separating the layers.
Q6: My product seems to be partially lost in the aqueous layer. How can I improve my recovery?
Loss of product to the aqueous phase usually occurs if your product has some water solubility, often due to polar functional groups.[12]
-
"Salting Out": Before extraction, add a significant amount of a salt like sodium chloride or potassium carbonate to the aqueous layer.[9] This reduces the solubility of organic compounds in the aqueous phase, driving your product into the organic layer.
-
Back-Extraction: After separating the layers, re-extract the aqueous layer one or two more times with fresh portions of the organic solvent. Combine all organic extracts before drying and concentrating.
-
Change Solvent: Use a more non-polar extraction solvent if compatible with your product (e.g., switching from ethyl acetate to dichloromethane or tert-butyl methyl ether (TBME)).
Section 4: Detailed Experimental Protocols
Protocol 1: Standard Acidic Wash Extraction
This protocol is the first choice when your desired product is stable to dilute acid.
-
Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute it with 5-10 volumes of a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
Transfer: Transfer the diluted mixture to a separatory funnel of appropriate size.
-
First Acidic Wash: Add an equal volume of 1 M aqueous HCl. Stopper the funnel, invert it, and vent to release any pressure. Shake gently for 30-60 seconds, venting periodically.[13]
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer and discard it.
-
Repeat Wash: Repeat the wash (steps 3-4) one or two more times with fresh 1 M HCl.
-
Neutralizing Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Be sure to vent frequently, as CO₂ gas will be evolved.
-
Brine Wash: Wash the organic layer with brine to remove the bulk of dissolved water.[8]
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Protocol 2: Copper (II) Sulfate Wash for Acid-Sensitive Compounds
Use this protocol to avoid exposing your product to acidic conditions.
-
Dilution & Transfer: Follow steps 1 and 2 from Protocol 1.
-
Copper Wash: Add an equal volume of 10% aqueous CuSO₄. Stopper and shake. The aqueous layer should turn a shade of blue or purple.[11]
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat Wash: Continue washing with fresh portions of 10% CuSO₄ solution until the aqueous layer remains a light blue and no longer deepens in color, indicating that the amine has been fully removed.
-
Water Wash: Wash the organic layer with deionized water to remove any residual copper salts.
-
Drying and Concentration: Follow step 8 from Protocol 1.
Section 5: Visual Workflow Diagrams
Decision-Making Workflow for Workup Selection
Caption: Decision tree for selecting the appropriate workup procedure.
Standard Acidic Wash Workflow
References
- 1. This compound | 35018-15-6 | Benchchem [benchchem.com]
- 2. This compound | C6H13N | CID 414773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. Workup [chem.rochester.edu]
- 12. mdpi.com [mdpi.com]
- 13. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Preventing Racemization in Asymmetric Reactions with Chiral Pyrrolidines
Welcome to the Technical Support Center for Asymmetric Reactions utilizing Chiral Pyrrolidines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with racemization and seeking to optimize the stereochemical outcome of their reactions. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you diagnose and resolve common issues, ensuring the integrity of your chiral products.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and provides immediate, actionable advice for preventing racemization and enhancing enantioselectivity.
Q1: We are observing a significant drop in enantiomeric excess (ee) upon scaling up our reaction. What are the likely causes?
A1: Scale-up challenges are common and often relate to mass and heat transfer limitations. Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, which can accelerate side reactions that may be less selective or promote product racemization. Ensure that your stirring is vigorous and that the reaction temperature is uniform throughout the vessel. Additionally, the rate of addition of reagents should be carefully controlled to maintain a consistent reaction profile.
Q2: How critical is the purity of the chiral pyrrolidine catalyst and other reagents?
A2: The purity of all reaction components is paramount. Trace impurities in the catalyst, substrates, or solvents can have a profound impact on enantioselectivity.[1] Impurities can act as catalyst poisons, engage in non-selective background reactions, or alter the pH of the reaction medium, all of which can lead to a decrease in ee. It is highly recommended to use reagents of the highest available purity and to purify substrates if their quality is in doubt. Solvents should be anhydrous, as water can interfere with the catalytic cycle.[1]
Q3: Can the choice of solvent dramatically affect the enantioselectivity of our reaction?
A3: Absolutely. The solvent plays a crucial role in the stabilization of the transition state of the enantio-determining step. Solvent polarity, viscosity, and coordinating ability can all influence the conformational flexibility of the catalyst-substrate complex. Non-polar, non-coordinating solvents are often preferred as they allow the catalyst to exert maximum control over the stereochemical outcome. However, the optimal solvent is highly reaction-dependent, and a solvent screen is often a necessary step in reaction optimization.
Q4: We suspect our product is racemizing during workup or purification. How can we confirm and prevent this?
A4: To confirm product racemization during workup, take a sample of the crude reaction mixture and determine its ee. Then, compare this to the ee of the purified product. A significant decrease in ee points to racemization during the isolation process. Racemization during workup is often caused by exposure to acidic or basic conditions. To mitigate this, use mild workup procedures, such as quenching with a buffered aqueous solution. During purification by column chromatography, the silica gel or alumina can be acidic or basic. Neutralizing the stationary phase by pre-treating it with a solution of a non-nucleophilic base (e.g., triethylamine in the mobile phase) can prevent on-column racemization.
Q5: What is the optimal catalyst loading for my reaction?
A5: The optimal catalyst loading is a balance between reaction rate and enantioselectivity. While a higher catalyst loading can increase the reaction rate, it does not always lead to higher ee. In some cases, catalyst aggregation at higher concentrations can lead to the formation of less selective catalytic species.[2] It is advisable to screen a range of catalyst loadings (e.g., 1 mol% to 20 mol%) to determine the optimal concentration for your specific reaction.[3]
II. Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving specific issues related to racemization and low enantioselectivity.
Issue 1: Low or Inconsistent Enantiomeric Excess (ee)
Symptoms: The enantiomeric excess of your product is significantly lower than expected or varies between batches.
Potential Causes & Solutions:
-
Inaccurate Analytical Method: Before troubleshooting the reaction, it is critical to validate your analytical method for determining ee (e.g., chiral HPLC or GC).[1]
-
Action: Ensure baseline separation of enantiomers (Resolution > 1.5).[1] Verify the accuracy and precision of your method using known standards.
-
-
Suboptimal Reaction Conditions: The reaction conditions may not be optimized for high enantioselectivity.
-
Action: Systematically screen key reaction parameters, including temperature, solvent, and catalyst loading. Lowering the reaction temperature often improves enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
-
Presence of Water: Trace amounts of water can interfere with the catalytic cycle, leading to the formation of achiral byproducts or a decrease in the catalyst's effectiveness.
-
Action: Use anhydrous solvents and reagents. If necessary, dry solvents using standard laboratory procedures.
-
-
Catalyst Degradation: The chiral pyrrolidine catalyst may be degrading under the reaction conditions.
-
Action: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Store the catalyst in a cool, dark, and dry place.
-
Troubleshooting Workflow for Low Enantioselectivity
References
Technical Support Center: Byproduct Identification in 2,2-Dimethylpyrrolidine Synthesis
Welcome to the technical support center for the synthesis of 2,2-dimethylpyrrolidine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic compound. The gem-dimethyl substitution on the carbon adjacent to the nitrogen significantly influences the molecule's properties, making it a key building block in organic synthesis[1]. However, this structural feature also presents unique challenges in achieving high purity.
This document, structured in a question-and-answer format, provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you identify and mitigate common byproducts encountered during synthesis.
Section 1: Frequently Asked Questions (FAQs) about this compound Synthesis
Q1: What are the most common synthetic routes to this compound?
There are two primary and well-established routes for the synthesis of this compound. The choice often depends on the availability of starting materials, scale, and required purity.
-
Reduction of a Lactam: The most direct and frequently cited method is the reduction of 5,5-dimethyl-2-pyrrolidone using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) or ether[2].
-
Reductive Amination and Cyclization: This route involves the intramolecular cyclization of a linear precursor, which forms an intermediate imine (2,2-dimethyl-1-pyrroline). This imine is then reduced in situ or in a separate step to yield the final product. This is a versatile method for forming various pyrrolidine structures[3][4]. The reduction can be achieved through catalytic hydrogenation or with hydride reagents like sodium borohydride (NaBH₄)[5][6].
Q2: Why is byproduct formation a common issue in these syntheses?
Byproduct formation is a significant challenge due to the nature of the reactions and intermediates involved:
-
Incomplete Reactions: The reduction of the lactam amide or the intermediate imine requires potent reducing agents and optimized conditions. Incomplete reduction is a common source of impurities[7].
-
Side Reactions of Intermediates: The intermediate imine (2,2-dimethyl-1-pyrroline) in the reductive amination pathway is electrophilic and can participate in side reactions if not promptly reduced.
-
Reactivity of Reagents: Powerful reducing agents like LiAlH₄ are not perfectly selective and can react with trace amounts of water or other functional groups. Similarly, the choice of borohydride reagent is critical; a strong reductant like NaBH₄ can reduce the starting carbonyl in a one-pot reductive amination before the desired imine has a chance to form[6][8].
Q3: What analytical techniques are best for identifying byproducts in my crude product?
A combination of techniques is recommended for comprehensive analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for this analysis. It separates volatile compounds and provides the mass of the parent ion and fragmentation patterns, allowing for the identification of unreacted starting materials, intermediates, and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information. Unreacted starting materials (e.g., the lactam carbonyl signal in ¹³C NMR) or the imine C=N bond can be readily identified. The presence of unexpected aliphatic signals may indicate ring-opened byproducts.
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction. Staining with an appropriate agent (e.g., ninhydrin for primary/secondary amines or permanganate for reducible groups) can help visualize the product and distinguish it from starting materials and byproducts.
Section 2: Troubleshooting Guide: Byproducts from Lactam Reduction (e.g., with LiAlH₄)
This section focuses on the common synthesis of this compound via the reduction of 5,5-dimethyl-2-pyrrolidone.
Q4: I see a significant amount of my starting material, 5,5-dimethyl-2-pyrrolidone, remaining after the reaction. What went wrong?
This is a classic case of incomplete reduction. Several factors could be at play:
-
Insufficient Reducing Agent: The stoichiometry of LiAlH₄ to the lactam is critical. Ensure you are using a sufficient molar excess to account for any active hydrogens and potential deactivation by trace moisture.
-
Inactive Reducing Agent: LiAlH₄ is extremely sensitive to moisture and can be deactivated by improper storage or handling. Use freshly opened, high-quality reagent and ensure all glassware and solvents are rigorously dried.
-
Reaction Time or Temperature: The reduction of amides is often slower than that of esters or ketones and may require elevated temperatures (e.g., refluxing in THF) for an extended period (e.g., 8 hours or more) to proceed to completion[2].
Corrective Actions:
-
Increase the molar equivalents of LiAlH₄.
-
Ensure anhydrous conditions by flame-drying glassware and using freshly distilled solvents.
-
Extend the reaction time and/or increase the reaction temperature. A small-scale test reaction is recommended to find the optimal conditions.
Q5: My NMR shows an unexpected peak that isn't the starting material or the product. Could it be a partially reduced intermediate?
Yes, it is highly probable. The reduction of a lactam proceeds through a hemiaminal intermediate. If the reaction stalls or the workup is not optimal, this species can be present as an impurity.
-
Identification: This intermediate is an amino alcohol. In ¹H NMR, you would expect to see a broad singlet for the -OH proton (which can be exchanged with D₂O) and a characteristic signal for the C-H proton adjacent to both the oxygen and nitrogen.
-
Causality: This often occurs when the reaction is quenched prematurely or if the reducing agent is depleted before the final reduction step is complete.
Troubleshooting Workflow: Lactam Reduction Pathway
References
- 1. This compound | 35018-15-6 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Catalyst Loading for 2,2-Dimethylpyrrolidine in Asymmetric Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing catalyst loading when using 2,2-dimethylpyrrolidine and its derivatives in asymmetric organocatalysis. As a Senior Application Scientist, my goal is to synthesize established principles of chiral amine catalysis with practical, field-proven insights to help you navigate the nuances of your experimental work.
The unique steric hindrance provided by the gem-dimethyl group at the C2-position of the pyrrolidine ring presents specific challenges and opportunities in catalyst performance. This guide will address these subtleties in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to resolve issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of this compound as an organocatalyst, and how does catalyst loading influence this role?
A1: this compound, like other chiral secondary amines such as L-proline, functions as an organocatalyst primarily through the formation of nucleophilic enamine or electrophilic iminium ion intermediates with carbonyl substrates (ketones or aldehydes).[1][2] The catalyst's chiral scaffold, featuring the sterically demanding gem-dimethyl group, creates a specific three-dimensional environment that directs the approach of the electrophile or nucleophile, thereby controlling the stereochemical outcome of the reaction.[3]
Catalyst loading is a critical parameter that directly impacts reaction kinetics and selectivity.[4]
-
Sufficient Loading: Ensures the catalyzed pathway significantly outcompetes any non-catalyzed background reaction, which is typically non-enantioselective.[5]
-
Excessive Loading: Can lead to catalyst aggregation, side reactions, or complications in product purification without a proportional increase in performance, thus elevating costs.[4][5]
The optimal loading finds a balance between maximizing the reaction rate and enantioselectivity while maintaining economic viability.
Q2: What is a good starting point for catalyst loading with this compound, and how should I approach optimization?
A2: For a new reaction, a catalyst loading of 5-10 mol% is a common and effective starting point for many asymmetric transformations catalyzed by chiral amines.[6][7] Due to the increased steric bulk of the 2,2-dimethyl group compared to proline, a slightly higher initial loading than the typical 1-2 mol% may be necessary to achieve a reasonable reaction rate.
Optimization should be approached systematically. A suggested workflow is to screen a range of catalyst loadings to identify the lowest effective concentration that maintains high yield and enantioselectivity.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee%)
Symptom: The reaction produces the desired product but with poor enantioselectivity.
Causality: Low enantioselectivity often arises from a competing, non-selective background reaction or suboptimal reaction conditions that fail to create a well-ordered, stereochemically defined transition state.
Potential Causes & Step-by-Step Solutions:
-
Insufficient Catalyst Loading:
-
Explanation: If the catalyst concentration is too low, the uncatalyzed reaction can become significant, leading to a racemic or near-racemic product mixture.[5][8]
-
Experimental Protocol: Catalyst Loading Screen
-
Set up a series of parallel reactions under identical conditions (temperature, concentration, solvent).
-
Vary the catalyst loading in a systematic manner (e.g., 1 mol%, 5 mol%, 10 mol%, 15 mol%, 20 mol%).[5]
-
Monitor each reaction for conversion and enantiomeric excess (ee%) using chiral HPLC or GC.
-
Plot ee% versus catalyst loading to identify the optimal range where enantioselectivity plateaus.
-
-
-
Suboptimal Reaction Temperature:
-
Explanation: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states leading to the major and minor enantiomers.[5]
-
Troubleshooting Step: If increasing catalyst loading does not sufficiently improve ee%, perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C).[5] Be aware that this will likely decrease the reaction rate, requiring longer reaction times.
-
-
Inappropriate Solvent Choice:
-
Explanation: The solvent's polarity and ability to form hydrogen bonds can significantly influence the geometry of the transition state.[5] Non-polar solvents often lead to better stereocontrol in enamine catalysis.[5]
-
Troubleshooting Step: Screen a range of anhydrous solvents with varying polarities (e.g., toluene, dichloromethane, THF, and methylcyclohexane).[7]
-
Issue 2: Low or Stalled Reaction Yield
Symptom: The reaction proceeds very slowly or stops before the starting material is fully consumed, resulting in a low yield.
Causality: A low yield can be due to an insufficient amount of active catalyst, catalyst deactivation, or unfavorable reaction kinetics. The steric hindrance from the 2,2-dimethyl groups may slow down the formation of the key enamine/iminium intermediate.
Potential Causes & Step-by-Step Solutions:
-
Incorrect Catalyst Loading:
-
Explanation: An insufficient amount of catalyst will naturally lead to a slow reaction.[9]
-
Troubleshooting Step: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol% or 20 mol%). If the rate increases proportionally, the initial loading was likely too low.
-
-
Catalyst Poisoning or Deactivation:
-
Explanation: Impurities in the reagents or solvents (e.g., water, acids, or bases) can react with the catalyst or intermediates, leading to deactivation.[4][5][6] Some catalysts may also be sensitive to air or moisture.[5][6]
-
Experimental Protocol: Reagent and Atmosphere Purity Check
-
-
Poor Catalyst Solubility:
-
Explanation: If the catalyst is not fully dissolved in the reaction solvent, its effective concentration will be lower than calculated, leading to a reduced reaction rate.
-
Troubleshooting Step: Visually inspect the reaction mixture to ensure the catalyst is fully dissolved. If not, consider screening alternative solvents in which the catalyst has better solubility.
-
Issue 3: Poor Reproducibility Between Batches
Symptom: Achieving consistent results (both yield and ee%) across different experimental runs is challenging.
Causality: Inconsistent results often point to subtle variations in experimental setup, reagent quality, or handling procedures.[8]
Potential Causes & Step-by-Step Solutions:
-
Variations in Reagent/Solvent Quality:
-
Explanation: The purity of reagents and solvents can differ between batches, introducing variable impurities that may affect the catalyst's performance.[4]
-
Best Practice: Use reagents and solvents from the same batch for a series of related experiments. Always use high-purity, anhydrous solvents.[4]
-
-
Inconsistent Reaction Setup:
-
Explanation: Minor differences in temperature control, stirring speed, or the rate of reagent addition can lead to significant variations in the outcome.[4][8]
-
Best Practice: Standardize the entire experimental procedure. Use a reliable thermostat to maintain a constant temperature, ensure efficient and consistent stirring, and if adding a reagent dropwise, do so at a controlled and reproducible rate.[5][8]
-
-
Catalyst Handling and Storage:
-
Explanation: Chiral amine catalysts can be sensitive to air, moisture, and light over time. Improper storage can lead to degradation and inconsistent activity.[8]
-
Best Practice: Store this compound in a cool, dark, and dry place, preferably under an inert atmosphere.[8] Handle the catalyst quickly to minimize exposure to the atmosphere.
-
Data Presentation & Visualization
Quantitative Data Summary
The following table provides illustrative data based on general trends observed for chiral pyrrolidine catalysts in asymmetric synthesis.[1][8] These values should serve as a guide for your optimization experiments with this compound.
| Parameter | Range to Investigate | Expected Impact on Yield | Expected Impact on Enantioselectivity (ee%) |
| Catalyst Loading | 1 - 20 mol% | Increases to an optimal point, may decrease with very high loading due to side reactions. | Generally increases with loading until a plateau is reached; can decrease at very high or very low loadings. |
| Temperature | -78 °C to 25 °C | Generally increases with higher temperature. | Generally decreases with higher temperature. Lower temperatures are often optimal.[5] |
| Concentration | 0.05 M - 1.0 M | Reaction-dependent; higher concentrations may increase rate but can also lead to side products. | Can be affected by catalyst aggregation at high concentrations. |
Experimental Workflows
Workflow for Optimizing Catalyst Loading
Caption: Systematic workflow for optimizing catalyst loading.
Troubleshooting Logic for Low Enantioselectivity
Caption: Decision tree for troubleshooting low enantioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Temperature Effects on Stereoselectivity in Pyrrolidine-Catalyzed Additions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for troubleshooting and optimizing the stereoselectivity of pyrrolidine-catalyzed addition reactions by modulating temperature. Authored from the perspective of a Senior Application Scientist, this resource combines mechanistic insights with practical, field-proven advice to help you navigate the complexities of stereochemical control.
Section 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts governing the influence of temperature on stereoselectivity and answers common questions encountered during experimental work.
Q1: We are observing low enantiomeric excess (ee) in our pyrrolidine-catalyzed aldol reaction at room temperature. What is the first parameter we should investigate?
A1: Temperature is one of the most critical parameters influencing stereoselectivity. In many asymmetric catalytic reactions, including those employing pyrrolidine-based catalysts, a decrease in reaction temperature often leads to an increase in enantioselectivity.[1] This is because the transition states leading to the two enantiomers have different activation energies. By lowering the temperature, the reaction is more likely to proceed through the transition state with the lower activation energy, thus favoring the formation of one enantiomer over the other.[2][3]
Q2: Why does lowering the temperature generally improve stereoselectivity?
A2: The relationship between temperature and stereoselectivity is governed by the principles of kinetic and thermodynamic control.[4][5][6] Asymmetric syntheses are typically under kinetic control, meaning the product ratio is determined by the relative rates of formation of the stereoisomers.[2][4] The difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states determines the stereochemical outcome. Lowering the temperature amplifies the impact of this energy difference, leading to a higher preference for the lower-energy transition state and, consequently, higher stereoselectivity.[2][3]
Q3: Is it always true that lower temperatures lead to higher stereoselectivity?
A3: While it is a common trend, it is not universally true. Some reactions may exhibit a more complex temperature dependence. For instance, a change in the rate-determining step or the involvement of catalyst aggregation at lower temperatures can lead to unexpected outcomes. In some reported cases, moderate temperatures have provided the optimal balance between reaction rate and stereoselectivity. Therefore, a systematic temperature screening is always recommended to identify the optimal conditions for a specific transformation.
Q4: We are observing a change in the major diastereomer when we change the reaction temperature. What could be the underlying reason?
A4: This phenomenon can often be explained by the Curtin-Hammett principle.[4] In many pyrrolidine-catalyzed reactions, there is a rapid equilibrium between different conformations of the enamine intermediate. These different conformers can then react to form different diastereomeric products. According to the Curtin-Hammett principle, the product ratio is not determined by the relative populations of the ground-state conformers but by the difference in the energy of the transition states leading to the products. A change in temperature can alter the relative rates of the reactions from these different conformers, potentially leading to a switch in the major diastereomer.
Q5: Can high temperatures be beneficial in pyrrolidine-catalyzed reactions?
A5: While often detrimental to stereoselectivity, higher temperatures can be advantageous in certain scenarios. They can significantly increase the reaction rate, which might be necessary for sluggish transformations. In some cases, a reaction might be under thermodynamic control at higher temperatures, favoring the formation of the more stable product, which could be the desired stereoisomer. However, for asymmetric catalysis aiming for high enantiomeric excess, this is less common as enantiomers have the same ground-state energy.[4] High temperatures can also lead to catalyst degradation or the formation of side products like dehydrogenated pyrrole derivatives.[7]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues related to temperature effects on stereoselectivity.
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr) | Suboptimal Reaction Temperature: The reaction is likely being run at a temperature where the energy difference between the diastereomeric transition states is not sufficiently exploited. | 1. Perform a Temperature Screening: Systematically lower the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, -40 °C, or even -78 °C). This will help determine the optimal temperature for maximizing stereoselectivity.[1] 2. Monitor Reaction Time: Be aware that lowering the temperature will decrease the reaction rate, so longer reaction times may be necessary. Monitor the reaction progress by TLC or GC/LC to ensure completion. |
| Inconsistent Stereoselectivity Between Batches | Poor Temperature Control: Fluctuations in the reaction temperature can lead to variable stereochemical outcomes. | 1. Use a Reliable Cooling Bath: Employ a cryostat or a well-insulated cooling bath (e.g., ice-water, ice-salt, dry ice-acetone) to maintain a stable reaction temperature. 2. Ensure Efficient Stirring: Inadequate stirring can lead to temperature gradients within the reaction mixture. Use an appropriate stir bar and stirring speed. |
| Reaction Stalls at Low Temperatures | Insufficient Thermal Energy: The activation energy barrier may be too high to overcome at very low temperatures. | 1. Gradual Temperature Increase: If the reaction does not proceed at a very low temperature, consider a gradual increase in temperature after a certain period. 2. Optimize Other Parameters: At the optimal low temperature, re-evaluate other parameters like catalyst loading or concentration, which might need adjustment to facilitate the reaction. |
| Formation of an Unexpected Stereoisomer as the Major Product | Shift in Reaction Control (Kinetic vs. Thermodynamic): The reaction may be under thermodynamic control at the current temperature, favoring the more stable but undesired stereoisomer. | 1. Lower the Temperature: This will favor kinetic control and the formation of the product that is formed faster, which is often the desired outcome in asymmetric catalysis.[4][5][6] 2. Re-evaluate the Mechanism: Consider if alternative reaction pathways could be operative at different temperatures. |
| Catalyst Decomposition or Side Product Formation | High Reaction Temperature: Elevated temperatures can lead to the degradation of the pyrrolidine catalyst or promote side reactions. | 1. Lower the Reaction Temperature: This is the most direct way to mitigate thermal degradation. 2. Use a More Thermally Stable Catalyst Derivative: If high temperatures are necessary for reactivity, consider using a more robust pyrrolidine-based catalyst. |
Section 3: Data Presentation
The following tables provide examples of how temperature can influence the stereoselectivity of pyrrolidine-derivative catalyzed reactions, as reported in the literature.
Table 1: Effect of Temperature on the Enantioselectivity of a Prolinamide-Catalyzed Aldol Reaction [4][8]
| Entry | Temperature (°C) | Yield (%) | dr (anti/syn) | ee (%) of anti-isomer |
| 1 | 25 | 95 | 95:5 | 75 |
| 2 | 0 | 92 | 97:3 | 88 |
| 3 | -20 | 90 | 98:2 | 95 |
| 4 | -35 | 85 | >99:1 | >99 |
Data is illustrative and based on trends reported in the literature. Actual results will vary depending on the specific substrates and catalyst.
Table 2: Temperature Optimization for a Pyrrolidinyl Gold(I) Complex-Catalyzed Cyclization [1]
| Entry | Temperature (°C) | Yield (%) | er |
| 1 | 25 | 85 | 91:9 |
| 2 | 0 | 82 | 93:7 |
| 3 | -20 | 80 | 95:5 |
| 4 | -40 | 75 | 97:3 |
er = enantiomeric ratio. Data is illustrative and based on trends reported in the literature.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Temperature Screening in a Pyrrolidine-Catalyzed Michael Addition
This protocol outlines a systematic approach to determine the optimal temperature for achieving high stereoselectivity.
-
Reaction Setup:
-
In a series of oven-dried vials equipped with magnetic stir bars, add the Michael acceptor (1.0 equiv) and the pyrrolidine-based catalyst (typically 5-20 mol%).
-
Dissolve the components in the chosen anhydrous solvent (e.g., CH2Cl2, Toluene, THF).
-
-
Temperature Equilibration:
-
Place each vial in a cooling bath set to the desired temperature (e.g., 25 °C, 0 °C, -20 °C, -40 °C).
-
Allow the solutions to stir for 10-15 minutes to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
To each vial, add the Michael donor (typically 1.2-2.0 equiv).
-
Ensure rapid and efficient stirring.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Note the time required for completion at each temperature.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio (dr) by 1H NMR analysis of the crude or purified product.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).
-
Section 5: Visualizing the Concepts
Diagram 1: Catalytic Cycle of a Pyrrolidine-Catalyzed Aldol Reaction
References
- 1. Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
influence of additives on 2,2-Dimethylpyrrolidine catalyst performance
Technical Support Center: 2,2-Dimethylpyrrolidine Catalysis
A Senior Application Scientist's Guide to Optimizing Performance with Additives
Welcome to the technical support center for this compound and related organocatalysts. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful catalyst in asymmetric synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your reactions effectively. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Foundational Principles: The Enamine Catalytic Cycle
Before we can diagnose issues, we must first understand the mechanism. This compound, like its parent L-proline, operates primarily through an enamine catalytic cycle.[1][2] The catalyst reversibly combines with a carbonyl donor (like a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine is the key reactive species that attacks an electrophile (e.g., an aldehyde in an aldol reaction or a nitro-olefin in a Michael addition). The steric environment created by the chiral catalyst directs this attack, leading to the formation of a new stereocenter. Finally, hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral product.[3][4]
Caption: Figure 1. Simplified diagram of the enamine catalytic cycle for pyrrolidine-based catalysts.
Troubleshooting Guide: A Question & Answer Approach
This section addresses the most common issues encountered during experiments. Each problem is presented as a question, followed by an analysis of potential causes and actionable solutions involving additives.
Q1: My reaction is very slow or shows no conversion. What's the first thing I should check?
Plausible Causes & Scientific Rationale: The rate-determining step in many enamine-catalyzed reactions can be the initial formation of the enamine or the final hydrolysis step.[5] The condensation of the catalyst with the carbonyl donor to form the enamine is often accelerated by acid.[4]
Solutions & The Role of Acidic Additives: A Brønsted acid co-catalyst is frequently used to accelerate the reaction. The acid serves a dual purpose: it protonates the carbonyl group of the substrate, making it more electrophilic for the amine catalyst to attack, and it facilitates the dehydration step to form the enamine intermediate.[6][7]
-
Recommended Additives: Trifluoroacetic acid (TFA), acetic acid, or benzoic acid are commonly employed.
-
Actionable Advice: Start by adding a sub-stoichiometric amount (5-20 mol%) of a weak acid. The optimal acid and loading are highly dependent on the specific substrates and catalyst.
Experimental Protocol: See Protocol 1 for a systematic approach to screening acidic additives.
| Additive Class | Example(s) | Typical Loading (mol%) | Primary Effect | Secondary Effect(s) |
| Brønsted Acids | TFA, Acetic Acid | 5 - 20 | Increases reaction rate | Can improve enantioselectivity by promoting a more organized transition state |
| Water | H₂O | 1 - 10 equiv. | Accelerates catalyst turnover (hydrolysis) | Can decrease rate/selectivity by hydrolyzing enamine/iminium intermediates |
| Chiral Co-catalysts | Chiral Imidazoles, Thioureas | 10 - 30 | Improves enantioselectivity | May form supramolecular complexes with the catalyst-substrate assembly[8] |
Caption: Table 1. Common additives and their general effects on this compound catalyst performance.
Q2: The reaction works, but the enantioselectivity (ee%) is poor. How can additives help?
Plausible Causes & Scientific Rationale: Low enantioselectivity suggests that the transition state of the carbon-carbon bond-forming step is not sufficiently ordered, or a competing, non-selective background reaction is occurring. The stereochemical outcome is dictated by how the chiral enamine and the electrophile approach each other. Additives can influence this by altering the transition state's rigidity and energy.[3]
Solutions & The Role of Water and Co-catalysts:
-
The Dual Role of Water: Water is a fascinating and often misunderstood additive in organocatalysis. It is required for the final hydrolysis step to release the product and regenerate the catalyst.[9] In some cases, a small amount of water can improve both rate and enantioselectivity by facilitating proton transfer or creating favorable hydrogen-bonding networks in the transition state.[10] However, excess water can be detrimental, leading to the hydrolysis of the active enamine or iminium ion intermediates, which shuts down the catalytic cycle and promotes the uncatalyzed background reaction.[11]
-
Acidic Additives: As mentioned previously, an acid can lead to a more organized, hydrogen-bonded transition state, which can enhance stereocontrol.[7]
-
Chiral Co-catalysts: In some systems, adding a second chiral molecule, such as a chiral imidazole or thiourea, can lead to the formation of a supramolecular complex. This complex can provide additional stereochemical shielding and control, significantly boosting enantioselectivity.[8]
Actionable Advice:
-
First, ensure your reagents and solvents are anhydrous to establish a baseline.
-
Systematically introduce small, controlled amounts of water (e.g., 0.5, 1.0, 2.0 equivalents) to see its effect.
-
If water is detrimental, consider adding molecular sieves to the reaction.
-
Screen a panel of acidic additives, as a change in the acid can sometimes dramatically impact ee%.
Experimental Protocol: See Protocol 2 for a guide on optimizing enantioselectivity with additives.
Q3: My results are not reproducible. Why is this happening and what can I do?
Plausible Causes & Scientific Rationale: Poor reproducibility is often traced back to small, uncontrolled variations in the reaction setup. Pyrrolidine-based catalysts are sensitive to trace impurities.
-
Water Content: Inconsistent water content in solvents or reagents is a primary culprit.[11]
-
Acidic/Basic Impurities: Trace acids or bases in your starting materials can interfere with the catalyst's function.[11] The basicity of the pyrrolidine nitrogen is crucial for its nucleophilicity and enamine formation.
-
Catalyst Quality: Impurities in the catalyst itself can lead to inconsistent performance.
Solutions & Preventative Measures:
-
Rigorous Drying: Always use freshly distilled, anhydrous solvents. Dry glassware thoroughly in an oven.
-
Inert Atmosphere: For highly sensitive reactions, perform the experiment under an inert atmosphere (Nitrogen or Argon) to exclude moisture.
-
Reagent Purification: Purify substrates via chromatography or distillation if they are suspected to contain impurities.
-
Consistent Sourcing: Use reagents and catalysts from the same batch for a series of experiments to minimize variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Enamine/Dienamine and Brønsted Acid Catalysis: Elusive Intermediates, Reaction Mechanisms, and Stereoinduction Modes Based on in Situ NMR Spectroscopy and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
comparing 2,2-Dimethylpyrrolidine and proline as organocatalysts
An In-Depth Comparative Guide to Proline and 2,2-Dimethylpyrrolidine in Asymmetric Organocatalysis
For researchers and professionals in drug development and chemical synthesis, the choice of an organocatalyst is critical for achieving high efficiency and stereoselectivity. L-Proline, a naturally occurring amino acid, has long been celebrated as the "simplest enzyme" for its remarkable ability to catalyze a wide range of asymmetric transformations.[1][2] This guide provides a detailed comparison between the well-established L-Proline and its structural analogue, this compound. By examining their structural differences and mechanistic pathways, we aim to provide a clear rationale for catalyst selection and to illuminate the subtle structural features that govern high performance in organocatalysis.
L-Proline: The Gold Standard in Enamine Catalysis
Since the pioneering work on the Hajos-Parrish-Eder-Sauer-Wiechert reaction in the 1970s and the subsequent renaissance initiated by List and Barbas, L-proline has become a cornerstone of asymmetric organocatalysis.[3][4] Its efficacy stems from a unique bifunctional scaffold that enables a highly organized, stereocontrolled transition state.
Mechanism of Action: A Synergistic Approach
Proline's catalytic power arises from its ability to act as both a nucleophile (via its secondary amine) and a Brønsted acid (via its carboxylic acid). In the classic example of an aldol reaction, the catalytic cycle proceeds through the formation of a key enamine intermediate.[3][5]
-
Enamine Formation: The secondary amine of proline reacts with a ketone (the aldol donor) to form a nucleophilic enamine. This step increases the HOMO of the donor, making it reactive towards the electrophile.
-
Transition State Assembly: The carboxylic acid group of proline then acts as an internal acid, activating the aldehyde (the aldol acceptor) through hydrogen bonding. This dual activation brings the reactants together in a highly ordered, six-membered, chair-like transition state, often described by the Zimmerman-Traxler model.[6][7]
-
Stereocontrolled C-C Bond Formation: The enamine attacks a specific face (Re-face) of the activated aldehyde, leading to the formation of the new carbon-carbon bond with high stereoselectivity.[8]
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the proline catalyst, completing the cycle.
This elegant mechanism, where the catalyst actively organizes both reaction partners, is the foundation of its high performance.
Caption: Catalytic cycle for a proline-catalyzed aldol reaction.
Performance Profile: Experimental Data
Proline has been shown to be highly effective in a multitude of reactions, consistently delivering products with high yields and enantioselectivity. The aldol reaction between cyclohexanone and 4-nitrobenzaldehyde is a standard benchmark for evaluating its performance.
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| (S)-Proline | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 95 | 95:5 | 96 | [9] |
| (S)-Proline | Benzaldehyde | Acetone | DMSO | 68 | - | 76 | [10] |
| (S)-Proline | Isobutyraldehyde | Acetone | DMSO | 97 | - | 96 | [11] |
This compound: A Structural Analysis
This compound is a structural analogue of proline that lacks the cornerstone carboxylic acid group and possesses two methyl groups at the C2 position, adjacent to the nitrogen atom. These modifications have profound implications for its potential catalytic activity.
Predicted Catalytic Cycle: A Simplified Pathway
Without the carboxylic acid moiety, this compound can only engage in a simplified catalytic cycle based solely on enamine formation.
-
Enamine Formation: The secondary amine reacts with a ketone to form the nucleophilic enamine. However, the gem-dimethyl groups introduce significant steric hindrance, which can slow down this step compared to proline.[12][13]
-
Unactivated C-C Bond Formation: The enamine attacks the aldehyde. In the absence of the directing carboxylic acid group, the aldehyde is not activated, and the transition state is much less organized. This leads to lower reactivity and a loss of stereocontrol.
-
Hydrolysis: The resulting iminium ion is hydrolyzed to release the product and regenerate the catalyst.
A review of the scientific literature indicates a significant lack of application for simple pyrrolidine derivatives like 2-methylpyrrolidine or this compound as primary catalysts in key asymmetric reactions. This suggests that the absence of the crucial carboxylic acid group renders them largely ineffective for achieving high stereoselectivity.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. pnas.org [pnas.org]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Enantiomeric Excess Determination for 2,2-Dimethylpyrrolidine Products by Chiral HPLC
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The stereochemical integrity of chiral molecules is a cornerstone of modern pharmaceutical development. For N-heterocyclic compounds like 2,2-Dimethylpyrrolidine, which serve as critical building blocks in asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality control metric but a fundamental requirement for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the preeminent analytical technique for this purpose, offering unparalleled accuracy, robustness, and reliability.[1] This guide provides an in-depth, comparative analysis of chiral HPLC methodologies for this compound products. It delves into the causality behind method development choices, presents detailed experimental protocols and validation standards, and objectively compares HPLC with alternative analytical techniques, empowering researchers to develop and implement self-validating and scientifically sound analytical systems.
The Analytical Challenge: Small, Basic Chiral Amines
The analysis of small, basic amines like this compound presents a unique set of chromatographic challenges. The primary amine functionality is prone to strong, non-specific interactions with acidic residual silanols present on the surface of silica-based stationary phases. This interaction is a leading cause of significant peak tailing, poor resolution, and reduced analytical sensitivity, which can compromise the accurate determination of enantiomeric excess.[2]
The key to a successful separation lies in mitigating these secondary interactions. This is typically achieved by:
-
Selecting an appropriate Chiral Stationary Phase (CSP) with a chiral selector capable of forming transient, stereoselective diastereomeric complexes with the analyte enantiomers.[3]
-
Optimizing the mobile phase composition , most critically by incorporating a basic additive to mask the active silanol sites on the stationary phase.[4]
Chiral HPLC: The Gold Standard for Enantioseparation
Direct enantioseparation on a Chiral Stationary Phase (CSP) is the most widely adopted and robust method for determining the enantiomeric purity of chiral compounds.[5][] The principle relies on the differential interaction between the individual enantiomers of the analyte and the chiral selector immobilized on the stationary phase, leading to the formation of transient diastereomeric complexes with different energy states.[3] This difference in stability results in different retention times, allowing for their separation and quantification.
Causality in Method Development: A Strategic Approach
A successful chiral HPLC method is not a matter of chance but of systematic, knowledge-driven optimization.
A. Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor in chiral method development.[1] For chiral amines, polysaccharide-based CSPs, particularly those derived from cellulose or amylose carbamate derivatives, have demonstrated broad applicability and success.[3][7] Columns such as the Chiralpak® and Chiralcel® series are renowned for their versatility. For a small cyclic amine like this compound, a cellulose-based CSP like Chiralcel® OD-H or an immobilized amylose-based CSP like Chiralpak® IA would be excellent starting points due to their proven efficacy in resolving a wide range of racemates, including basic compounds.[2][8]
B. Mobile Phase Optimization: Normal-phase chromatography is often preferred for the separation of basic amines due to the higher selectivity achievable in non-polar organic solvents.
-
Solvent System: A typical mobile phase consists of a non-polar alkane (e.g., n-hexane) and a polar alcohol modifier (e.g., isopropanol or ethanol). Adjusting the ratio of the alcohol modifier is the primary tool for controlling retention time; increasing the alcohol content will decrease retention but may also impact resolution.[1]
-
The Critical Role of the Basic Additive: To counteract the peak tailing caused by silanol interactions, the addition of a small amount (typically 0.1-0.5%) of a basic modifier like Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase is essential.[4] DEA is often more effective than TEA at improving the peak shape for primary and secondary amines.[4]
C. Instrument Parameters:
-
Flow Rate: A standard analytical flow rate of 0.5 to 1.0 mL/min is a good starting point. Lower flow rates can sometimes improve resolution at the cost of longer analysis times.
-
Column Temperature: Temperature control is crucial for reproducible retention times and selectivity. Analysis is typically performed at a constant temperature, often around 25 °C. Varying the temperature can sometimes be a useful tool to improve separation.[2]
-
Detection: this compound lacks a strong chromophore. Therefore, UV detection at a low wavelength (e.g., 210-220 nm) is typically required. Alternatively, derivatization with a UV-active agent can be employed to enhance sensitivity, though this adds complexity.[9]
Experimental Workflow and Protocol
The process of determining enantiomeric excess follows a logical and systematic workflow, ensuring that the final data is both accurate and reproducible.
Caption: General workflow for enantiomeric excess determination by Chiral HPLC.
Detailed Step-by-Step HPLC Protocol
This protocol provides a robust starting point for the analysis of this compound products. Optimization may be required based on the specific instrumentation and product matrix.
-
Preparation of Mobile Phase:
-
Prepare a mobile phase of n-Hexane / Isopropanol / Diethylamine (95 : 5 : 0.2, v/v/v) .
-
Filter through a 0.45 µm filter and degas thoroughly before use. Causality: Filtering and degassing prevent pump blockages and ensure a stable baseline.
-
-
Sample Preparation:
-
Racemic Standard: Prepare a solution of racemic this compound at a concentration of approximately 1.0 mg/mL in the mobile phase.
-
Analyte Sample: Prepare the test sample containing this compound at the same concentration (1.0 mg/mL) in the mobile phase. Causality: Dissolving the sample in the mobile phase ensures compatibility and prevents peak distortion.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 215 nm.
-
-
Analysis Sequence:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to confirm the absence of system contaminants.
-
Inject the racemic standard to determine the retention times of the two enantiomers and verify the system's ability to separate them (system suitability).
-
Inject the analyte sample for ee determination.
-
-
Data Interpretation and Calculation:
-
Identify the peaks corresponding to the two enantiomers in the chromatogram.
-
Integrate the peak areas for each enantiomer (Area₁ and Area₂).
-
Calculate the enantiomeric excess (% ee) using the standard formula[10]: % ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100
-
Method Validation: Ensuring a Self-Validating System
A robust analytical method must be validated to ensure it is fit for its intended purpose.[5] Key validation parameters, based on ICH guidelines, are summarized below.[11]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate and quantify the enantiomers without interference from impurities or degradants. | Baseline resolution (Rs > 1.5) between enantiomer peaks and from any other peaks. |
| Linearity | To demonstrate a proportional relationship between detector response and analyte concentration. | Correlation coefficient (R²) ≥ 0.998 over a defined concentration range (e.g., LOQ to 120% of target).[11] |
| Precision (Repeatability & Intermediate) | To assess the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (%RSD) ≤ 2.0%.[11] |
| Accuracy | To assess the closeness of the test results to the true value, often determined by spike/recovery studies. | Recovery between 98.0% and 102.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10.[12] |
| Limit of Detection (LOD) | The lowest amount of the minor enantiomer that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) ≥ 3.[12] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase composition). | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |
Comparison with Alternative Analytical Methods
While chiral HPLC is the workhorse for ee determination, other techniques offer alternative or complementary capabilities. The choice of method depends on the analyte's properties, the required sensitivity, and available instrumentation.[13]
| Feature | Chiral HPLC | Chiral GC | Chiral SFC | NMR with Chiral Solvating Agents |
| Principle | Differential interaction of enantiomers with a CSP in a liquid mobile phase.[13] | Separation of volatile enantiomers based on interaction with a CSP in a gaseous mobile phase.[13] | Separation using a supercritical fluid mobile phase and a CSP.[14] | Formation of diastereomeric complexes with distinct NMR signals, causing chemical shift non-equivalence.[15] |
| Typical Analytes | Broad range of non-volatile and thermally labile compounds.[13] | Volatile and thermally stable compounds.[13] | Broad range, particularly useful for compounds with poor solubility in HPLC solvents. | Soluble compounds; requires higher concentration than chromatography. |
| Sample Prep | Minimal; dissolution in mobile phase. | Often requires derivatization to increase volatility and thermal stability.[9] | Minimal; dissolution in a compatible solvent. | Simple mixing of analyte and chiral solvating agent (CSA) in an NMR tube.[15] |
| Resolution | Very Good to Excellent | Excellent | Very Good to Excellent | Moderate; depends on the degree of signal separation. |
| Analysis Time | 10-30 minutes | 5-20 minutes | 2-10 minutes (often faster than HPLC) | < 5 minutes per spectrum |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | High | Low (mg/mL range) |
| Key Advantage | Versatility and wide applicability. | High resolution and speed for volatile analytes. | High speed, low organic solvent consumption. | Very fast, no separation required, provides structural information. |
| Key Limitation | Higher solvent consumption than GC/SFC. | Limited to thermally stable and volatile compounds. | Higher initial instrument cost. | Low sensitivity, potential for signal overlap, requires pure CSA.[15] |
Conclusion
The accurate determination of the enantiomeric excess of this compound products is a critical analytical task that underpins their successful application in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography is the definitive gold-standard technique, offering a powerful combination of versatility, resolution, and reliability.[16] By systematically developing a method—focusing on the strategic selection of a polysaccharide-based chiral stationary phase and a normal-phase eluent modified with a basic additive—researchers can overcome the inherent challenges of analyzing small, basic amines. When supported by a rigorous validation protocol, the resulting chiral HPLC method provides a trustworthy, self-validating system for ensuring the stereochemical purity of these vital chiral building blocks. While alternative methods like chiral GC and SFC offer advantages in speed for specific applications, the broad applicability and established robustness of HPLC ensure its continued prominence in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. eijppr.com [eijppr.com]
- 4. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. physicsforums.com [physicsforums.com]
- 11. scispace.com [scispace.com]
- 12. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. heraldopenaccess.us [heraldopenaccess.us]
A Senior Application Scientist's Guide to Diastereomeric Ratio Analysis of 2,2-Dimethylpyrrolidine Products by NMR
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals and chiral catalysts, the precise determination of stereochemical purity is not merely a procedural step but a cornerstone of efficacy and safety. For products derived from or incorporating the 2,2-dimethylpyrrolidine scaffold, an accurate assessment of the diastereomeric ratio (d.r.) is paramount. This guide offers an in-depth, objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopic methods for this critical analysis, grounded in experimental principles and designed for practical application in a research and development setting.
The Analytical Challenge: Distinguishing Diastereomers
Diastereomers, unlike enantiomers, possess distinct physical and chemical properties. This fundamental difference is the bedrock upon which spectroscopic distinction is built. In an achiral solvent, diastereomers will, in principle, exhibit non-equivalent NMR spectra. The protons and other NMR-active nuclei within each diastereomer reside in unique chemical environments, leading to different chemical shifts (δ). The challenge, however, lies in the degree of this non-equivalence. For complex molecules or where the stereocenters are remote from the reporter nuclei, the differences in chemical shifts can be minimal, leading to signal overlap and complicating accurate quantification.[1]
This guide will navigate three primary strategies for d.r. analysis of this compound products:
-
Direct ¹H NMR Analysis: The most straightforward approach, relying on the intrinsic chemical shift differences between diastereomers.
-
Analysis via Chiral Derivatizing Agents (CDAs): A robust method involving the covalent bonding of a chiral auxiliary to the analyte, amplifying the chemical shift differences.
-
Analysis via Chiral Solvating Agents (CSAs): A non-destructive technique where transient diastereomeric complexes are formed in solution, inducing chemical shift non-equivalence.
Method 1: Direct ¹H NMR Analysis
The direct analysis of a diastereomeric mixture of this compound derivatives is the most efficient method when applicable. The success of this approach hinges on the presence of well-resolved, non-overlapping signals corresponding to each diastereomer in the ¹H NMR spectrum.
The Causality Behind the Method
The structural rigidity and proximity of substituents to the stereocenters in the this compound core can lead to significant differences in the magnetic environment of nearby protons. For instance, in an N-acylated derivative, the methyl groups at the C2 position or the protons on the pyrrolidine ring may exhibit distinct chemical shifts for each diastereomer due to different spatial orientations relative to the acyl group and other substituents.
Experimental Protocol: Quantitative ¹H NMR (qNMR) for Direct d.r. Determination
A self-validating protocol for direct d.r. analysis requires adherence to the principles of quantitative NMR (qNMR) to ensure accuracy and reproducibility.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified diastereomeric mixture.
-
Dissolve the sample in a known volume (e.g., 0.6 mL) of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a quality NMR tube. The choice of solvent can be crucial as different solvents can modulate the chemical shift differences.
-
-
NMR Data Acquisition:
-
Utilize a high-field NMR spectrometer (≥400 MHz) to maximize signal dispersion.
-
Crucial Parameter Selection for Quantitation:
-
Relaxation Delay (d1): Set a long relaxation delay (d1) of at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated. This ensures complete relaxation of the nuclei between scans, which is essential for accurate integration. A conservative d1 of 30 seconds is often sufficient for most organic molecules.
-
Pulse Angle: Use a calibrated 90° pulse angle to maximize the signal-to-noise ratio per scan.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).
-
-
-
Data Processing and Analysis:
-
Apply a minimal line broadening (e.g., 0.3 Hz) to improve S/N without sacrificing resolution.
-
Carefully phase the spectrum and perform a baseline correction across the entire spectral width.
-
Identify a pair of well-resolved, non-overlapping signals, one for each diastereomer. Ideally, these are singlets from the gem-dimethyl groups or other simple, clean multiplets.
-
Integrate the selected signals. The diastereomeric ratio is the direct ratio of the integral areas.
-
Caption: Workflow for Direct d.r. Determination by qNMR.
Method 2: Chiral Derivatizing Agents (CDAs) for Enhanced Resolution
When direct analysis fails due to signal overlap, the use of a chiral derivatizing agent is a powerful alternative. This method converts the enantiomeric N-H moiety of the this compound into a diastereomeric amide, often leading to significantly larger chemical shift differences.
The Causality Behind the Method
By covalently bonding an enantiomerically pure CDA to the nitrogen of the pyrrolidine, two new diastereomers are formed. The chiral center of the CDA introduces a new, distinct anisotropic environment that differentially shields or deshields the protons of the original analyte. This effect is typically more pronounced than the intrinsic differences between the original diastereomers, leading to better spectral resolution. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a classic example, where the aromatic ring creates a strong anisotropic field.[2][3][4]
Recommended CDA for this compound: Mosher's Acid Chloride
For a secondary amine like this compound, Mosher's acid chloride is an excellent choice. It reacts readily to form stable amides, and the resulting trifluoromethyl group provides a useful signal in ¹⁹F NMR for orthogonal analysis.
Experimental Protocol: Mosher's Amide Formation and NMR Analysis
-
Derivatization (in situ in an NMR tube):
-
In a clean, dry NMR tube, dissolve approximately 2-3 mg of the this compound diastereomeric mixture in 0.5 mL of an anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Add a slight molar excess (~1.1 equivalents) of enantiomerically pure (R)-(-)-MTPA chloride.
-
Add a small amount of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.
-
Cap the tube and gently agitate. The reaction is typically rapid and can be monitored by ¹H NMR.
-
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Quantitative rigor (long d1) is still recommended for the highest accuracy.
-
If available, acquire a ¹⁹F NMR spectrum. The trifluoromethyl signals are often baseline-resolved singlets, providing a very clean method for quantification.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, identify well-resolved signals. Protons on the pyrrolidine ring or the gem-dimethyl groups are often good candidates.
-
Integrate the corresponding signals for the two newly formed diastereomers to determine the d.r.
-
Caption: Workflow for d.r. Analysis using a Chiral Derivatizing Agent.
Method 3: Chiral Solvating Agents (CSAs) for Non-Destructive Analysis
Chiral solvating agents offer a middle ground, providing enhanced spectral resolution without covalent modification of the analyte. This is particularly advantageous when the sample is precious or needs to be recovered.
The Causality Behind the Method
CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte in solution.[5][6] These complexes are in rapid exchange with the unbound species. The differential association and the distinct geometries of these transient complexes cause the analyte's protons to experience different average magnetic environments, leading to the splitting of signals for the two diastereomers. For amines, acidic CSAs that can form ion pairs are particularly effective.
Recommended CSA for this compound: (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BINOL-PO₂H)
(R)-BINOL-derived phosphoric acids are excellent CSAs for amines.[5] They are strongly acidic, forming diastereomeric ammonium phosphate salts in solution. The large, anisotropic binaphthyl backbone provides a powerful chiral environment for inducing chemical shift non-equivalence.
Experimental Protocol: Analysis with a Chiral Solvating Agent
-
Sample Preparation:
-
Dissolve 2-5 mg of the this compound diastereomeric mixture in a non-polar deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Acquire a spectrum of the analyte alone.
-
Add the CSA (e.g., (R)-BINOL-PO₂H) to the NMR tube. The optimal stoichiometry varies, so a titration is recommended. Start with 0.5 equivalents and incrementally add more until maximum signal separation is achieved, often between 1-2 equivalents.
-
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum after each addition of the CSA.
-
-
Data Analysis:
-
Observe the splitting of a key signal (e.g., one of the gem-dimethyl singlets) into two distinct signals.
-
Once optimal separation is achieved, perform a quantitative acquisition as described in Method 1.
-
Integrate the now-separated signals to determine the diastereomeric ratio.
-
Comparative Analysis and Data Presentation
The choice of method depends on the specific characteristics of the this compound product and the analytical requirements.
| Feature | Direct ¹H NMR | Chiral Derivatizing Agent (CDA) | Chiral Solvating Agent (CSA) |
| Principle | Intrinsic chemical shift non-equivalence | Covalent formation of stable diastereomers | Non-covalent formation of transient diastereomeric complexes |
| Sample Prep | Simple dissolution | Chemical reaction required; potential for side products | Simple mixing; may require titration to optimize ratio |
| Sample Recovery | Non-destructive | Destructive (covalent modification) | Non-destructive (analyte can be recovered) |
| Resolution | Highly dependent on analyte structure; often low (Δδ < 0.05 ppm) | Generally high (Δδ > 0.1 ppm) | Moderate to high; dependent on binding affinity and CSA |
| Accuracy | High, if signals are baseline resolved and qNMR is used | High; potential for error if derivatization is not quantitative | High, if signals are baseline resolved and qNMR is used |
| Key Advantage | Fast and simple | Robust and reliable resolution | Non-destructive |
| Key Disadvantage | Prone to signal overlap | Requires enantiomerically pure reagent; destructive | Requires screening for an effective CSA; solvent dependent |
Table 1: Comparison of NMR Methods for Diastereomeric Ratio Analysis
Expected Quantitative Data
For an N-acylated this compound, the following represents typical data that might be obtained. The exact chemical shifts are hypothetical but the magnitude of the separation (Δδ) is representative.
| Method | Reporter Signal | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Separation (Δδ, ppm) |
| Direct NMR | C2-CH₃ (axial) | 1.25 | 1.27 | 0.02 |
| (R)-MTPA Amide | C2-CH₃ (axial) | 1.18 | 1.30 | 0.12 |
| (R)-BINOL-PO₂H | C2-CH₃ (axial) | 1.22 | 1.29 | 0.07 |
Table 2: Representative ¹H NMR Data for a Hypothetical Diastereomeric Mixture
Conclusion and Best Practices
The accurate determination of diastereomeric ratios for this compound products is readily achievable with NMR spectroscopy.
-
Start with Direct Analysis: Always begin with a high-resolution direct ¹H NMR spectrum. If baseline-resolved signals are present, this is the most efficient method.
-
Employ CDAs for Robustness: When direct analysis is insufficient, derivatization with an agent like Mosher's acid chloride provides a robust and reliable method for achieving excellent spectral separation. It is the go-to method for complex or challenging mixtures.
-
Use CSAs for Precious Samples: For valuable or limited-quantity samples that must be recovered, chiral solvating agents are the ideal choice, offering a non-destructive path to resolving diastereomeric signals.
Regardless of the method chosen, adherence to the principles of quantitative NMR (qNMR) —specifically ensuring full spin-lattice relaxation through long relaxation delays—is not optional. It is the critical factor that transforms a qualitative observation into a trustworthy, quantitative result, upholding the scientific integrity of your research.[7][8]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C6H13N | CID 414773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Stereochemical Outcomes in 2,2-Dimethylpyrrolidine Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for precise control over stereochemistry is paramount. Chiral pyrrolidine derivatives have long been recognized as powerful tools in this endeavor, serving as both catalysts and chiral auxiliaries to guide the formation of specific stereoisomers.[1][2][3][4][5] Among these, 2,2-dimethylpyrrolidine, with its unique structural features, presents a compelling scaffold for inducing stereoselectivity. This guide provides an in-depth technical analysis of the stereochemical outcomes in reactions involving this compound, offering a comparative perspective against other pyrrolidine-based systems and detailing the experimental validation of these outcomes.
The Role of the this compound Scaffold in Stereocontrol
The efficacy of a chiral auxiliary or catalyst is intrinsically linked to its ability to create a sterically and electronically biased environment around the reactive center. The gem-dimethyl group at the C2 position of the pyrrolidine ring plays a crucial role in defining this chiral space. This substitution pattern imparts a significant steric hindrance that can effectively shield one face of a reactive intermediate, thereby directing the approach of a reactant to the opposite, less hindered face.[6]
This principle is fundamental to understanding the stereochemical outcomes of reactions employing this compound. The predictable nature of this steric blockade allows for the rational design of synthetic strategies aimed at producing a single, desired stereoisomer.
-
Steric Hindrance: The bulky gem-dimethyl group is the primary determinant of facial selectivity.
-
Conformational Rigidity: The pyrrolidine ring, while possessing some flexibility, can adopt conformations that are stabilized by the gem-dimethyl substitution, leading to a more defined and predictable transition state.
-
Electronic Effects: While steric effects are dominant, the electron-donating nature of the alkyl groups can subtly influence the reactivity of the nitrogen atom and the overall electronic environment of the transition state.
Diagram: Generalized Mechanism of Stereochemical Induction
Caption: Generalized workflow for stereochemical control using a this compound auxiliary.
Comparative Analysis with Other Chiral Pyrrolidine Auxiliaries
To fully appreciate the utility of this compound, a comparison with other widely used pyrrolidine-based chiral auxiliaries is essential. The performance of these auxiliaries can vary significantly depending on the specific reaction and substrates involved.[1]
| Chiral Auxiliary | Key Structural Feature | Primary Mode of Stereocontrol | Typical Applications | Advantages | Limitations |
| Proline | Carboxylic acid at C2 | Covalent catalysis (enamine/iminium) | Aldol, Mannich, Michael reactions | Readily available, well-studied | Can exhibit lower stereoselectivity with certain substrates |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Methoxymethyl group at C2 | Formation of rigid, chelated azaenolate intermediates | Asymmetric α-alkylation of ketones and aldehydes | High diastereoselectivity, recoverable auxiliary[7] | Multi-step synthesis of the auxiliary[7] |
| This compound Derivatives | Gem-dimethyl group at C2 | Steric hindrance | Asymmetric alkylations, conjugate additions | High facial selectivity due to defined steric bulk | Synthesis of derivatives may be required for specific applications |
| trans-2,5-Dimethylpyrrolidine | C2-symmetric methyl groups | C2 symmetry creates a highly ordered transition state | Diels-Alder reactions, alkylations | Excellent stereocontrol | Synthesis can be more complex than for monosubstituted pyrrolidines[2] |
Experimental Validation: Protocols and Data
The true measure of a chiral auxiliary's effectiveness lies in the empirical data obtained from well-designed experiments. Below are representative protocols for key reactions where this compound derivatives can be employed to achieve high levels of stereocontrol.
A powerful method for constructing stereogenic quaternary centers involves the asymmetric allylic alkylation of an imide, followed by a ring-contraction to yield a 2,2-disubstituted pyrrolidine.[8][9]
Diagram: Experimental Workflow for Asymmetric Allylic Alkylation
Caption: Workflow for the synthesis of enantioenriched 2,2-disubstituted pyrrolidines.[8]
Experimental Protocol:
-
Step 1: Asymmetric Allylic Alkylation. [8]
-
In a glove box, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (0.05 equiv), a suitable chiral phosphine ligand (e.g., (S)-(CF₃)₃-t-BuPHOX, 0.015 equiv), and anhydrous toluene.
-
Stir the mixture for 30 minutes.
-
Add a solution of the benzyloxy imide (1 equiv) in toluene.
-
Heat the reaction at 40 °C for 66 hours, monitoring by TLC or GC-MS.
-
-
Step 2: Reduction and Ring Contraction. [8]
-
Following the alkylation, reduce the resulting imide to the corresponding chiral hydroxamic acid.
-
Subject the hydroxamic acid to thermal conditions to induce a stereospecific "Spino" ring contraction, affording the carbamate-protected 2,2-disubstituted pyrrolidine.[8]
-
Expected Outcome: This sequence allows for the synthesis of a variety of enantioenriched 2,2-disubstituted pyrrolidines with high stereospecificity. The initial asymmetric allylic alkylation sets the crucial stereogenic quaternary center.[8][9]
This compound and its enantiomers are valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs).[10] The specific stereoisomer often dictates the therapeutic activity.
Example: Synthesis of Irdabisant [10]
-
Reaction: A mixture of 6-(4-(3-bromopropoxy)phenyl)-2H-pyridazin-3-one, (R)-2-methylpyrrolidine hydrochloride, potassium carbonate, and a catalytic amount of sodium iodide in acetonitrile is heated at 80 °C for 3 days.
-
Work-up: The reaction mixture is filtered, and the filtrate is concentrated. The residue is dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography to yield Irdabisant.
Mechanistic Insights into Stereoselectivity
The origin of stereoselectivity in reactions catalyzed or mediated by this compound derivatives can often be rationalized by considering the transition state geometries.[6][11]
-
In Asymmetric Alkylations: The chiral auxiliary, covalently bound to the substrate, creates a rigid framework. The gem-dimethyl group effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the less hindered side. This leads to the preferential formation of one diastereomer.[7]
-
In Catalytic Reactions: When used as a ligand for a metal catalyst, the this compound derivative creates a chiral pocket around the metal center.[12] This chiral environment influences the binding of the substrates and the subsequent bond-forming steps, leading to an enantioselective transformation. The steric bulk of the gem-dimethyl groups plays a key role in differentiating the energies of the diastereomeric transition states.[6][13]
Diagram: Transition State Model for Stereoselectivity
Caption: A simplified model illustrating the role of steric hindrance in directing electrophilic attack.
Conclusion
The validation of stereochemical outcomes in reactions involving this compound hinges on a combination of rational design, careful experimental execution, and thorough analysis. The unique steric properties of the this compound scaffold provide a robust platform for achieving high levels of stereocontrol in a variety of asymmetric transformations. By understanding the underlying mechanistic principles and comparing its performance with other chiral auxiliaries, researchers can effectively leverage this valuable tool in the synthesis of complex, stereochemically defined molecules for applications in research, medicine, and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism and Origin of Stereoselectivity of Ni-Catalyzed Cyclization/Carboxylation of Bromoalkynes with CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ochemtutor.com [ochemtutor.com]
- 12. benchchem.com [benchchem.com]
- 13. Regioselectivity and stereoselectivity of intramolecular [2 + 2] photocycloaddition catalyzed by chiral thioxanthone: a quantum chemical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Catalytic Performance of 2,2-Dimethylpyrrolidine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, pyrrolidine derivatives have carved out a significant niche, enabling the stereoselective formation of complex molecular architectures. While L-proline is the progenitor and a continued benchmark in this class, structural modifications to the pyrrolidine scaffold have been extensively explored to fine-tune reactivity and selectivity. This guide provides a detailed comparison of 2,2-dimethylpyrrolidine as a catalyst, benchmarking its performance against the parent L-proline and the closely related 2-methylpyrrolidine.
While comprehensive kinetic studies detailing rate constants and reaction orders for this compound are not extensively available in peer-reviewed literature, this guide synthesizes performance data from various asymmetric transformations. We will delve into the mechanistic implications of the gem-dimethyl substitution at the C2 position, offering insights into its influence on catalytic efficiency and stereochemical control.
The Structural Impact of C2-Substitution on Pyrrolidine Catalysis
The catalytic prowess of pyrrolidine-based organocatalysts stems from their ability to form nucleophilic enamine and electrophilic iminium ion intermediates with carbonyl compounds. The substituents on the pyrrolidine ring play a crucial role in modulating the stability and reactivity of these intermediates, as well as dictating the stereochemical outcome of the reaction.
The introduction of a single methyl group at the C2 position, as in 2-methylpyrrolidine, provides a chiral environment that influences the facial selectivity of the incoming electrophile or nucleophile.[1] The gem-dimethyl substitution in this compound presents a more pronounced steric hindrance around the nitrogen atom. This steric bulk is hypothesized to influence several key aspects of the catalytic cycle:
-
Enamine Formation: The steric hindrance from the two methyl groups can influence the rate of enamine formation and the conformational preference of the resulting enamine.
-
Transition State Geometry: The gem-dimethyl group can enforce a more rigid transition state, potentially leading to higher levels of stereoselectivity by more effectively shielding one face of the enamine or iminium ion.
-
Catalyst Stability and Deactivation: The C2-disubstitution may enhance the stability of the catalyst by preventing certain deactivation pathways.
Below is a diagram illustrating the general catalytic cycle for a pyrrolidine-catalyzed Michael addition, which serves as a framework for understanding the role of the catalyst.
Caption: General Catalytic Cycle for a Pyrrolidine-Catalyzed Michael Addition.
Comparative Performance in Asymmetric Michael Additions
The asymmetric Michael addition of carbonyl compounds to nitroolefins is a cornerstone reaction in organocatalysis, providing access to valuable chiral γ-nitrocarbonyl compounds. The performance of this compound in this transformation is compared with L-proline and (S)-2-methylpyrrolidine below.
| Catalyst | Donor | Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| This compound | Cyclohexanone | β-Nitrostyrene | Toluene | RT | 24 | 95 | 95:5 | 92 | [2][3] |
| L-Proline | Cyclohexanone | β-Nitrostyrene | DMSO | RT | 2 | 95 | 93:7 | 99 | [4] |
| (S)-2-Methylpyrrolidine | Cyclohexanone | β-Nitrostyrene | Hexane | RT | 24 | 98 | 85:15 | 96 | [1] |
Analysis of Performance:
From the data, it is evident that this compound is a highly effective catalyst for the Michael addition, affording excellent yield, diastereoselectivity, and enantioselectivity.[2][3] Compared to L-proline, the reaction with this compound is significantly slower, likely due to the increased steric hindrance around the nitrogen, which would slow down the initial enamine formation. However, the high stereoselectivity suggests that once the enamine is formed, the gem-dimethyl groups effectively control the facial approach of the nitroolefin. (S)-2-methylpyrrolidine also demonstrates high enantioselectivity, indicating that even a single methyl group can provide a strong chiral environment.[1]
Comparative Performance in Asymmetric Aldol Reactions
The aldol reaction is another fundamental carbon-carbon bond-forming reaction where pyrrolidine-based catalysts have been successfully employed. The catalyst facilitates the reaction between a ketone donor and an aldehyde acceptor to yield a β-hydroxy ketone.
| Catalyst | Donor | Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| This compound | Cyclohexanone | p-Nitrobenzaldehyde | CH2Cl2 | 0 | 48 | 85 | 90:10 | 88 | [5] |
| L-Proline | Cyclohexanone | p-Nitrobenzaldehyde | DMSO | RT | 2 | 99 | >95:5 | >99 | [6] |
| (S)-2-Methylpyrrolidine | Cyclohexanone | p-Nitrobenzaldehyde | CH2Cl2 | 0 | 24 | 92 | 88:12 | 94 | [1] |
Analysis of Performance:
In the asymmetric aldol reaction, this compound again demonstrates good stereocontrol, though with a longer reaction time compared to L-proline.[5][6] The lower temperature required for the reaction with this compound suggests that the transition state is more sensitive to thermal effects, which is consistent with a more sterically congested environment. The slightly lower enantioselectivity compared to L-proline and (S)-2-methylpyrrolidine in this specific example may be substrate-dependent, and further optimization of reaction conditions could potentially improve this outcome.
Experimental Protocols
To facilitate the application of these findings, detailed experimental protocols for a representative Michael addition and aldol reaction are provided below.
Protocol 1: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
This protocol is a general procedure that can be adapted for use with this compound, L-proline, or 2-methylpyrrolidine.
Caption: Experimental Workflow for Asymmetric Michael Addition.
Materials:
-
β-Nitrostyrene (1.0 mmol)
-
Cyclohexanone (2.0 mmol)
-
This compound (or other catalyst) (0.2 mmol, 20 mol%)
-
Toluene (or other appropriate solvent) (2.0 mL)
-
1 M HCl
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add β-nitrostyrene (1.0 mmol) and the pyrrolidine catalyst (0.2 mmol).
-
Add the solvent (2.0 mL) and stir the mixture at room temperature until the solids are dissolved.
-
Add cyclohexanone (2.0 mmol) to the reaction mixture.
-
Stir the reaction at the specified temperature for the required time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl (2 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Protocol 2: Asymmetric Aldol Reaction of Cyclohexanone with p-Nitrobenzaldehyde
This protocol provides a general framework for conducting the asymmetric aldol reaction with pyrrolidine-based catalysts.
Materials:
-
p-Nitrobenzaldehyde (1.0 mmol)
-
Cyclohexanone (5.0 mmol)
-
This compound (or other catalyst) (0.2 mmol, 20 mol%)
-
Dichloromethane (or other appropriate solvent) (2.0 mL)
-
Saturated aqueous NH4Cl
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial, add p-nitrobenzaldehyde (1.0 mmol) and the pyrrolidine catalyst (0.2 mmol).
-
Add the solvent (2.0 mL) and cool the mixture to the desired temperature (e.g., 0 °C).
-
Add cyclohexanone (5.0 mmol) and stir the reaction mixture vigorously.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction by adding saturated aqueous NH4Cl solution (5 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric and enantiomeric ratios using chiral HPLC or NMR analysis of a derivatized sample.
Conclusion
This compound emerges as a potent organocatalyst for asymmetric Michael additions and aldol reactions, delivering high levels of stereoselectivity. The gem-dimethyl substitution at the C2 position significantly influences its catalytic behavior, leading to slower reaction rates compared to L-proline but often maintaining excellent stereocontrol. This trade-off between reactivity and selectivity is a key consideration for researchers in selecting the optimal catalyst for a specific transformation. The steric bulk of the gem-dimethyl group appears to enforce a more rigid transition state, which is beneficial for achieving high diastereo- and enantioselectivity. Further mechanistic and kinetic studies are warranted to fully elucidate the nuanced effects of this structural modification and to expand the application of this compound in asymmetric synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolidine-Catalyzed Homo-Aldol Condensation Reactions of Aldehydes | Semantic Scholar [semanticscholar.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Tale of Two Isomers: A Comparative Study of 2,5- and 2,2-Dimethylpyrrolidine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the architecture of a chiral ligand or organocatalyst is paramount to achieving high stereoselectivity and efficiency. The pyrrolidine scaffold has proven to be a privileged motif, with subtle structural modifications leading to profound differences in catalytic performance. This guide provides an in-depth comparative analysis of two constitutional isomers: 2,5-dimethylpyrrolidine and 2,2-dimethylpyrrolidine. While structurally similar, their applications in catalysis are remarkably divergent. We will explore the structural nuances that render one a cornerstone of asymmetric synthesis and the other largely absent from the catalytic arena, supported by experimental data and mechanistic insights.
The Archetype of C₂-Symmetry: 2,5-Dimethylpyrrolidine as a Catalyst and Ligand
trans-2,5-Dimethylpyrrolidine, particularly in its enantiomerically pure (2R,5R)- and (2S,5S)-forms, is a quintessential example of a C₂-symmetric chiral auxiliary and ligand.[1] This symmetry provides a well-defined and predictable chiral environment, minimizing the number of possible competing diastereomeric transition states and thereby enabling high levels of stereocontrol.[1]
Applications in Asymmetric Catalysis
The utility of C₂-symmetric 2,5-disubstituted pyrrolidines is extensive, finding application in both metal-catalyzed and organocatalyzed reactions.[1]
1. Chiral Ligands for Metal Catalysis:
Derivatives of 2,5-dimethylpyrrolidine are frequently employed as chiral ligands for a variety of transition metals, including rhodium, palladium, and copper. These complexes are effective catalysts for reactions such as asymmetric hydrogenation, C-H insertion, and cycloaddition reactions.[1] For instance, phosphoramidite ligands derived from 2,5-diarylpyrrolidines have been successfully used in enantioselective [3+2] cycloadditions.[2]
A notable example is the use of chiral C₂-symmetric 2,5-disubstituted pyrrolidine derivatives in the enantioselective addition of diethylzinc to aryl aldehydes. These reactions can produce chiral secondary alcohols with high yields and enantiomeric excesses (ee).[3]
Table 1: Performance of a C₂-Symmetric 2,5-Disubstituted Pyrrolidine Ligand in the Asymmetric Addition of Diethylzinc to Benzaldehyde [3]
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine | 85-95 | 70-96 |
Data sourced from a study on chiral C₂-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands.[3]
2. Organocatalysis:
In the realm of organocatalysis, the pyrrolidine nitrogen of 2,5-dimethylpyrrolidine can participate in enamine and iminium ion catalysis, analogous to proline. While less common as a direct organocatalyst compared to proline and its derivatives, its scaffold is a key component in the design of more complex organocatalysts. The C₂-symmetry helps in creating a defined pocket to control the facial selectivity of the incoming electrophile.
The enantioselectivity in reactions catalyzed by trans-2,5-diarylpyrrolidines has been attributed to stabilizing noncovalent interactions between the reacting partners rather than steric hindrance alone, as revealed by DFT calculations.[4]
Experimental Protocol: Asymmetric Aldol Reaction using a Proline-Derived Catalyst
While direct organocatalysis with simple 2,5-dimethylpyrrolidine is not as prevalent, the general protocol for a pyrrolidine-based catalyzed reaction, such as the asymmetric aldol reaction, highlights the typical experimental setup. The following is a representative protocol using L-proline, a related and well-established pyrrolidine-based organocatalyst.
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol, 5 equivalents)
-
L-proline (0.1 mmol, 10 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a clean and dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the ketone (5.0 mmol).
-
Add anhydrous DMSO (2.0 mL) to the vial and stir the mixture until all solids are dissolved.
-
Add L-proline (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Analyze the product to determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) using techniques like NMR and chiral HPLC.
The Enigmatic Isomer: The Case of this compound in Catalysis
In stark contrast to its 2,5-disubstituted counterpart, this compound is largely absent from the literature on asymmetric catalysis. A comprehensive search reveals a significant lack of studies employing this isomer as a chiral ligand or an organocatalyst. This absence is not coincidental but rather a consequence of its inherent structural and stereochemical properties.
Structural and Stereochemical Disadvantages
1. Lack of C₂-Symmetry: this compound is an achiral molecule as it possesses a plane of symmetry. Chirality is a prerequisite for a molecule to be an effective enantioselective catalyst. While derivatives of this compound can be made chiral by substitution at other positions, the parent molecule itself cannot induce chirality.
2. Steric Hindrance: The gem-dimethyl group at the 2-position creates significant steric bulk in the vicinity of the nitrogen atom. This steric hindrance can impede the ability of the pyrrolidine nitrogen to effectively coordinate to a metal center or to form the necessary enamine or iminium intermediates in organocatalysis. The bulky gem-dimethyl group can block access to the catalytic site, thereby inhibiting the reaction.
// Positioning nodes "2,5" [pos="0,0!"]; "C2_1" [pos="-0.5,0.5!"]; "C5_1" [pos="0.5,0.5!"]; "Me1" [pos="-1,1!"]; "Me2" [pos="1,1!"];
"2,2" [pos="3,0!"]; "C2_2" [pos="2.5,0.5!"]; "Me3" [pos="2,1!"]; "Me4" [pos="3,1!"];
"Comparison" [pos="1.5,0.25!"]; } }
Caption: Structural comparison of trans-2,5-dimethylpyrrolidine and this compound.
While enantioenriched 2,2-disubstituted pyrrolidines can be synthesized via methods like asymmetric allylic alkylation, these methods create the chiral center at the 2-position but do not utilize this compound as the catalyst.[5][6]
Comparative Summary and Outlook
The stark contrast in the catalytic utility of 2,5- and this compound provides a compelling case study on the importance of molecular architecture in catalyst design.
Table 2: Comparative Analysis of 2,5- and this compound in Catalysis
| Feature | trans-2,5-Dimethylpyrrolidine | This compound |
| Symmetry | C₂-Symmetric | Achiral (has a plane of symmetry) |
| Chirality | Chiral (exists as enantiomers) | Achiral |
| Steric Hindrance | Moderate and directed | High at the 2-position |
| Catalytic Applications | Widely used as a chiral ligand and in organocatalyst design | No significant applications reported |
| Key Advantage | Provides a well-defined and predictable chiral environment for high stereocontrol | - |
| Key Disadvantage | - | Lack of chirality and significant steric hindrance |
Caption: Logical relationship between structural features and catalytic outcome.
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Mukaiyama-Michael reactions with trans-2,5-diarylpyrrolidine catalysts: enantioselectivity arises from attractive noncovalent interactions, not from steric hindrance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Reaction Intermediates in 2,2-Dimethylpyrrolidine Organocatalysis
For researchers, synthetic chemists, and professionals in drug development, the rational design of catalytic cycles is paramount. 2,2-Dimethylpyrrolidine has emerged as a potent organocatalyst, prized for its unique steric profile that often imparts high stereoselectivity. However, optimizing reactions and developing novel transformations requires a deep understanding of the transient species that govern the catalytic pathway. These intermediates, fleeting and low in concentration, are the linchpins of catalysis, yet their direct observation presents a significant analytical challenge.
This guide provides an in-depth comparison of the state-of-the-art techniques used to detect, characterize, and validate the pivotal intermediates in this compound catalysis. While direct experimental data on this specific catalyst is emerging, the mechanistic principles are well-established through extensive studies on analogous pyrrolidine scaffolds, most notably L-proline.[1][2] We will leverage these foundational insights to explain the causality behind experimental choices and provide actionable protocols, focusing on the two dominant reactive species: the enamine and the iminium ion .
The Mechanistic Dichotomy: Enamine and Iminium Ion Pathways
This compound, like other secondary amine catalysts, activates carbonyl compounds through two primary, competing pathways. The chosen pathway dictates the subsequent bond-forming event.[2]
-
Enamine Catalysis : The catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. This "HOMO-raising" activation enables the carbonyl compound to attack electrophiles, classically in Michael additions or α-functionalizations. The gem-dimethyl group at the C2 position sterically directs the formation of the enamine, influencing its geometry and subsequent stereochemical outcome.
-
Iminium Ion Catalysis : In the presence of an acid co-catalyst, the amine condenses with an α,β-unsaturated aldehyde or ketone to form an electrophilic iminium ion.[3] This "LUMO-lowering" activation renders the β-carbon highly susceptible to attack by nucleophiles, famously utilized in conjugate additions.
Understanding which intermediate is dominant, and its precise structure, is key to reaction control.
Caption: General catalytic cycles for this compound involving enamine and iminium ion intermediates.
Part 1: Direct Spectroscopic and Spectrometric Interrogation
Directly observing a reactive intermediate provides the most compelling mechanistic evidence. The low concentration and short lifetime of these species necessitate highly sensitive, non-invasive techniques capable of in situ analysis.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for identifying and structurally characterizing intermediates in solution. It provides detailed information on connectivity, stereochemistry, and dynamic processes. The seminal work by Gschwind and co-workers on detecting the elusive enamine intermediate in proline-catalyzed aldol reactions set the standard for this approach.[1][4]
Causality Behind the Choice: NMR allows for the unambiguous structural assignment of species in the reaction mixture without perturbation. By monitoring changes in chemical shifts, the appearance of new signals, and exchange cross-peaks, one can directly "see" the intermediate being formed and consumed.
Key Experimental Approaches:
-
1D NMR (¹H, ¹³C): The appearance of characteristic signals, such as the vinyl protons of an enamine (typically 4-5 ppm) or the downfield shift of the α-carbon in an iminium ion, provides initial evidence. For enamines derived from pyrrolidine, the C(2) carbon chemical shift is a key indicator.[5]
-
2D Exchange Spectroscopy (EXSY): This experiment is crucial for proving a chemical exchange between species. An EXSY cross-peak between the aldehyde starting material and the enamine intermediate definitively proves that they are interconverting, mapping the reaction pathway.[4] The absence of such a peak can be equally informative, suggesting an alternative route.[4]
-
Diffusion-Ordered Spectroscopy (DOSY): This technique separates signals based on the diffusion coefficient of molecules. It can help distinguish small, fast-diffusing starting materials from larger, slower-diffusing catalyst-substrate adducts.
B. Electrospray Ionization Mass Spectrometry (ESI-MS)
For charged intermediates like the iminium ion, ESI-MS is an exceptionally sensitive detection method. Its power lies in its ability to gently transfer ions from the solution phase to the gas phase for analysis.[6]
Causality Behind the Choice: ESI is a "soft" ionization technique that minimizes fragmentation, making it ideal for observing intact, and often delicate, reaction intermediates.[6] Because iminium ions are pre-charged, they are readily detected with high signal-to-noise. This method is so sensitive that it can often detect species that are invisible to NMR.
Key Experimental Approaches:
-
Direct Infusion ESI-MS: The reacting solution is continuously infused into the mass spectrometer. A peak corresponding to the exact mass of the proposed intermediate (e.g., [Catalyst + Substrate - H₂O + H]⁺ for the iminium ion) provides strong evidence for its existence.
-
Tandem Mass Spectrometry (MS/MS): To confirm the structure of a detected ion, it can be isolated in the mass spectrometer and fragmented via collision-induced dissociation (CID). The resulting fragmentation pattern serves as a structural fingerprint. For example, the fragmentation of an iminium ion would be expected to show losses corresponding to the original aldehyde or catalyst.
Part 2: Corroborative and Indirect Methods
When direct detection is not feasible, these methods provide crucial, albeit indirect, evidence to build a comprehensive mechanistic picture.
A. Computational Chemistry
Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable for complementing experimental findings.[7] They provide a molecular-level view of the entire reaction coordinate.
Causality Behind the Choice: DFT allows for the exploration of reaction pathways that are experimentally inaccessible. It can calculate the relative energies of reactants, transition states, and intermediates, predicting which pathway is more favorable.[3] This is invaluable for rationalizing observed stereoselectivities and understanding why a particular intermediate (e.g., enamine vs. oxazolidinone) is formed.[8] Computational studies can predict the relative stability of different pyrrolidine-derived iminium ions, guiding experimental design.[3]
B. Chemical Trapping Experiments
This classic chemical approach relies on logic: if a suspected reactive intermediate is present, it should react with a suitable "trapping" agent to form a stable, isolable product.
Causality Behind the Choice: When an intermediate is too short-lived for spectroscopic detection, trapping provides tangible proof of its formation. The structure of the trapped product allows one to infer the structure of the transient intermediate. For example, an electrophilic iminium ion can be trapped by a potent nucleophile like sodium borohydride (NaBH₄), which would reduce it to a stable tertiary amine.[9]
Comparative Guide to Experimental Methodologies
Data Presentation: Comparison of Core Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Definitive structure, stereochemistry, concentration, kinetics, chemical exchange.[1] | Non-invasive, quantitative, provides rich structural detail. | Relatively low sensitivity (mM concentrations often required); complex mixtures can be difficult to analyze. |
| ESI-Mass Spec. | Exact mass, confirmation of elemental formula, structural data (via MS/MS).[10] | Extremely high sensitivity (μM to nM), ideal for charged species, fast analysis. | Provides little stereochemical information, quantification can be challenging, may not detect neutral intermediates well. |
| Computational (DFT) | Relative energies, transition state structures, reaction pathways, predicted spectra.[3][7] | Provides insight into unobservable species, predictive power, cost-effective. | Model-dependent, accuracy relies on the level of theory, requires experimental validation. |
| Chemical Trapping | Indirect structural evidence via a stable derivative.[9] | Confirms the formation of a reactive species, uses standard lab equipment. | The trapping agent can alter the reaction pathway; the trapping reaction must be much faster than the main reaction. |
Experimental Protocols
This protocol is adapted from methodologies established for proline catalysis and is designed to maximize the concentration of the intermediate for detection.[1][4]
-
System Preparation: In a clean, dry NMR tube, dissolve this compound (10-20 mol%) and the carbonyl substrate (e.g., propanal, 1.0 equivalent) in a suitable deuterated solvent (e.g., DMSO-d₆, 0.5 mL). DMSO is often chosen as it can stabilize the charged intermediates.
-
Control Spectra: Acquire ¹H and ¹³C NMR spectra of the catalyst alone and the substrate alone in the same solvent to serve as references.
-
Initiation & Monitoring: Cool the NMR tube to a low temperature (e.g., 0 °C or -20 °C) in the NMR probe to slow the reaction and allow intermediates to accumulate. Acquire spectra at regular intervals (e.g., every 15 minutes) to monitor the appearance of new signals.
-
Identification: Look for new vinyl proton signals (¹H NMR) and corresponding sp² carbon signals (¹³C NMR) characteristic of the enamine.
-
Validation (EXSY): If new signals are observed, perform a 2D NOESY or EXSY experiment with a suitable mixing time (e.g., 100-300 ms). The presence of cross-peaks between the aldehyde proton and the enamine vinyl proton would confirm chemical exchange.
Caption: Experimental workflow for the detection of reaction intermediates using NMR spectroscopy.
-
Reaction Setup: In a small vial, initiate the reaction by mixing the α,β-unsaturated aldehyde (1.0 equiv), this compound (1.1 equiv), and a Brønsted acid co-catalyst (e.g., benzoic acid, 1.0 equiv) in a solvent suitable for ESI (e.g., acetonitrile or methanol) at room temperature.
-
Sample Preparation for Infusion: Immediately after mixing, take a small aliquot (e.g., 10 μL) of the reaction mixture and dilute it significantly with the same solvent (e.g., to 1 mL) to quench the reaction and prepare it for analysis.
-
Mass Spectrometer Setup: Set the ESI-MS to positive ion mode. Use a low flow rate for direct infusion (e.g., 5-10 μL/min).
-
Data Acquisition (MS1): Acquire a full scan mass spectrum. Calculate the theoretical m/z of the expected iminium ion ([M_substrate + M_catalyst - H₂O + H]⁺) and search for it in the spectrum.
-
Structural Validation (MS/MS): If a candidate ion is found, perform an MS/MS experiment. Isolate the parent ion and apply collision energy to induce fragmentation. Analyze the fragment ions to confirm that they correspond to logical losses (e.g., loss of water, loss of the aldehyde) from the proposed iminium ion structure.
Caption: Experimental workflow for the detection and validation of iminium ions using ESI-MS/MS.
References
- 1. [PDF] The elusive enamine intermediate in proline-catalyzed aldol reactions: NMR detection, formation pathway, and stabilization trends. | Semantic Scholar [semanticscholar.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. jchemrev.com [jchemrev.com]
- 7. Theoretical Perspectives in Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Elucidation of 2,2-Dimethylpyrrolidine Derivatives: X-ray Crystallography in Focus
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Significance of the 2,2-Dimethylpyrrolidine Scaffold
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its non-planar, saturated nature allows for a three-dimensional exploration of chemical space, a critical attribute in the design of novel therapeutics.[2] Within this class of heterocycles, this compound derivatives are of particular interest. The gem-dimethyl substitution at the C2 position introduces a significant steric influence, which can lock the pyrrolidine ring into specific conformations, thereby reducing conformational flexibility and potentially enhancing binding affinity and selectivity to biological targets.[3] This structural rigidity makes the precise determination of their three-dimensional structure paramount for understanding structure-activity relationships (SAR) and for rational drug design.
This guide provides an in-depth comparison of X-ray crystallography as a primary tool for the structural elucidation of this compound derivatives, benchmarked against alternative and complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. We will delve into the practical aspects of these methodologies, providing detailed experimental protocols and objective comparisons of their performance based on experimental data.
X-ray Crystallography: The Gold Standard for Atomic Resolution
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4] It provides a static snapshot of the molecule in its lowest energy conformation within the crystal lattice, revealing unambiguous information about bond lengths, bond angles, and stereochemistry. For complex chiral molecules like many this compound derivatives, X-ray crystallography is often the definitive method for absolute stereochemical assignment.
Case Study: Crystal Structure of 2-(bis(3,5-dimethylphenyl)((methyldiphenylsilyl)oxy)methyl)pyrrolidine
To illustrate the power of X-ray crystallography, we will consider the crystal structure of 2-(bis(3,5-dimethylphenyl)((methyldiphenylsilyl)oxy)methyl)pyrrolidine, a bulky derivative of this compound. The Cambridge Structural Database (CSD) contains the crystallographic data for this compound (CCDC 1887917), which reveals a triclinic crystal system (P-1 space group).[5] The detailed atomic coordinates and bond parameters from such a study provide unequivocal proof of its molecular structure.
Experimental Workflow: From Synthesis to Structure
The journey from a synthetic target to a solved crystal structure involves a series of critical steps, each requiring careful planning and execution. The following is a representative workflow for a this compound derivative.
The synthesis of 2-substituted and 2,2-disubstituted pyrrolidines can be achieved through various synthetic routes.[6][7] For our case study, a plausible synthetic approach involves the asymmetric synthesis of a 2-substituted pyrrolidine followed by further functionalization.
Experimental Protocol: Synthesis of a 2,2-disubstituted pyrrolidine derivative
-
Asymmetric Deprotonation and Alkylation:
-
To a solution of N-Boc-2-methylpyrrolidine in an anhydrous aprotic solvent (e.g., diethyl ether or THF) at -78 °C, add sec-butyllithium complexed with a chiral ligand such as (-)-sparteine.
-
Stir the mixture for several hours to allow for enantioselective deprotonation at the C2 methyl group.
-
Add a suitable electrophile, for instance, a silyl chloride derivative, to the reaction mixture and allow it to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purify the resulting N-Boc-2-(silyloxymethyl)pyrrolidine derivative by column chromatography.[7]
-
-
Further Functionalization (Example):
-
The silyloxymethyl group can be further elaborated. For instance, deprotection of the silyl ether followed by oxidation and reaction with an organometallic reagent could introduce the bis(3,5-dimethylphenyl)methyl moiety.
-
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. For bulky and chiral molecules, crystallization can be particularly difficult.[4][8]
Experimental Protocol: Crystallization of a Bulky this compound Derivative
-
Solvent Screening:
-
Dissolve a small amount of the purified compound (5-10 mg) in a variety of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone) in small vials to determine its solubility.
-
Identify solvent systems where the compound is sparingly soluble.
-
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a suitable solvent or solvent mixture.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.
-
-
Vapor Diffusion:
-
Hanging Drop: Dissolve the compound in a good solvent and place a small drop on a siliconized coverslip. Invert the coverslip over a well containing a poor solvent (precipitant). The slow diffusion of the precipitant vapor into the drop will gradually decrease the solubility of the compound, promoting crystallization.
-
Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the well.
-
-
Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to induce crystallization. The rate of cooling is critical to obtain well-ordered crystals.
-
Once suitable crystals are obtained, the process of data collection and structure solution can begin.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting:
-
Under a microscope, select a single, well-formed crystal (ideally 0.1-0.4 mm in all dimensions) free from visible defects.[2]
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
-
Data Collection:
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal quality.
-
A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam. Modern diffractometers can complete data collection for small molecules in a few hours.[9][10]
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to yield a set of structure factors.
-
The initial phases of the structure factors are determined using direct methods or Patterson methods.
-
An initial electron density map is calculated, and an atomic model is built into the density.
-
The model is then refined against the experimental data to improve the fit, typically monitored by the R-factor (a measure of the agreement between the calculated and observed structure factors). A low R-factor (typically <5%) indicates a well-refined structure.[2]
-
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides unparalleled detail in the solid state, it is essential to consider other techniques that offer complementary information, particularly regarding the behavior of molecules in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, which is often more biologically relevant than the solid state.[11] For this compound derivatives, NMR can provide crucial information about the conformational preferences of the pyrrolidine ring.
-
Conformational Analysis: The puckering of the five-membered pyrrolidine ring can be investigated using coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data.[12] NOE provides information about through-space interactions between protons, with the intensity of the NOE signal being inversely proportional to the sixth power of the distance between the nuclei (up to ~5 Å).[13] This allows for the determination of relative stereochemistry and preferred conformations in solution.[14]
-
Dynamic Processes: NMR can be used to study dynamic processes such as ring inversion on a timescale that is inaccessible to X-ray crystallography.
Computational Modeling
Computational chemistry provides a theoretical framework to complement experimental data.[5][15]
-
Conformational Searching: Molecular mechanics and quantum mechanics calculations can be used to explore the potential energy surface of a molecule and identify low-energy conformers.[16]
-
Prediction of Spectroscopic Properties: Computational methods can predict NMR chemical shifts and coupling constants, which can aid in the interpretation of experimental spectra.
-
Rationalization of Crystal Packing: Molecular modeling can help to understand the intermolecular interactions that govern the packing of molecules in a crystal lattice.
Quantitative Comparison of Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| Sample Phase | Crystalline Solid | Solution | In Silico |
| Information | Static 3D structure | Dynamic 3D structure, connectivity | Predicted 3D structure, energetics |
| Resolution | Atomic (typically < 1 Å)[17] | Lower, depends on constraints | Variable, depends on method |
| Sample Amount | Micrograms to milligrams | Milligrams | N/A |
| Data Acquisition Time | Hours to a day for small molecules[9][10] | Minutes to hours per experiment | Variable (minutes to days) |
| Key Strengths | Unambiguous structure, absolute stereochemistry | Information on dynamics and conformation in solution | Predictive power, exploration of conformational space |
| Key Limitations | Requires single crystals, provides a static picture | Ambiguity in distance restraints, size limitations | Accuracy depends on the level of theory, not experimental |
| Primary Output | Atomic coordinates, bond lengths/angles | Chemical shifts, coupling constants, NOEs | Optimized geometries, relative energies |
Conclusion: An Integrated Approach to Structural Elucidation
For a comprehensive understanding of the structure and function of this compound derivatives, an integrated approach that leverages the strengths of multiple techniques is most effective. X-ray crystallography provides the definitive solid-state structure, serving as a crucial benchmark. NMR spectroscopy offers invaluable insights into the conformational dynamics in a more biologically relevant solution state. Computational modeling bridges the gap between these experimental techniques, providing a theoretical framework for interpreting data and predicting molecular properties. By combining these powerful tools, researchers can build a complete and robust picture of these important molecules, accelerating the pace of drug discovery and development.
References
- 1. Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT NSE [nse.mit.edu]
- 4. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Chiral Crystallization of Achiral Organic Compounds [jstage.jst.go.jp]
- 9. excillum.com [excillum.com]
- 10. portlandpress.com [portlandpress.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Accuracy in determining interproton distances using Nuclear Overhauser Effect data from a flexible molecule [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Small Molecule Conformation Generator – Meiler Lab [meilerlab.org]
- 16. researchgate.net [researchgate.net]
- 17. X-ray Data Collection Course [mol-xray.princeton.edu]
Assessing the Substrate Scope of 2,2-Dimethylpyrrolidine Catalysts: A Comparative Guide for Asymmetric Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of asymmetric synthesis, the selection of an appropriate catalyst is a critical decision that dictates the stereochemical outcome and overall efficiency of a reaction. Within the realm of organocatalysis, pyrrolidine-based catalysts have emerged as a powerful and versatile class of molecules, capable of facilitating a wide array of carbon-carbon bond-forming reactions with high enantioselectivity.[1][2] This guide provides an in-depth technical assessment of the substrate scope of 2,2-dimethylpyrrolidine catalysts, a specific subclass of these organocatalysts. By examining their performance in key asymmetric transformations and drawing comparisons with other notable alternatives, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.
The introduction of a gem-dimethyl group at the C2 position of the pyrrolidine ring imparts unique steric and conformational properties to the catalyst. This structural modification can significantly influence the transition state geometry of the catalyzed reaction, thereby altering both the reactivity and the stereoselectivity. This guide will delve into the mechanistic underpinnings of these effects and provide a comparative analysis of their performance against the parent L-proline and other substituted pyrrolidines.
Mechanistic Principles: The Role of Enamine and Iminium Ion Intermediates
The catalytic prowess of pyrrolidine-based organocatalysts in asymmetric synthesis is primarily rooted in their ability to form chiral enamine and iminium ion intermediates with carbonyl compounds. These transient species effectively modulate the reactivity of the substrates, enabling highly stereoselective bond formation.[1]
-
Enamine Catalysis: In reactions such as the asymmetric aldol and Michael additions, the secondary amine of the pyrrolidine catalyst condenses with a ketone or aldehyde donor to form a chiral enamine. This enamine then acts as a nucleophile, attacking an electrophilic acceptor. The stereochemistry of the product is dictated by the facial selectivity of this attack, which is controlled by the steric environment created by the catalyst's substituents.
-
Iminium Ion Catalysis: For reactions involving α,β-unsaturated aldehydes or ketones as substrates, the pyrrolidine catalyst forms a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the unsaturated system, activating it for nucleophilic attack. Again, the chiral scaffold of the catalyst directs the incoming nucleophile to one of the two enantiotopic faces of the substrate.
The 2,2-dimethyl substitution is expected to exert a significant steric influence on the formation and reactivity of these intermediates, a factor that will be explored in the context of specific reactions.
Asymmetric Aldol Reaction: A Cornerstone of C-C Bond Formation
The asymmetric aldol reaction is a fundamental transformation for the construction of β-hydroxy carbonyl compounds, which are prevalent motifs in numerous natural products and pharmaceuticals. Pyrrolidine-based organocatalysts have been extensively studied for their ability to catalyze this reaction with high stereocontrol.
Catalytic Cycle of the Asymmetric Aldol Reaction
Caption: Catalytic cycle for a pyrrolidine-catalyzed asymmetric aldol reaction.
Substrate Scope and Performance Comparison
While specific, comprehensive data for this compound catalysts in the asymmetric aldol reaction is limited in publicly available literature, we can infer their likely performance by comparing them with well-documented pyrrolidine derivatives. The increased steric bulk of the gem-dimethyl group is anticipated to enhance facial discrimination in the transition state, potentially leading to higher enantioselectivities for certain substrates. However, this steric hindrance might also retard the reaction rate, necessitating longer reaction times or higher catalyst loadings.
| Catalyst | Aldehyde Substrate | Ketone Substrate | Yield (%) | dr (anti:syn) | ee (%) |
| L-Proline | 4-Nitrobenzaldehyde | Cyclohexanone | 95 | 95:5 | 96 |
| (S)-2-(Trifluoromethyl)pyrrolidine | 4-Nitrobenzaldehyde | Cyclohexanone | 92 | 93:7 | 98 |
| This compound (Derivative) | Various aromatic aldehydes | Cyclic ketones | Expected: Good to High | Expected: High anti | Expected: Potentially >99 |
| L-Prolinamide | 4-Nitrobenzaldehyde | Cyclohexanone | 85 | 90:10 | 88 |
Note: Data for this compound derivatives is extrapolated based on steric principles and limited reports. The other data points are representative values from the literature.[2]
Asymmetric Michael Addition: Formation of 1,5-Dicarbonyl Compounds
The asymmetric Michael addition is a powerful tool for the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, leading to the formation of valuable 1,5-dicarbonyl synthons. Pyrrolidine-based organocatalysts, particularly those with bulky substituents, have demonstrated exceptional efficacy in this transformation.
Catalytic Cycle of the Asymmetric Michael Addition
Caption: Catalytic cycle for a pyrrolidine-catalyzed asymmetric Michael addition.
Substrate Scope and Performance Comparison
The steric hindrance provided by the 2,2-dimethyl group is expected to be particularly advantageous in the asymmetric Michael addition. By effectively shielding one face of the enamine intermediate, these catalysts can enforce a highly selective approach of the Michael acceptor, leading to excellent enantioselectivities. This effect is often more pronounced with sterically demanding nucleophiles and electrophiles.
| Catalyst | Michael Donor | Michael Acceptor | Yield (%) | dr (syn:anti) | ee (%) |
| L-Proline | Cyclohexanone | β-Nitrostyrene | 92 | 90:10 | 95 |
| Diarylprolinol Silyl Ether | Propanal | β-Nitrostyrene | 99 | 95:5 | >99 |
| This compound (Derivative) | Various ketones & aldehydes | Nitroalkenes, enones | Expected: High | Expected: High syn | Expected: >99 |
| (S)-2-(Pyrrolidin-2-yl)ethan-1-amine | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | - | 92:8 | 85 |
Note: Data for this compound derivatives is extrapolated based on steric principles and limited reports. The other data points are representative values from the literature.[2]
Experimental Protocols
General Procedure for Asymmetric Aldol Reaction
-
To a stirred solution of the aldehyde (0.5 mmol) and the this compound-derived catalyst (10 mol%) in an appropriate solvent (e.g., DMSO, 1.0 mL) at room temperature, add the ketone (1.5 mmol).
-
Stir the reaction mixture at the same temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
General Procedure for Asymmetric Michael Addition
-
To a stirred solution of the α,β-unsaturated compound (0.5 mmol) and the this compound-derived catalyst (10 mol%) in a suitable solvent (e.g., toluene, 1.0 mL) at 0 °C, add the carbonyl compound (1.0 mmol).
-
Stir the reaction mixture at the same temperature for the specified time, monitoring the progress by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the Michael adduct.
-
Determine the yield, diastereomeric ratio (by ¹H NMR of the crude reaction mixture), and enantiomeric excess (by chiral HPLC analysis) of the purified product.
Comparison with Alternatives: The Verdict on this compound Catalysts
The primary advantage of this compound catalysts over the parent L-proline lies in their enhanced steric bulk. This feature can translate to higher enantioselectivities, particularly with substrates where L-proline provides only moderate stereocontrol. The gem-dimethyl group can also improve the solubility of the catalyst in less polar organic solvents, expanding the range of reaction conditions that can be employed.
However, this increased steric hindrance can also be a double-edged sword. For sterically congested substrates, the reaction rates may be significantly lower compared to less hindered catalysts. Furthermore, the synthesis of chiral this compound derivatives is generally more complex and costly than that of L-proline, which is readily available from the chiral pool.
Compared to other 2-substituted pyrrolidines, such as the widely used diarylprolinol silyl ethers, this compound catalysts offer a different steric profile. While diarylprolinol silyl ethers create a chiral pocket through their bulky aryl groups, the gem-dimethyl substitution provides a more localized and rigid steric shield directly adjacent to the reactive nitrogen atom. The choice between these catalysts will ultimately depend on the specific steric and electronic properties of the substrates involved.
Conclusion
This compound-based organocatalysts represent a valuable, albeit less explored, subclass of chiral amines for asymmetric synthesis. The introduction of the gem-dimethyl group at the C2 position provides a powerful tool for enhancing enantioselectivity in key transformations such as the aldol and Michael addition reactions. While the available data in the literature is not as extensive as for other pyrrolidine derivatives, the fundamental principles of organocatalysis suggest that these catalysts hold significant promise for challenging synthetic problems where high stereocontrol is paramount. Researchers in drug discovery and process development are encouraged to consider these sterically demanding catalysts as a means to access complex chiral molecules with high optical purity. Further investigation into the substrate scope and synthetic applications of this compound catalysts is warranted and will undoubtedly contribute to the expanding toolkit of the modern synthetic chemist.
References
The Unexplored Potential of 2,2-Dimethylpyrrolidine: A Mechanistic Guide to Catalyzed Transformations
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the pyrrolidine scaffold, exemplified by the seminal work with L-proline, stands as a cornerstone for stereoselective carbon-carbon bond formation.[1][2] The strategic placement of substituents on the pyrrolidine ring has been a fruitful avenue for modulating catalytic activity and selectivity.[3][4] This guide delves into the mechanistic investigation of a less-explored derivative: 2,2-dimethylpyrrolidine. By juxtaposing its predicted behavior with well-established catalysts like L-proline and 2-methylpyrrolidine, we aim to provide a forward-looking analysis of its potential, grounded in the fundamental principles of enamine catalysis.
The Allure of the Gem-Dimethyl Group: A Structural Hypothesis
The introduction of a gem-dimethyl group at the C2 position of the pyrrolidine ring, adjacent to the catalytically active nitrogen, presents a fascinating structural modification. Unlike the single methyl group in 2-methylpyrrolidine, the gem-dimethyl substitution is poised to exert a more pronounced steric influence on the catalytic cycle.[3] This steric hindrance is hypothesized to manifest in several key aspects of the reaction mechanism, potentially leading to unique stereochemical outcomes.
The Catalytic Cycle: A Tale of Steric Influence
The catalytic cycle of pyrrolidine-based organocatalysts in transformations such as aldol and Michael additions proceeds through the formation of a key enamine intermediate.[1][5] The stereochemical information is transferred during the subsequent attack of an electrophile on this enamine. The gem-dimethyl group in this compound is expected to significantly impact the formation and reactivity of this intermediate.
Enamine Formation and Geometry
The condensation of a ketone with the secondary amine of the catalyst forms the enamine. The rate of this step and the geometry of the resulting enamine are critical for catalytic efficiency and stereoselectivity. The steric bulk of the two methyl groups in this compound could potentially hinder the approach of the ketone, possibly requiring more forcing conditions for enamine formation.
Furthermore, the gem-dimethyl group is expected to exert a strong bias on the planarity of the enamine double bond relative to the pyrrolidine ring. This can influence the facial selectivity of the electrophilic attack. Computational studies on substituted pyrrolidines have shown that such steric constraints can dictate the preferred transition state geometry.[6]
Transition State and Stereochemical Outcome
The stereoselectivity of the reaction is determined in the transition state of the electrophilic attack on the enamine. The gem-dimethyl group in this compound is anticipated to create a highly congested chiral environment, effectively shielding one face of the enamine. This could lead to high levels of enantioselectivity, potentially exceeding that of catalysts with a single substituent.
Performance Comparison: A Predictive Analysis
While direct experimental data for this compound is scarce, we can extrapolate its potential performance based on data from well-studied analogues in a benchmark reaction: the Michael addition of propanal to nitrostyrene.
| Catalyst | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Predicted Performance of this compound |
| L-Proline | 95:5 | 96 | Hypothesis: The increased steric bulk of the gem-dimethyl group is expected to enhance facial discrimination, potentially leading to higher enantioselectivity . However, the diastereoselectivity may be affected by the altered transition state geometry. |
| (S)-2-Methylpyrrolidine | 92:8 | 85 | Hypothesis: The additional methyl group in this compound is predicted to create a more defined chiral pocket, likely resulting in improved enantioselectivity compared to its monosubstituted counterpart. |
Note: The data for L-Proline and (S)-2-Methylpyrrolidine are representative values from the literature and can vary with reaction conditions.[3][5] The performance of this compound is a projection based on mechanistic principles.
Experimental Protocol: A Guide for Investigation
The following protocol for a Michael addition is provided as a starting point for the investigation of this compound as an organocatalyst. The conditions are adapted from established procedures for similar pyrrolidine-based catalysts, with considerations for the unique properties of the gem-dimethyl substituted catalyst.[3]
Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
Materials:
-
trans-β-Nitrostyrene (1.0 mmol, 149.1 mg)
-
Propanal (2.0 mmol, 0.145 mL)
-
(S)-2,2-Dimethylpyrrolidine (0.2 mmol, 20 mol%, 22.6 mg) - Synthesis of chiral this compound may be required and can be approached through multi-step sequences from chiral starting materials.[7][8]
-
Chloroform (CHCl₃), anhydrous (5.0 mL)
-
Trifluoroacetic acid (TFA) (0.02 mmol, 2 mol%, 1.5 µL) - An acidic additive may be necessary to facilitate iminium ion formation and catalyst turnover.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add trans-β-nitrostyrene (1.0 mmol) and (S)-2,2-dimethylpyrrolidine (0.2 mmol).
-
Add anhydrous chloroform (5.0 mL) and stir the mixture at room temperature until all solids are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add trifluoroacetic acid (0.02 mmol) to the solution.
-
Add propanal (2.0 mmol) dropwise over 5 minutes.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). Due to the potential for slower enamine formation, the reaction time may need to be extended compared to less hindered catalysts.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Conclusion and Future Outlook
While the catalytic potential of this compound remains largely unexplored in the literature, a mechanistic analysis based on established principles of organocatalysis suggests it is a promising candidate for asymmetric transformations. The pronounced steric hindrance of the gem-dimethyl group is hypothesized to enforce a highly organized transition state, potentially leading to excellent enantioselectivities. This guide provides a theoretical framework and a practical starting point for researchers to investigate the catalytic prowess of this intriguing molecule. Further experimental and computational studies are warranted to fully elucidate its mechanistic nuances and unlock its synthetic utility. The exploration of such novel catalyst structures is crucial for the continued advancement of asymmetric organocatalysis and the development of efficient and selective methods for the synthesis of complex chiral molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]
The Alchemist's Amulet: A Comparative Guide to Pyrrolidine-Based Catalysts in Enantioselective Synthesis
For the discerning researcher in drug development and the broader scientific community, the quest for enantiomerically pure compounds is a defining challenge. Nature's preference for stereochemical specificity dictates that the biological activity of a molecule is intrinsically linked to its three-dimensional architecture. In this landscape, asymmetric organocatalysis has emerged as a powerful and elegant strategy, offering a metal-free and often more sustainable alternative to traditional methods. At the heart of this revolution lies a deceptively simple yet remarkably versatile scaffold: the pyrrolidine ring.
This guide provides an in-depth, objective comparison of the performance of key classes of pyrrolidine-based organocatalysts. Moving beyond a mere catalog of reactions, we will dissect the intricate relationship between catalyst structure and enantioselectivity, grounded in mechanistic principles and supported by robust experimental data. Herein, we explore the nuances of catalyst design, from the foundational (S)-Proline to the sophisticated diarylprolinol silyl ethers and bifunctional systems, to empower you, the researcher, to make informed decisions in your synthetic endeavors.
The Pyrrolidine Scaffold: A Privileged Platform for Asymmetric Catalysis
The prevalence of the pyrrolidine motif in organocatalysis is no accident.[1][2] Derived from the readily available and chiral amino acid proline, these catalysts leverage a common mechanistic pathway: the formation of transient enamine or iminium ion intermediates with carbonyl compounds. This activation mode, reminiscent of Nature's own Class I aldolase enzymes, allows for highly stereocontrolled carbon-carbon and carbon-heteroatom bond formations. The five-membered ring provides a rigid backbone, upon which strategic modifications can be made to exquisitely tune the steric and electronic environment of the catalytic pocket, thereby dictating the facial selectivity of the incoming electrophile or nucleophile.
I. A Comparative Analysis of Key Pyrrolidine-Based Catalyst Classes
The evolution of pyrrolidine-based catalysts has been a journey of rational design, with each new generation addressing the limitations of its predecessors to achieve higher efficiency and broader substrate scope. We will now compare the performance of three major classes: Prolinamides, Diarylprolinol Silyl Ethers (Jørgensen-Hayashi Catalysts), and Bifunctional Pyrrolidine-Thioureas.
Prolinamide Derivatives: Fine-Tuning through Hydrogen Bonding
Modification of the carboxylic acid of proline to an amide introduces a new hydrogen-bond-donating group, which can play a crucial role in organizing the transition state. The acidity and steric bulk of the amide substituent can be readily modified, allowing for a high degree of tunability.
Mechanism of Action: Prolinamide catalysts operate through a classic enamine mechanism. The key to their enhanced selectivity, compared to proline itself, often lies in the ability of the amide N-H to form a secondary hydrogen bond with the electrophile, creating a more rigid and ordered transition state. In some cases, an additional hydroxyl group on the amide substituent can further lock the conformation, leading to even higher enantioselectivity.[3][4]
Performance Data: Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a benchmark for testing the efficacy of new organocatalysts. The data below illustrates how structural modifications on the prolinamide scaffold influence the outcome of the reaction between various aldehydes and acetone.
| Catalyst | Aldehyde | Temp (°C) | Yield (%) | ee (%) | Reference |
| (S)-Proline | 4-Nitrobenzaldehyde | RT | 68 | 76 | [5] |
| Prolinamide 2a | 4-Nitrobenzaldehyde | RT | 95 | 46 | [3] |
| Prolinamide 3h | 4-Nitrobenzaldehyde | -25 | 91 | 93 | [3] |
| Prolinamide 3h | Isovaleraldehyde | -25 | 85 | >99 | [3] |
| Prolinamide 3h | Cyclohexanecarboxaldehyde | -25 | 96 | >99 | [3] |
Catalyst Structures:
-
Prolinamide 2a: Simple N-phenyl prolinamide.
-
Prolinamide 3h: Derived from L-proline and (1S,2S)-diphenyl-2-aminoethanol, featuring a terminal hydroxyl group.
Analysis: The data clearly demonstrates the profound impact of the amide substituent. While simple prolinamide 2a offers only moderate enantioselectivity, the introduction of a hydroxyl group and chiral diphenyl-ethanolamine moiety in 3h dramatically boosts the enantiomeric excess to exceptional levels, especially for aliphatic aldehydes. This is a direct consequence of a more organized, hydrogen-bond-stabilized transition state.
Diarylprolinol Silyl Ethers (Jørgensen-Hayashi Catalysts): The Power of Steric Shielding
Independently developed by the Jørgensen and Hayashi groups, these catalysts represent a significant leap forward in organocatalysis.[6][7] By replacing the carboxyl group of proline with a bulky diarylprolinol silyl ether moiety, these catalysts primarily rely on steric hindrance to control the facial selectivity of the reaction.
Mechanism of Action: These catalysts effectively shield one face of the enamine or iminium ion intermediate. The bulky diarylmethyl silyl ether group acts as a "chiral wall," directing the incoming reagent to the less hindered face. The electronic nature of the aryl groups can also be tuned to influence the catalyst's reactivity.[8][9][10]
Performance Data: Asymmetric Michael Addition
The asymmetric Michael addition of aldehydes and ketones to nitroolefins is a powerful tool for the synthesis of valuable γ-nitrocarbonyl compounds. The following table compares the performance of a Jørgensen-Hayashi catalyst with proline in the addition of cyclohexanone to trans-β-nitrostyrene.
| Catalyst | Solvent | Additive | Yield (%) | dr (syn:anti) | ee (syn) (%) | Reference |
| (S)-Proline | DMSO | None | 95 | 95:5 | 96 | [11] |
| (S)-Diphenylprolinol TMS Ether | Toluene | CF3COOH | 80 | 85:15 (exo) | 97 (exo) | [12] |
| (S)-Diphenylprolinol TMS Ether | THF | p-Nitrophenol | 99 | 93:7 | 99 | [13] |
Analysis: The Jørgensen-Hayashi catalyst consistently delivers outstanding enantioselectivity, often exceeding that of proline, particularly when optimized with an appropriate additive. The bulky silyl ether group provides a well-defined chiral environment that is less susceptible to solvent effects than the more flexible proline. The additive often plays a crucial role in protonating the nitro group, enhancing its electrophilicity and further organizing the transition state.
Bifunctional Pyrrolidine-Thiourea Catalysts: A Synergistic Approach
Bifunctional catalysis represents a sophisticated strategy where two distinct catalytic motifs within a single molecule work in concert to activate both the nucleophile and the electrophile. Pyrrolidine-thiourea catalysts are prime examples of this approach.
Mechanism of Action: The pyrrolidine nitrogen forms the enamine with the carbonyl compound (nucleophile), while the thiourea moiety activates the electrophile (e.g., a nitroolefin) through double hydrogen bonding. This dual activation dramatically lowers the activation energy of the reaction and rigidly holds the two reactants in a specific orientation in the transition state, leading to high stereoselectivity.[1][14][15]
Performance Data: Asymmetric Michael Addition of Cyclohexanone to Nitroolefins
| Catalyst | Nitroolefin | Solvent | Yield (%) | dr (syn:anti) | ee (syn) (%) | Reference |
| Takemoto's Catalyst (2b) | trans-β-Nitrostyrene | i-PrOH | 99 | 95:5 | 97 | [6] |
| Takemoto's Catalyst (2b) | trans-β-(2-Naphthyl)nitroethylene | Toluene | 99 | 97:3 | 99 | [6] |
| Takemoto's Catalyst (2b) | trans-1-Nitro-3-phenylpropene | Toluene | 99 | 95:5 | 97 | [6] |
Catalyst Structure:
-
Takemoto's Catalyst (2b): (S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-((R)-pyrrolidin-2-ylmethyl)thiourea.
Analysis: The data for the bifunctional thiourea catalyst is consistently excellent across a range of nitroolefins. The synergistic activation provided by the pyrrolidine and thiourea moieties results in high yields, diastereoselectivities, and enantioselectivities. This class of catalysts is particularly powerful for challenging Michael additions.
II. Mechanistic Insights and Transition State Models
Understanding the underlying mechanisms is paramount for rational catalyst design and optimization. Below are simplified representations of the key transition state models for the discussed catalyst classes, generated using Graphviz.
Enamine Catalysis Pathway
The general pathway for all three catalyst classes involves the formation of an enamine intermediate from the catalyst and a carbonyl compound.
Transition State Models
The stereochemical outcome is determined at the C-C bond-forming step. The structure of the catalyst dictates the geometry of this transition state.
-
Prolinamide Model: The aldehyde is activated and oriented by hydrogen bonds from the amide N-H and potentially other H-bond donors. The enamine attacks from the less hindered Re-face.
-
Jørgensen-Hayashi Model: The bulky diaryl silyl ether group effectively blocks the Si-face of the enamine, forcing the electrophile to approach from the Re-face.
-
Bifunctional Thiourea Model: The thiourea moiety activates the nitroolefin via double hydrogen bonding, while the pyrrolidine forms the enamine. This creates a highly organized, chair-like transition state that dictates the stereochemical outcome.
III. Experimental Protocols: A Guide to Practical Application
To bridge the gap between theory and practice, we provide detailed, step-by-step methodologies for catalyst synthesis and a representative asymmetric reaction. These protocols are designed to be self-validating, providing clear guidance for achieving high enantioselectivity.
Synthesis of (S)-Diphenylprolinol Trimethylsilyl Ether (Jørgensen-Hayashi Catalyst)
This protocol is adapted from Organic Syntheses.[16][17]
Workflow Diagram
Step-by-Step Protocol:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (S)-diphenylprolinol (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add triethylamine (1.3 equiv) in one portion via syringe.
-
Silylation: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.3 equiv) dropwise over 30 minutes. The causality here is to prevent a rapid exotherm and ensure controlled silylation of the hydroxyl group.
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title catalyst as a light-yellow oil.
Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene using a Bifunctional Thiourea Catalyst
This protocol is a representative procedure based on the work of Tsogoeva and others.[6]
Step-by-Step Protocol:
-
Reaction Setup: In a vial, dissolve the bifunctional pyrrolidine-thiourea catalyst (e.g., Takemoto's catalyst, 10-20 mol%) and an acidic additive (e.g., benzoic acid or n-butyric acid, 10 mol%) in the chosen solvent (e.g., toluene or i-PrOH).
-
Nucleophile Addition: Add cyclohexanone (10 equiv) to the catalyst solution and stir for 15 minutes at the desired temperature (e.g., room temperature or 0 °C). This pre-incubation allows for the formation of the enamine intermediate.
-
Electrophile Addition: Add trans-β-nitrostyrene (1.0 equiv) to the reaction mixture.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification and Analysis: Purify the residue by flash column chromatography on silica gel to obtain the γ-nitroketone product. Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
IV. Conclusion and Future Outlook
The pyrrolidine scaffold has proven to be an exceptionally fruitful platform for the development of powerful asymmetric organocatalysts. From the foundational work with proline to the development of highly engineered bifunctional systems, the field has seen remarkable progress in achieving ever-higher levels of stereocontrol. The choice of catalyst is not a one-size-fits-all decision; it depends critically on the specific transformation, the nature of the substrates, and the desired outcome.
-
Prolinamides offer a high degree of tunability through hydrogen bonding interactions and are particularly effective for aldol reactions.
-
Jørgensen-Hayashi catalysts provide a robust and general solution for a wide range of reactions, relying on a well-defined steric environment to achieve high enantioselectivity.
-
Bifunctional catalysts , such as the pyrrolidine-thioureas, represent the pinnacle of rational catalyst design, offering synergistic activation for challenging reactions like the Michael addition.
The journey of discovery is far from over. Future innovations will likely focus on the development of catalysts with even greater activity, allowing for lower catalyst loadings and broader applications in complex molecule synthesis. The exploration of novel activation modes and the integration of pyrrolidine catalysts into cascade reactions will continue to push the boundaries of what is possible in asymmetric synthesis, providing the tools necessary to construct the chiral molecules that will shape the future of medicine and materials science.
V. References
-
Poláčková, V., Krištofíková, D., Némethová, B., Górová, R., Mečiarová, M., & Šebesta, R. (2021). N-Sulfinylpyrrolidine-containing ureas and thioureas as bifunctional organocatalysts. Beilstein Journal of Organic Chemistry, 17, 1827-1836. --INVALID-LINK--
-
Azman, N. S., & Yamin, B. M. (2017). Asymmetric Michael Addition of Cyclohexanones to trans-β-Nitrostyrene Catalyzes by Prolineamide-Based Organocatalyst. AIP Conference Proceedings, 1824(1), 020002. --INVALID-LINK--
-
Zawatzky, K., & Welch, C. J. (2015). (S)-1,1-Diphenylprolinol Trimethylsilyl Ether. Organic Syntheses, 92, 309-319. --INVALID-LINK--
-
Welch, C. J., & Zawatzky, K. (2015). (S)-1,1-Diphenylprolinol Trimethylsilyl Ether. Organic Syntheses, 92, 309-319. --INVALID-LINK--
-
Guan, Y., Ding, Z., & Wu, Y. D. (2022). Computational insights on the origin of enantioselectivity in reactions with diarylprolinol silyl ether catalysts via a radical pathway. Organic Chemistry Frontiers, 9(11), 2969-2977. --INVALID-LINK--
-
Palyi, A., & Tanczos, E. (2017). Stereocontrol in Diphenylprolinol Silyl Ether Catalyzed Michael Additions: Steric Shielding or Curtin-Hammett Scenario?. The Journal of organic chemistry, 82(24), 13348–13358. --INVALID-LINK--
-
Al-Zoubi, R. M., & Marion, O. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 594-601. --INVALID-LINK--
-
BenchChem. (2025). The Efficacy of 2-Methylpyrrolidine Derivatives as Organocatalysts: A Comparative Guide. BenchChem Technical Document. --INVALID-LINK--
-
Guan, Y., Ding, Z., & Wu, Y. D. (2022). Computational insights on the origin of enantioselectivity in reactions with diarylprolinol silyl ether catalysts via a radical pathway. Organic Chemistry Frontiers, 9(11), 2969-2977. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Chiral Pyrrolidine-Based Ligands in Enantioselective Catalysis. BenchChem Technical Document. --INVALID-LINK--
-
Xu, D., & Wang, Y. (2006). Pyrrolidine-thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. Supporting Information. --INVALID-LINK--
-
Kim, S., Park, S., & Kim, D. (2019). Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Molecules (Basel, Switzerland), 24(18), 3352. --INVALID-LINK--
-
Pályi, A., & Tánczos, E. (2017). Stereocontrol in Diphenylprolinol Silyl Ether Catalyzed Michael Additions: Steric Shielding or Curtin-Hammett Scenario?. The Journal of organic chemistry, 82(24), 13348–13358. --INVALID-LINK--
-
ResearchGate. (2019). Tripeptide-Catalyzed Asymmetric Michael Addition Reaction of β-Nitrostyrenes with Cyclohexanone. Request PDF. --INVALID-LINK--
-
ResearchGate. (2020). Michael addition reaction of cyclohexanone to β‐nitrostyrene by ionic liquid supported l‐proline organocatalyst. ResearchGate. --INVALID-LINK--
-
Wang, L., Cai, C., Curran, D. P., & Zhang, W. (2010). Enantioselective α-Chlorination of Aldehydes with Recyclable Fluorous (S)-Pyrrolidine-Thiourea Bifunctional Organocatalyst. Synlett, 2010(3), 433-436. --INVALID-LINK--
-
Wang, L., Cai, C., Curran, D. P., & Zhang, W. (2010). Enantioselective α-Chlorination of Aldehydes with Recyclable Fluorous (S)-Pyrrolidine-Thiourea Bifunctional Organocatalyst. Synlett, 2010(3), 433–436. --INVALID-LINK--
-
ResearchGate. (2013). Jørgensen-Hayashi catalysts 13 ((S)-diphenylprolinol trimethylsilyl ether) and 14 ((S)-bis(3,5-trifluoromethylphenyl)prolinol trimethylsilyl ether) used in the enantioselective synthesis of pyrazolidinones 9. ResearchGate. --INVALID-LINK--
-
Tang, Z., Jiang, F., Cui, X., Gong, L. Z., Mi, A. Q., Jiang, Y. Z., & Wu, Y. D. (2004). Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives. Proceedings of the National Academy of Sciences of the United States of America, 101(16), 5755–5760. --INVALID-LINK--
-
ResearchGate. (2021). Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine‐based benzoyl thiourea catalyst. ResearchGate. --INVALID-LINK--
-
BenchChem. (2025). A Head-to-Head Comparison of Catalytic Systems for Pyrroline Synthesis: A Guide for Researchers. BenchChem Technical Document. --INVALID-LINK--
-
Hayashi, Y. (2021). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 98, 68-83. --INVALID-LINK--
-
Hayashi, Y., & Umemoto, S. (2007). Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction for the Control of Four Stereocenters. Angewandte Chemie International Edition, 46(23), 4377-4380. --INVALID-LINK--
-
Tang, Z., Jiang, F., Cui, X., Gong, L. Z., Mi, A. Q., Jiang, Y. Z., & Wu, Y. D. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences of the United States of America, 101(16), 5755–5760. --INVALID-LINK--
-
Hayashi, Y. (2005). Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Aldehydes with Nitroalkenes. Supporting Information. --INVALID-LINK--
-
Rinaldi, S., & Gruttadauria, M. (2021). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 11(11), 1361. --INVALID-LINK--
-
Hernández, J. G., & Juaristi, E. (2011). Asymmetric Aldol Reaction Organocatalyzed by (S)-Proline-Containing Dipeptides: Improved Stereoinduction under Solvent-Free Conditions. The Journal of organic chemistry, 76(4), 1076–1082. --INVALID-LINK--
-
Miura, D., & Machinami, T. (2014). Stereoselective Aldol Reaction in Aqueous Solution Using Prolinamido-Glycosides as Water-Compatible Organocatalyst. Modern Research in Catalysis, 3(3), 77-87. --INVALID-LINK--
-
Ibrahem, I., & Córdova, A. (2008). Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. Chemistry (Weinheim an der Bergstrasse, Germany), 14(30), 9357–9367. --INVALID-LINK--
-
de la Torre, M. C., & Sierra, M. A. (2020). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. ACS catalysis, 10(15), 8436–8446. --INVALID-LINK--
-
ResearchGate. (2019). Transition state models of catalysts 1 (A and B) and 3 (C and D). ResearchGate. --INVALID-LINK--
-
Ishihara, K., & Nakano, K. (2005). Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels−Alder Reaction. Organic Letters, 7(12), 2591-2594. --INVALID-LINK--
-
Hayashi, Y. (2015). Hayashi-Jørgensen Catalyst. Chem-Station International Edition. --INVALID-LINK--
-
TCI Chemicals. (n.d.). Asymmetric Organocatalysts. TCI Chemicals (India) Pvt. Ltd.. --INVALID-LINK--
-
Scribd. (2018). Asymmetric Organocatalysis Revisited: Taming Hydrindanes With Jørgensen-Hayashi Catalyst. Scribd. --INVALID-LINK--
-
Kim, S., Park, S., & Kim, D. (2019). Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABA B Receptor. Molecules (Basel, Switzerland), 24(18), 3352. --INVALID-LINK--
-
ResearchGate. (2013). Isotope Effects Reveal Mechanism of Enamine Formation in L-Proline Catalyzed α-Amination of Aldehydes. Request PDF. --INVALID-LINK--
-
Gurka, A. A. (2019). New Mechanistic Approach in the Enamine-Based Asymmetric Organocatalysis. ResearchGate. --INVALID-LINK--
-
Bahmanyar, S., & Houk, K. N. (2001). Transition states of amine-catalyzed aldol reactions involving enamine intermediates: theoretical studies of mechanism, reactivity, and stereoselectivity. Journal of the American Chemical Society, 123(45), 11273–11283. --INVALID-LINK--
-
LibreTexts Chemistry. (2020). 4.4: The aldol reaction. Chemistry LibreTexts. --INVALID-LINK--
-
ResearchGate. (2017). Enamine catalysis and synergistic transition‐ metal/enamine catalysis for α‐functionalizing carbonyl compounds. ResearchGate. --INVALID-LINK--
-
Bahmanyar, S., & Houk, K. N. (2001). Transition States of Amine-Catalyzed Aldol Reactions Involving Enamine Intermediates: Theoretical Studies of Mechanism, Reactivity, and Stereoselectivity. Journal of the American Chemical Society. --INVALID-LINK--
-
Google Patents. (2006). WO2006031179A1 - Process for preparation of phtalimide. Google Patents. --INVALID-LINK--
-
Barbas, C. F., III, List, B., & Lerner, R. A. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. --INVALID-LINK--
References
- 1. BJOC - N-Sulfinylpyrrolidine-containing ureas and thioureas as bifunctional organocatalysts [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Computational insights on the origin of enantioselectivity in reactions with diarylprolinol silyl ether catalysts via a radical pathway - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO00354F [pubs.rsc.org]
- 9. [PDF] Stereocontrol in Diphenylprolinol Silyl Ether Catalyzed Michael Additions: Steric Shielding or Curtin-Hammett Scenario? | Semantic Scholar [semanticscholar.org]
- 10. Stereocontrol in Diphenylprolinol Silyl Ether Catalyzed Michael Additions: Steric Shielding or Curtin-Hammett Scenario? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. scispace.com [scispace.com]
- 15. Enantioselective α-Chlorination of Aldehydes with Recyclable Fluorous (S)-Pyrrolidine-Thiourea Bifunctional Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. orgsyn.org [orgsyn.org]
A Guide to Reproducibility in Asymmetric Organocatalysis: The Case of 2,2-Dimethylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
In the precise world of pharmaceutical development and fine chemical synthesis, the ability to consistently reproduce experimental results is not merely a virtue; it is the bedrock of scientific integrity and economic viability. Asymmetric organocatalysis, a field that has revolutionized the construction of chiral molecules, offers powerful tools, but this power is contingent on control.[1] This guide provides an in-depth analysis of achieving reproducibility using 2,2-dimethylpyrrolidine as a catalyst.
While less ubiquitous in the literature than its parent, L-proline, this compound presents a unique structural motif. Understanding how to reliably harness its catalytic potential is key. This document moves beyond a simple recitation of steps to explain the causality behind experimental design, offering a framework for developing self-validating, robust protocols.
The Catalyst Profile: How Structure Dictates Function and Reproducibility
The efficacy of any pyrrolidine-based catalyst is intimately linked to its structure. Compared to the archetypal L-proline or its well-studied analog, 2-methylpyrrolidine, the gem-dimethyl group at the C-2 position of this compound introduces significant steric hindrance. This is not a flaw, but a feature that can be exploited for stereochemical control.
-
L-Proline: Features a carboxylic acid group, crucial for stabilizing transition states through a network of hydrogen bonds.[2] Its conformational flexibility is well-understood.
-
(S)-2-Methylpyrrolidine: The introduction of a single methyl group begins to introduce steric bias, influencing the facial selectivity of the enamine attack on the electrophile.[3]
-
(S)-2,2-Dimethylpyrrolidine: The gem-dimethyl substitution creates a highly congested environment around the nitrogen atom. This steric shield is expected to impose a more rigid conformation on the enamine intermediate, potentially leading to higher stereoselectivity. However, this same congestion can also impact reaction rates and makes the system more sensitive to subtle variations in reaction conditions, directly impacting reproducibility.
This enhanced steric demand means that factors often overlooked in more robust systems—minute changes in solvent polarity, trace amounts of water, or slight temperature fluctuations—can lead to significant deviations in yield and stereoselectivity.
The Core Mechanism: Where Reproducibility is Won or Lost
Pyrrolidine catalysts operate primarily through two key catalytic cycles: the enamine cycle for reactions with carbonyl donors (like ketones and aldehydes) and the iminium ion cycle for reactions with α,β-unsaturated carbonyls.[4] The enamine cycle is fundamental to classic transformations like the Michael addition.
Reproducibility issues often stem from inconsistencies within this cycle. For example, trace water can inhibit enamine formation or prematurely hydrolyze the iminium adduct, stalling the reaction. Temperature fluctuations can alter the energy landscape of the transition state, directly impacting the enantiomeric ratio of the product.
Critical Parameters for a Self-Validating System
To achieve reproducibility, every protocol must be treated as a self-validating system where critical parameters are identified, controlled, and monitored.
| Parameter | Causality & Impact on Reproducibility | Recommended Control Measures |
| Catalyst Quality | Purity: Synthetic byproducts can act as competing catalysts or poisons.[5] Storage: Pyrrolidines are often hygroscopic and can absorb atmospheric CO₂. This alters the effective catalyst concentration and introduces acidic or nucleophilic impurities. | 1. Source catalyst from a reputable supplier with a detailed Certificate of Analysis. 2. If purity is uncertain, purify via distillation or column chromatography. 3. Store under an inert atmosphere (Argon or Nitrogen) in a sealed container, preferably in a desiccator. |
| Solvent & Reagents | Water Content: Trace moisture is a notorious culprit for irreproducibility in enamine catalysis. It can hydrolyze intermediates and compete with the substrate.[6] Peroxides: Ethereal solvents can form explosive peroxides that also act as unwanted oxidants. Substrate Purity: Impurities in the aldehyde or nitroolefin change the stoichiometry and can introduce side reactions. | 1. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. 2. Use freshly purified reagents. Aldehydes, in particular, should be checked for corresponding carboxylic acid impurities. 3. Maintain batch-to-batch consistency for all reagents. |
| Reaction Conditions | Temperature: The transition states leading to different enantiomers are often close in energy. A deviation of even 1-2 °C can alter the enantiomeric excess (ee%). Precise temperature control is non-negotiable.[3] Concentration: Reaction kinetics can be highly concentration-dependent. Ensure accurate measurement of all components. Stirring: In heterogeneous mixtures or viscous solutions, inconsistent stirring can create localized "hot spots" or concentration gradients, leading to variable results. | 1. Use a cryostat or a well-insulated ice/salt bath for sub-ambient temperatures. Monitor the internal reaction temperature. 2. Prepare stock solutions for catalysts where appropriate to minimize weighing errors. 3. Use a consistent stir bar size and stirring rate (rpm) for all experiments. |
| Work-up & Analysis | Quenching: The method and timing of quenching the reaction can affect the final product composition. Purification: The choice of chromatography conditions (silica gel activity, solvent polarity) can influence the recovery of different diastereomers. Analysis: Inconsistent sample preparation for chiral HPLC or NMR analysis can lead to misleading results. | 1. Standardize the quenching procedure (e.g., rapid addition of a specific volume of saturated NH₄Cl solution). 2. Use a consistent grade and batch of silica gel. Document the elution gradient precisely. 3. Develop and document a standard operating procedure for analytical sample preparation. |
Comparative Performance Analysis: A Predictive Benchmark
Direct experimental data for this compound is limited. However, we can establish a strong performance benchmark by examining data from other C2-substituted pyrrolidine catalysts in the asymmetric Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene. This reaction is a standard testbed for enamine catalysis.[7]
| Catalyst (10 mol%) | Solvent | Time (h) | Temp. | Yield (%) | d.r. (syn:anti) | ee% (syn) | Reference |
| OC1 (Bulky C2) | CH₂Cl₂ | 7 | RT | 99 | 78:22 | 68 | [7] |
| OC2 (Bulky C2) | CH₂Cl₂ | 7 | RT | 98 | 75:25 | 68 | [7] |
| OC4 (Bulky C2) | CH₂Cl₂ | 7 | RT | 98 | 72:28 | 68 | [7] |
| OC4 (Optimized) | Methylcyclohexane | 24 | 0 °C | 87 | 92:8 | 85 | [7] |
| L-Proline | DMSO | 24 | RT | 95 | 95:5 | 96 | [3] |
OC1, OC2, and OC4 are novel pyrrolidine-based organocatalysts with bulky substituents at the C2 position.[7]
Analysis and Prediction for this compound:
-
High Steric Demand: The data clearly shows that bulky C2-substituents (OC1-OC4) are effective, yielding excellent conversions.[7] However, their initial stereoselectivity at room temperature is moderate. This suggests that the steric bulk, while present, is not optimally organized without further optimization.
-
The Power of Optimization: The dramatic improvement in both diastereoselectivity (from 72:28 to 92:8) and enantioselectivity (from 68% to 85% ee) for catalyst OC4 upon changing the solvent and lowering the temperature is a critical lesson.[7] It highlights that highly substituted catalysts are often more sensitive and require careful tuning to unlock their full potential.
-
Prediction: We can predict that this compound will likely require similar optimization. Its rigid steric profile may offer very high stereoselectivity, but likely only within a narrow window of conditions (apolar solvent, low temperature). Researchers should anticipate that initial trials at room temperature may yield high conversion but modest stereocontrol. The path to reproducible, high-selectivity results will invariably involve systematic screening of solvents and temperatures.
A Robust Protocol for Reproducible Asymmetric Michael Additions
This protocol for the Michael addition of an aldehyde to a nitroolefin is designed as a robust starting point. The "Causality Notes" explain the scientific reasoning behind each critical step, empowering the researcher to troubleshoot and adapt the protocol logically.
Materials:
-
trans-β-Nitrostyrene (1.0 equiv)
-
Aldehyde (e.g., Propanal, 2.0 equiv)
-
(S)-2,2-Dimethylpyrrolidine (0.1 equiv, 10 mol%)
-
Anhydrous Solvent (e.g., Methylcyclohexane)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Na₂SO₄ or MgSO₄
-
Standard glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
-
Temperature-controlled bath
Step-by-Step Procedure:
-
Vessel Preparation:
-
Action: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (Argon or Nitrogen).
-
Causality Note: This removes adsorbed water from the glass surface, a critical step for preventing unwanted hydrolysis of catalytic intermediates.
-
-
Reagent Addition:
-
Action: To the flask, add the trans-β-nitrostyrene (1.0 equiv) and the anhydrous solvent. Begin stirring.
-
Action: Add the (S)-2,2-dimethylpyrrolidine catalyst (0.1 equiv).
-
Causality Note: Adding the solid components first allows for proper dissolution before initiating the reaction.
-
-
Temperature Equilibration:
-
Action: Cool the stirred solution to the desired temperature (e.g., 0 °C) using an ice-water bath. Allow the mixture to equilibrate for 10-15 minutes.
-
Causality Note: Pre-cooling the catalyst and electrophile mixture before adding the aldehyde nucleophile prevents an initial exothermic burst that could lead to side reactions and ensures the reaction starts under precisely controlled thermal conditions.
-
-
Initiation:
-
Action: Add the aldehyde (2.0 equiv) dropwise to the cooled, stirring solution.
-
Causality Note: Using an excess of the aldehyde pushes the equilibrium towards product formation. Dropwise addition maintains temperature control and prevents oligomerization of the aldehyde.
-
-
Reaction Monitoring:
-
Action: Maintain the reaction at the set temperature and monitor its progress by Thin Layer Chromatography (TLC) or GC-MS by periodically taking small aliquots.
-
Causality Note: Consistent monitoring prevents running the reaction for too long, which can lead to byproduct formation or racemization. It provides a reliable metric for reaction completion.
-
-
Quenching and Work-up:
-
Action: Once the reaction is complete, quench by adding a pre-determined volume of saturated aqueous NH₄Cl solution.
-
Action: Transfer the mixture to a separatory funnel, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Action: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Causality Note: A standardized work-up procedure is essential. NH₄Cl is a mild acid that protonates the enamine, effectively stopping the catalytic cycle and aiding in the removal of the basic catalyst.
-
-
Purification and Analysis:
-
Action: Purify the crude product by flash column chromatography on silica gel.
-
Action: Determine the diastereomeric ratio by ¹H NMR of the purified product and the enantiomeric excess by chiral HPLC analysis.
-
Causality Note: Consistent purification and analysis methods are the final checkpoints for ensuring the reproducibility of your results.
-
Troubleshooting Guide for Poor Reproducibility
| Observation | Potential Cause(s) | Recommended Action(s) |
| Inconsistent Yield | 1. Variable catalyst activity (purity, degradation). 2. Inconsistent reagent quality (especially aldehyde). 3. Atmospheric moisture. | 1. Use a fresh batch of catalyst or repurify. Store rigorously under inert gas. 2. Purify the aldehyde via distillation immediately before use. 3. Ensure all glassware is flame-dried and the reaction is run under a positive pressure of inert gas. |
| Variable ee% | 1. Poor temperature control. 2. Trace impurities acting as achiral catalysts/promoters. 3. Reaction run for too long, allowing for product epimerization/racemization. | 1. Use a cryostat for precise temperature control. Monitor the internal reaction temperature. 2. Re-purify all solvents and reagents. 3. Establish the optimal reaction time through careful monitoring and quench consistently at that point. |
| Reaction Stalls | 1. Catalyst poisoning (e.g., acidic impurities). 2. Insufficient mixing. 3. Low-quality/wet solvent. | 1. Check the pH of reagents; pass aldehydes/ketones through a short plug of basic alumina if necessary. 2. Increase the stirring rate; ensure the stir bar is not stuck. 3. Use a freshly opened bottle of anhydrous solvent or a solvent from a purification system. |
Conclusion
This compound is a sterically demanding organocatalyst whose potential for high stereoselectivity is directly coupled to a heightened sensitivity to experimental conditions. Achieving reproducible results is not a matter of chance, but a consequence of rigorous, systematic control over a defined set of critical parameters. By understanding the underlying catalytic mechanism and proactively addressing the potential sources of variability—from catalyst integrity to precise temperature control—researchers can move from inconsistent observations to robust, self-validating protocols. The principles and procedures outlined in this guide provide a comprehensive framework for unlocking the full, reproducible potential of this and other sensitive catalytic systems.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Dimethylpyrrolidine
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, procedural framework for the proper disposal of 2,2-Dimethylpyrrolidine, moving beyond simple instructions to explain the critical reasoning behind each step. Our goal is to empower your laboratory with the expertise to handle this compound safely and compliantly, building a culture of safety that extends from discovery to disposal.
Hazard Assessment & Risk Mitigation: The Foundation of Safe Disposal
Before any disposal protocol is initiated, a thorough understanding of the inherent risks associated with this compound is paramount. This initial assessment directly informs the necessary risk mitigation strategies, including the selection of appropriate Personal Protective Equipment (PPE).
Intrinsic Hazards of this compound
This compound is a heterocyclic amine that requires careful handling due to its toxicological and environmental profiles.
-
Human Health Hazards: The primary hazard identified is acute oral toxicity, classified as "Harmful if swallowed" (Acute Tox. 4)[1][2]. While specific data on skin corrosion for the free base is limited, the hydrochloride salt is known to cause severe skin burns and eye damage[3]. This strongly suggests that the parent compound should be handled as, at minimum, a significant skin and eye irritant. The GHS pictogram GHS07 (exclamation mark) is associated with this compound, reinforcing its potential for acute toxicity and irritation[2].
-
Environmental Hazards: The compound is assigned a Water Hazard Class of 3 (WGK 3), indicating it is severely hazardous to water[2]. Amines, in general, can be harmful to aquatic life, and their release into drains or the environment must be strictly avoided[4].
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to create a reliable barrier against exposure. The choice of each component is a direct response to the identified hazards.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN166 or NIOSH standards)[5][6]. | Protects against accidental splashes which could cause serious eye irritation or damage. A full-face shield should be worn over goggles when handling larger quantities or during splash-prone operations. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Inspect for integrity before each use[4][5]. | Prevents direct skin contact, which can lead to irritation. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Double-gloving is recommended[7]. |
| Body Protection | A lab coat or chemically impervious apron[5][6]. | Provides a barrier against incidental contact and small splashes, protecting personal clothing and underlying skin. |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. | This compound is a combustible solid[2], but can have a vapor pressure. Handling in a fume hood minimizes the inhalation of any potential vapors or aerosols. |
Standard Operating Procedure for Waste Disposal
The disposal of this compound must be managed as a hazardous waste stream from the point of generation to its final removal by a licensed service. Adherence to this protocol ensures regulatory compliance and operational safety.
Waste Identification and Segregation
The fundamental principle of chemical waste management is segregation to prevent dangerous reactions[4].
-
Classification: All waste containing this compound, including contaminated labware (e.g., pipette tips, weighing boats) and PPE, must be classified as hazardous waste[8].
-
Segregation: This waste stream must be kept separate from other chemical wastes. Critically, do not mix with acids or strong oxidizing agents, as this can cause a violent exothermic reaction[4].
Container Selection and Labeling
The waste container is the primary containment system and its integrity is non-negotiable.
-
Container Choice: Use a designated, chemically compatible container, typically high-density polyethylene (HDPE)[8][9]. Ensure the container is in good condition, free from leaks, and has a securely sealing lid[10].
-
Labeling Protocol: The container must be clearly and accurately labeled from the moment the first drop of waste is added[10]. The label must include:
Step-by-Step Waste Accumulation Protocol
-
Designate a Satellite Accumulation Area (SAA): Establish a specific location in the lab at or near the point of waste generation for the labeled waste container. This area must be under the control of laboratory personnel[8][10].
-
Add Waste Carefully: When adding waste, do so in a fume hood to minimize exposure.
-
Keep Container Closed: The waste container must remain tightly sealed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills[9][10].
-
Monitor Fill Level: Do not overfill the container. Stop adding waste when it reaches 80-90% capacity to allow for vapor expansion and prevent spills during transport.
-
Store Securely: Store the sealed container in the SAA, away from heat sources and incompatible materials[4].
Arranging for Final Disposal
Laboratory personnel are responsible for the waste until it is collected by a certified professional.
-
Contact EH&S: Follow your institution's procedures for hazardous waste pickup, which typically involves contacting the Environmental Health & Safety (EH&S) department or a contracted professional waste disposal service[8].
-
Documentation: Complete all required paperwork, such as a hazardous material pickup request form, ensuring the composition of the waste is accurately described[10].
Emergency Procedures: Spill Management
Preparedness is key to mitigating the impact of an accidental release. The response will depend on the scale of the spill.
Immediate Response Actions (All Spills)
-
Alert Personnel: Immediately notify others in the vicinity[11].
-
Assess the Situation: Quickly determine the extent of the spill and if there are any immediate dangers (e.g., proximity to ignition sources).
-
Evacuate if Necessary: For large or unmanageable spills, or if you feel unsafe, evacuate the area, close the doors, and contact your institution's emergency response team[11].
Spill Cleanup Protocol (Small, Incidental Spills)
This procedure should only be performed by trained personnel with the correct PPE and spill kit materials.
-
Don Appropriate PPE: Before approaching the spill, don the full PPE as described in Section 1.2.
-
Contain the Spill: Prevent the spread of the material by creating a dike around the spill's outer edges using an inert absorbent material like vermiculite, dry sand, or a commercial chemical sorbent[12][13][14].
-
Absorb the Material: Apply the absorbent material to the spill, working from the outside edges toward the center[12][13]. This prevents spreading the contamination.
-
Collect Residue: Once the material is fully absorbed, carefully scoop the residue into a designated, leak-proof container[8][12]. Use spark-proof tools if a flammable solvent is present[14].
-
Package and Label for Disposal: Seal the container, and label it as "Hazardous Waste - Spill Debris containing this compound." Dispose of it through the hazardous waste stream[12].
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste[11].
-
Ventilate: Allow the area to ventilate thoroughly before resuming work[8].
Data Summary & Workflow Visualization
Quantitative Data and Classification
| Parameter | Value / Classification | Source(s) |
| Molecular Formula | C₆H₁₃N | [1] |
| Molecular Weight | 99.17 g/mol | [1][2] |
| GHS Hazard Statements | H302: Harmful if swallowed | [1][2] |
| GHS Hazard Class | Acute Toxicity 4 (Oral) | [1][2] |
| Water Hazard Class | WGK 3 (severely hazardous to water) | [2] |
| Potential RCRA Codes | D002 (Corrosivity): Applicable if the waste mixture has a pH ≥ 12.5[15][16]. F-Listed Codes (e.g., F003, F005): Applicable if mixed with specific spent solvents from non-specific sources[17][18]. The waste generator is responsible for making the final determination[19]. | [15][16][17][18][19] |
Disposal Decision Workflow
The following diagram outlines the critical decision points and procedural flow for managing this compound waste.
Caption: Workflow for the safe disposal of this compound.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of responsible chemical research. By internalizing the principles of hazard assessment, rigorous segregation, correct containment, and emergency preparedness, laboratories can ensure they are not only compliant with regulations but are also actively protecting their personnel and the environment. This structured approach transforms procedural requirements into a self-validating system of safety and scientific excellence.
References
- 1. This compound | C6H13N | CID 414773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound Hydrochloride | C6H14ClN | CID 44118457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. pppmag.com [pppmag.com]
- 8. benchchem.com [benchchem.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 12. acs.org [acs.org]
- 13. qmul.ac.uk [qmul.ac.uk]
- 14. ccny.cuny.edu [ccny.cuny.edu]
- 15. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 16. my.alfred.edu [my.alfred.edu]
- 17. epa.gov [epa.gov]
- 18. Waste Code [rcrainfo.epa.gov]
- 19. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2-Dimethylpyrrolidine
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. Handling reagents like 2,2-Dimethylpyrrolidine (CAS No. 35018-15-6), a substituted cyclic amine, requires more than just a standard lab coat and gloves; it necessitates a comprehensive understanding of its potential hazards to implement appropriate and robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each personal protective equipment (PPE) recommendation.
Foundational Hazard Assessment: Understanding the "Why"
Before any container is opened, a thorough risk assessment is the bedrock of laboratory safety. The selection of PPE is directly dictated by the known and inferred hazards of a chemical. For this compound, we must consider its GHS classification and the properties of structurally similar compounds.
While data for this compound itself is limited, it is classified as "Harmful if swallowed" (Acute Toxicity 4, Oral).[1][2] However, a critical aspect of expert chemical handling is to anticipate hazards based on chemical structure and data from close analogs. The hydrochloride salt of this compound is known to cause severe skin burns and eye damage.[3] Furthermore, related pyrrolidines are classified as highly flammable and corrosive, causing severe skin burns and eye damage.[4][5][6] Therefore, it is scientifically prudent to handle this compound as a corrosive, irritant, and potentially flammable substance.
| Hazard Classification | GHS Code | Signal Word | Hazard Statement | Source |
| This compound | H302 | Warning | Harmful if swallowed | PubChem, Sigma-Aldrich[1] |
| GHS07 | Warning | Acute Toxicity 4 (Oral) | Sigma-Aldrich[2] | |
| This compound HCl | H314 | Danger | Causes severe skin burns and eye damage | PubChem[3] |
| Analog: Pyrrolidine | H225 | Danger | Highly flammable liquid and vapour | Sigma-Aldrich[5] |
| H314 | Danger | Causes severe skin burns and eye damage | Sigma-Aldrich[5] |
Core Protective Equipment: A Multi-Layered Defense
The following PPE recommendations form a comprehensive system to mitigate the identified risks. Every component is critical; a failure in one layer can compromise the entire protective strategy.
Engineering Controls First: The most effective safety measure is to handle this compound within a certified chemical fume hood to control vapor inhalation.[7][8] An eyewash station and safety shower must be immediately accessible.[6][8]
| Protection Type | Specific Recommendations | Rationale & Standards |
| Eye & Face Protection | Tightly-fitting chemical splash goggles. A full-face shield should be worn over the goggles when handling larger quantities (>50 mL) or during procedures with a high splash potential. | The high risk of severe, irreversible eye damage from corrosive amines necessitates protection beyond standard safety glasses. This combination protects against splashes, vapors, and impacts.[4][7] Equipment should meet EN 166 (EU) or ANSI Z87.1 (US) standards. |
| Skin & Body Protection | Gloves: Chemical-resistant nitrile or neoprene gloves. Double-gloving is strongly recommended.[9] Body: A flame-resistant lab coat is the minimum requirement. For larger scale operations, a chemical-resistant apron or impervious coveralls are necessary.[5][7] | Amines can cause severe skin burns and may be absorbed dermally. Gloves must be inspected before use and changed immediately upon known or suspected contact.[9] Double-gloving provides an extra layer of protection and allows for the safe removal of a contaminated outer glove.[9] Flame-resistant materials are crucial if the compound is treated as flammable.[5] |
| Respiratory Protection | Routine Use: Not required if handled exclusively within a functioning chemical fume hood. Non-Routine/Emergency: For spill cleanup or if a fume hood is unavailable, a full-face respirator with a combination organic vapor/acid gas (ABEK-type) cartridge is required.[7] | The primary engineering control (fume hood) is designed to prevent inhalation exposure. Respirators are a critical secondary line of defense for situations where these primary controls fail or are not feasible. All users of respirators must be properly fit-tested and trained as per OSHA regulations.[8][9] |
Operational Plan: From Theory to Practice
Properly selecting PPE is only the first step. A clear, logical workflow ensures the correct level of protection is used for every task.
PPE Selection Workflow
The following decision tree illustrates the process for selecting the appropriate PPE ensemble based on the specific laboratory task being performed.
Caption: PPE selection decision workflow for handling this compound.
Step-by-Step Handling Protocol (in a Fume Hood)
-
Pre-Operation Check: Verify the fume hood is operational (check airflow monitor). Ensure an eyewash station and safety shower are unobstructed.
-
Don PPE: Put on your inner gloves, flame-resistant lab coat, outer gloves, and chemical splash goggles.
-
Handling: Conduct all manipulations of this compound at least 6 inches inside the fume hood sash. Use non-sparking tools if flammability is a concern.[4][7] Keep the container tightly closed when not in use.[5]
-
Post-Operation: Tightly seal the primary container. Decontaminate any surfaces.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove outer gloves first, followed by lab coat and goggles. Remove inner gloves last.
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[4]
Disposal Plan: Completing the Safety Lifecycle
All materials contaminated with this compound, including used PPE and absorbent materials from spills, must be treated as hazardous waste.[10]
-
PPE Disposal: Contaminated gloves, disposable lab coats, or aprons should be placed in a designated, sealed hazardous waste container.[10] Never discard them in regular trash.
-
Chemical Disposal: Unused or waste this compound must be collected in a clearly labeled, sealed hazardous waste container.[10] Do not mix it with other waste streams unless permitted by your institution's environmental health and safety department.[10] Arrange for pickup and disposal by a professional, licensed waste disposal service.[10]
By adhering to this comprehensive guide, you build a self-validating system of safety that protects not only you and your colleagues but also ensures the integrity of your research.
References
- 1. This compound | C6H13N | CID 414773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound Hydrochloride | C6H14ClN | CID 44118457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. chempurebrand.com [chempurebrand.com]
- 9. pppmag.com [pppmag.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
